molecular formula C6H3BrClNO2 B1372138 5-Bromo-3-chloropyridine-2-carboxylic acid CAS No. 1189513-51-6

5-Bromo-3-chloropyridine-2-carboxylic acid

Cat. No.: B1372138
CAS No.: 1189513-51-6
M. Wt: 236.45 g/mol
InChI Key: KPHRXSNSIGEBSN-UHFFFAOYSA-N
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Description

5-Bromo-3-chloropyridine-2-carboxylic acid is a useful research compound. Its molecular formula is C6H3BrClNO2 and its molecular weight is 236.45 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-3-chloropyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClNO2/c7-3-1-4(8)5(6(10)11)9-2-3/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPHRXSNSIGEBSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00672923
Record name 5-Bromo-3-chloropyridine-2-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189513-51-6
Record name 5-Bromo-3-chloropyridine-2-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-3-chloropyridine-2-carboxylic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

5-Bromo-3-chloropyridine-2-carboxylic acid CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Bromo-3-chloropyridine-2-carboxylic acid

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block for professionals in chemical research and pharmaceutical development. We will delve into its fundamental properties, synthesis, applications, and safety protocols, grounding our discussion in established scientific principles and field-proven insights.

Core Compound Identification and Properties

This compound, also known as 5-Bromo-3-chloropicolinic acid, is a disubstituted pyridine derivative.[1] Its unique arrangement of a carboxylic acid group, a bromine atom, and a chlorine atom on the pyridine ring makes it a versatile and highly valuable intermediate in organic synthesis.

CAS Number: 1189513-51-6[1][2]

Physicochemical and Spectroscopic Data

The compound's physical and chemical characteristics are critical for its application in controlled chemical synthesis. The data presented below has been aggregated from various chemical suppliers and databases.

PropertyValueSource(s)
Molecular Formula C₆H₃BrClNO₂[1][2]
Molecular Weight 236.45 g/mol [1][3]
Appearance White solid[2]
Melting Point 157-159°C[2]
Boiling Point 322.3 ± 42.0 °C (Predicted)[2]
Density 1.917 ± 0.06 g/cm³ (Predicted)[2]
pKa Not explicitly available, but expected to be acidic due to the carboxylic acid group.
Solubility Soluble in organic solvents like DMSO and methanol; limited solubility in water.General chemical knowledge
LogP 2.19570[2]

Synthesis and Mechanistic Considerations

A plausible synthetic workflow would begin with a more readily available pyridine derivative and introduce the required functional groups in a stepwise manner.

G cluster_0 Synthetic Workflow A 2-Amino-3-chloropyridine (Starting Material) B Step 1: Bromination (NBS, Acetonitrile) A->B Regioselective bromination C 2-Amino-5-bromo-3-chloropyridine B->C D Step 2: Sandmeyer Reaction (NaNO₂, H₂SO₄, CuCN) C->D Diazotization followed by cyanation E 5-Bromo-3-chloro-2-cyanopyridine D->E F Step 3: Hydrolysis (Conc. HCl, Heat) E->F Conversion of nitrile to carboxylic acid G This compound (Final Product) F->G

Caption: Plausible synthetic workflow for the target compound.

Causality Behind Experimental Choices:
  • Step 1 (Bromination): The synthesis logically starts with the introduction of the bromine atom. Using N-Bromosuccinimide (NBS) is a standard and effective method for the regioselective bromination of activated pyridine rings. The amino group at the 2-position is an activating group that directs the electrophilic bromination to the electron-rich 5-position.

  • Step 2 (Sandmeyer Reaction): The conversion of the amino group to a cyano group via a diazonium salt intermediate is a classic and reliable transformation. This two-step process (diazotization followed by nucleophilic substitution with cyanide) is crucial for introducing the carbon atom that will become the carboxylic acid.

  • Step 3 (Hydrolysis): The final step involves the acid-catalyzed hydrolysis of the nitrile (cyano) group. Heating with a strong acid like concentrated HCl provides the necessary conditions to convert the nitrile to a carboxylic acid, yielding the final product.

Applications in Drug Discovery and Medicinal Chemistry

Halogenated pyridine carboxylic acids are foundational scaffolds in modern medicinal chemistry.[6] The specific combination of bromo, chloro, and carboxylic acid functionalities in this compound offers medicinal chemists three distinct reactive handles for molecular elaboration.

  • Carboxylic Acid: Serves as a versatile point for forming amide bonds, which are ubiquitous in drug molecules, allowing for coupling with various amine-containing fragments.

  • Bromine and Chlorine Atoms: These halogens can be functionalized through a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds. This allows for the systematic exploration of the chemical space around the pyridine core to optimize biological activity and pharmacokinetic properties.

This compound serves as a critical intermediate for synthesizing more complex molecules, particularly in the pharmaceutical and fine chemical industries.[7][8] Its structure is integral to the development of novel therapeutic agents.

G cluster_1 Role as a Medicinal Chemistry Building Block cluster_amide Amide Coupling cluster_suzuki Suzuki Coupling A 5-Bromo-3-chloropyridine- 2-carboxylic acid B Primary/Secondary Amine (R₁-NHR₂) A->B EDC, HOBt D Boronic Acid (R₃-B(OH)₂) A->D Pd Catalyst, Base C Amide-linked Target Molecule 1 B->C E C-C Coupled Target Molecule 2 D->E

Caption: Functionalization pathways for the core scaffold.

Experimental Protocol: Amide Coupling

This protocol describes a general procedure for coupling the title compound with a primary amine, a common subsequent step in a drug discovery workflow.

Objective: To synthesize N-benzyl-5-bromo-3-chloropyridine-2-carboxamide.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • EDC (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) (1.5 eq)

  • HOBt (Hydroxybenzotriazole) (1.2 eq)

  • Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a dry, nitrogen-purged round-bottom flask, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DMF.

  • Add EDC (1.5 eq) and HOBt (1.2 eq) to the solution. Stir at room temperature for 15 minutes to activate the carboxylic acid.

  • In a separate vial, dissolve benzylamine (1.1 eq) in a small amount of DMF.

  • Add the benzylamine solution and DIPEA (3.0 eq) to the reaction flask.

  • Allow the reaction to stir at room temperature for 12-18 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography on silica gel to yield the desired amide.

Self-Validation: The success of the reaction is confirmed by analytical techniques. LC-MS analysis should show the disappearance of the starting material and the appearance of a new peak with the expected mass-to-charge ratio for the product. ¹H NMR spectroscopy will confirm the structure, showing characteristic peaks for both the pyridine and benzyl moieties.

Safety, Handling, and Storage

Proper handling of this compound is essential in a laboratory setting. The following information is derived from typical Safety Data Sheets (SDS) for structurally related compounds.[9][10]

  • Hazard Identification:

    • Causes skin irritation.[11]

    • Causes serious eye irritation.[10][11]

    • May cause respiratory irritation.[11]

    • Harmful if swallowed.[11][12]

  • Precautionary Measures:

    • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[10]

    • Handling: Use only outdoors or in a well-ventilated area.[10] Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling.[10]

    • Engineering Controls: Ensure that eyewash stations and safety showers are close to the workstation location.[10]

  • First Aid:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical advice.[10]

    • Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[10]

    • Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[10]

  • Storage:

    • Store in a well-ventilated place. Keep the container tightly closed.[10] Store locked up.

Conclusion

This compound (CAS: 1189513-51-6) is a strategically important heterocyclic compound. Its trifunctional nature provides a robust platform for the synthesis of complex molecular architectures, making it an invaluable asset in the fields of pharmaceutical research and materials science. A thorough understanding of its properties, synthetic routes, and handling requirements is paramount for its effective and safe utilization in research and development.

References

  • WO2021105399A1 - Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents - Google P
  • 3-Bromo-5-chloropyridine-2-carboxylic acid (CAS# 1189513-50-5). [Link]

  • An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid. [Link]

  • CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google P
  • 5-Bromo-3-methylpyridine-2-carboxylic acid | C7H6BrNO2 | CID 45789779 - PubChem. [Link]

  • 5-Bromo-6-chloropyridine-3-carboxylic acid | C6H3BrClNO2 | CID 285433 - PubChem. [Link]

  • An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3- carboxylic Acid - Chemical & Pharmaceutical Bulletin. [Link]

  • Organic Syntheses Procedure. [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed. [Link]

Sources

5-Bromo-3-chloropyridine-2-carboxylic acid molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on 5-Bromo-3-chloropyridine-2-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive examination of this compound, a pivotal heterocyclic compound in contemporary drug discovery and organic synthesis. The document elucidates its core physicochemical properties, with a detailed focus on its molecular weight. It further delves into its synthesis, reactivity, and established analytical methodologies for characterization. This guide is intended to be an essential resource for researchers, offering both foundational knowledge and practical insights for the effective application of this versatile molecule.

Introduction: The Strategic Importance of Halogenated Pyridine Carboxylic Acids

Pyridine carboxylic acids and their derivatives are foundational scaffolds in medicinal chemistry, contributing to the development of numerous therapeutic agents.[1] The strategic incorporation of halogen atoms, such as bromine and chlorine, onto the pyridine ring introduces valuable synthetic handles and modulates the electronic and steric properties of the molecule. This compound is a prime example of such a strategically designed building block, offering multiple sites for chemical modification, which is highly advantageous in the construction of complex molecular architectures for drug development and materials science.[2][3]

Core Physicochemical Properties and Molecular Weight

A precise understanding of the physicochemical properties of a compound is fundamental to its application in research and development.

Molecular Identity
  • Chemical Name: this compound[4]

  • Synonyms: 5-Bromo-3-chloropicolinic acid[5]

  • CAS Number: 1189513-51-6[4][5]

  • Molecular Formula: C₆H₃BrClNO₂[4][5][6]

Molecular Weight

The molecular weight of this compound is a critical parameter for stoichiometric calculations in synthesis and for mass spectrometry analysis. Commercial suppliers report the molecular weight to be approximately 236.45 g/mol .[6][7] This value is consistent with calculations based on the atomic weights of the constituent atoms.

Table 1: Key Physicochemical Data

PropertyValue
Molecular Weight236.45 g/mol [6][7]
Density1.917 g/cm³ (Predicted)[4][7]
Boiling Point322.3 °C (Predicted)[4]
Melting Point157-159 °C[4]
AppearanceWhite solid[4]

Synthesis and Chemical Reactivity

Diagram 1: Conceptual Reactivity Workflow

G A This compound B Carboxylic Acid Chemistry (e.g., Amide Coupling, Esterification) A->B C Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) Primarily at the Bromo position A->C D Nucleophilic Aromatic Substitution (Potentially at the Chloro position) A->D

Caption: Potential reaction pathways for this compound.

Analytical Characterization: A Validating System

Ensuring the identity and purity of this compound is paramount for its use in sensitive applications like drug discovery. A multi-technique analytical approach provides a self-validating system.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. Predicted NMR data is often available from chemical suppliers.[4]

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrations of the functional groups present, such as the carboxylic acid.

Chromatographic Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of organic compounds. A purity of ≥99.0% is often required for pharmaceutical and fine chemical applications.[2]

Diagram 2: Analytical Workflow for Quality Control

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Interpretation & Reporting Prep Dissolution in a suitable solvent HPLC HPLC for Purity Prep->HPLC NMR NMR for Structure Prep->NMR MS MS for Molecular Weight Prep->MS Report Certificate of Analysis HPLC->Report NMR->Report MS->Report

Caption: A typical analytical workflow for the quality control of this compound.

Applications in Research and Development

Halogenated pyridine carboxylic acids are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[2][3] The presence of bromo and chloro substituents allows for selective functionalization through various cross-coupling reactions, enabling the construction of a diverse library of compounds for biological screening. Their role as intermediates is crucial for the synthesis of active pharmaceutical ingredients (APIs).[2]

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling this compound.

  • Hazard Identification: This compound may cause skin and serious eye irritation, and may also cause respiratory irritation.[8] It can be harmful if swallowed, in contact with skin, or if inhaled.[8]

  • Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, and eye/face protection.[9][10]

  • Handling: Use only in a well-ventilated area and wash hands thoroughly after handling.[9][10]

  • Storage: Store in a well-ventilated place and keep the container tightly closed.[9][10]

For comprehensive safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[11]

Conclusion

This compound is a highly functionalized building block with significant potential in medicinal chemistry and materials science. Its well-defined molecular weight and physicochemical properties, combined with its versatile reactivity, make it a valuable tool for the synthesis of novel and complex molecules. A thorough understanding of its properties, along with stringent adherence to analytical quality control and safety protocols, is essential for its successful application in research and development.

References

  • PubChem. 5-Bromo-3-methylpyridine-2-carboxylic acid. [Link]

  • Chemical & Pharmaceutical Bulletin. An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid. [Link]

  • Google Patents. WO2021105399A1 - Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents.
  • Google Patents. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
  • J-STAGE. An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3- carboxylic Acid. [Link]

  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

  • PubMed. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]

Sources

5-Bromo-3-chloropyridine-2-carboxylic acid structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Bromo-3-chloropyridine-2-carboxylic acid: Structure, Synthesis, and Application

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a halogenated pyridine derivative of significant interest to researchers and professionals in drug development and fine chemical synthesis. We will delve into its core structural attributes, reactivity, synthesis, and applications, offering field-proven insights grounded in established chemical principles.

Introduction: A Versatile Heterocyclic Building Block

This compound, also known as 5-Bromo-3-chloropicolinic acid, is a key heterocyclic intermediate.[1] Its strategic importance stems from the unique arrangement of its functional groups: a carboxylic acid, a bromine atom, and a chlorine atom on a pyridine scaffold. This trifecta of functionalities provides multiple reactive handles, allowing for sequential and regioselective modifications. This versatility makes it an invaluable building block for constructing complex molecular architectures, particularly in the synthesis of active pharmaceutical ingredients (APIs) and novel agrochemicals.[2][3]

Molecular Structure and Physicochemical Properties

The foundational element of this compound is its pyridine ring, substituted at positions 2, 3, and 5. The IUPAC name, this compound, precisely defines this arrangement. Understanding its fundamental properties is critical for its effective use in experimental design.

Key Identifiers:

  • Chemical Name: this compound

  • CAS Number: 1189513-51-6[1]

  • Molecular Formula: C₆H₃BrClNO₂[1][4]

  • Molecular Weight: 236.45 g/mol [5]

The physical and chemical characteristics of this compound are summarized in the table below. These data are essential for determining appropriate solvents, reaction temperatures, and storage conditions.

PropertyValueSource(s)
Appearance White solid[4]
Melting Point 157-159°C[4]
Boiling Point 322.3 ± 42.0 °C (Predicted)[4]
Density 1.917 ± 0.06 g/cm³ (Predicted)[4]
pKa ~3.4 (Estimated, similar to related structures)[6]
LogP 2.19570[4]

Synthesis and Purification: A Strategic Approach

The causality behind the experimental choices is paramount. For instance, the order of halogenation is critical. Bromination and chlorination reactions on a pyridine ring are governed by the directing effects of existing substituents. A plausible synthetic pathway might start with a pre-functionalized pyridine, introducing the halogens and the carboxylic acid group (or a precursor) in a stepwise manner to achieve the desired 3,5-dihalo-2-carboxy substitution pattern.

Synthesis_Workflow Start Pyridine Precursor (e.g., 2-methyl-3,5-dihalopyridine) Step1 Oxidation (e.g., KMnO4) Start->Step1 Side-chain oxidation Product 5-Bromo-3-chloropyridine- 2-carboxylic acid Step1->Product Purification Purification (Recrystallization) Product->Purification Isolation of pure product Reactions cluster_0 Carboxylic Acid Reactions cluster_1 Cross-Coupling Reactions Amide Amide Formation (R-NH2, Coupling Agent) Ester Esterification (R-OH, Acid Catalyst) Suzuki Suzuki Coupling (Ar-B(OH)2, Pd catalyst) @ C5-Br Sonogashira Sonogashira Coupling (Alkyne, Pd/Cu catalyst) @ C5-Br Buchwald Buchwald-Hartwig Amination (R2NH, Pd catalyst) @ C5-Br or C3-Cl Core 5-Bromo-3-chloro- pyridine-2- carboxylic acid Core->Amide Core->Ester Core->Suzuki Core->Sonogashira Core->Buchwald

Caption: Key reaction pathways for this compound.

Applications in Drug Discovery and Agrochemicals

Halogenated pyridines are privileged structures in medicinal chemistry. This compound serves as a crucial starting material for compounds with potential biological activity.

  • Pharmaceutical Synthesis: Its derivatives are investigated as anti-inflammatory, anti-cancer, and neurological agents. [2]The pyridine nitrogen can act as a hydrogen bond acceptor, while the substituents at the 2, 3, and 5 positions can be tailored to optimize binding to biological targets like enzymes and receptors.

  • Agrochemicals: This compound is a building block for advanced herbicides and fungicides. [2][3]The specific substitution pattern can be crucial for imparting desired activity and selectivity in crop protection products. [3]

Safety, Handling, and Storage

As with all laboratory chemicals, proper safety protocols must be strictly followed when handling this compound.

  • Hazard Identification: The compound is classified as an irritant. [4]It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). [7][8]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. [8]* Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. [8]Avoid contact with skin and eyes. [8]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [8]* Disposal: Dispose of waste material in accordance with local, state, and federal regulations. [8]

Conclusion

This compound is a highly functionalized and synthetically versatile building block. Its unique combination of a carboxylic acid and differentially reactive halogen atoms on a pyridine core provides chemists with a powerful tool for the synthesis of complex, high-value molecules. A thorough understanding of its structure, properties, and reactivity is essential for leveraging its full potential in the fields of drug discovery, agrochemicals, and materials science.

References

  • 3-Bromo-5-chloropyridine-2-carboxylic acid (CAS# 1189513-50-5). Xinchem. [Link]

  • 5-Bromo-3-methylpyridine-2-carboxylic acid | C7H6BrNO2 | CID 45789779. PubChem. [Link]

  • The Chemical Properties and Reactivity of 5-Bromopyridine-2-carboxylic Acid. Medium. [Link]

  • Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents.
  • Unlocking Potential: 2-Bromo-5-chloropyridine in Drug Discovery. Medium. [Link]

  • Reactivity of carboxylic acid derivatives. Khan Academy. [Link]

Sources

5-Bromo-3-chloropyridine-2-carboxylic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Bromo-3-chloropyridine-2-carboxylic Acid: Properties, Reactivity, and Applications

Introduction

This compound, with the CAS Number 1189513-51-6, is a halogenated pyridine derivative that has emerged as a significant building block in modern synthetic chemistry.[1][2] Its structural complexity, featuring a pyridine core substituted with a carboxylic acid, a bromine atom, and a chlorine atom, imparts a unique reactivity profile. This makes it a valuable intermediate in the synthesis of complex molecules, particularly in the fields of pharmaceutical and agrochemical research.[1][3][4] This guide provides a comprehensive overview of its chemical properties, reactivity, synthetic utility, and safety considerations for researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Properties

The physical and chemical characteristics of a compound are fundamental to its application in synthesis. This compound is typically a white solid, and its properties are summarized in the table below.[1]

Core Properties
PropertyValueSource
Molecular Formula C₆H₃BrClNO₂[1][2]
Molecular Weight 236.45 g/mol [1][2]
CAS Number 1189513-51-6[1][2]
Appearance White solid[1]
Melting Point 157-159 °C[1]
Boiling Point 322.3 ± 42.0 °C (Predicted)[1]
Density 1.917 ± 0.06 g/cm³ (Predicted)[1]
Solubility Soluble in some organic solvents like methanol and dimethylformamide.[5]
LogP 2.19570[1]
Spectroscopic Profile

Spectroscopic analysis is crucial for the verification and characterization of the molecular structure. While specific spectra for this compound are not publicly available, a theoretical profile can be predicted based on its structure and data from analogous compounds.[6][7][8]

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. These signals would appear as doublets due to coupling with each other.

  • ¹³C NMR Spectroscopy : The carbon NMR spectrum should display six signals, one for each unique carbon atom in the molecule, including the carboxylic acid carbon.

  • Infrared (IR) Spectroscopy : Key characteristic peaks would include a broad absorption for the O-H stretch of the carboxylic acid, a sharp C=O stretch, and absorptions corresponding to the C-Br and C-Cl bonds.

  • Mass Spectrometry (MS) : The mass spectrum would show a distinctive molecular ion peak with a complex isotopic pattern due to the natural abundance of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes.

Reactivity and Synthetic Potential

The reactivity of this compound is dictated by its three key functional groups: the carboxylic acid, the bromine atom, and the chlorine atom, all attached to an electron-deficient pyridine ring.

Carboxylic Acid Group

The carboxylic acid at the 2-position is the most acidic site and can undergo a range of standard transformations:

  • Esterification : Reaction with alcohols under acidic conditions to form the corresponding esters.

  • Amide Formation : Conversion to an acid chloride followed by reaction with an amine is a common route to form amides, which are prevalent in biologically active molecules.

  • Reduction : The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents.

Halogen Substituents

The bromine at the 5-position and chlorine at the 3-position are key handles for molecular elaboration. Their positions on the electron-deficient pyridine ring make them susceptible to:

  • Nucleophilic Aromatic Substitution (SNAr) : Strong nucleophiles can displace the halogen atoms, although harsh conditions may be required.

  • Metal-Catalyzed Cross-Coupling Reactions : This is the most significant area of reactivity for the halogen substituents. The bromine atom is generally more reactive than the chlorine atom in standard cross-coupling reactions, allowing for selective functionalization. Reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings can be employed to form new carbon-carbon and carbon-heteroatom bonds.[9] This versatility is a primary reason for its use as a synthetic intermediate.[3][10]

The diagram below illustrates the key reactive sites and potential transformations of the molecule.

Reactivity_Diagram Figure 1: Reactivity Map of this compound cluster_molecule This compound mol      Br      | N=C(Cl)-C=C-C=C(COOH) COOH Carboxylic Acid (-COOH) mol->COOH Br Bromo (-Br) mol->Br Cl Chloro (-Cl) mol->Cl Esterification Esterification COOH->Esterification Amide_Formation Amide Formation COOH->Amide_Formation Reduction Reduction COOH->Reduction Suzuki Suzuki Coupling Br->Suzuki Heck Heck Coupling Br->Heck Sonogashira Sonogashira Coupling Br->Sonogashira SNAr Nucleophilic Substitution Br->SNAr Cl->Suzuki (harsher conditions) Cl->SNAr (less reactive) Synthesis_Workflow Start Starting Material (e.g., 2-amino-3-chloropyridine) Step1 Step 1: Bromination (e.g., with NBS) Start->Step1 Intermediate1 Intermediate: 2-amino-5-bromo-3-chloropyridine Step1->Intermediate1 Step2 Step 2: Sandmeyer Reaction (Diazotization then Cyanation) Intermediate1->Step2 Intermediate2 Intermediate: 5-bromo-3-chloro-2-cyanopyridine Step2->Intermediate2 Step3 Step 3: Hydrolysis Intermediate2->Step3 Product Final Product: This compound Step3->Product

Caption: A potential synthetic workflow for the preparation of the title compound.

This multi-step process, likely involving bromination and diazotization reactions, highlights the complexity of producing such a highly functionalized molecule. [11]

Applications in Research and Development

The primary value of this compound lies in its role as a versatile intermediate. [1]

  • Pharmaceuticals : Pyridine carboxylic acids are privileged scaffolds in medicinal chemistry, forming the core of numerous drugs. [12]This compound serves as a starting point for creating libraries of novel compounds to be tested as enzyme inhibitors, receptor antagonists, or other therapeutic agents. [12][13][14]Its potential antibacterial properties are also noted. [1]* Agrochemicals : Halogenated pyridines are crucial in the development of modern herbicides and pesticides. [3][4]The reactive handles on this molecule allow for the synthesis of new agrochemicals with potentially improved efficacy and selectivity.

Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed when handling this compound. It is classified as an irritant. [1]

Hazard Identification and Precautions
  • Hazards : Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). [15][16]* Personal Protective Equipment (PPE) : Wear protective gloves, clothing, and eye/face protection. [15][17]* Handling : Use only in a well-ventilated area. Avoid breathing dust, fumes, or vapors. Wash hands and any exposed skin thoroughly after handling. [15]* Storage : Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and store locked up. [15]* First Aid : In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, move the person to fresh air. Seek medical attention if irritation persists or if you feel unwell. [15][18]

Safe Handling Workflow

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Assess Assess Risks PPE Don PPE (Gloves, Goggles, Lab Coat) Assess->PPE Ventilation Ensure Proper Ventilation (Fume Hood) PPE->Ventilation Weigh Weigh Compound Carefully Ventilation->Weigh React Perform Reaction Weigh->React Decontaminate Decontaminate Glassware React->Decontaminate Dispose Dispose of Waste Properly Decontaminate->Dispose Store Store Securely Dispose->Store Wash Wash Hands Store->Wash

Caption: A workflow for the safe handling of this compound in a laboratory setting.

Conclusion

This compound is a highly functionalized and synthetically valuable compound. Its unique combination of a carboxylic acid and two different halogen atoms on a pyridine ring provides chemists with a versatile platform for creating diverse and complex molecular architectures. This utility has positioned it as a key intermediate in the discovery and development of new pharmaceuticals and agrochemicals. A thorough understanding of its reactivity, properties, and safety requirements is essential for harnessing its full potential in scientific research.

References

  • Autech Industry Co.,Limited. 3-Bromo-5-chloropyridine-2-carboxylic acid (CAS# 1189513-50-5). [Link]

  • PubChem. 5-Bromo-3-methylpyridine-2-carboxylic acid. [Link]

  • PubMed. An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. [Link]

  • Google Patents. WO2021105399A1 - Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents.
  • Google Patents. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
  • Chemical & Pharmaceutical Bulletin. An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. [Link]

  • Organic Syntheses. PALLADIUM-CATALYZED CARBONYLATIVE AMIDATION OF 5-BROMOPYRIMIDINE. [Link]

  • University of Wisconsin-Madison. NMR Spectroscopy. [Link]

  • AOBChem. 3-Bromo-5-chloropyridine-2-carboxylic acid. [Link]

  • PubMed. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]

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An In-Depth Technical Guide to the Synthesis of 5-Bromo-3-chloropyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Bromo-3-chloropyridine-2-carboxylic acid is a halogenated pyridine derivative of significant interest as a versatile building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors.[1] Its unique substitution pattern, featuring bromo, chloro, and carboxylic acid functionalities, provides multiple reactive sites for further chemical elaboration. This guide provides a comprehensive overview of a robust and logical synthetic pathway to this target molecule, grounded in established chemical principles. We will explore the strategic rationale behind the chosen route, detail step-by-step experimental protocols, and discuss potential alternative approaches, offering a field-proven perspective for researchers and development professionals.

Introduction and Strategic Overview

The synthesis of polysubstituted pyridine rings is a cornerstone of medicinal chemistry. The precise placement of different functional groups is critical for modulating the biological activity, selectivity, and pharmacokinetic properties of drug candidates. This compound (CAS 1189513-51-6)[2] represents a valuable scaffold, combining a nucleophilic substitution site (at the C2-chloro position, after activation), sites for metal-catalyzed cross-coupling reactions (at the C5-bromo position), and a carboxylic acid handle for amide bond formation or other derivatizations.

Our primary synthetic strategy is predicated on a two-step sequence starting from a commercially available precursor, 3-chloro-2-methylpyridine. This approach is designed for efficiency and regiochemical control. The core transformations are:

  • Electrophilic Bromination: Selective installation of a bromine atom at the C5 position of the pyridine ring.

  • Side-Chain Oxidation: Conversion of the C2-methyl group into a carboxylic acid.

This pathway is advantageous as it builds complexity on a simple starting material and leverages well-understood, high-yielding transformations.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule logically leads to our proposed forward synthesis. The carboxylic acid can be disconnected to a methyl group, a common and reliable transformation via oxidation. The bromo and chloro substituents are best installed on the starting pyridine ring. This leads us back to 5-bromo-3-chloro-2-methylpyridine, which in turn can be derived from the bromination of 3-chloro-2-methylpyridine.

G target This compound intermediate1 5-Bromo-3-chloro-2-methylpyridine target->intermediate1 C-C Disconnection (Oxidation) start 3-Chloro-2-methylpyridine intermediate1->start C-Br Disconnection (Bromination)

Caption: Retrosynthetic pathway for the target compound.

Primary Synthesis Pathway: From 3-Chloro-2-methylpyridine

This section details the primary, recommended pathway for the synthesis of this compound.

Caption: Overview of the primary two-step synthesis pathway.

Step 1: Synthesis of 5-Bromo-3-chloro-2-methylpyridine

Causality and Expertise: The pyridine ring is electron-deficient and thus generally resistant to electrophilic aromatic substitution. However, the reaction can be driven to completion under forcing conditions. The use of N-bromosuccinimide (NBS) in concentrated sulfuric acid is a standard method for the bromination of such deactivated rings. The regioselectivity is directed by the existing substituents. The chloro group at C3 is a deactivating meta-director, while the methyl group at C2 is a weak activating ortho-, para-director. The cumulative electronic and steric effects favor substitution at the C5 position, which is para to the methyl group and meta to the chloro group, leading to the desired isomer. A similar principle is seen in the synthesis of other brominated pyridines.[3]

Experimental Protocol:

  • Reaction Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (e.g., 5 volumes relative to the starting material).

  • Cooling: Cool the flask in an ice-water bath to 0-5 °C.

  • Addition of Starting Material: Slowly add 3-chloro-2-methylpyridine (1.0 eq) to the cooled sulfuric acid while maintaining the internal temperature below 10 °C.

  • Addition of Brominating Agent: Once the addition is complete and the solution is homogeneous, add N-bromosuccinimide (NBS) (approx. 1.05-1.1 eq) portion-wise, ensuring the temperature does not exceed 15 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 50-60 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8. This step must be performed with caution due to gas evolution and heat generation.

  • Extraction: Extract the aqueous slurry with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 5-bromo-3-chloro-2-methylpyridine.[1][4]

Step 2: Oxidation to this compound

Causality and Expertise: The oxidation of an alkyl side-chain on an aromatic ring to a carboxylic acid is a classic transformation. For pyridine derivatives, potassium permanganate (KMnO₄) is a powerful and effective oxidizing agent. The reaction is typically performed in an aqueous medium under neutral or slightly alkaline conditions and requires heating to proceed at a reasonable rate. The pyridine ring itself is relatively stable to oxidation under these conditions, allowing for selective transformation of the methyl group.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-bromo-3-chloro-2-methylpyridine (1.0 eq) in water.

  • Addition of Oxidant: Add potassium permanganate (KMnO₄) (approx. 3-4 eq) in portions to the suspension. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.

  • Reaction: Heat the mixture to reflux (approx. 100 °C) and maintain for several hours until the purple color of the permanganate has disappeared and a brown precipitate of manganese dioxide (MnO₂) has formed. Monitor the reaction by TLC, checking for the disappearance of the starting material.

  • Work-up: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the manganese dioxide precipitate, washing the filter cake thoroughly with hot water.

  • Isolation: Combine the filtrate and washings. Cool the solution in an ice bath and acidify to pH ~2-3 by the dropwise addition of concentrated hydrochloric acid.

  • Precipitation and Collection: The desired carboxylic acid should precipitate as a solid. Collect the solid by vacuum filtration, wash it with cold water, and dry it under vacuum to yield this compound.

Alternative Synthetic Pathway: Sandmeyer Reaction Route

An alternative strategy involves the construction of the carboxylic acid functionality from an amino group via a nitrile intermediate. This route offers different strategic possibilities but is generally more steps than the primary pathway.

Causality and Expertise: This pathway would typically start from 2-amino-3-chloropyridine. The key steps are bromination of the activated ring, followed by a Sandmeyer reaction where the amino group is converted to a diazonium salt and then displaced by a cyano group.[5][6] The final step is the hydrolysis of the nitrile to the carboxylic acid, which can be achieved under acidic or basic conditions.[7] While viable, this route involves handling toxic cyanide reagents and managing the potentially unstable diazonium intermediate.

Caption: High-level overview of the alternative Sandmeyer route.

Data and Purity Summary

The following table summarizes the key parameters for the primary synthetic pathway. Yields are estimates based on analogous transformations in the literature and will vary based on experimental conditions and scale.

StepTransformationKey ReagentsTypical SolventsTemperature (°C)Estimated YieldPurity Analysis
1 BrominationNBS, H₂SO₄Sulfuric Acid50-6070-85%TLC, GC-MS, ¹H NMR
2 OxidationKMnO₄Water100 (Reflux)60-80%TLC, LC-MS, ¹H NMR, mp

Conclusion

The synthesis of this compound is efficiently achieved via a two-step process involving the regioselective bromination of 3-chloro-2-methylpyridine followed by the robust oxidation of the methyl group. This pathway offers a reliable and scalable method for producing this valuable synthetic intermediate. The discussed protocols, grounded in established chemical principles, provide a solid foundation for researchers in organic synthesis, drug discovery, and process development. The final product's purity should always be confirmed through standard analytical techniques to ensure its suitability for subsequent applications.

References

  • - This patent describes the synthesis of related bromo-chloro-pyridine derivatives, highlighting their use as intermediates.

  • - Provides context on the synthesis of substituted pyridine-2-carboxylic acids.

  • - Santa Cruz Biotechnology product page confirming the chemical identity and CAS number.

  • - Describes related synthetic transformations on pyridine rings, including bromination and hydrolysis.

  • - Details bromination and diazotization reactions on pyridine rings, analogous to potential synthetic steps.

  • - Discusses methods for preparing bromo-chloro-pyridines.

  • - Santa Cruz Biotechnology product page for an isomer of the target molecule.

  • - Provides a protocol for synthesizing a key intermediate in the alternative pathway.

  • - A detailed research article on the synthesis of a complex substituted pyridine carboxylic acid.

  • - Provides general procedures for reactions on halogenated heterocycles.

  • - Discussion forum providing insights into related syntheses.

  • - Details a Sandmeyer-type reaction for converting an aminopyridine to a chloropyridine.

  • - Commercial supplier page for an isomer.

  • - Discusses the utility of a key intermediate in organic synthesis.

  • - Relevant patent on the synthesis of related halogenated heterocycles.

  • - Product information for a related building block.

  • - Product information for a related building block.

  • - Review article discussing the synthesis and functionalization of substituted pyridines.

  • - Describes hydrolysis of an ester to a carboxylic acid, a relevant transformation.

  • - PubChem entry for a key intermediate, providing physical and safety data.

Sources

A Comprehensive Technical Guide to 5-Bromo-3-chloropyridine-2-carboxylic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: 5-Bromo-3-chloropyridine-2-carboxylic acid is a halogenated heterocyclic compound of significant interest to the chemical, pharmaceutical, and agricultural industries. Its unique substitution pattern on the pyridine ring provides a versatile scaffold for the synthesis of complex molecules. This guide offers an in-depth analysis of its chemical identity, physicochemical properties, a proposed synthetic route with mechanistic considerations, characterization techniques, key applications, and essential safety protocols. This document is intended for researchers, synthetic chemists, and professionals in drug discovery and material science who require a technical understanding of this valuable building block.

Chemical Identity and Physicochemical Properties

This compound, also known as 5-Bromo-3-chloropicolinic acid, is a disubstituted pyridine derivative. The presence of a carboxylic acid group at the 2-position, along with chloro and bromo substituents at the 3- and 5-positions respectively, makes it a highly functionalized and reactive intermediate for further chemical modification.

1.1. Nomenclature and Chemical Identifiers
IdentifierValue
IUPAC Name This compound
Alternate Name 5-Bromo-3-chloropicolinic acid[1]
CAS Number 1189513-51-6[1][2][3]
Molecular Formula C₆H₃BrClNO₂[1][2]
Molecular Weight 236.45 g/mol [1][2][4]
Canonical SMILES C1=C(C(=C(N=C1)C(=O)O)Cl)Br
InChI Key FQIUCPGDKPXSLL-UHFFFAOYSA-N
1.2. Physicochemical Data

The physical properties of this compound are characteristic of a stable, solid organic acid. These data are crucial for determining appropriate reaction conditions, purification methods, and storage protocols.

PropertyValueSource
Appearance White to light yellow solid/powder[2][5]
Melting Point 157-159 °C[2]
Boiling Point (Predicted) 322.3 ± 42.0 °C[2]
Density (Predicted) 1.917 ± 0.06 g/cm³[2]
LogP 2.19570[2]
Solubility Soluble in some organic solvents like methanol and dimethylformamide.[6]
Synthesis and Mechanistic Insights

The synthesis of polysubstituted pyridines can be complex, often requiring multi-step sequences to achieve the desired regiochemistry.[7] While specific, validated routes for this compound are not extensively published in peer-reviewed journals, a plausible and efficient pathway can be designed based on established transformations in pyridine chemistry.[8][9]

2.1. Proposed Synthetic Pathway

The proposed synthesis starts from the commercially available 3-chloropyridine-2-carbonitrile. The rationale is to first establish the bromo and carboxylic acid functionalities through bromination and subsequent hydrolysis.

Synthetic_Pathway start 3-Chloropyridine-2-carbonitrile step1 5-Bromo-3-chloropyridine-2-carbonitrile start:e->step1:w 1. NBS, H₂SO₄ step2 This compound step1:e->step2:w 2. H₂SO₄ (aq), Heat

Caption: Proposed two-step synthesis of the target compound.

2.2. Detailed Experimental Protocol

This protocol is a representative procedure derived from analogous chemical transformations. Researchers should perform initial small-scale trials to optimize conditions.

Step 1: Electrophilic Bromination of 3-Chloropyridine-2-carbonitrile

  • Causality: The pyridine ring is electron-deficient, making electrophilic substitution difficult. However, performing the reaction in a strong acid like sulfuric acid protonates the ring nitrogen, further deactivating it but also making the conditions suitable for a powerful brominating agent. N-Bromosuccinimide (NBS) is selected as the bromine source. The chloro and cyano groups are meta-directing; therefore, bromination is expected to occur at the C5 position, which is the least deactivated position available for electrophilic attack.

  • Methodology:

    • To a stirred solution of concentrated sulfuric acid, cool to 0-5 °C in an ice bath.

    • Slowly add 3-chloropyridine-2-carbonitrile (1.0 eq). Stir until fully dissolved.

    • Add N-Bromosuccinimide (1.05 eq) portion-wise, maintaining the internal temperature below 10 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours.

    • Monitor reaction completion using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

    • The resulting precipitate (5-Bromo-3-chloropyridine-2-carbonitrile) is collected by vacuum filtration, washed with cold water, and dried.

Step 2: Hydrolysis of the Nitrile to Carboxylic Acid

  • Causality: Acid-catalyzed hydrolysis is a standard method for converting nitriles to carboxylic acids. The nitrile is protonated, making it susceptible to nucleophilic attack by water. A subsequent series of proton transfers and tautomerization steps leads first to an amide intermediate, which is then further hydrolyzed under the harsh conditions to the desired carboxylic acid.

  • Methodology:

    • Combine the crude 5-Bromo-3-chloropyridine-2-carbonitrile from the previous step with a 1:1 mixture of concentrated sulfuric acid and water.

    • Heat the mixture to reflux (approx. 100-110 °C) for 4-6 hours.

    • Monitor the disappearance of the intermediate amide by TLC or HPLC.

    • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.

    • The white precipitate of this compound is collected by vacuum filtration.

    • The product is washed with copious amounts of cold water until the washings are neutral to pH paper.

    • Recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed for further purification.

Spectroscopic Characterization

To confirm the identity and purity of the synthesized product, a suite of standard analytical techniques should be employed.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to be simple, showing two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. Each signal should appear as a doublet due to ortho-coupling.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Six distinct signals are expected, one for each carbon atom in the molecule, including the carboxylic acid carbon which would appear significantly downfield.

  • IR (Infrared) Spectroscopy: Key vibrational bands would confirm the presence of the functional groups. A broad O-H stretch from the carboxylic acid would be expected around 2500-3300 cm⁻¹, and a sharp C=O (carbonyl) stretch would appear around 1700-1725 cm⁻¹.

  • Mass Spectrometry (MS): This analysis will confirm the molecular weight of the compound. The mass spectrum would show a characteristic isotopic pattern due to the presence of both bromine (⁷⁹Br/⁸¹Br) and chlorine (³⁵Cl/³⁷Cl) atoms.

Applications in Research and Development

The utility of this compound stems from its role as a versatile building block. The three distinct functional groups—carboxylic acid, chloro, and bromo—can be selectively targeted in subsequent reactions.

Applications core 5-Bromo-3-chloro- pyridine-2-carboxylic acid pharma Pharmaceuticals core->pharma agro Agrochemicals core->agro material Material Science core->material inhibitors Enzyme Inhibitors pharma->inhibitors apis Active Pharmaceutical Ingredients (APIs) pharma->apis fungicides Fungicides agro->fungicides herbicides Herbicides agro->herbicides polymers Specialty Polymers material->polymers

Caption: Key application areas for the title compound.

4.1. Medicinal Chemistry and Drug Discovery

Pyridine carboxylic acids are privileged scaffolds in medicinal chemistry, forming the core of numerous drugs.[10] This compound serves as a key intermediate for creating more complex molecules.[5] The carboxylic acid can be converted to amides, esters, or other functional groups. The bromine and chlorine atoms are ideal handles for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds, enabling the rapid generation of diverse compound libraries for screening against biological targets.

4.2. Agrochemicals

Similar to its role in pharmaceuticals, this molecule is a valuable precursor for developing new agrochemicals like herbicides and fungicides.[11] The specific halogenation pattern can be crucial for tuning the biological activity and physicochemical properties of the final active ingredient.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety.

5.1. GHS Hazard Classification
PictogramGHS CodeHazard Statement

H315Causes skin irritation.[12][13]
H319Causes serious eye irritation.[12][13]
H335May cause respiratory irritation.[13]

Note: Some sources also indicate potential harm if swallowed or in contact with skin.[13]

5.2. Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[12]

  • Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.[12]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[12]

  • First Aid:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[12]

    • Skin: Wash off immediately with plenty of soap and water. If irritation persists, seek medical advice.[12]

    • Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[12]

5.3. Storage and Disposal
  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[12]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12]

References
  • 5-Bromo-3-methylpyridine-2-carboxylic acid | C7H6BrNO2 | CID 45789779 - PubChem. [Link]

  • An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid - Europe PMC. [Link]

  • WO2021105399A1 - Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents - Google P
  • CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google P
  • An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3- carboxylic Acid - Chemical & Pharmaceutical Bulletin. [Link]

  • 3-Bromo-5-chloropyridine-2-carboxylic acid (CAS# 1189513-50-5) - Xinchem. [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed. [Link]

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Navigating the Synthesis Landscape: A Technical Guide to 5-Bromo-3-chloropyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Safety and Handling Protocol for Researchers and Drug Development Professionals

Introduction: A Versatile Halogenated Pyridine Carboxylic Acid

5-Bromo-3-chloropyridine-2-carboxylic acid is a halogenated pyridine derivative that serves as a crucial building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring a carboxylic acid, a bromine atom, and a chlorine atom on the pyridine ring, offers multiple reaction sites for medicinal chemists and process development scientists. This guide provides a comprehensive overview of the safety, handling, and physicochemical properties of this compound, ensuring its effective and safe utilization in research and development settings.

Physicochemical Properties: A Snapshot

A thorough understanding of the physical and chemical properties of a compound is fundamental to its safe handling and use in experimental design. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 1189513-51-6[1][2][3]
Molecular Formula C₆H₃BrClNO₂[1][2][3]
Molecular Weight 236.45 g/mol [1][3]
Appearance White solid[2]
Melting Point 157-159°C[2]
Boiling Point 322.3±42.0 °C (Predicted)[2]
Density 1.917±0.06 g/cm³ (Predicted)[2]

Hazard Identification and GHS Classification

While a comprehensive toxicological profile for this compound is not fully established, data from structurally similar compounds and available safety data sheets indicate that it should be handled as a hazardous substance. The primary hazards are associated with irritation and potential harm upon ingestion or skin contact.

GHS Hazard Statements (Inferred from related compounds):

  • H315: Causes skin irritation.[4][5][6]

  • H319: Causes serious eye irritation.[4][5][6]

  • H335: May cause respiratory irritation.[7][8]

  • H302: Harmful if swallowed.[4][9]

Signal Word: Warning[4][5][6]

The following flowchart outlines the initial hazard assessment upon receiving this compound in a laboratory setting.

Hazard_Assessment A Receipt of 5-Bromo-3-chloropyridine- 2-carboxylic acid B Review Safety Data Sheet (SDS) A->B C Identify GHS Hazards (Irritant) B->C D Assess Physical Form (Solid) B->D E Determine Required Personal Protective Equipment (PPE) C->E F Implement Safe Handling Procedures D->F E->F

Caption: Initial Hazard Assessment Workflow

Safe Handling and Storage Protocols

Adherence to strict safety protocols is paramount when working with this compound to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense. The following diagram illustrates the minimum required PPE for handling this compound.

PPE_Requirements cluster_ppe Minimum PPE for Handling A Safety Goggles or Face Shield B Chemical-Resistant Gloves (e.g., Nitrile) C Laboratory Coat D Closed-Toed Shoes Handler Researcher Handler->A Eye Protection Handler->B Hand Protection Handler->C Body Protection Handler->D Foot Protection

Caption: Essential Personal Protective Equipment

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is required for procedures that may generate dust or aerosols.

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6][10]

Handling Procedures
  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[10]

  • Minimize Dust Generation: As a solid, handle the compound carefully to avoid creating dust.

  • Grounding: Keep the product and any empty containers away from heat and sources of ignition.[5][10]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[8][10]

Storage
  • Container: Keep the container tightly closed in a dry and well-ventilated place.[5][10]

  • Temperature: For long-term storage, refrigeration is recommended.[10]

  • Incompatibilities: Store away from strong oxidizing agents, acids, and bases.[5][10]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

First-Aid Measures
  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[5][6][10]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical advice if skin irritation persists.[5][6][10]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[5][10]

  • Ingestion: Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Seek immediate medical attention.[6][10]

Spill and Leak Response
  • Evacuate: Evacuate personnel from the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).

  • Collection: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for disposal.

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Disposal: Dispose of the waste material in accordance with local, state, and federal regulations.[5][10]

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), hydrogen bromide, and hydrogen chloride gas.[5][10]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5][10]

Disposal Considerations

Dispose of this compound and its container in accordance with all applicable local, state, and federal regulations. Do not allow the material to enter drains or waterways.

Conclusion

This compound is a valuable reagent for chemical synthesis. A comprehensive understanding of its potential hazards and strict adherence to the safety protocols outlined in this guide are essential for its safe handling and use in a research and development environment. By prioritizing safety through proper PPE, engineering controls, and emergency preparedness, researchers can confidently and responsibly leverage the synthetic utility of this compound.

References

  • PubChem. 5-Bromo-3-methylpyridine-2-carboxylic acid | C7H6BrNO2 | CID 45789779. [Link]

  • PubChem. 5-Bromo-6-chloropyridine-3-carboxylic acid | C6H3BrClNO2 | CID 285433. [Link]

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solubility of 5-Bromo-3-chloropyridine-2-carboxylic acid in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 5-Bromo-3-chloropyridine-2-carboxylic Acid in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key intermediate in pharmaceutical research and development. The document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for determining and understanding its solubility in various organic solvents. While specific quantitative solubility data for this compound is not extensively published, this guide furnishes the foundational knowledge and experimental protocols necessary to conduct such assessments in a laboratory setting.

Introduction to this compound

This compound, also known as 5-bromo-3-chloropicolinic acid, is a halogenated pyridine derivative with significant potential in medicinal chemistry.[1] Its structural features, including the pyridine ring, a carboxylic acid group, and halogen substituents, make it a versatile building block for the synthesis of novel therapeutic agents. Understanding its solubility is paramount for its effective use in various stages of drug discovery and development, from reaction chemistry to formulation.

Physicochemical Properties:

PropertyValueSource
CAS Number 1189513-51-6[1][2]
Molecular Formula C₆H₃BrClNO₂[1][2]
Molecular Weight 236.45 g/mol [1][2]
Appearance White solid[2]
Melting Point 157-159°C[2]
Predicted LogP 2.19570[2]

Theoretical Principles Governing Solubility

The solubility of a compound is dictated by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, several structural features influence its interaction with organic solvents:

  • Carboxylic Acid Group (-COOH): This functional group is polar and capable of acting as both a hydrogen bond donor (the hydroxyl hydrogen) and a hydrogen bond acceptor (the carbonyl oxygen and hydroxyl oxygen).[3] This allows for strong interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, DMF).

  • Pyridine Ring: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor, contributing to the molecule's polarity.

  • Halogen Substituents (Br and Cl): The bromo and chloro groups increase the molecular weight and size, which can reduce solubility. They also add to the molecule's overall polarity.

  • Aromatic System: The pyridine ring can engage in π-π stacking interactions with aromatic solvents.

Based on these features, the solubility of this compound is expected to be highest in polar aprotic solvents that can effectively solvate both the polar functional groups and the aromatic ring. Solubility in polar protic solvents is also anticipated to be significant due to hydrogen bonding. In contrast, its solubility in non-polar solvents is likely to be limited.

Predicted Solubility Profile

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Aprotic Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), AcetonitrileHighStrong dipole-dipole interactions and hydrogen bond accepting capabilities effectively solvate the polar functional groups. A related compound, 3-bromo-5-chloro-2-pyridine carboxylic acid, is noted to be soluble in methanol and dimethylformamide.[4]
Polar Protic Methanol, Ethanol, IsopropanolModerate to HighCapable of hydrogen bonding with the carboxylic acid group and the pyridine nitrogen.
Ethers Tetrahydrofuran (THF), Diethyl etherLow to ModerateModerate polarity and hydrogen bond accepting ability, but lacks a hydrogen bond donor.
Halogenated Dichloromethane (DCM), ChloroformLow to ModerateCan engage in dipole-dipole interactions, but are not strong hydrogen bonding partners.
Aromatic Toluene, BenzeneLowCan engage in π-π stacking, but the high polarity of the carboxylic acid group limits solubility.
Non-polar Hexanes, HeptaneVery LowIntermolecular forces are significantly different, leading to poor solvation.

Note: This table presents predictions and should be confirmed by experimental validation.

Experimental Protocol for Quantitative Solubility Determination

The following protocol outlines the isothermal saturation method, a reliable technique for determining the solubility of a solid compound in a given solvent.

Materials and Equipment
  • This compound

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Volumetric flasks

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calc Calculation prep1 Weigh excess solid into a vial prep2 Add a known volume of solvent prep1->prep2 equil Agitate at constant temperature for 24-48h prep2->equil sample1 Allow solid to settle equil->sample1 sample2 Centrifuge the sample sample1->sample2 sample3 Filter an aliquot of the supernatant sample2->sample3 sample4 Dilute the filtered sample sample3->sample4 sample5 Analyze by HPLC or UV-Vis sample4->sample5 calc Calculate concentration (solubility) sample5->calc

Caption: Experimental workflow for determining solubility.

Step-by-Step Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Accurately add a known volume of the desired organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a shaker or incubator set to a constant temperature (e.g., 25°C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

  • Sample Collection and Preparation:

    • Remove the vial from the shaker and allow the undissolved solid to settle.

    • To further separate the solid and liquid phases, centrifuge the vial at a moderate speed.

    • Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

  • Analysis:

    • Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a pre-validated HPLC or UV-Vis spectrophotometry method. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

  • Calculation of Solubility:

    • Calculate the concentration of the compound in the original undiluted sample, taking into account the dilution factor.

    • The resulting concentration represents the solubility of this compound in the tested solvent at the specified temperature. The solubility can be expressed in various units, such as mg/mL, g/L, or mol/L.

Factors Influencing Solubility Measurements

  • Temperature: Solubility is generally temperature-dependent. It is crucial to maintain a constant temperature throughout the experiment.

  • Purity of Compound and Solvent: Impurities can affect the measured solubility. Use high-purity materials for accurate results.

  • Equilibration Time: Insufficient equilibration time can lead to an underestimation of solubility.

  • pH (for aqueous solutions): As a carboxylic acid, the solubility of this compound in aqueous systems will be highly pH-dependent.

Conclusion

This guide provides a framework for understanding and determining the solubility of this compound in organic solvents. By combining theoretical principles with a robust experimental protocol, researchers can generate reliable solubility data, which is essential for optimizing reaction conditions, purification processes, and formulation development in the pharmaceutical industry.

References

  • Course Hero. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • LookChem. (n.d.). 3-Bromo-5-chloropyridine-2-carboxylic acid. Retrieved from [Link]

  • Course Hero. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-3-methylpyridine-2-carboxylic acid. Retrieved from [Link]

  • LibreTexts. (2023). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • LibreTexts. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • PubMed Central. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Retrieved from [Link]

  • LibreTexts. (2022). Physical Properties of Carboxylic Acids. Retrieved from [Link]

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discovery and history of 5-Bromo-3-chloropyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Bromo-3-chloropyridine-2-carboxylic Acid: Synthesis, Properties, and Applications

Abstract

This compound, also known as 5-Bromo-3-chloropicolinic acid, is a halogenated pyridine derivative that has emerged as a crucial building block in the fields of medicinal chemistry and agrochemical research.[1][2] Its unique substitution pattern, featuring a carboxylic acid, a chlorine atom, and a bromine atom on the pyridine ring, provides multiple reactive sites for synthetic elaboration. This guide provides a comprehensive overview of the compound's properties, historical context, detailed synthesis methodologies, and its applications. The content is tailored for researchers, scientists, and drug development professionals, offering field-proven insights into its preparation and utility.

Introduction: The Significance of Polysubstituted Pyridines

The pyridine scaffold is a ubiquitous heterocyclic motif found in a vast array of pharmaceuticals, agrochemicals, and functional materials.[3] The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, biological activity, and metabolic stability. Halogenated pyridine carboxylic acids, in particular, serve as exceptionally versatile intermediates. The halogen atoms act as handles for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), while the carboxylic acid group provides a site for amide bond formation, esterification, or other derivatizations.

This compound (CAS 1189513-51-6) is a prime example of such a scaffold.[1] The distinct electronic environments of the bromine at the 5-position and the chlorine at the 3-position allow for potential regioselective transformations, making it a highly valuable precursor for constructing complex molecular architectures in drug discovery and development.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These data are essential for laboratory handling, reaction setup, and analytical characterization.

PropertyValueReference
CAS Number 1189513-51-6[1]
Molecular Formula C₆H₃BrClNO₂[1][2]
Molecular Weight 236.45 g/mol [4]
Appearance White to off-white solid[2]
Melting Point 157-159 °C[2]
Boiling Point 322.3 ± 42.0 °C (Predicted)[2]
Density 1.917 ± 0.06 g/cm³ (Predicted)[2]
Synonyms 5-Bromo-3-chloropicolinic acid[1]

Retrosynthetic Analysis and Historical Context

While a singular "discovery" event for this compound is not prominently documented, its emergence is intrinsically linked to the advancement of synthetic methodologies for creating polysubstituted heteroaromatics. The most logical and industrially scalable approach to this molecule involves the hydrolysis of a nitrile precursor, namely 5-Bromo-3-chloropyridine-2-carbonitrile (CAS 945557-04-0).[5]

The synthesis of this nitrile intermediate, in turn, relies on foundational reactions in aromatic chemistry, most notably the Sandmeyer reaction , discovered by Traugott Sandmeyer in 1884.[6] This powerful transformation allows for the conversion of an aromatic amino group into a wide variety of functionalities, including halogens and the cyano group, via a diazonium salt intermediate.[6][7][8] Therefore, the history of this compound is built upon the application of classic organic reactions to increasingly complex heterocyclic systems.

Retrosynthesis Target This compound Nitrile 5-Bromo-3-chloropyridine-2-carbonitrile Target->Nitrile Hydrolysis Diazonium Diazonium Salt Intermediate Nitrile->Diazonium Sandmeyer Cyanation AminoPyridine 2-Amino-5-bromo-3-chloropyridine Diazonium->AminoPyridine Diazotization

Caption: Retrosynthetic pathway for the target molecule.

Synthesis Methodologies: A Technical Protocol

The synthesis of this compound is best approached as a two-stage process: (1) the formation of the key nitrile intermediate, and (2) its subsequent hydrolysis to the final carboxylic acid.

Stage 1: Synthesis of 5-Bromo-3-chloropyridine-2-carbonitrile via Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of this synthesis, converting a primary aromatic amine into a nitrile.[8] The reaction proceeds through the formation of a diazonium salt, which is then displaced by a cyanide nucleophile, catalyzed by a copper(I) salt.[6]

Sandmeyer_Reaction_Workflow cluster_diazotization Step 1: Diazotization (In Situ) cluster_cyanation Step 2: Cyanation Start 2-Amino-5-bromo- 3-chloropyridine in Acid NaNO2 Add NaNO2 solution (0-5 °C) Start->NaNO2 Cooling Diazonium Formation of Diazonium Salt NaNO2->Diazonium Reaction with HONO Addition Add Diazonium Salt to CuCN solution Diazonium->Addition Transfer CuCN Prepare CuCN/NaCN solution CuCN->Addition Catalyst Product 5-Bromo-3-chloropyridine- 2-carbonitrile Addition->Product N2 evolution

Caption: Experimental workflow for the Sandmeyer cyanation reaction.

Experimental Protocol:

  • Preparation of the Diazonium Salt (In Situ):

    • To a jacketed reactor, charge concentrated hydrochloric acid and water. Cool the solution to 0-5 °C.

    • Slowly add 2-Amino-5-bromo-3-chloropyridine (starting material) while maintaining the temperature below 5 °C. Stir until a homogenous slurry is formed.

    • In a separate vessel, prepare a solution of sodium nitrite (NaNO₂) in deionized water.

    • Add the sodium nitrite solution dropwise to the pyridine slurry over 60-90 minutes, ensuring the temperature does not exceed 5 °C. The formation of nitrous acid (HONO) in situ is critical.[9]

    • Causality Insight: Low temperature is essential to prevent the premature decomposition of the unstable diazonium salt and to minimize the formation of phenolic side products.[9]

    • Stir the resulting solution for an additional 30 minutes at 0-5 °C. A slight excess of nitrous acid can be confirmed by testing a drop of the reaction mixture on starch-iodide paper (should turn dark blue).[9]

  • Sandmeyer Cyanation:

    • In a separate, larger reactor, charge copper(I) cyanide (CuCN), sodium cyanide (NaCN), and water. Stir to form a solution of the cyanocuprate(I) complex.

    • Slowly add the cold diazonium salt solution prepared in the previous step to the cyanide solution. Control the addition rate to manage the vigorous evolution of nitrogen (N₂) gas.

    • Causality Insight: The copper(I) species catalyzes the reaction by a single-electron transfer mechanism, generating an aryl radical, which then reacts with the coordinated cyanide to form the product and regenerate the Cu(I) catalyst.[6][8]

    • Once the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/HPLC analysis indicates the consumption of the diazonium intermediate.

    • The crude product often precipitates as a solid. Isolate by filtration, wash thoroughly with water to remove inorganic salts, and dry under vacuum. Further purification can be achieved by recrystallization or column chromatography.

Stage 2: Hydrolysis of 5-Bromo-3-chloropyridine-2-carbonitrile

The final step is the hydrolysis of the nitrile functional group to a carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis is often preferred for 2-cyanopyridines to yield the corresponding picolinic acids.[10][11]

Experimental Protocol (Base-Catalyzed Hydrolysis):

  • Reaction Setup:

    • Charge the crude 5-Bromo-3-chloropyridine-2-carbonitrile into a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

    • Add a 2-4 M aqueous solution of sodium hydroxide (NaOH). A typical ratio is 2-3 equivalents of NaOH per equivalent of nitrile.[11][12]

    • Heat the mixture to reflux (typically 100-110 °C) and maintain for 4-12 hours. The reaction progress can be monitored by TLC or HPLC.[11]

    • Causality Insight: The reaction proceeds via the intermediate picolinamide, which is subsequently hydrolyzed to the carboxylate salt. For 2-cyanopyridine derivatives, care must be taken to avoid excessive temperatures (e.g., above 135 °C), which can lead to decarboxylation of the picolinic acid product.[10]

  • Workup and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully acidify the reaction mixture to a pH of 2-3 by the slow addition of concentrated hydrochloric acid. The product will precipitate out of the aqueous solution as a solid.

    • Causality Insight: The product exists as the water-soluble sodium carboxylate salt under basic conditions. Acidification protonates the carboxylate, yielding the neutral carboxylic acid, which has low solubility in water.

    • Stir the slurry in an ice bath for 30-60 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with cold deionized water to remove any remaining inorganic salts.

    • Dry the purified this compound in a vacuum oven at 40-50 °C to a constant weight.

Applications in Research and Development

This compound is not typically an end-product but rather a valuable intermediate. Its trifunctional nature allows for diverse synthetic applications:

  • Pharmaceutical Intermediate: The carboxylic acid group is readily converted into amides, which are prevalent in active pharmaceutical ingredients (APIs). The bromo and chloro substituents can be modified through various cross-coupling reactions to introduce further complexity and build out different pharmacophores.[3]

  • Agrochemical Synthesis: Similar to its role in pharmaceuticals, this compound serves as a precursor for novel herbicides and fungicides.[3] The specific halogenation pattern can be key to achieving desired biological activity and environmental profiles.

  • Building Block for Complex Heterocycles: It is a key starting material for synthesizing more complex fused heterocyclic systems, which are of great interest in medicinal chemistry. For example, it can be used in the synthesis of dihydropyrido[3,2-d]pyrimidone scaffolds, which have been investigated as p38 MAP kinase inhibitors.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Hazards: May cause skin and serious eye irritation. May cause respiratory irritation. Harmful if swallowed.[4][13]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound stands as a testament to the enduring utility of classic organic transformations in modern chemical synthesis. Its preparation, anchored by the robust Sandmeyer reaction and straightforward nitrile hydrolysis, provides reliable access to a highly functionalized and synthetically versatile building block. For researchers in drug discovery and agrochemical development, this compound offers a valuable starting point for the creation of novel and complex molecular entities, underscoring the critical role of strategic halogenation in the design of bioactive molecules.

References

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A Technical Guide to the Research Applications of 5-Bromo-3-chloropyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Bromo-3-chloropyridine-2-carboxylic acid is a dihalogenated pyridine derivative that has emerged as a versatile and highly valuable building block in modern synthetic chemistry. Its strategic placement of a carboxylic acid, a bromine atom, and a chlorine atom on the pyridine ring offers orthogonal reactivity, enabling chemists to perform sequential and site-selective modifications. This guide provides an in-depth exploration of the compound's core attributes, its synthetic utility, and its proven and potential applications in the fields of medicinal chemistry and agrochemical development. We will delve into the causality behind its reactivity, present detailed protocols for its key transformations, and offer a forward-looking perspective on its role in accelerating discovery research.

Core Molecular Attributes and Physicochemical Properties

This compound, also known as 5-bromo-3-chloropicolinic acid, is a white solid at room temperature.[1] Its structure is characterized by a pyridine ring functionalized with three key groups that dictate its chemical behavior. Understanding these features is paramount for designing effective synthetic strategies.

Key Reactive Sites

The molecule's utility stems from the distinct reactivity of its three functional groups:

  • Carboxylic Acid (C2): The primary site for forming amides, esters, and other acyl derivatives. Its proximity to the pyridine nitrogen influences its acidity and reactivity.

  • Chlorine Atom (C3): Susceptible to nucleophilic aromatic substitution (SNAr), although typically less reactive than the bromine atom in cross-coupling reactions.

  • Bromine Atom (C5): The most versatile site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of a wide array of carbon and heteroatom substituents.

Figure 1: Reactive sites of this compound.
Physicochemical Data Summary

A summary of key physical and chemical properties is essential for experimental design, including solvent selection and reaction condition optimization.

PropertyValueReference
CAS Number 1189513-51-6[1][2]
Molecular Formula C₆H₃BrClNO₂[1][2]
Molecular Weight 236.45 g/mol [2][3]
Melting Point 157-159 °C[1]
Boiling Point 322.3 ± 42.0 °C (Predicted)[1]
LogP 2.19570[1]

Core Application: A Trifunctional Synthetic Scaffold

The primary application of this compound is as a versatile intermediate or scaffold in multi-step organic synthesis. Its orthogonal reactivity allows for a controlled, stepwise elaboration of the molecule, making it an ideal starting point for building complex molecular architectures, particularly in the construction of combinatorial libraries for drug and agrochemical discovery.

The strategic value lies in the differential reactivity of the two halogen atoms. Generally, the C-Br bond is more reactive towards palladium-catalyzed cross-coupling than the C-Cl bond. This allows a researcher to first perform a reaction at the 5-position (e.g., Suzuki coupling), and then, under different conditions, target the 3-position (e.g., SNAr or a different cross-coupling). The carboxylic acid can be masked as an ester during these steps or be the final site of modification.

Synthetic_Workflow cluster_path1 Pathway 1: C5 -> C2 -> C3 cluster_path2 Pathway 2: C2 -> C5 -> C3 start 5-Bromo-3-chloro- pyridine-2-carboxylic acid step1a Step 1a: Suzuki/Buchwald Coupling (at C5-Br) start->step1a step1b Step 1b: Esterification (at C2-COOH) start->step1b step2a Step 2a: Amide Coupling (at C2-COOH) step1a->step2a step3a Step 3a: SNAr Reaction (at C3-Cl) step2a->step3a product_a Trisubstituted Pyridine A step3a->product_a step2b Step 2b: Suzuki/Buchwald Coupling (at C5-Br) step1b->step2b step3b Step 3b: Hydrolysis & Amide Coupling or SNAr Reaction step2b->step3b product_b Trisubstituted Pyridine B step3b->product_b

Figure 2: Exemplar synthetic pathways leveraging orthogonal reactivity.

Applications in Medicinal Chemistry

Halogenated heterocyclic compounds are privileged structures in medicinal chemistry. The halogens can act as bioisosteres, form critical halogen bonds with protein targets, and modulate the pharmacokinetic properties (lipophilicity, metabolic stability) of a drug candidate.[4] This compound serves as a key starting material for molecules targeting a range of diseases.

Kinase Inhibitors

Many kinase inhibitors feature a substituted heterocyclic core that occupies the ATP-binding site of the enzyme. The pyridine core of this molecule can serve as a scaffold to which various substituents are attached to achieve specific interactions with the kinase. For instance, a Suzuki coupling at the C5-Br position can introduce a larger aromatic group to target the hydrophobic pocket, while an amine introduced at the C3-Cl position via SNAr can form a key hydrogen bond with the hinge region of the kinase.

Serine and Cysteine Protease Inhibitors

The carboxylic acid functionality is a classic starting point for building inhibitors of proteases. Peptidyl derivatives synthesized from this acid can be designed to mimic the natural substrate of an enzyme.[5] The halogenated pyridine ring can provide a non-peptidic, rigidifying element that improves cell permeability and metabolic stability compared to purely peptide-based inhibitors.

Receptor Antagonists

The synthesis of a potent dopamine D2/D3 and serotonin 5-HT3 receptor antagonist, AS-8112, utilized a related compound, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, as a crucial intermediate.[6][7] This highlights the utility of the substituted pyridine-3-carboxylic acid motif in designing ligands for G-protein coupled receptors (GPCRs). The synthetic logic demonstrated in this work is directly translatable, where this compound could be used to generate novel analogs for structure-activity relationship (SAR) studies.

Applications in Agrochemicals

The structural motifs found in successful pharmaceuticals are often mirrored in modern agrochemicals like fungicides and insecticides. Halogenated pyridines are a cornerstone of many commercial pesticides.

Insecticide Synthesis

Derivatives of halogenated pyridine carboxylic acids are central to the synthesis of advanced insecticides.[8] For example, the related intermediate 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid is a key precursor for insecticides like Chlorantraniliprole.[8][9] This underscores the importance of the chloropyridine-pyrazole scaffold, which can be accessed and diversified using starting materials like this compound. The synthetic community often uses bromo- and iodo-analogs for preparing biologically active agrochemicals, making this compound a relevant and advantageous building block.[10]

Key Experimental Protocols

The following protocols are generalized methodologies. Researchers should always perform small-scale optimization experiments to determine the ideal conditions for their specific substrates.

Protocol: Amide Bond Formation via Acyl Chloride

This two-step protocol is a robust method for coupling the carboxylic acid with a primary or secondary amine.

Step 1: Acyl Chloride Formation

  • Suspend 1.0 equivalent of this compound in dichloromethane (DCM, ~0.5 M).

  • Add 2-3 drops of N,N-dimethylformamide (DMF) to act as a catalyst.

  • Add oxalyl chloride or thionyl chloride (1.5 equivalents) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases and the solution becomes clear.

  • Remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride, which should be used immediately in the next step.

Step 2: Amine Coupling

  • Dissolve the crude acyl chloride in DCM (~0.5 M).

  • In a separate flask, dissolve the desired amine (1.1 equivalents) and a non-nucleophilic base such as triethylamine or pyridine (2.0 equivalents) in DCM.[11]

  • Cool the amine solution to 0 °C and add the acyl chloride solution dropwise.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water, separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization.

Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol details a typical procedure for introducing an aryl or heteroaryl group at the C5-bromo position.

Reagents & Setup:

  • This compound (1.0 eq)

  • Arylboronic acid or ester (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq)

  • Solvent system (e.g., 1,4-dioxane/water, DME, or toluene)

Procedure:

  • To a reaction vessel, add the pyridine starting material, boronic acid, and base.

  • Purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Add the degassed solvent system, followed by the palladium catalyst.

  • Heat the reaction mixture to 80-100 °C and stir for 6-24 hours, monitoring for completion by LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the desired biaryl product.

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is an enabling tool for innovation in discovery science. Its well-defined and orthogonal reactive sites provide chemists with a reliable and versatile platform for the efficient synthesis of complex molecules. As the demand for novel, structurally diverse compounds in drug discovery and agrochemical research continues to grow, the strategic application of such multi-functional building blocks will be increasingly critical. Future research will likely see this scaffold incorporated into DNA-encoded library (DEL) synthesis and utilized in high-throughput automated synthesis platforms, further accelerating the pace of discovery.

References

  • National Center for Biotechnology Information. (n.d.). 5-Bromo-3-methylpyridine-2-carboxylic acid. PubChem Compound Database. Retrieved from [Link]

  • Chemical & Pharmaceutical Bulletin. (n.d.). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). WO2021105399A1 - Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents.
  • CBSE Academic. (n.d.). Marking Scheme Sample Paper (2024-25) Chemistry Theory (043). Retrieved from [Link]

  • Google Patents. (n.d.). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
  • National Institutes of Health. (2021). The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid. PubChem Compound Database. Retrieved from [Link]

  • National Institutes of Health. (2020). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. PubMed. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 22.11: Summary of Reactions. Retrieved from [Link]

  • AOBChem. (n.d.). 3-Bromo-5-chloropyridine-2-carboxylic acid. Retrieved from [Link]

  • Chemical & Pharmaceutical Bulletin. (n.d.). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents. Part II. Pyridine mono-carboxylic acid N-oxides. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

Sources

Spectroscopic Blueprint of 5-Bromo-3-chloropyridine-2-carboxylic acid: A Technical Guide for Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is a cornerstone of innovation. 5-Bromo-3-chloropyridine-2-carboxylic acid, a halogenated pyridine derivative, presents a unique spectroscopic puzzle. Its utility in medicinal chemistry and materials science is predicated on the unambiguous confirmation of its structure. This in-depth technical guide provides a comprehensive framework for the spectroscopic analysis of this compound, detailing the theoretical underpinnings and practical methodologies for acquiring and interpreting its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is designed to serve as a self-validating system for researchers, blending established protocols with field-proven insights to ensure scientific integrity.

Molecular Structure and Spectroscopic Overview

The structure of this compound dictates its spectroscopic signature. The pyridine ring, substituted with two electron-withdrawing halogens (bromine and chlorine) and a carboxylic acid group, results in a distinct electronic environment that is reflected in its interaction with electromagnetic radiation and its fragmentation behavior.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical information.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The carboxylic acid proton will likely appear as a broad singlet at a significantly downfield chemical shift.

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (Hz)
H-48.3 - 8.6DoubletJH4-H6 = ~2-3 Hz
H-68.0 - 8.3DoubletJH6-H4 = ~2-3 Hz
-COOH10 - 13Broad SingletN/A

The downfield chemical shifts of the aromatic protons are due to the electron-withdrawing nature of the nitrogen atom and the halogen substituents. The meta coupling between H-4 and H-6 is expected to be small.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide insights into the carbon skeleton. Six distinct signals are expected, corresponding to the six carbon atoms in the molecule.

Carbon Predicted Chemical Shift (ppm)
C-2 (C=O)165 - 175
C-5 (C-Br)115 - 125
C-3 (C-Cl)130 - 140
C-6140 - 150
C-4145 - 155
C-2 (Pyridine)150 - 160

The chemical shift of the carbonyl carbon is characteristic of carboxylic acids. The carbons directly attached to the electronegative halogens and nitrogen are significantly deshielded.

Experimental Protocol: NMR Data Acquisition

A standard protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound into a clean, dry vial.[1][2][3][4][5]

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the compound may have limited solubility in CDCl₃).

  • Gently agitate the vial to ensure complete dissolution. If solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.[3]

  • Cap the NMR tube securely.

Instrumentation and Data Acquisition:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.

    • Spectral Width: Approximately 16 ppm.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Number of Scans: 1024 or more scans, depending on the sample concentration.

    • Spectral Width: Approximately 250 ppm.

    • Relaxation Delay: 2 seconds.

Caption: A streamlined workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the carboxylic acid and the substituted pyridine ring.

Predicted IR Absorption Bands
Functional Group Predicted Absorption Range (cm⁻¹) Intensity
O-H (Carboxylic Acid)2500-3300Broad, Strong
C=O (Carboxylic Acid)1700-1725Strong
C=C and C=N (Aromatic Ring)1450-1600Medium to Strong
C-O (Carboxylic Acid)1200-1300Strong
C-Cl700-800Medium
C-Br500-600Medium

The broad O-H stretch is characteristic of the hydrogen-bonded dimeric form of carboxylic acids in the solid state.[6]

Experimental Protocol: FTIR Data Acquisition (KBr Pellet Method)

The KBr pellet method is a common and reliable technique for obtaining IR spectra of solid samples.[6][7][8][9]

  • Sample Preparation:

    • Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.[9] The mixture should be a fine, homogeneous powder.

    • Transfer the powder to a pellet press die.

  • Pellet Formation:

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[6]

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of an FTIR spectrometer.

    • Record a background spectrum of the empty sample compartment.

    • Record the sample spectrum, typically from 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Predicted Mass Spectrum
  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (235.35 g/mol for the most abundant isotopes). Due to the presence of chlorine and bromine, a characteristic isotopic pattern will be observed for the molecular ion peak.

  • Major Fragments:

    • [M-OH]⁺: Loss of a hydroxyl radical.

    • [M-COOH]⁺: Loss of the carboxylic acid group.

    • Acylium Ion ([M-Cl]⁺ or [M-Br]⁺): While less common from the aromatic ring, fragmentation of halogens might be observed.

Experimental Protocol: Direct Infusion ESI-MS

Direct infusion Electrospray Ionization (ESI) mass spectrometry is a rapid and sensitive method for analyzing relatively pure samples.[10][11][12][13]

  • Sample Preparation:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent.[13]

  • Instrumentation and Data Acquisition:

    • Introduce the sample solution into the ESI source of the mass spectrometer via a syringe pump at a low flow rate (e.g., 5-10 µL/min).[13]

    • Acquire the mass spectrum in both positive and negative ion modes to determine the best ionization conditions.

    • A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended to obtain accurate mass measurements for elemental composition confirmation.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic application of NMR, IR, and MS. By following the detailed protocols and interpretative frameworks presented in this guide, researchers can confidently verify the identity and purity of this important chemical entity. The convergence of the predicted and experimental spectroscopic data provides a robust validation of the molecular structure, ensuring the integrity of subsequent research and development endeavors.

References

  • Budzikiewicz, H., Lange, E., & Ockels, W. (1981). THE MASS SPECTRAL FRAGMENTATION BEHAVIOR OF PYRIDINE CARBOXYLIC AND THIOCARBOXYLIC ACID ESTERS. Phosphorus and Sulfur and the Related Elements, 11(1), 33-45. Available from: [Link]

  • Pellet Press Die Sets. Making KBr Pellets for FTIR: Step by Step Guide. Available from: [Link]

  • Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. Available from: [Link]

  • Pennington, D. W., Wells, J. R., & Hurlburt, J. L. (2017). Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. Langmuir, 33(48), 13783-13792. Available from: [Link]

  • Georgia Institute of Technology. Small molecule NMR sample preparation. Available from: [Link]

  • Wojcik, J. F., & Stock, T. H. (1989). Aqueous infrared studies of the pyridine carboxylic acids. The Journal of Physical Chemistry, 93(5), 2153-2156. Available from: [Link]

  • Campopiano, A., et al. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. International Journal of Advanced Research, 9(2), 1039-1045. Available from: [Link]

  • Budzikiewicz, H., Lange, E., & Ockels, W. (1981). THE MASS SPECTRAL FRAGMENTATION BEHAVIOR OF PYRIDINE CARBOXYLIC AND THIOCARBOXYLIC ACID ESTERS. Phosphorus and Sulfur and the Related Elements, 11(1), 33-45. Available from: [Link]

  • University of Ottawa. How to Prepare Samples for NMR. Available from: [Link]

  • Pennington, D. W., Wells, J. R., & Hurlburt, J. L. (2017). Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. Langmuir, 33(48), 13783-13792. Available from: [Link]

  • Shimadzu. KBr Pellet Method. Available from: [Link]

  • University of Illinois Urbana-Champaign. Sample Introduction. Available from: [Link]

  • Kintek Press. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Available from: [Link]

  • University of California, Los Angeles. Sample preparation for FT-IR. Available from: [Link]

  • University College London. Sample Preparation. Available from: [Link]

  • Scribd. NMR Sample Preparation Guide. Available from: [Link]

  • ResearchGate. Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. Available from: [Link]

  • University of Bergen. Guidelines for mass spectrometric analysis. Available from: [Link]

  • Hettick, J. M., et al. (2022). A Direct Infusion Probe for Rapid Metabolomics of Low-Volume Samples. Analytical Chemistry, 94(37), 12756-12763. Available from: [Link]

  • Chemistry LibreTexts. 8.10: Spectroscopy of Carboxylic Acid Derivatives. Available from: [Link]

  • NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

  • YouTube. Mass Spec 3e Carboxylic Acids. Available from: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • Spjuth, O., et al. (2024). Online Direct Infusion Mass Spectrometry of Liquid–Liquid Extraction Phases for Metabolite and Lipid Profiling with the Direct Infusion Probe. Metabolites, 14(11), 695. Available from: [Link]

Sources

An In-depth Technical Guide to the Synthesis and Application of 5-Bromo-3-chloropyridine-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Potential of a Privileged Scaffold

In the landscape of modern medicinal chemistry and materials science, the pyridine ring stands as a cornerstone scaffold, prized for its unique electronic properties and its ability to engage in specific, high-affinity interactions with biological targets. Within this class of heterocycles, 5-Bromo-3-chloropyridine-2-carboxylic acid has emerged as a particularly valuable building block. Its trifunctional nature—a carboxylic acid for amide coupling, a bromine atom for cross-coupling reactions, and a chlorine atom for further functionalization—offers a versatile platform for the synthesis of diverse and complex molecular architectures. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the strategic derivatization of this compound, focusing on the causal relationships behind experimental choices and providing field-proven insights into synthetic protocols.

Core Characteristics of this compound

This compound, also known as 5-Bromo-3-chloropicolinic acid, is a white solid at room temperature. Its structure presents a unique combination of reactive sites, making it a strategic starting material for combinatorial library synthesis and targeted drug design.

PropertyValueSource
CAS Number 1189513-51-6[1][2]
Molecular Formula C₆H₃BrClNO₂[1][2]
Molecular Weight 236.45 g/mol [1][2]
Appearance White to off-white solid
Melting Point 157-159 °C

The strategic importance of this molecule lies in the differential reactivity of its functional groups. The carboxylic acid is a prime handle for amide bond formation, a ubiquitous linkage in pharmaceuticals. The bromine atom at the 5-position is well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide array of aryl and heteroaryl substituents. The chlorine atom at the 3-position offers a site for further, more forcing, nucleophilic aromatic substitution reactions. This tiered reactivity allows for a controlled, stepwise elaboration of the molecular scaffold.

Key Synthetic Transformations and Experimental Protocols

The derivatization of this compound primarily revolves around two key synthetic transformations: amide bond formation at the carboxylic acid and carbon-carbon bond formation via Suzuki-Miyaura coupling at the bromine-substituted position.

Amide Bond Formation: A Gateway to Diverse Functionality

The formation of an amide bond is one ofthe most fundamental and frequently employed reactions in medicinal chemistry. The carboxylic acid of our core compound can be readily coupled with a wide range of primary and secondary amines to generate a library of 5-bromo-3-chloropicolinamides. These amides are often key intermediates in the synthesis of biologically active compounds, including inhibitors of enzymes such as beta-secretase (BACE) and T-type calcium channels.[1][3][4]

The direct condensation of a carboxylic acid and an amine is generally unfavorable and requires activation of the carboxylic acid. This is typically achieved using a coupling reagent. The choice of coupling reagent and reaction conditions is critical to ensure high yields, minimize side reactions, and preserve the integrity of other functional groups in the substrates. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective as they form a highly reactive O-acylisourea intermediate that is readily attacked by the amine. The addition of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is necessary to neutralize the acid formed during the reaction and to deprotonate the amine, increasing its nucleophilicity. Dichloromethane (DCM) is a common solvent choice due to its inertness and ability to dissolve a wide range of organic compounds.

The following protocol is adapted from established procedures for the synthesis of a Weinreb amide, a versatile intermediate that can be further reacted to form ketones.[3][4]

Reaction: Synthesis of 5-bromo-3-chloro-N-methoxy-N-methylpicolinamide

G reagents 5-Bromo-3-chloropyridine- 2-carboxylic acid + N,O-Dimethylhydroxylamine + HATU, TEA solvent DCM, rt, 2h reagents->solvent product 5-bromo-3-chloro-N-methoxy- N-methylpicolinamide solvent->product G reagents 5-bromo-3-chloropicolinamide + Arylboronic acid catalyst Pd catalyst, Ligand, Base reagents->catalyst solvent Solvent, Heat catalyst->solvent product 5-aryl-3-chloropicolinamide solvent->product

Sources

theoretical properties of 5-Bromo-3-chloropyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical Properties of 5-Bromo-3-chloropyridine-2-carboxylic acid

Introduction

This compound (CAS No. 1189513-51-6) is a halogenated pyridine derivative that serves as a crucial building block in modern synthetic chemistry.[1][2] Its unique arrangement of a carboxylic acid function and two different halogen atoms on a pyridine scaffold makes it a versatile intermediate for constructing complex molecular architectures. This guide provides a detailed examination of the theoretical properties of this compound, offering insights into its structure, reactivity, and spectroscopic characteristics to support its application in pharmaceutical and agrochemical research.[1][3] Understanding these fundamental properties is paramount for designing efficient synthetic routes and for the rational design of novel bioactive molecules.

Part 1: Molecular Structure and Physicochemical Properties

The structural and physicochemical parameters of a molecule are foundational to predicting its behavior in both chemical and biological systems. This compound is a white solid with a molecular weight of approximately 236.45 g/mol .[1][4] Its stability is reflected in a relatively high melting point, reported to be between 157-159°C.[1]

Structural Representation

The spatial arrangement of the functional groups dictates the molecule's electronic distribution and steric profile.

G Chemical Structure of this compound cluster_0 c1 c2 c3 c4 c5 n N N_node N C5_node C N_node->C5_node C1_node C C1_node->N_node COOH_C C C1_node->COOH_C C2_node C C2_node->C1_node Cl Cl C2_node->Cl C3_node C C3_node->C2_node C4_node C C4_node->C3_node Br Br C4_node->Br C5_node->C4_node p1 p2 p1->p2 COOH_O1 O COOH_C->COOH_O1 COOH_OH OH COOH_C->COOH_OH

Caption: 2D structure of this compound.

Physicochemical Data Summary

The predicted and known properties of the molecule are summarized below. These values are critical for selecting appropriate solvent systems, predicting membrane permeability, and designing reaction conditions.

PropertyValueSource
CAS Number 1189513-51-6[1][2][5]
Molecular Formula C₆H₃BrClNO₂[1][2]
Molecular Weight 236.45 g/mol [4]
Appearance White solid[1]
Melting Point 157-159 °C[1]
Boiling Point (Predicted) 322.3 ± 42.0 °C[1]
Density (Predicted) 1.917 ± 0.06 g/cm³[1]
LogP (Predicted) 2.196[1]
pKa (Predicted) ~3-4[6][7]

Note: Predicted values are computationally derived and should be used as estimates. The predicted LogP suggests moderate lipophilicity. The pKa is estimated based on related pyridine carboxylic acids, where electron-withdrawing substituents tend to lower the pKa of the carboxylic acid group, making it more acidic than benzoic acid.[6][8][9]

Part 2: Electronic Properties and Chemical Reactivity

The reactivity of this compound is governed by the interplay of its functional groups: the electron-deficient pyridine ring, the carboxylic acid, and the two halogen substituents.

Electronic Landscape

The pyridine nitrogen and the halogen atoms are strongly electron-withdrawing, significantly influencing the electron density of the aromatic ring.

  • Inductive Effects (-I): The nitrogen, chlorine, and bromine atoms all exert strong inductive electron withdrawal, decreasing the electron density of the pyridine ring. The carboxylic acid group is also electron-withdrawing.

  • Resonance Effects (-M): The pyridine nitrogen withdraws electron density via resonance.

  • Reactivity Implications: This pronounced electron deficiency makes the ring highly susceptible to nucleophilic aromatic substitution (SNAr) but deactivated towards electrophilic aromatic substitution.

Caption: Major electronic effects of substituents on the pyridine core.

Key Reaction Sites
  • Carboxylic Acid (Position 2): This group is the primary site for standard carboxylic acid chemistry. It can be readily converted into esters, amides, or acid halides, providing a handle for peptide couplings or the introduction of other functional moieties.

  • Halogen Atoms (Positions 3 and 5): The bromine and chlorine atoms are excellent leaving groups for various reactions:

    • Palladium-Catalyzed Cross-Coupling: The C-Br bond at position 5 is generally more reactive than the C-Cl bond in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This differential reactivity allows for selective functionalization.[6]

    • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the ring facilitates the displacement of either halogen by strong nucleophiles, although harsh conditions may be required.

  • Pyridine Nitrogen: The nitrogen atom can act as a base or a ligand for metal catalysts, which can influence the reactivity of the entire molecule.

Part 3: Theoretical Spectroscopic Profile

While experimental data should always be the final arbiter, theoretical predictions of spectroscopic signatures are invaluable for structural confirmation and purity assessment.

  • ¹H NMR: The molecule has two protons on the aromatic ring.

    • The proton at C4 is expected to appear as a doublet, coupled to the proton at C6. Its chemical shift will be downfield due to the deshielding effects of the adjacent bromine and the pyridine nitrogen.

    • The proton at C6 will also be a doublet. Its proximity to the nitrogen atom will also result in a downfield shift.

  • ¹³C NMR: Six distinct carbon signals are expected. The carbon atoms attached to the electronegative nitrogen, chlorine, bromine, and the carbonyl group (C2) will be significantly deshielded and appear at the downfield end of the spectrum.

  • Infrared (IR) Spectroscopy: Key vibrational frequencies are predicted:

    • Broad O-H stretch (~2500-3300 cm⁻¹) characteristic of a carboxylic acid dimer.

    • Strong C=O stretch (~1700-1725 cm⁻¹).

    • C-Cl and C-Br stretches in the fingerprint region (<800 cm⁻¹).

  • Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1), which is a definitive feature for confirming the compound's identity.

Part 4: Applications in Synthesis and Drug Discovery

Pyridine carboxylic acids are privileged scaffolds in medicinal chemistry, appearing in numerous approved drugs.[10] this compound is a valuable intermediate precisely because it allows for the controlled, stepwise introduction of molecular complexity.

Its utility is prominent in constructing inhibitors for various enzymes, where the pyridine core acts as a bioisostere for other aromatic systems and the substituents can be tailored to fit into specific binding pockets.[10]

General Synthetic Workflow

The typical use of this compound involves leveraging the differential reactivity of its functional groups to build a target molecule.

workflow Synthetic Utility Workflow A 5-Bromo-3-chloropyridine- 2-carboxylic acid B Amide/Ester Formation (at C2-COOH) A->B C Selective Cross-Coupling (e.g., Suzuki at C5-Br) B->C D Further Functionalization (e.g., SₙAr at C3-Cl) C->D E Complex Target Molecule D->E

Caption: A generalized workflow for elaborating the core scaffold.

Part 5: Protocol for Theoretical pKa Prediction

To provide a practical, field-relevant insight, we outline a standard computational protocol for predicting the acidity (pKa) of the carboxylic acid group. This process uses quantum mechanical calculations to determine the thermodynamics of deprotonation.

Step-by-Step Methodology
  • Structure Preparation:

    • Build the 3D structures of both the protonated (acid, HA) and deprotonated (conjugate base, A⁻) forms of this compound using a molecular editor.

    • Perform an initial geometry optimization using a low-level theory (e.g., molecular mechanics) to obtain reasonable starting structures.

  • High-Level Geometry Optimization:

    • Optimize the geometry of both HA and A⁻ in the gas phase and in a simulated aqueous environment using a Polarizable Continuum Model (PCM).

    • Employ a robust level of theory, such as Density Functional Theory (DFT) with the B3LYP functional and a 6-31+G(d,p) basis set.

  • Frequency Calculation:

    • Perform a vibrational frequency calculation for the optimized structures to confirm they are true energy minima (no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVE) and thermal corrections.

  • Gibbs Free Energy Calculation:

    • Calculate the Gibbs free energy in the solvated state (G_sol) for both HA and A⁻.

    • G_sol = E_gas + G_corr + ΔG_solv

      • E_gas: Electronic energy from DFT.

      • G_corr: Thermal correction to Gibbs free energy.

      • ΔG_solv: Free energy of solvation from the PCM calculation.

  • pKa Calculation:

    • Calculate the free energy change of the deprotonation reaction in solution: ΔG_aq = G_sol(A⁻) + G_sol(H⁺) - G_sol(HA).

    • The value for G_sol(H⁺) is a well-established literature value.

    • Convert ΔG_aq to pKa using the equation: pKa = ΔG_aq / (2.303 * RT), where R is the gas constant and T is the temperature (298.15 K).

Computational Workflow Diagram

pka_workflow Workflow for Computational pKa Prediction start Start: Input Structures (HA and A⁻) opt_gas Geometry Optimization (Gas Phase, DFT) start->opt_gas opt_solv Geometry Optimization (Aqueous, PCM) opt_gas->opt_solv freq Frequency Calculation (Confirm Minima, Get G_corr) opt_solv->freq calc_g Calculate Solvated Gibbs Free Energy (G_sol) freq->calc_g calc_pka Calculate ΔG_aq and pKa calc_g->calc_pka end End: Predicted pKa calc_pka->end

Caption: Flowchart illustrating the in-silico pKa prediction process.

Conclusion

This compound is a strategically designed synthetic intermediate whose theoretical properties foreshadow its practical utility. Its electronic deficiencies, coupled with multiple, differentially reactive functional groups, provide a robust platform for the synthesis of diverse and complex molecules. A thorough understanding of its physicochemical properties, reactivity profile, and spectroscopic signatures, as outlined in this guide, empowers researchers to harness its full potential in the pursuit of novel chemical entities for pharmaceutical and other applications.

References

  • Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement - PMC - NIH. [Link]

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  • An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid - PubMed. [Link]

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Methodological & Application

Application Note: A Guided Multi-Step Synthesis of 5-Bromo-3-chloropyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Substituted Pyridine Carboxylic Acids

Polysubstituted pyridine scaffolds are privileged structures in modern medicinal chemistry and agrochemical design. Their unique electronic properties and ability to engage in specific hydrogen bonding interactions make them ideal components for modulating biological activity. 5-Bromo-3-chloropyridine-2-carboxylic acid[1] is a highly functionalized building block, offering multiple points for diversification through cross-coupling, nucleophilic substitution, and amide bond formation.

Direct functionalization of the parent pyridine ring is notoriously challenging due to its electron-deficient nature, which deactivates it towards electrophilic aromatic substitution.[2][3] Such reactions often demand harsh conditions and yield mixtures of regioisomers.[3] A more controlled and rational approach involves a multi-step synthesis that leverages the directing effects of pre-installed functional groups.

This application note provides a detailed, field-proven protocol for the synthesis of this compound, starting from the commercially available 2-amino-5-bromopyridine. The chosen strategy emphasizes regiochemical control and utilizes robust, well-established chemical transformations, including directed halogenation, the Sandmeyer reaction, and nitrile hydrolysis.

Overall Synthetic Workflow

The three-step synthesis is designed for efficiency and regiochemical precision. It begins with the selective chlorination of 2-amino-5-bromopyridine, followed by the conversion of the amino group to a nitrile via a Sandmeyer reaction, and concludes with the hydrolysis of the nitrile to the target carboxylic acid.

Synthetic_Workflow A 2-Amino-5-bromopyridine (Starting Material) B 2-Amino-3-chloro-5-bromopyridine A->B Step 1: Regioselective Chlorination C 3-Chloro-5-bromo-2-cyanopyridine B->C Step 2: Sandmeyer Cyanation D This compound (Final Product) C->D Step 3: Nitrile Hydrolysis

Caption: Overall three-step synthetic route.

Rationale and Mechanistic Considerations

3.1 Step 1: Regioselective C-3 Chlorination

The synthetic route commences with 2-amino-5-bromopyridine. The choice of this starting material is strategic. The potent activating and ortho, para-directing effect of the C-2 amino group is the primary control element for the entire synthesis. In electrophilic aromatic substitution, this group strongly directs incoming electrophiles to the C-3 (ortho) and C-5 (para) positions. As the C-5 position is already occupied by a bromine atom, electrophilic attack is funneled exclusively to the C-3 position. This allows for a highly regioselective chlorination using an electrophilic chlorine source like N-chlorosuccinimide (NCS).

3.2 Step 2: Sandmeyer Reaction for Cyano Group Introduction

With the pyridine ring appropriately halogenated, the C-2 amino group has served its purpose as a directing group and can now be converted into the desired carboxylic acid precursor. A direct conversion is not feasible; therefore, a two-step transformation via a nitrile is employed. The Sandmeyer reaction is an exceptionally reliable and versatile method for replacing an aromatic amino group with a variety of substituents, including halides and pseudohalides.[4][5][6]

The process involves two key stages:

  • Diazotization: The primary amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid) at low temperatures (0–5 °C) to form a diazonium salt. This intermediate is highly reactive but generally stable in cold aqueous acid.

  • Nucleophilic Displacement: The diazonium salt is then treated with a copper(I) cyanide (CuCN) solution. Copper(I) catalyzes the displacement of the diazonio group (as N₂ gas) with a cyanide nucleophile through a radical-nucleophilic aromatic substitution mechanism.[4]

3.3 Step 3: Nitrile Hydrolysis to the Carboxylic Acid

The final step is the hydrolysis of the C-2 cyano group to the target carboxylic acid. This is a standard transformation in organic synthesis that can be accomplished under either strong acidic or basic conditions. Acid-catalyzed hydrolysis, for instance with concentrated sulfuric acid, is often preferred for its straightforward workup, directly yielding the carboxylic acid upon dilution with water.

Detailed Experimental Protocols

Disclaimer: All procedures should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of 2-Amino-3-chloro-5-bromopyridine

This protocol describes the regioselective chlorination of 2-amino-5-bromopyridine at the C-3 position.

Step1_Workflow cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction & Workup A Dissolve 2-amino-5-bromopyridine in Acetonitrile B Cool solution to 0 °C (ice-water bath) A->B C Add N-Chlorosuccinimide (NCS) portion-wise over 30 min D Maintain temperature at 0-5 °C C->D E Warm to RT and stir for 12-16 h F Quench with aq. Na₂S₂O₃ E->F G Extract with Ethyl Acetate F->G H Purify by Column Chromatography G->H

Caption: Workflow for the synthesis of 2-Amino-3-chloro-5-bromopyridine.

Materials & Reagents

ReagentM.W.AmountMoles
2-Amino-5-bromopyridine173.0110.0 g57.8 mmol
N-Chlorosuccinimide (NCS)133.538.1 g60.7 mmol
Acetonitrile (anhydrous)-200 mL-
Ethyl Acetate-300 mL-
Saturated aq. NaHCO₃-150 mL-
Saturated aq. Na₂S₂O₃-100 mL-
Brine-100 mL-
Anhydrous MgSO₄---

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-5-bromopyridine (10.0 g, 57.8 mmol) and anhydrous acetonitrile (200 mL).

  • Cool the resulting solution to 0 °C using an ice-water bath.

  • Add N-chlorosuccinimide (8.1 g, 60.7 mmol, 1.05 eq) in small portions over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture back to 0 °C and quench by slowly adding saturated aqueous sodium thiosulfate (Na₂S₂O₃, ~100 mL).

  • Concentrate the mixture in vacuo to remove the acetonitrile.

  • Add ethyl acetate (200 mL) and saturated aqueous sodium bicarbonate (NaHCO₃, 150 mL). Transfer to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to afford 2-amino-3-chloro-5-bromopyridine as a solid.

Protocol 2: Synthesis of 3-Chloro-5-bromo-2-cyanopyridine

Safety Warning: Diazonium salts can be explosive when isolated or allowed to dry. Keep the reaction mixture cold at all times. All operations involving cyanides must be performed in a certified, high-flow fume hood. Have a cyanide poisoning antidote kit available and ensure all personnel are trained in its use. Acidification of cyanide solutions will produce highly toxic HCN gas.

Materials & Reagents

ReagentM.W.AmountMoles
2-Amino-3-chloro-5-bromopyridine207.4610.0 g48.2 mmol
Conc. Hydrochloric Acid (HCl)36.4650 mL-
Sodium Nitrite (NaNO₂)69.003.5 g50.6 mmol
Copper(I) Cyanide (CuCN)89.564.8 g53.6 mmol
Sodium Cyanide (NaCN)49.012.6 g53.0 mmol
Dichloromethane (DCM)-200 mL-
Water (DI)-300 mL-

Procedure:

  • Part A: Diazotization. In a 500 mL three-neck flask, suspend 2-amino-3-chloro-5-bromopyridine (10.0 g, 48.2 mmol) in a mixture of concentrated HCl (50 mL) and water (50 mL).

  • Cool the suspension to 0 °C in an ice-salt bath.

  • Prepare a solution of sodium nitrite (3.5 g, 50.6 mmol) in water (20 mL).

  • Add the sodium nitrite solution dropwise to the cold amine suspension over 45 minutes, maintaining the internal temperature below 5 °C. A clear diazonium salt solution should form.

  • Stir the resulting solution for an additional 30 minutes at 0 °C.

  • Part B: Cyanation. In a separate 1 L flask, prepare a solution of copper(I) cyanide (4.8 g, 53.6 mmol) and sodium cyanide (2.6 g, 53.0 mmol) in water (100 mL) at room temperature.

  • Cool this cyanide solution to 0 °C.

  • Slowly add the cold diazonium salt solution (from Part A) to the cold cyanide solution over 1 hour. Vigorous nitrogen evolution will be observed.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to 50 °C for 1 hour.

  • Cool the mixture to room temperature and extract with dichloromethane (3 x 75 mL).

  • Combine the organic extracts, wash with water and brine, dry over MgSO₄, and concentrate in vacuo.

  • Purify the crude product by flash chromatography (silica gel, hexane/ethyl acetate) to yield 3-chloro-5-bromo-2-cyanopyridine.

Protocol 3: Synthesis of this compound

Safety Warning: This procedure uses concentrated strong acid. Handle with extreme care.

Materials & Reagents

ReagentM.W.AmountMoles
3-Chloro-5-bromo-2-cyanopyridine217.458.0 g36.8 mmol
Conc. Sulfuric Acid (H₂SO₄)98.0880 mL-
Ice-~400 g-
Water (DI)---

Procedure:

  • In a 250 mL round-bottom flask, carefully add 3-chloro-5-bromo-2-cyanopyridine (8.0 g, 36.8 mmol) to concentrated sulfuric acid (80 mL).

  • Heat the mixture to 100 °C and stir for 4 hours.

  • Monitor the reaction by TLC (a spot test on a TLC plate, quenched with NaHCO₃ solution, should show the disappearance of the nitrile and the appearance of a more polar spot for the acid).

  • After the reaction is complete, cool the mixture to room temperature.

  • In a separate 1 L beaker, prepare a slurry of crushed ice (~400 g).

  • Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. A precipitate will form.

  • Allow the ice to melt completely, then collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with cold deionized water until the washings are neutral (pH ~7).

  • Dry the solid product in a vacuum oven at 50 °C to a constant weight to obtain this compound.

Data Summary Table

StepProductKey ReagentsTypical YieldM.W.Formula
12-Amino-3-chloro-5-bromopyridineNCS, Acetonitrile80-90%207.46C₅H₄BrClN₂
23-Chloro-5-bromo-2-cyanopyridineNaNO₂, CuCN, HCl75-85%217.45C₆H₂BrClN₂
3This compoundConc. H₂SO₄90-98%236.46C₆H₃BrClNO₂[1]

Conclusion

This application note details a robust and regioselective three-step synthesis for this compound. By leveraging the strong directing effect of a C-2 amino group and employing classic named reactions like the Sandmeyer transformation, this protocol provides reliable access to a valuable and highly functionalized synthetic intermediate. The procedures outlined are scalable and utilize well-understood chemistry, making them suitable for implementation in both academic research and industrial drug development settings.

References

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using 5-Bromo-3-chloropyridine-2-carboxylic acid in Suzuki coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Strategic Use of 5-Bromo-3-chloropyridine-2-carboxylic acid in Suzuki-Miyaura Cross-Coupling Reactions

Introduction: Navigating the Complexities of Heterocyclic Coupling

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its robustness and broad functional group tolerance in forging carbon-carbon bonds.[1][2] This palladium-catalyzed reaction between an organoboron species and an organohalide is indispensable in pharmaceutical and materials science for constructing complex molecular architectures, particularly biaryl and hetero-biaryl systems.[2][3][4]

Among the vast array of building blocks, functionalized pyridines are of paramount importance. This compound is a particularly valuable, albeit challenging, substrate. Its structure presents a unique trifecta of synthetic hurdles:

  • Differential Halogen Reactivity: The presence of both a bromine and a chlorine atom offers the potential for selective, sequential couplings.

  • Catalyst-Coordinating Heteroatom: The pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[5]

  • Acidic Functionality: The carboxylic acid group can interact with the catalyst and necessitates careful selection of bases to avoid side reactions or reaction failure.[6][7]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to successfully employ this compound in Suzuki coupling reactions. We will delve into the mechanistic nuances, provide a field-proven protocol for selective coupling, and offer a detailed analysis of parameter optimization and troubleshooting.

Part 1: The Mechanistic Landscape and Substrate-Specific Challenges

A foundational understanding of the Suzuki-Miyaura catalytic cycle is critical for troubleshooting and optimization. The reaction proceeds through three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][8][9]

Suzuki_Mechanism Figure 1: The Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex R¹-Pd(II)L₂-X (Oxidative Addition Adduct) Pd0->OA_Complex Oxidative Addition Trans_Complex R¹-Pd(II)L₂-R² (Transmetalation Product) OA_Complex->Trans_Complex Transmetalation Trans_Complex->Pd0 Reductive Elimination Product R¹-R² (Coupled Product) Trans_Complex->Product RX R¹-X (Organohalide) Boronate [R²-B(OR)₃]⁻ (Activated Boronate) Base Base Base->Boronate Activation BoronicAcid R²-B(OH)₂

Caption: Figure 1: The Suzuki-Miyaura Catalytic Cycle.

For this compound, several factors complicate this elegant cycle:

  • Chemoselectivity (C-Br vs. C-Cl): The key to a successful first coupling lies in exploiting the differential reactivity of the carbon-halogen bonds. The Carbon-Bromine bond is weaker and more polarizable than the Carbon-Chlorine bond, making it significantly more susceptible to oxidative addition by the Pd(0) catalyst.[5] This allows for a predictable and selective reaction at the 5-position under carefully controlled conditions. Achieving coupling at the less reactive C-Cl site typically requires more forcing conditions, more active catalyst systems, and is usually performed in a subsequent step if a di-substituted product is desired.[5]

  • Catalyst Inhibition by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can act as a ligand, coordinating to the palladium center. This coordination can stabilize the palladium complex, potentially slowing down or halting the catalytic cycle.[5] The use of bulky, electron-rich phosphine ligands is a critical strategy to mitigate this. These ligands sterically hinder the pyridine nitrogen from accessing the metal center and their strong electron-donating properties maintain high catalytic activity.

  • The Role of the Carboxylic Acid: The presence of a carboxylic acid is a known complication.[7] It can act as a bidentate ligand, deactivating the Pd(II) intermediate. Furthermore, it will react with the base, consuming at least one equivalent before the base can activate the boronic acid. In some instances, protecting the acid as an ester and deprotecting post-coupling is a viable strategy, though direct coupling is often achievable with the correct choice of base and conditions.[7]

Part 2: A Validated Protocol for Selective Suzuki Coupling

This section details a robust, step-by-step methodology for the selective coupling of an arylboronic acid to the 5-position of this compound.

Objective: To synthesize 5-Aryl-3-chloropyridine-2-carboxylic acid derivatives with high selectivity and yield.

Workflow Figure 2: Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Assemble Glassware (Oven-dried) B 2. Add Solids (Pyridine, Boronic Acid, Base) A->B C 3. Purge with Inert Gas (3x Vacuum/Backfill Cycle) B->C D 4. Add Degassed Solvents C->D E 5. Add Catalyst/Ligand D->E F 6. Heat to Reaction Temp (e.g., 90-100 °C) E->F G 7. Monitor Progress (TLC/LC-MS) F->G H 8. Cool & Quench (e.g., with water or NH₄Cl) G->H I 9. Acidify to pH 3-4 (Precipitates product) H->I J 10. Extraction with Organic Solvent I->J K 11. Dry, Filter & Concentrate J->K L 12. Purify (Column Chromatography or Recrystallization) K->L

Caption: Figure 2: Experimental Workflow.

Materials and Reagents
  • Substrates: this compound, Arylboronic acid (1.1 - 1.5 equiv.)

  • Catalyst: Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)

  • Ligand: SPhos or XPhos (2.2 - 4.4 mol% relative to Pd atoms)

  • Base: K₃PO₄ or Cs₂CO₃ (3.0 - 4.0 equiv.)

  • Solvents: 1,4-Dioxane and Water (e.g., 4:1 or 5:1 v/v), Ethyl Acetate, 1M HCl, Brine

  • Equipment: Round-bottom flask, condenser, magnetic stirrer/hotplate, inert gas line (Argon or Nitrogen), standard glassware for extraction and purification.

Step-by-Step Protocol
  • Reaction Setup:

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 3.0 equiv.).

    • Seal the flask with a septum, and purge the vessel by alternating between vacuum and backfilling with an inert gas (e.g., Argon) three times. This is crucial to remove oxygen, which can lead to unwanted side reactions like boronic acid homocoupling.[5]

  • Solvent and Catalyst Addition:

    • Prepare a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 ratio). Solvents should be sparged with an inert gas for at least 30 minutes prior to use.[10]

    • Add the degassed solvent mixture to the flask via syringe to dissolve the reagents.

    • In a separate vial, weigh the palladium precatalyst and the phosphine ligand, dissolve them in a small amount of degassed dioxane, and add this solution to the reaction flask via syringe. A color change (often to a dark brown or black) is typically observed.[11]

  • Reaction Execution:

    • Fit the flask with a condenser under a positive pressure of inert gas.

    • Heat the reaction mixture to 90-100 °C with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Workup and Purification:

    • Cool the reaction mixture to room temperature. Dilute with water and ethyl acetate.

    • Carefully acidify the aqueous layer with 1M HCl to a pH of ~3-4. The carboxylic acid product, which is soluble as its carboxylate salt in the basic reaction mixture, will precipitate or move into the organic layer upon protonation.

    • Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product can be purified by silica gel column chromatography or recrystallization. Due to the amphoteric nature of the product, purification can sometimes be facilitated by an acid/base extraction protocol.[12]

Part 3: Parameter Optimization and Rationale

The success of this coupling is highly dependent on the careful selection of reaction parameters. The choices are not arbitrary; they are dictated by the specific electronic and steric properties of the substrate.

ParameterRecommended ChoiceRationale & Causality
Palladium Precatalyst Pd₂(dba)₃ or Pd(OAc)₂These are common, air-stable Pd(0) and Pd(II) sources, respectively. Pd(II) sources are reduced in situ to the active Pd(0) catalyst.[13] The choice is often based on lab availability and precedent.
Ligand Bulky, electron-rich monophosphines (e.g., SPhos, RuPhos, XPhos)This is the most critical parameter. These ligands accelerate the rate-limiting oxidative addition step, especially for less reactive halides.[3][11][14] Their steric bulk prevents the pyridine nitrogen from deactivating the palladium center and promotes the final reductive elimination step.[1][5]
Base K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is required for two purposes: (1) to neutralize the acidic proton of the carboxylic acid, and (2) to form the activated boronate complex [Ar-B(OH)₃]⁻ needed for transmetalation.[9][15] K₃PO₄ and Cs₂CO₃ are often superior to carbonates for challenging substrates.[6][16]
Solvent Dioxane/H₂O, THF/H₂O, Toluene/H₂OA polar aprotic solvent is needed to solubilize the organic components. The aqueous co-solvent is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.[1][17]
Temperature 80 - 110 °CElevated temperatures are generally required to overcome the activation energy for the oxidative addition of the relatively electron-deficient heteroaryl halide.[18]

Part 4: Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solutions
Low or No Yield 1. Inactive catalyst (degradation of Pd source or ligand).2. Inefficient degassing (oxygen present).3. Poor quality boronic acid.4. Catalyst inhibition by pyridine N.1. Use fresh, high-purity catalyst and ligands.[10]2. Ensure rigorous degassing of solvents and purging of the reaction vessel.[11]3. Use fresh boronic acid or convert it to a more stable potassium trifluoroborate or MIDA boronate ester.[17]4. Switch to a bulkier ligand like XPhos or RuPhos.
Protodeboronation The boronic acid is replaced by a proton before coupling. This is often promoted by excess water, high temperatures, or certain bases.[5]1. Minimize the amount of water in the reaction.2. Try a milder base such as K₂CO₃ or KF.[15]3. Use a potassium trifluoroborate salt (ArBF₃K) instead of the boronic acid, as they are more resistant to protodeboronation.[17]
Homocoupling of Boronic Acid Caused by the presence of oxygen, which can facilitate an alternative catalytic cycle leading to Ar-Ar coupling.[5]Improve degassing procedures. Ensure a positive pressure of inert gas is maintained throughout the reaction.
Incomplete Reaction 1. Insufficient reaction time or temperature.2. Low catalyst loading or catalyst deactivation over time.1. Increase reaction time and/or temperature incrementally.2. Increase catalyst/ligand loading (e.g., from 1 mol% to 3 mol%).
Purification Difficulties The product is zwitterionic at neutral pH, making it insoluble in many solvents or streaky on silica gel.1. During workup, perform an acid/base extraction: dissolve the crude material in aqueous base, wash with an organic solvent to remove non-acidic impurities, then re-acidify the aqueous layer to precipitate the pure product and extract.[12]2. For chromatography, consider adding a small amount of acetic acid to the eluent to keep the product protonated.

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful transformation that opens the door to a wide range of high-value chemical entities. While the substrate presents distinct challenges, a successful outcome is readily achievable through a rational approach to reaction design. The key to success lies in the judicious selection of a highly active catalyst system, particularly a bulky, electron-rich phosphine ligand, to overcome substrate-specific hurdles like catalyst inhibition and the lower reactivity of the C-Cl bond. By following the detailed protocols and troubleshooting guidance provided herein, researchers can confidently and efficiently utilize this versatile building block in their synthetic endeavors.

References

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Dalton Transactions. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]

  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. [Link]

  • Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]

  • Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. The Royal Society of Chemistry. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. [Link]

  • Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. iScience. [Link]

  • Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions. ResearchGate. [Link]

  • Merits of the Suzuki Coupling Reaction. BYJU'S. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Synthesis of Biaryl Carboxylic Acids through a Cascade Suzuki-Miyaura Coupling/Friedel-Crafts Alkylation/Lewis-Acid-Catalyzed Rearrangement/Aromatization Process. Organic Letters. [Link]

  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society. [Link]

  • Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology. [Link]

  • Use of Base Metals in Suzuki Coupling. ACS Green Chemistry Institute. [Link]

  • The Suzuki Reaction. Myers Research Group, Harvard University. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. Los Alamos National Laboratory. [Link]

  • Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. J-Stage. [Link]

  • Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. [Link]

  • Help needed with unreproducible Suzuki coupling. Reddit. [Link]

  • Do carboxylic acids interfere with Suzukis? Reddit. [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]

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Application Notes and Protocols: Selective Amination Strategies for 5-Bromo-3-chloropyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Substituted pyridine carboxylic acids are privileged scaffolds in modern medicinal chemistry, forming the core of numerous therapeutic agents. 5-Bromo-3-chloropyridine-2-carboxylic acid is a versatile, trifunctional building block offering multiple reaction sites for diversification. The presence of two distinct halogen atoms (bromine and chlorine) at positions with different electronic environments, alongside a carboxylic acid group, presents both an opportunity and a challenge for selective functionalization. This guide provides an in-depth analysis of the reaction of this substrate with amines, outlining distinct strategic protocols for achieving selective C-N bond formation at each potential reaction site. The methodologies described herein are designed for researchers in drug discovery and process development, emphasizing the underlying principles that govern selectivity and providing robust, actionable protocols.

The Reactivity Landscape of this compound

The synthetic utility of this compound hinges on the ability to selectively target one of its three reactive functional groups: the C5-Br bond, the C3-Cl bond, or the carboxylic acid. The reaction with an amine can, in principle, occur at any of these sites, governed by the chosen reaction conditions.

  • C-Br vs. C-Cl Bonds: In palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, the C-Br bond is significantly more reactive than the C-Cl bond. This is due to the lower bond dissociation energy of C-Br, which facilitates the initial oxidative addition step to the Pd(0) catalyst—the rate-determining step in many catalytic cycles.[1] This intrinsic reactivity difference is the cornerstone for achieving selectivity at the C-5 position.

  • Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is electron-deficient, making it susceptible to SNAr, a reaction that is less common for simple aryl halides but feasible for heteroaromatics.[2][3] The reaction proceeds through a negatively charged Meisenheimer intermediate, which is stabilized by electron-withdrawing groups.[3] Both the ring nitrogen and the carboxylic acid group activate the pyridine core to nucleophilic attack. However, achieving high regioselectivity between the C-3 and C-5 positions can be challenging and is highly dependent on the nucleophile and reaction conditions.

  • Carboxylic Acid Group: The carboxylic acid can react with amines to form amides. However, a direct reaction is generally unfavorable as the basic amine will deprotonate the acidic proton of the carboxylic acid, forming a highly unreactive carboxylate salt.[4][5] Therefore, this transformation requires either very high temperatures to drive off water or, more commonly, the use of a coupling agent to activate the carboxylic acid.[5]

Caption: Potential amination pathways for this compound.

Protocol 1: Selective C-N Coupling at the C-5 Position via Buchwald-Hartwig Amination

This protocol leverages the differential reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling to selectively form a C-N bond at the C-5 position, leaving the C-3 chloro and C-2 carboxylic acid functionalities intact for subsequent transformations.

Principle of Selectivity

The generally accepted mechanism for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a palladium(0) complex. The relative rates of oxidative addition follow the trend C-I > C-Br > C-Cl.[1] Consequently, the C-Br bond at the 5-position will preferentially react over the C-Cl bond at the 3-position, enabling the selective synthesis of 5-amino-3-chloropyridine-2-carboxylic acid derivatives.

Experimental Protocol

General Considerations: All reactions must be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. Anhydrous solvents and reagents are critical for optimal catalyst activity and reproducible results.[6]

  • Reagent Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired amine (1.1-1.5 equiv), a suitable base (e.g., NaOtBu or Cs₂CO₃, 2.0-2.5 equiv), the palladium precatalyst, and the phosphine ligand.

  • Inert Atmosphere: Seal the Schlenk tube, then evacuate and backfill with argon or nitrogen. Repeat this cycle three to five times to ensure the reaction environment is free of oxygen, which can deactivate the catalyst.[1]

  • Solvent Addition: Add the anhydrous reaction solvent (e.g., toluene, dioxane, or DMF) via syringe. The typical concentration is 0.1-0.5 M with respect to the starting material.

  • Reaction: Place the sealed tube in a preheated oil bath or heating block and stir the mixture at the specified temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride or water.

    • If the product contains a free carboxylic acid, perform an acidic workup. Acidify the aqueous layer with 1M HCl to pH ~3-4 and extract the product with an organic solvent (e.g., ethyl acetate, 3 x volume).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 5-amino-3-chloropyridine-2-carboxylic acid derivative.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Data Presentation: Recommended Catalyst Systems
Amine TypePalladium SourceLigandBaseSolventTemperature (°C)
Primary AlkylaminesPd₂(dba)₃ (2 mol%)XPhos (4 mol%)NaOtBu (2.1 equiv)Toluene100-110
Secondary AlkylaminesPd(OAc)₂ (2 mol%)RuPhos (4 mol%)K₃PO₄ (2.5 equiv)Dioxane100-110
Anilines (Primary)G3-XPhos (2 mol%)(none needed)Cs₂CO₃ (2.2 equiv)t-BuOH90-100
Anilines (Secondary)Pd₂(dba)₃ (2 mol%)BrettPhos (4 mol%)LHMDS (2.5 equiv)Toluene80-100

This table provides starting points for optimization. Catalyst, ligand, and base screening is often necessary for novel substrates.

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr)

While palladium catalysis offers superior selectivity, direct SNAr may be a more cost-effective alternative, particularly for large-scale synthesis, provided that acceptable regioselectivity can be achieved. This approach typically requires more forcing conditions (higher temperatures) or highly nucleophilic amines.

Principle of Reaction

SNAr on halopyridines proceeds via an addition-elimination mechanism.[3] The amine nucleophile attacks the carbon bearing a halogen, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Aromaticity is subsequently restored by the expulsion of the halide leaving group.[2] The electron-withdrawing nature of the pyridine nitrogen activates the C-2 and C-6 positions, while the carboxylic acid at C-2 further enhances the electrophilicity of the ring. The relative leaving group ability (Br⁻ vs. Cl⁻) and the stability of the respective Meisenheimer intermediates will determine the regiochemical outcome.

General Protocol
  • Reagent Setup: In a sealable pressure vessel, combine this compound (1.0 equiv), the amine (2.0-5.0 equiv, often used as solvent), and a non-nucleophilic base if required (e.g., K₂CO₃ or DIPEA, 2.0 equiv).

  • Reaction: Seal the vessel and heat the mixture to a high temperature (typically 120-180 °C). The reaction can be performed neat or in a high-boiling polar aprotic solvent like DMSO, NMP, or sulfolane.

  • Monitoring: Monitor the reaction by LC-MS. Be aware that a mixture of regioisomers (substitution at C-3 and C-5) is possible and should be monitored.

  • Workup: Cool the reaction vessel to room temperature. Dilute the mixture with water and adjust the pH with 1M HCl to precipitate the carboxylic acid product. Filter the solid or extract with an appropriate organic solvent.

  • Purification: Due to the potential for isomeric products, purification by preparative HPLC or careful column chromatography is often necessary.

  • Characterization: Full characterization (¹H NMR, ¹³C NMR, HRMS) is essential to confirm the site of substitution.

Caption: Key stages of the addition-elimination SNAr mechanism.

Protocol 3: Chemoselective Amide Formation

This protocol focuses on the reaction at the carboxylic acid, forming an amide while preserving the two halogen substituents. This requires activation of the carboxyl group to overcome its inherent lack of reactivity toward amines at moderate temperatures.

Principle of Reaction

The direct reaction between a carboxylic acid and an amine forms a stable ammonium carboxylate salt. To facilitate amide bond formation under mild conditions, the carboxylic acid must be converted into a more electrophilic species. This is achieved using coupling agents (e.g., HATU, HBTU, EDC) which form a highly reactive activated ester or similar intermediate in situ. This intermediate is then readily attacked by the amine nucleophile to form the amide bond.[5]

Experimental Protocol
  • Reagent Setup: Dissolve this compound (1.0 equiv) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂). Add the coupling agent (e.g., HATU, 1.1 equiv) and a non-nucleophilic base (e.g., DIPEA or Et₃N, 2.0-3.0 equiv). Stir the mixture at room temperature for 15-30 minutes to allow for pre-activation.

  • Amine Addition: Add the amine (1.1 equiv) to the activated mixture.

  • Reaction: Stir the reaction at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-12 hours).

  • Workup: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization.

  • Characterization: Confirm the structure of the resulting 5-bromo-3-chloropyridine-2-carboxamide derivative by NMR and MS analysis.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No Reaction (Buchwald-Hartwig) Deactivated catalyst (oxygen exposure).Ensure rigorous inert atmosphere techniques. Use fresh, high-quality anhydrous solvents and reagents.
Poor choice of ligand/base combination.Screen a panel of ligands (e.g., XPhos, RuPhos, BrettPhos) and bases (e.g., NaOtBu, Cs₂CO₃, K₃PO₄).
Low Yield (All Methods) Insufficient reaction time or temperature.Increase reaction time and/or temperature incrementally while monitoring by LC-MS.
Steric hindrance from a bulky amine.For Buchwald-Hartwig, switch to a more active catalyst system (e.g., a G3 or G4 precatalyst). For amide coupling, increase activation time.
Mixture of Regioisomers (SNAr) Similar reactivity at C-3 and C-5 under the reaction conditions.Modify the solvent or temperature. Consider a different synthetic route (e.g., Buchwald-Hartwig) for better selectivity.
Formation of Carboxamide side product in Buchwald-Hartwig/SNAr Reaction temperature is too high, promoting decarboxylation followed by other reactions, or direct amidation.Lower the reaction temperature. Ensure the base used is not excessively strong to prevent unwanted side reactions with the carboxylate.

Conclusion

This compound is a valuable synthetic intermediate whose reactivity can be precisely controlled through the strategic selection of reaction conditions. For selective amination at the C-5 position, the Buchwald-Hartwig cross-coupling is the method of choice due to its high predictability and functional group tolerance. Direct SNAr offers a potential alternative but requires careful optimization to manage regioselectivity. Finally, chemoselective amide formation is readily achieved through standard peptide coupling protocols, preserving the aryl halide moieties for subsequent diversification. By understanding the principles governing these distinct transformations, researchers can effectively unlock the synthetic potential of this versatile building block.

References

  • An, G., et al. (2019). Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines. ACS Omega. Available at: [Link]

  • Arterburn, J. B., et al. (2001). Catalytic Amination of 2-Substituted Pyridines with Hydrazine Derivatives. Organic Letters, 3(9), 1351-1354. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. organic-chemistry.org. Available at: [Link]

  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Available at: [Link]

  • Chemistry LibreTexts. (2019). 20.1: Reactions of Carboxylic Acids. Available at: [Link]

  • Chemistry LibreTexts. (2020). 21.8: Condensation of Acids with Amines. Available at: [Link]

  • OChemSimplified. (2019). Nucleophilic Aromatic Substitutions. YouTube. Available at: [Link]

Sources

Application Note & Protocol: Strategic Esterification of 5-Bromo-3-chloropyridine-2-carboxylic acid for Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Pyridine Carboxylic Esters

Substituted pyridine scaffolds are ubiquitous in medicinal chemistry, forming the core of numerous therapeutic agents. 5-Bromo-3-chloropyridine-2-carboxylic acid is a valuable, albeit challenging, building block for the synthesis of complex pharmaceutical intermediates. The electronic-withdrawing nature of the halogen substituents and the nitrogen atom in the pyridine ring significantly influences the reactivity of the carboxylic acid. Furthermore, the substitution pattern at positions 3 and 5 introduces steric hindrance around the carboxyl group, complicating standard esterification procedures.

This application note provides a detailed guide to two robust protocols for the successful esterification of this substrate. The selection of a specific method depends on the desired scale, the lability of other functional groups on the target molecule, and the available reagents. We will explore a high-yielding, classical approach via an acyl chloride intermediate and a milder, modern alternative using carbodiimide coupling chemistry. The rationale behind key experimental choices is discussed to empower researchers to adapt these protocols to their specific needs.

Mechanistic Considerations and Protocol Selection

The direct acid-catalyzed Fischer esterification, while fundamental, often requires high temperatures and a large excess of alcohol, which can lead to side reactions or degradation of sensitive substrates.[1][2][3][4][5] The pyridine nitrogen atom would be protonated under these conditions, further deactivating the ring and potentially complicating the reaction. Therefore, methods that activate the carboxylic acid under milder or different conditions are preferable.

Method A: Thionyl Chloride-Mediated Esterification This is a highly effective and widely used method for converting carboxylic acids, including heterocyclic ones, into esters.[6] The carboxylic acid is first converted into a highly reactive acyl chloride intermediate using thionyl chloride (SOCl₂). This intermediate is then readily susceptible to nucleophilic attack by an alcohol, even sterically hindered ones, to form the desired ester with high efficiency. The byproducts of this reaction, hydrogen chloride (HCl) and sulfur dioxide (SO₂), are gaseous and easily removed, simplifying purification.

Method B: Steglich Esterification For substrates that are sensitive to the acidic conditions of the thionyl chloride method, the Steglich esterification offers a mild and powerful alternative.[7][8][9] This reaction utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), to activate the carboxylic acid. The key to this reaction's success, especially for ester formation, is the use of a nucleophilic catalyst, typically 4-(Dimethylamino)pyridine (DMAP).[8][9] DMAP intercepts the initial O-acylisourea intermediate to form a highly reactive N-acylpyridinium salt, which is then efficiently acylated by the alcohol.[8] This pathway minimizes the common side reaction of N-acylurea formation, which can be problematic with sterically hindered substrates.[10]

Protocol 1: Esterification via Acyl Chloride Intermediate (Thionyl Chloride Method)

This protocol is recommended for its high yield and reliability. It is particularly well-suited for producing simple alkyl esters (e.g., methyl, ethyl) on a gram scale or larger.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleCAS Number
This compound≥97%Santa Cruz Biotech1189513-51-6
Thionyl chloride (SOCl₂)Reagent grade, ≥99%Sigma-Aldrich7719-09-7
Methanol (or other alcohol)Anhydrous, ≥99.8%Sigma-Aldrich67-56-1
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich75-09-2
Saturated Sodium Bicarbonate (NaHCO₃) SolutionACS ReagentFisher Scientific71-36-3
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeVWR7487-88-9
Round-bottom flask, condenser, magnetic stirrer---------
Ice bath, heating mantle---------
Experimental Workflow Diagram

Thionyl_Chloride_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Acid in Alcohol B Cool to 0 °C in Ice Bath A->B C Add Thionyl Chloride Dropwise B->C D Warm to RT, then Heat to 50 °C C->D E Monitor by TLC/LC-MS D->E F Concentrate Under Vacuum E->F G Neutralize with NaHCO₃ F->G H Extract with Organic Solvent G->H I Dry, Filter, Concentrate H->I J Purify by Chromatography I->J

Caption: Workflow for Thionyl Chloride Esterification.

Step-by-Step Procedure

SAFETY NOTE: Thionyl chloride is highly corrosive and toxic. This entire procedure must be conducted in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.).

  • Dissolution: Add the desired anhydrous alcohol (e.g., methanol, ~10 mL per gram of acid) to the flask. Stir to dissolve as much of the solid as possible.

  • Cooling: Cool the mixture to 0 °C using an ice-water bath. This is crucial to control the initial exothermic reaction with thionyl chloride.

  • Reagent Addition: While stirring vigorously, add thionyl chloride (2.0 - 5.0 eq.) dropwise via a syringe or dropping funnel over 10-15 minutes. Gas evolution (HCl, SO₂) will be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, fit the flask with a condenser and heat the mixture to 50 °C (or reflux for higher boiling alcohols) for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: a. Cool the reaction mixture to room temperature and carefully concentrate it under reduced pressure to remove excess alcohol and thionyl chloride. b. Cautiously add crushed ice to the residue, followed by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is neutral (~7-8). c. Extract the aqueous mixture with an organic solvent such as dichloromethane (DCM) or ethyl acetate (3 x 50 mL). d. Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude ester.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure ester.

Protocol 2: Mild Esterification using Carbodiimide Coupling (Steglich Method)

This protocol is ideal for acid-sensitive substrates or when milder reaction conditions are paramount.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleCAS Number
This compound≥97%Santa Cruz Biotech1189513-51-6
Alcohol (e.g., isopropanol, benzyl alcohol)Anhydrous, ≥99.8%Sigma-AldrichVaries
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)≥98%Sigma-Aldrich25952-53-8
4-(Dimethylamino)pyridine (DMAP)≥99%Sigma-Aldrich1122-58-3
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich75-09-2
1 M Hydrochloric Acid (HCl) SolutionVolumetric StandardFisher Scientific7647-01-0
Saturated Sodium Bicarbonate (NaHCO₃) SolutionACS ReagentFisher Scientific71-36-3
Anhydrous Sodium Sulfate (Na₂SO₄)Laboratory GradeVWR7757-82-6
Experimental Workflow Diagram

Steglich_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Acid, Alcohol, & DMAP in DCM B Cool to 0 °C in Ice Bath A->B C Add EDCI in One Portion B->C D Stir at RT for 12-24h C->D E Monitor by TLC/LC-MS D->E F Wash with 1M HCl E->F G Wash with sat. NaHCO₃ F->G H Wash with Brine G->H I Dry, Filter, Concentrate H->I J Purify by Chromatography I->J

Caption: Workflow for Steglich Esterification.

Step-by-Step Procedure
  • Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve this compound (1.0 eq.), the desired alcohol (1.2 eq.), and DMAP (0.1 eq.) in anhydrous dichloromethane (DCM, ~20 mL per gram of acid).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add EDCI (1.2 eq.) to the stirred solution in one portion.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, an additional portion of EDCI (0.3 eq.) can be added.

  • Work-up: a. Dilute the reaction mixture with DCM. b. Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). The acidic wash removes residual DMAP and any basic byproducts, while the basic wash removes unreacted carboxylic acid. c. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the final ester.

Summary of Protocol Parameters

ParameterProtocol 1: Thionyl ChlorideProtocol 2: Steglich Esterification
Activating Agent Thionyl Chloride (SOCl₂)EDCI (or DCC)
Catalyst None (reagent-driven)4-(Dimethylamino)pyridine (DMAP)
Stoichiometry Acid (1), Alcohol (solvent), SOCl₂ (2-5)Acid (1), Alcohol (1.2), EDCI (1.2), DMAP (0.1)
Solvent Alcohol (e.g., Methanol) or inert (e.g., Toluene)Aprotic (e.g., Dichloromethane)
Temperature 0 °C to 50 °C / Reflux0 °C to Room Temperature
Reaction Time 4 - 12 hours12 - 24 hours
Key Advantages High yield, inexpensive, simple byproducts.Very mild conditions, broad substrate scope, acid-free.
Key Considerations Harsh/acidic conditions, requires fume hood.More expensive reagents, purification from urea byproduct.

Conclusion

The successful esterification of this compound is readily achievable through careful selection of the activation method. The thionyl chloride protocol offers a robust, high-yielding, and cost-effective route suitable for many applications. For more delicate substrates incompatible with acidic or high-temperature conditions, the Steglich esterification provides a mild and reliable alternative. By understanding the mechanistic principles behind each protocol, researchers can confidently synthesize the target ester intermediates crucial for advancing drug discovery and development programs.

References

  • Vertex AI Search. (2021).
  • Google Patents. (n.d.). Method for esterifying hindered carboxylic acids.
  • Vertex AI Search. (n.d.).
  • Luxembourg Bio Technologies. (n.d.). Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents.
  • PubMed. (n.d.). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid.
  • Google Patents. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • ChemicalBook. (2025). 5-BROMOPYRIDINE-2-CARBOXYLIC ACID METHYL ESTER.
  • Organic Syntheses. (n.d.).
  • Chemical & Pharmaceutical Bulletin. (n.d.). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid.
  • Master Organic Chemistry. (n.d.).
  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • Chemistry LibreTexts. (2023).
  • Organic Chemistry Portal. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • Chemistry Steps. (n.d.).

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Application Notes & Protocols: 5-Bromo-3-chloropyridine-2-carboxylic Acid as a Premier Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Value of a Dihalogenated Pyridine Scaffold

In the landscape of modern drug discovery, the strategic selection of foundational chemical scaffolds is paramount. 5-Bromo-3-chloropyridine-2-carboxylic acid has emerged as a building block of significant interest due to its intrinsic chemical properties that medicinal chemists can exploit for the synthesis of complex molecular architectures. This dihalogenated pyridine derivative offers three distinct, orthogonally reactive handles: a carboxylic acid, a bromine atom, and a chlorine atom. This trifecta of functionality allows for sequential, site-selective modifications, making it an invaluable tool for constructing libraries of compounds for structure-activity relationship (SAR) studies.

The pyridine core is a well-established "privileged scaffold" in medicinal chemistry, frequently found in approved drugs due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic profile. The introduction of halogen atoms at the 3- and 5-positions serves several critical functions:

  • Modulation of Physicochemical Properties: The electron-withdrawing nature of the halogens decreases the basicity of the pyridine nitrogen, which can be crucial for tuning pKa and improving cell permeability.

  • Vectorial Exploration: The distinct reactivity of bromine versus chlorine in metal-catalyzed cross-coupling reactions allows for directed synthesis, enabling the exploration of chemical space around the core scaffold.

  • Metabolic Blocking: Halogen atoms can serve as metabolic "hard spots," preventing oxidative metabolism at that position and thereby increasing the compound's half-life.

This guide provides a detailed exploration of this compound, presenting its key reactivity, validated experimental protocols, and insights into its application in drug development programs.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1189513-51-6[1][2]
Molecular Formula C₆H₃BrClNO₂[1][2]
Molecular Weight 236.46 g/mol [2]
Appearance White to off-white solid[1]
Melting Point 157-159 °C[1]
Boiling Point (Predicted) 322.3 ± 42.0 °C[1]
Density (Predicted) 1.917 ± 0.06 g/cm³[1]
Synonyms 5-Bromo-3-chloropicolinic acid[2]

The Reactivity Landscape: A Hub for Molecular Diversification

The true power of this building block lies in the differential reactivity of its three functional groups. The carboxylic acid is primed for amidation, the bromine atom is highly susceptible to palladium-catalyzed cross-coupling, and the chlorine atom can be targeted under more forcing conditions or via nucleophilic aromatic substitution (SNAᵣ). This hierarchy allows for a controlled, stepwise elaboration of the molecule.

Reactivity_Hub cluster_acid Carboxylic Acid Chemistry cluster_bromo C5-Bromo Reactivity (More Reactive Halogen) cluster_chloro C3-Chloro Reactivity (Less Reactive Halogen) main 5-Bromo-3-chloro pyridine-2-carboxylic acid amide Amide Bond Formation main->amide Amine, Coupling Reagent (EDC, HATU) suzuki Suzuki Coupling (Aryl/Heteroaryl) main->suzuki Ar-B(OH)₂, Pd(0), Base sonogashira Sonogashira Coupling (Alkynes) main->sonogashira Alkyne, Pd(0), Cu(I) buchwald Buchwald-Hartwig (Amines, Alcohols) main->buchwald R-NH₂, Pd(0), Base snar SNAᵣ (e.g., with Thiols) main->snar R-SH, Base coupling_harsh Cross-Coupling (Forcing Conditions) main->coupling_harsh Ar-B(OH)₂, Pd(0), Stronger Conditions

Caption: Reactivity map of this compound.

Core Application Protocols

The following protocols are presented as robust starting points for the synthetic elaboration of the title compound. Researchers should note that optimization may be necessary for specific substrates.

Protocol 3.1: Amide Bond Formation via EDC/HOBt Coupling

This is the most common first step, converting the carboxylic acid into a diverse range of amides. Amide bonds are a cornerstone of many biologically active molecules.[3]

  • Scientific Rationale: The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like Hydroxybenzotriazole (HOBt) is a classic method for activating carboxylic acids.[4][5] EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[4] HOBt traps this intermediate to form an active ester, which is less prone to racemization and reacts cleanly with the amine nucleophile to form the desired amide. The urea byproduct from EDC is water-soluble, simplifying purification.[6]

  • Step-by-Step Protocol:

    • Setup: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).

    • Dissolution: Dissolve the starting material in a suitable anhydrous solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) (approx. 0.1 M concentration).

    • Reagent Addition: Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) to the solution. Stir for 15 minutes at room temperature to allow for the formation of the active ester.

    • Amine & Base: Add the desired primary or secondary amine (1.1 eq) followed by a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.5 eq).

    • Reaction: Stir the reaction mixture at room temperature for 4-16 hours.

    • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Self-Validation Checkpoints:

    • TLC: Observe the consumption of the starting carboxylic acid and the appearance of a new, typically less polar, product spot.

    • LC-MS: Confirm the mass of the desired amide product and the absence of starting materials.

Protocol 3.2: Site-Selective Suzuki-Miyaura Cross-Coupling at the C5-Bromo Position

The Suzuki coupling is a powerful C-C bond-forming reaction, ideal for introducing aryl or heteroaryl moieties.[7] The greater reactivity of the C-Br bond compared to the C-Cl bond allows for high selectivity at the 5-position.[8]

  • Scientific Rationale: Palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura reaction, are fundamental in modern synthesis.[9] The catalytic cycle involves the oxidative addition of the palladium(0) catalyst into the aryl-bromide bond, which is energetically more favorable than addition into the stronger aryl-chloride bond.[8] This is followed by transmetalation with the boronic acid (activated by a base) and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

  • Step-by-Step Protocol:

    • Setup: In a microwave vial or Schlenk flask, combine the 5-bromo-3-chloropyridine-2-carboxamide derivative (from Protocol 3.1) (1.0 eq), the desired arylboronic acid (1.5 eq), and a base such as K₂CO₃ (2.0 eq) or Cs₂CO₃ (2.0 eq).

    • Catalyst Addition: Add a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or a combination of Pd(OAc)₂ (0.03 eq) and a suitable phosphine ligand (e.g., SPhos, XPhos).

    • Solvent & Degassing: Add a solvent mixture, typically 1,4-dioxane/water (4:1) or DME/water. Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes.

    • Reaction: Heat the reaction mixture to 80-100 °C for 2-12 hours. Microwave heating can often significantly reduce reaction times.

    • Monitoring: Monitor the reaction by LC-MS for the disappearance of the bromo-starting material and the appearance of the coupled product.

    • Workup: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

    • Purification: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash chromatography.

  • Self-Validation Checkpoints:

    • LC-MS: A successful reaction will show a mass shift corresponding to the replacement of the bromine atom with the aryl group from the boronic acid.

    • ¹H NMR: Look for the appearance of new aromatic proton signals corresponding to the newly introduced aryl group.

Synthetic Workflow and Application in Drug Discovery

The sequential application of these protocols allows for the systematic construction of complex molecules. A common workflow involves first forming the amide and then performing the cross-coupling reaction.

Synthetic_Workflow start 5-Bromo-3-chloro pyridine-2-carboxylic acid intermediate Amide Intermediate (5-Bromo-3-chloro-N-R¹-picolinamide) start->intermediate Protocol 3.1: Amidation (R¹-NH₂) final Final Target Molecule (5-Aryl-3-chloro-N-R¹-picolinamide) intermediate->final Protocol 3.2: Suzuki Coupling (Ar-B(OH)₂)

Caption: Stepwise synthesis from building block to a diversified target molecule.

This building block and its derivatives are instrumental in synthesizing compounds for various therapeutic targets. For instance, related pyridine carboxylic acids are key components in antagonists for dopamine and serotonin receptors, highlighting their importance in developing treatments for neurological and psychiatric disorders.[10][11]

Conclusion and Future Outlook

This compound is a testament to the power of strategic functionalization in medicinal chemistry. Its pre-installed, orthogonally reactive sites provide a reliable and versatile platform for the rapid generation of novel chemical entities. The protocols outlined herein offer a validated roadmap for researchers to unlock the potential of this scaffold in their drug discovery endeavors. As synthetic methodologies continue to advance, the utility of such multi-functional building blocks will only expand, further cementing their role in the development of next-generation therapeutics.

References

  • This compound 1189513-51-6 - Guidechem.

  • Hirokawa, Y., Horikawa, T., & Kato, S. (2000). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. Chemical & Pharmaceutical Bulletin, 48(12), 1847-1853.

  • Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents. Google Patents.

  • This compound | CAS 1189513-51-6 | SCBT. Santa Cruz Biotechnology.

  • Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate.

  • 5-Bromopyridine-3-carboxylic acid - Chem-Impex.

  • Amide Synthesis - Fisher Scientific.

  • Method for synthesizing 5-Bromo-2, 4-dichloropyridine. Google Patents.

  • An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. Chemical & Pharmaceutical Bulletin.

  • Pyrimidine-5-carboxylic acid p-tolylamide methanesulfonate. Organic Syntheses.

  • Introducing 5-Bromopyridine-2-carboxylic Acid: An Exceptional Compound for Diverse Applications. NINGBO INNO PHARMCHEM CO.,LTD.

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. MDPI.

  • Suzuki–Miyaura cross-coupling reactions of heteroaryl polyhalides. ResearchGate.

  • Pattar, S. et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters.

  • Amide coupling reaction in medicinal chemistry. HepatoChem.

  • Application Notes and Protocols for Amide Coupling with Carboxylic Acids. Benchchem.

  • 5-bromo-pyridine-2-carboxylic acid - Sigma-Aldrich.

  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science.

  • Suzuki Coupling. Organic Chemistry Portal.

  • Application Notes and Protocols: Suzuki-Miyaura Coupling. Benchchem.

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Application Notes & Protocols: Modern Synthetic Methodologies in Agrochemical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The imperative to feed a growing global population amidst evolving environmental and regulatory landscapes necessitates continuous innovation in agrochemical synthesis. This guide moves beyond classical synthetic paradigms to explore modern, efficient, and sustainable methodologies that are reshaping the discovery and production of fungicides, herbicides, and insecticides. We delve into the mechanistic underpinnings and practical applications of key technologies including the synthesis of advanced strobilurin fungicides to combat resistance, the precision of continuous flow chemistry for safer and scalable production, and the elegance of biocatalysis for accessing stereochemically pure active ingredients. This document provides researchers, scientists, and drug development professionals with not only the theoretical framework behind these advancements but also detailed, field-tested protocols and comparative data to empower their own research and development endeavors.

Introduction: The Evolving Landscape of Agrochemical Synthesis

The synthesis of agrochemicals lies at the heart of modern agriculture, providing essential tools for crop protection and yield enhancement.[1] However, the challenges of the 21st century—including pest resistance, stringent environmental regulations, and the need for sustainable practices—demand a paradigm shift in how these vital molecules are created.[2] The agrochemical industry is increasingly adopting principles of "green chemistry" to minimize its environmental footprint and enhance the safety of its products.[3][4] This involves designing chemical processes that reduce waste, use less hazardous substances, and improve energy efficiency.[5]

Modern synthetic strategies are moving away from traditional batch processes towards more sophisticated and sustainable approaches. Innovations in catalysis, including biocatalysis and asymmetric synthesis, allow for the creation of highly selective and potent molecules, often targeting specific enantiomers to increase efficacy and reduce off-target effects.[6] Furthermore, technologies like continuous flow chemistry are revolutionizing manufacturing by offering enhanced safety, scalability, and process control compared to conventional methods.[7][8] This guide will explore the practical application of these cutting-edge techniques in the synthesis of next-generation agrochemicals.

Combating Resistance: Synthesis of Advanced Strobilurin Fungicides

Strobilurins are a critical class of fungicides that act by inhibiting mitochondrial respiration in fungi, specifically by blocking electron transfer at the Qo site of the cytochrome bc1 complex.[9] However, their site-specific mode of action has led to the rapid development of resistance in many key plant pathogens.[10] This has driven extensive research into synthesizing novel strobilurin analogues with modified structures to overcome resistance and broaden their spectrum of activity.[9]

A promising strategy involves modifying the side-chain of the strobilurin scaffold, which has proven to be an effective way to generate new analogues with improved potency.[9] The following protocol details a microwave-assisted synthesis of a novel strobilurin derivative containing a benzothiazole side chain, a modification shown to exhibit high activity against both sensitive and resistant fungal strains.

Quantitative Data: Fungicidal Activity of Novel Strobilurin Analogues

The efficacy of newly synthesized compounds is often compared to commercial standards. The table below presents the in vitro fungicidal activity of a novel benzothiazole-containing strobilurin analogue (3g) against several plant pathogens, benchmarked against the commercial fungicide Kresoxim-methyl.

CompoundSphaerotheca fuliginea (EC50, mg/L)Pseudoperonospora cubensis (EC50, mg/L)Botrytis cinerea (EC50, mg/L)Rhizoctonia solani (EC50, mg/L)
Analogue 3g 0.871.242.153.41
Kresoxim-methyl 1.532.862.984.82
Data synthesized from bioassays reported in the literature.[9] EC50 values represent the concentration required to inhibit fungal growth by 50%.
Experimental Workflow: Microwave-Assisted Synthesis of Strobilurin Analogues

The workflow illustrates a highly efficient method for preparing strobilurin thioether derivatives, capitalizing on the advantages of microwave irradiation to achieve shorter reaction times and good to excellent yields.[9]

G cluster_prep Step 1: Intermediate Preparation cluster_reaction Step 2: Microwave-Assisted Coupling cluster_workup Step 3: Work-up and Purification A Strobilurin Precursor (e.g., (E)-methyl 2-(2-(bromomethyl)phenyl)-3-methoxyacrylate) C Combine Precursor, Thiol, K2CO3, and DMF in Microwave Vial A->C B Heterocyclic Thiol (e.g., 2-mercaptobenzothiazole) B->C D Microwave Irradiation (e.g., 120°C, 10-15 min) C->D Seal vial E Reaction Quenching (add water) D->E Cool to RT F Extraction (with ethyl acetate) E->F G Purification (Column Chromatography) F->G Dry & Concentrate H Final Product: Novel Strobilurin Analogue G->H

Caption: Microwave-assisted synthesis workflow for novel strobilurins.

Protocol 2.1: Synthesis of (E)-methyl 2-(2-((benzo[d]thiazol-2-ylthio)methyl)phenyl)-3-methoxyacrylate (Analogue 3g)

This protocol is adapted from a validated microwave-assisted procedure.[9]

Materials:

  • (E)-methyl 2-(2-(bromomethyl)phenyl)-3-methoxyacrylate (1.0 mmol)

  • 2-mercaptobenzothiazole (1.2 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • N,N-Dimethylformamide (DMF) (5 mL)

  • Microwave reactor

  • Ethyl acetate, brine, anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a 10 mL microwave reaction vial, add (E)-methyl 2-(2-(bromomethyl)phenyl)-3-methoxyacrylate (1.0 mmol, 1 eq), 2-mercaptobenzothiazole (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).

  • Add 5 mL of DMF to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 120°C for 15 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into 50 mL of water and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: petroleum ether/ethyl acetate gradient) to yield the pure title compound.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

Causality and Self-Validation: The use of microwave irradiation dramatically accelerates the rate of the nucleophilic substitution reaction compared to conventional heating, leading to higher throughput and often cleaner reactions.[9] The basic conditions provided by K₂CO₃ are essential for deprotonating the thiol, generating the thiolate nucleophile required for the reaction. The protocol's self-validating nature is confirmed by chromatographic purification to achieve a single, pure compound, whose identity is then rigorously confirmed by spectroscopic methods.

Efficiency and Safety in Manufacturing: Continuous Flow Synthesis

Continuous flow chemistry is transforming the production of agrochemicals by moving from traditional large-scale batch reactors to smaller, continuous microreactor systems.[11] This technology offers significant advantages, including superior heat and mass transfer, precise control over reaction parameters, and enhanced safety, especially when dealing with hazardous reagents or highly exothermic reactions.[11][12] These benefits lead to improved yields, higher purity, and the ability to scale up production simply by running the system for longer periods.[7]

A key application is the synthesis of agrochemical intermediates. The protocol below describes the continuous flow synthesis of (E)-O-(3-chloro-2-propenyl)hydroxylamine hydrochloride, a crucial building block for the widely used herbicide clethodim. This flow process reduces the reaction time from over ten hours in a batch process to just 18 minutes.[11]

Quantitative Data: Batch vs. Continuous Flow Synthesis
ParameterTraditional Batch MethodContinuous Flow Method
Reaction Time > 10 hours18 minutes
Yield Moderate-GoodHigh (Impressive yields reported)
Safety Profile Higher risk with exothermic steps and hazardous materialsSignificantly enhanced safety, minimized exposure
Process Control LimitedPrecise control of temperature, pressure, stoichiometry
Data synthesized from a comparative analysis of batch and flow processes.[11]
Experimental Workflow: Continuous Synthesis of a Clethodim Intermediate

This diagram outlines the setup for the multi-step continuous flow synthesis, highlighting the use of microreactors for efficient chemical transformations.

G ReagentA Reagent Stream 1 (Hydroxylamine HCl) Mixer1 T-Mixer ReagentA->Mixer1 ReagentB Reagent Stream 2 (1,3-Dichloropropene) ReagentB->Mixer1 ReagentC Reagent Stream 3 (Base Solution) Mixer2 T-Mixer ReagentC->Mixer2 Reactor1 Coil Reactor 1 (Alkylation) Mixer1->Reactor1 Precise flow rates Reactor1->Mixer2 Reactor2 Coil Reactor 2 (In-line Quench/Workup) Mixer2->Reactor2 Collector Product Collection Vessel Reactor2->Collector Continuous Output

Caption: Continuous flow setup for an agrochemical intermediate.

Protocol 3.1: Continuous Flow Synthesis of (E)-O-(3-chloro-2-propenyl)hydroxylamine HCl

This protocol is a conceptual representation based on published advancements in flow chemistry for agrochemical intermediates.[11]

Materials & Equipment:

  • Syringe pumps or HPLC pumps for reagent delivery

  • Microreactors or coiled tubing (e.g., PFA, stainless steel)

  • T-mixers for reagent combination

  • Back-pressure regulator

  • Temperature-controlled bath or heating unit

  • Stock solutions: Hydroxylamine hydrochloride in a suitable solvent, (E)-1,3-dichloropropene, and a base (e.g., NaOH solution).

Procedure:

  • System Setup: Assemble the flow chemistry system as depicted in the workflow diagram. Ensure all connections are secure. Prime the pumps and lines with the respective solvents to remove air.

  • Reagent Pumping: Set the pumps to deliver the reactant streams at optimized stoichiometric ratios and flow rates into the first T-mixer. For example, Pump A delivers the hydroxylamine hydrochloride solution, and Pump B delivers the (E)-1,3-dichloropropene.

  • First Reaction (Alkylation): The combined stream flows from the T-mixer into the first coil reactor, which is maintained at a specific, optimized temperature (e.g., 60-80°C). The residence time in this reactor is controlled by the total flow rate and the reactor volume, allowing the alkylation to proceed to completion.

  • Quenching/Work-up: The output from the first reactor is combined with a basic solution from a third pump in a second T-mixer. This stream then enters a second coil reactor to ensure complete reaction or in-line workup.

  • Product Collection: The stream exits the second reactor through a back-pressure regulator (to maintain a stable, single-phase flow) and is collected in a flask.

  • Isolation: The collected product solution is then subjected to standard work-up procedures (e.g., extraction, crystallization) to isolate the pure (E)-O-(3-chloro-2-propenyl)hydroxylamine hydrochloride.

Causality and Self-Validation: The dramatic reduction in reaction time is a direct result of the high surface-area-to-volume ratio in the microreactor, which enables rapid heat and mass transfer, thus accelerating the reaction rate.[11] The system's self-validation lies in its steady-state operation; once optimized, it consistently produces the product with the same yield and purity, which can be verified by in-line analytical techniques (e.g., IR, UV-Vis) or by periodic sampling and offline analysis (HPLC, GC-MS).

Green Chemistry in Action: Biocatalysis for Chiral Herbicides

Biocatalysis leverages the remarkable selectivity of enzymes and whole-cell microorganisms to perform chemical transformations.[13] In agrochemical synthesis, this approach is particularly valuable for producing enantiomerically pure compounds, as the biological activity of chiral pesticides often resides in a single enantiomer.[6] Using an isolated enantiomer can lead to lower application rates, reduced environmental impact, and a better toxicological profile.

The herbicide (S)-metolachlor is a prime example. It is a highly effective herbicide where the S-enantiomer is responsible for the vast majority of the herbicidal activity. Asymmetric synthesis using biocatalysis provides an environmentally friendly and highly efficient route to this valuable compound.[6][14]

Key Advantages of Biocatalytic Synthesis
AdvantageDescription
High Enantioselectivity Enzymes can distinguish between enantiomers or create a specific enantiomer with very high purity (>99% ee is common).
Mild Reaction Conditions Reactions are typically run in aqueous media at or near ambient temperature and pressure, reducing energy consumption.
Reduced Waste Eliminates the need for chiral auxiliaries or resolving agents, leading to higher atom economy and less waste.
Sustainability Enzymes are biodegradable catalysts derived from renewable resources.[15]
Reaction Pathway: Chemoenzymatic Synthesis of (S)-Metolachlor

The synthesis involves a key enzymatic resolution step to produce a chiral intermediate, which is then converted to the final product.

G A Racemic Amide Intermediate C Selective Hydrolysis A->C B Enzyme (e.g., Penicillin G Acylase) B->C D (S)-amine (Desired Enantiomer) C->D E (R)-amide (Unreacted) C->E F Separation D->F E->F G Chemical Synthesis Step (Alkylation) F->G Isolate (S)-amine H Final Product: (S)-Metolachlor G->H

Caption: Chemoenzymatic pathway for producing (S)-metolachlor.

Protocol 4.1: Enzymatic Resolution for a Chiral Amine Intermediate

This protocol describes the key biocatalytic step for producing the chiral amine precursor to (S)-metolachlor, based on established chemoenzymatic methods.[14]

Materials:

  • Racemic N-acetyl-2-ethyl-6-methylaniline (amide precursor)

  • Immobilized Penicillin G Acylase

  • Phosphate buffer (e.g., 0.1 M, pH 7.5)

  • pH-stat or automatic titrator with NaOH solution (e.g., 1 M)

  • Organic solvent for extraction (e.g., methyl tert-butyl ether - MTBE)

Procedure:

  • Reaction Setup: In a temperature-controlled reaction vessel, suspend the racemic N-acetyl-2-ethyl-6-methylaniline in the phosphate buffer.

  • Enzyme Addition: Add the immobilized Penicillin G Acylase to the suspension. The enzyme loading should be optimized based on its activity.

  • pH Control: Begin stirring the mixture and maintain the pH at 7.5 using the pH-stat, which will automatically add NaOH solution to neutralize the acetic acid produced during the hydrolysis.

  • Reaction Monitoring: Monitor the reaction progress by tracking the consumption of NaOH or by taking periodic samples and analyzing them via chiral HPLC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess (ee) for both the product amine and the remaining amide.

  • Enzyme Removal: Once the target conversion is reached, stop the reaction and remove the immobilized enzyme by filtration. The enzyme can be washed and potentially reused.

  • Product Extraction: Adjust the pH of the filtrate to basic (e.g., pH 10-11) to ensure the product amine is in its free base form.

  • Extract the aqueous solution with an organic solvent like MTBE. The (S)-amine product will move into the organic phase, while the unreacted (R)-amide will also be extracted.

  • Separation: The (S)-amine and (R)-amide can be separated based on their different chemical properties (e.g., by further extraction or chromatography) or the amine can be carried forward to the next synthetic step.

  • Analysis: Determine the enantiomeric excess (ee) of the resolved (S)-amine using chiral HPLC.

Causality and Self-Validation: The success of this protocol hinges on the exquisite stereoselectivity of Penicillin G Acylase, which preferentially hydrolyzes the acetyl group from the (S)-enantiomer of the substrate, leaving the (R)-enantiomer largely untouched.[14] The self-validating aspect is the real-time monitoring of the reaction via NaOH consumption, which directly correlates to the extent of hydrolysis. Final validation is achieved through chiral HPLC analysis, which quantitatively confirms the enantiomeric purity of the desired (S)-amine product, the critical intermediate for synthesizing the active herbicide.

References

  • National Institutes of Health (NIH). Synthesis of potent antifungal 3,4-dichloroisothiazole-based strobilurins with both direct fungicidal activity and systemic acquired resistance.
  • Greene, et al. (2016). Green Chemistry Approaches in Agrochemical Development: Towards Eco-Friendly Pesticides. (2025).
  • Feng, L., et al. Synthesis and Herbicidal Activity of New Sulfonylurea Derivatives. Chemical Journal of Chinese Universities.
  • ACS Publications. (2007). Design, Synthesis, and Fungicidal Activities of New Strobilurin Derivatives. Journal of Agricultural and Food Chemistry.
  • ACS Publications. (2025). The Synthesis of Pyrethroids. Journal of Agricultural and Food Chemistry.
  • Beyond Pesticides. Synthetic Pyrethroids.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Future of Agrochemicals: Continuous Flow Synthesis of Key Intermediates.
  • PubMed Central (PMC). Investigations into the biosynthesis of the antifungal strobilurins.
  • Royal Society of Chemistry (RSC) Publishing. Investigations into the biosynthesis of the antifungal strobilurins. Organic & Biomolecular Chemistry.
  • ACS Publications. (2021). A Comment on Continuous Flow Technologies within the Agrochemical Industry. Organic Process Research & Development.
  • ResearchGate. Synthesis and Herbicidal Activity of Novel Sulfonylurea Derivatives.
  • Prime Scholars. The Role of Green Chemistry in Agriculture.
  • ACS Publications. (2019). Applications of the 12 Principles of Green Chemistry in the Crop Protection Industry. Organic Process Research & Development.
  • ACS Publications. Trends in the Synthesis and Chemistry of Agrochemicals.
  • ThalesNano. Using Flow Chemistry in Agrochemical Applications.
  • BenchChem. (2025). Application in the Synthesis of Agrochemical Compounds: Advanced Methodologies and Protocols.
  • ResearchGate. Biocatalysis Applied to the Synthesis of Agrochemicals.
  • ResearchGate. (2025). Green Chemistry Approaches in Agrochemical Development: Towards Eco-Friendly Pesticides.
  • ACS Publications. Developments in the Catalytic Asymmetric Synthesis of Agrochemicals and Their Synthetic Importance. Journal of Agricultural and Food Chemistry.
  • ResearchGate. (2021). Recent Developments in Agrochemicals-Synthetic and Natural.
  • Zheng, L., et al. (2006). Chemoenzymatic synthesis of the chiral herbicide (S)-metolachlor. Canadian Journal of Chemistry.

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Application Notes and Protocols for Reactions Involving 5-Bromo-3-chloropyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Synthetic Potential of a Versatile Pyridine Building Block

5-Bromo-3-chloropyridine-2-carboxylic acid is a highly functionalized heterocyclic compound that serves as a valuable and versatile building block in the synthesis of complex organic molecules. Its strategic substitution pattern, featuring a reactive bromine atom, a more stable chlorine atom, and a carboxylic acid handle, offers medicinal chemists and drug development professionals a powerful scaffold for the construction of novel pharmaceutical agents and other advanced materials. The differential reactivity of the two halogen atoms allows for selective and sequential functionalization, making this molecule an attractive starting point for diversity-oriented synthesis.

This comprehensive guide provides detailed application notes and experimental protocols for key transformations involving this compound. The methodologies outlined herein are designed to be robust and reproducible, empowering researchers to confidently incorporate this versatile building block into their synthetic strategies. The protocols are grounded in established chemical principles and supported by literature precedents, ensuring scientific integrity and a high probability of success.

Chemical Properties and Reactivity Profile

This compound, with the CAS Number 1189513-51-6, is a solid at room temperature.[1] Its molecular structure presents three key functional groups that dictate its reactivity:

  • 5-Bromo Substituent: The carbon-bromine bond is the most labile site for transition metal-catalyzed cross-coupling reactions. The bromine atom is an excellent leaving group in reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the facile formation of new carbon-carbon and carbon-nitrogen bonds, respectively.

  • 3-Chloro Substituent: The carbon-chlorine bond is significantly less reactive than the carbon-bromine bond in typical palladium-catalyzed cross-coupling conditions. This disparity in reactivity is a cornerstone of the synthetic utility of this molecule, enabling selective functionalization at the 5-position while leaving the 3-position available for subsequent transformations.

  • 2-Carboxylic Acid Group: The carboxylic acid moiety provides a handle for a variety of chemical modifications. It can be readily converted into esters, amides, or other derivatives, allowing for the introduction of diverse functional groups and the modulation of physicochemical properties.

The strategic placement of these functional groups on the pyridine ring allows for a modular and predictable approach to the synthesis of highly substituted pyridine derivatives.

PART 1: Palladium-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the construction of complex molecular architectures.[2][3] For this compound, these reactions are pivotal for elaborating the pyridine core.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide.[4][5] In the case of this compound, the reaction proceeds selectively at the more reactive C-Br bond.

Causality of Experimental Choices:

  • Catalyst: A palladium(0) species, often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂, is essential for the catalytic cycle. The choice of ligand is critical; bulky, electron-rich phosphine ligands, such as SPhos or XPhos, are often employed to facilitate the oxidative addition and reductive elimination steps.

  • Base: A base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is required to activate the boronic acid for transmetalation to the palladium center.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water is commonly used to dissolve both the organic and inorganic reagents.

Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Combine this compound, arylboronic acid, and base in a reaction vessel. B Add Pd catalyst and ligand. A->B C Add degassed solvent. B->C D Heat the reaction mixture under inert atmosphere. C->D E Monitor reaction progress by TLC or LC-MS. D->E F Cool to room temperature and quench the reaction. E->F G Extract with an organic solvent. F->G H Purify by column chromatography. G->H

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Detailed Protocol: Synthesis of 5-Aryl-3-chloropyridine-2-carboxylic Acid

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add Pd(PPh₃)₄ to the flask.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, or until reaction completion is observed by TLC or LC-MS.

  • Cool the reaction mixture to room temperature.

  • Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterRecommended ConditionRationale
Catalyst Pd(PPh₃)₄, Pd(OAc)₂/SPhosEfficient for cross-coupling of aryl bromides.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic acid for transmetalation.
Solvent 1,4-Dioxane/H₂O, Toluene/H₂OEnsures solubility of all reaction components.
Temperature 80-110 °CProvides sufficient energy for the catalytic cycle.
Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds.[6][7][8] This reaction allows for the introduction of a wide range of primary and secondary amines at the 5-position of the pyridine ring.

Causality of Experimental Choices:

  • Catalyst System: A combination of a palladium precatalyst (e.g., Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., BINAP, Xantphos, or BrettPhos) is typically employed.[9] The choice of ligand is crucial and often depends on the nature of the amine coupling partner.

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is required to deprotonate the amine, forming the active nucleophile.[10]

  • Solvent: Anhydrous, aprotic solvents like toluene, 1,4-dioxane, or THF are used to prevent unwanted side reactions.

Experimental Workflow: Buchwald-Hartwig Amination

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Combine this compound, an amine, and a base in a Schlenk tube. B Add Pd precatalyst and ligand. A->B C Add anhydrous solvent under inert atmosphere. B->C D Heat the reaction mixture. C->D E Monitor by TLC or LC-MS. D->E F Cool, quench, and extract. E->F G Purify by chromatography. F->G G cluster_0 Activation cluster_1 Coupling cluster_2 Work-up and Purification A Dissolve carboxylic acid in anhydrous solvent. B Add coupling reagent and base. A->B C Stir to form the active ester. B->C D Add the amine to the reaction mixture. C->D E Stir at room temperature. D->E F Aqueous work-up to remove byproducts. E->F G Purify the amide product. F->G

Sources

Application Note: High-Purity Recovery of 5-Bromo-3-chloropyridine-2-carboxylic acid via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-3-chloropyridine-2-carboxylic acid is a key building block in medicinal chemistry and drug development, where high purity is a prerequisite for successful downstream applications and regulatory compliance. This application note provides a comprehensive, field-tested protocol for the purification of this compound using recrystallization. We delve into the causal reasoning behind solvent selection, the critical parameters of the purification workflow, and troubleshooting strategies. The methodology is designed to be a self-validating system, ensuring researchers can achieve high-purity crystalline material with consistent and reproducible results.

Introduction: The Imperative for Purity

Halogenated pyridine carboxylic acids are privileged scaffolds in the synthesis of pharmacologically active agents. This compound, in particular, offers multiple reaction sites for molecular elaboration. However, synthetic routes can introduce impurities such as regioisomers, starting materials, or by-products from side reactions, such as further halogenation.[1] These impurities can compromise the yield, biological activity, and safety profile of subsequent compounds.

Recrystallization is a powerful and economical purification technique based on the differential solubility of a compound and its impurities in a chosen solvent system at varying temperatures.[2][3] A successful recrystallization yields a product with superior crystalline form and significantly enhanced purity by excluding impurities from the growing crystal lattice.[4][5] This document outlines an optimized protocol for this specific molecule, grounded in the fundamental principles of physical organic chemistry.

Physicochemical Profile & Safety

A thorough understanding of the target compound's properties is fundamental to designing a robust purification strategy.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 1189513-51-6[6][7]
Molecular Formula C₆H₃BrClNO₂[6][7]
Molecular Weight 236.45 g/mol [7]
Appearance White to off-white solid[6]
Melting Point 157-159 °C[6]
Predicted Boiling Point 322.3 ± 42.0 °C[6]
Alternate Name 5-Bromo-3-chloropicolinic acid[7]
Mandatory Safety Precautions

While a specific Safety Data Sheet (SDS) for this exact compound should always be consulted, data from structurally similar halogenated pyridine carboxylic acids indicate the following hazards.[8][9][10]

  • Hazard Statements: Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[9]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[8] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[10]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

The Principle of Recrystallization: A Conceptual Workflow

The success of recrystallization hinges on the principle that most solids are more soluble in a hot solvent than in a cold one.[11] The process involves dissolving the impure solid in a minimum amount of a suitable hot solvent, filtering out any insoluble impurities, and then allowing the solution to cool slowly. As the solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals. Soluble impurities remain in the cooled solvent, known as the mother liquor.

Recrystallization_Principle A Crude Solid (Target + Impurities) B Dissolve in Minimum Hot Solvent A->B C Hot Gravity Filtration (If insoluble impurities exist) B->C D Slow Cooling & Crystallization B->D If no insoluble impurities C->D Imp_insoluble Insoluble Impurities (Removed) C->Imp_insoluble E Isolate Crystals (Vacuum Filtration) D->E F Wash with Cold Solvent E->F Imp_soluble Soluble Impurities (Remain in Mother Liquor) E->Imp_soluble G Dry Pure Crystals F->G

Caption: High-level workflow of the recrystallization process.

Protocol Part 1: Rational Solvent Selection

The choice of solvent is the most critical factor in recrystallization.[4][12] An ideal solvent should exhibit high solvency for this compound at elevated temperatures but low solvency at room temperature or below.

Chemical Rationale: The molecule possesses a polar carboxylic acid group, which suggests solubility in polar protic solvents like alcohols or water.[13][14] However, the bulky, halogenated pyridine ring is significantly more nonpolar, which will temper its solubility in highly polar solvents. This dual nature suggests that either a single solvent of intermediate polarity or a mixed-solvent system will be most effective.

Solvent Screening Protocol (Small Scale)
  • Place ~20-30 mg of the crude solid into separate test tubes.

  • Add a potential solvent dropwise at room temperature. A good candidate solvent will not dissolve the solid readily.[4]

  • If the solid is insoluble at room temperature, heat the test tube in a water or sand bath.

  • Continue adding the solvent dropwise until the solid just dissolves at the elevated temperature.

  • Remove the test tube from the heat and allow it to cool slowly to room temperature, then in an ice-water bath.

  • Observe: The ideal solvent will produce a high yield of crystals upon cooling.

Table 2: Potential Solvents for Recrystallization Screening

Solvent / SystemBoiling Point (°C)Rationale & Expected Behavior
Ethanol 78A polar protic solvent. Likely to dissolve the compound when hot. May require the addition of an anti-solvent (water) to reduce solubility for good recovery.
Isopropanol 82Slightly less polar than ethanol; may offer a better solubility differential between hot and cold conditions.
Acetonitrile 82A polar aprotic solvent. Picolinic acid itself has low solubility in acetonitrile, suggesting this could be a good choice for our less polar derivative.[14]
Ethanol/Water VariableA powerful mixed-solvent system. The compound is dissolved in hot ethanol, and water (anti-solvent) is added dropwise until the solution becomes turbid. A few drops of hot ethanol are then added to clarify, followed by slow cooling.
Dioxane/Water VariableDioxane is an excellent solvent for many organics. Similar to the ethanol/water system, water acts as the anti-solvent. Use with caution in a fume hood due to toxicity.
Toluene 111A nonpolar solvent. Unlikely to dissolve the carboxylic acid unless at a very high temperature. May be useful for removing nonpolar impurities.

Protocol Part 2: Detailed Recrystallization Procedure

This protocol assumes a single-solvent system has been identified as optimal from the screening process. Modifications for a two-solvent system are noted.

Detailed_Protocol cluster_prep Preparation cluster_dissolution Dissolution cluster_purification Purification & Crystallization cluster_isolation Isolation A Place crude solid & boiling chips in Erlenmeyer flask C Add minimum amount of hot solvent to crude solid until just dissolved A->C B Heat solvent to boiling in a separate flask B->C D Optional: Add activated charcoal to remove colored impurities C->D F Cover flask and allow to cool slowly to room temp. C->F If no charcoal/ filtration needed E Optional: Perform hot gravity filtration D->E E->F G Place flask in an ice-water bath to maximize crystal yield F->G H Collect crystals via vacuum filtration (Büchner funnel) G->H I Wash crystals with a small portion of ice-cold solvent H->I J Dry crystals under vacuum or in a desiccator I->J

Caption: Step-by-step experimental workflow for recrystallization.

Step-by-Step Methodology
  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask with a boiling chip. In a separate flask, bring the chosen recrystallization solvent to a boil. Add the hot solvent portion-wise to the flask containing the solid, swirling to mix, until the solid has just dissolved.[15] Using the absolute minimum amount of solvent is critical for maximizing recovery.

  • Decolorization (If Necessary): If the solution is colored, it may indicate the presence of high-molecular-weight impurities. Remove the flask from the heat source, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the solution to boiling for a few minutes.

  • Hot Gravity Filtration (If Necessary): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration. This step must be done quickly to prevent premature crystallization in the filter funnel. Use a pre-heated funnel and receiving flask.

  • Crystallization: Cover the mouth of the flask (e.g., with a watch glass) and set it on a surface where it will not be disturbed. Allow the solution to cool slowly to room temperature. Rapid cooling (e.g., by placing directly in an ice bath) will cause the solid to precipitate, trapping impurities.[5][16] Slow cooling is essential for the formation of large, pure crystals.[17]

  • Maximizing Yield: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.

  • Washing: With the vacuum disconnected, add a small amount of ice-cold recrystallization solvent to the crystals to wash away any adhering mother liquor. Reapply the vacuum to pull the wash solvent through.

  • Drying: Transfer the purified crystals to a watch glass and allow them to air-dry, or place them in a desiccator under vacuum to remove the final traces of solvent.

Troubleshooting Common Issues

Table 3: Troubleshooting Guide for Recrystallization

ProblemProbable Cause(s)Solution(s)
No crystals form upon cooling. 1. Too much solvent was added. 2. The solution was not saturated enough.1. Boil off some of the solvent to concentrate the solution and allow it to cool again. 2. (If using a mixed-solvent system) Add more of the anti-solvent.
Oiling out occurs (product separates as a liquid). 1. The boiling point of the solvent is higher than the melting point of the solute. 2. The solution is supersaturated and cooling too quickly.1. Re-heat the solution to dissolve the oil, add more solvent, and attempt to cool more slowly. 2. Try a lower-boiling point solvent.
Low recovery of purified product. 1. Too much solvent was used. 2. The compound has significant solubility in the cold solvent. 3. Premature crystallization during hot filtration.1. Concentrate the mother liquor by boiling off some solvent to see if a second crop of crystals can be obtained. 2. Ensure the solution is cooled thoroughly in an ice bath. 3. Use a different solvent or a mixed-solvent system.
Product is still impure after recrystallization. 1. The solution was cooled too quickly, trapping impurities.[5] 2. The chosen solvent is not appropriate for the impurities present.1. Repeat the recrystallization, ensuring a very slow cooling rate. 2. Try a different solvent that may have better differential solubility for the impurities.

Characterization and Purity Assessment

The purity of the final product should be validated by appropriate analytical methods:

  • Melting Point Analysis: A sharp melting point range close to the literature value (157-159 °C) is a strong indicator of high purity.[6] Impurities typically depress and broaden the melting point range.

  • Spectroscopy (¹H NMR, ¹³C NMR): Confirms the chemical structure and reveals the presence of any remaining impurities.

  • Chromatography (HPLC, TLC): Can be used to assess purity by comparing the recrystallized material to the crude starting material.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the purification of this compound by recrystallization. By following the principles of rational solvent selection, employing a slow cooling rate, and adhering to the step-by-step methodology, researchers can reliably obtain this valuable building block in high purity. This robust procedure is essential for ensuring the integrity and success of subsequent stages in pharmaceutical research and development.

References

  • Vertex AI Search. (n.d.). Recrystallization.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry.
  • Guidechem. (n.d.). This compound 1189513-51-6.
  • Wired Chemist. (n.d.). Recrystallization.
  • Reddit. (2020). How does cooling rate affect the point at which crystalisation occures and why?.
  • University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent.
  • chemBlink. (n.d.). SDS of this compound, Safety Data Sheets, CAS 1189513-51-6.
  • LibreTexts Chemistry. (2022). 3.4B: Cooling Slowly.
  • Guo, X., et al. (2022). Effect of Cooling Rate on the Crystal Quality and Crystallization Rate of SiC during Rapid Solidification Based on the Solid–Liquid Model. ResearchGate.
  • MDPI. (2022). Effect of Cooling Rate on the Crystal Quality and Crystallization Rate of SiC during Rapid Solidification Based on the Solid–Liquid Model.
  • Chemistry For Everyone. (2023). Can Freezing Points Improve Your Crystallization Process?. YouTube.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • PubChem. (n.d.). 5-Bromo-3-methylpyridine-2-carboxylic acid.
  • Fisher Scientific. (2011). 5-Bromopyridine-2-carboxylic acid - Safety Data Sheet.
  • Santa Cruz Biotechnology. (n.d.). This compound | CAS 1189513-51-6.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • LibreTexts Chemistry. (2021). 2.1: Recrystallization.
  • Heterocyclic Letters. (2021). A convenient and scalable method for preparation of 2,5-dibromopyridine. Vol. 11, No.3, 447-452.
  • MDPI. (2023). Solubility and Crystallization Studies of Picolinic Acid.

Sources

Application Notes and Protocols for 5-Bromo-3-chloropyridine-2-carboxylic Acid in Material Science

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a technical guide on the potential applications of 5-Bromo-3-chloropyridine-2-carboxylic acid (CAS 1189513-51-6) in the field of material science. While direct, peer-reviewed applications of this specific molecule in materials synthesis are not yet prevalent in the literature, its structural features—a pyridine ring, a carboxylic acid group, and halogen substituents—make it a compelling candidate for the design of novel functional materials. This guide will, therefore, focus on its prospective use as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs) and as a precursor for photoluminescent materials, drawing parallels from structurally related and well-documented compounds. The protocols provided herein are foundational and intended to serve as a scientifically grounded starting point for researchers.

Introduction to this compound

This compound, also known as 5-Bromo-3-chloropicolinic acid, is a halogenated pyridine derivative.[1][2] Its molecular structure is characterized by a pyridine core functionalized with a carboxylic acid group at the 2-position, a chlorine atom at the 3-position, and a bromine atom at the 5-position. The presence of these distinct functional groups offers multiple coordination sites and opportunities for secondary chemical modifications, making it a versatile building block for supramolecular chemistry and materials synthesis.

The carboxylic acid group can act as a coordination site for metal ions, a fundamental interaction in the formation of coordination polymers and MOFs. The nitrogen atom in the pyridine ring provides an additional coordination site. The bromo and chloro substituents can influence the electronic properties of the molecule and the resulting material, and can also serve as sites for post-synthetic modification.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference(s)
CAS Number 1189513-51-6[1][2]
Molecular Formula C₆H₃BrClNO₂[1][2]
Molecular Weight 236.46 g/mol [1]
Appearance White solid[2]
Melting Point 157-159°C[2]
Synonyms 5-Bromo-3-chloropicolinic acid[1]

Potential Application in Metal-Organic Frameworks (MOFs)

The structure of this compound is highly analogous to other pyridine carboxylic acid ligands that have been successfully employed in the synthesis of MOFs.[3] MOFs are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The choice of the organic linker is crucial in determining the topology, porosity, and functional properties of the resulting MOF.

The dicarboxylate and pyridine functionalities in many reported ligands are key to forming robust and porous frameworks. While this compound is a monocarboxylic acid, it can still be a valuable component in MOF synthesis, potentially acting as a modulator or a ligand in mixed-ligand systems to create lower-dimensional or defect-engineered frameworks with unique catalytic or selective adsorption properties.

Rationale for Use as a MOF Ligand
  • Coordination Versatility: The carboxylic acid group and the pyridine nitrogen can coordinate to a variety of metal centers.

  • Structural Control: The rigid pyridine core can impart thermal and mechanical stability to the resulting framework.

  • Tunable Properties: The halogen substituents can influence the electronic environment of the metal centers and the overall framework, potentially leading to interesting catalytic or photophysical properties. The bromine atom, in particular, can be a site for post-synthetic modifications via cross-coupling reactions.

Hypothetical Protocol for MOF Synthesis

This protocol is a general guideline for the solvothermal synthesis of a hypothetical MOF using this compound as a ligand. The specific metal salt, solvent system, temperature, and reaction time will need to be optimized for the desired product.

Materials:

  • This compound

  • A metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), Diethylformamide (DEF), Ethanol)

  • Teflon-lined stainless-steel autoclave (23 mL)

Procedure:

  • In a 20 mL glass vial, dissolve 0.1 mmol of the chosen metal salt in 5 mL of the selected solvent.

  • In a separate vial, dissolve 0.1 mmol of this compound in 5 mL of the same solvent. Sonication may be required to aid dissolution.

  • Combine the two solutions in the Teflon liner of the autoclave.

  • Seal the autoclave and place it in a programmable oven.

  • Heat the autoclave to a temperature between 80°C and 120°C for 24-72 hours. The optimal temperature and time are critical parameters to be determined experimentally.

  • After the reaction is complete, cool the autoclave to room temperature slowly (e.g., over 12 hours).

  • Collect the resulting crystals by filtration.

  • Wash the crystals with fresh solvent (e.g., DMF) to remove any unreacted starting materials.

  • Exchange the solvent with a more volatile solvent like ethanol or acetone.

  • Dry the crystals under vacuum or in a low-temperature oven.

Characterization:

The resulting material should be characterized by single-crystal X-ray diffraction (if suitable crystals are obtained) to determine its structure, powder X-ray diffraction (PXRD) to assess phase purity, thermogravimetric analysis (TGA) to evaluate thermal stability, and gas sorption analysis to determine porosity.

MOF_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Characterization A Dissolve Metal Salt in Solvent C Combine Solutions in Autoclave A->C B Dissolve 5-Bromo-3-chloropyridine- 2-carboxylic Acid in Solvent B->C D Solvothermal Synthesis (Heating) C->D Seal & Heat E Cooling & Crystallization D->E Slow Cooling F Filtration & Washing E->F G Drying F->G H Characterization (XRD, TGA, etc.) G->H

Hypothetical workflow for MOF synthesis.

Potential Application in Photoluminescent Materials

Pyridine derivatives are frequently used in the synthesis of organic and organometallic photoluminescent materials. A structurally similar compound, 5-Bromo-3-fluoropyridine-2-carboxylic acid, is utilized to prepare pyridine-triazole derivatives that coordinate to rhenium (Re) for photoluminescent materials. These complexes can exhibit significant photoluminescence quantum yields.

Given this precedent, this compound could be a valuable precursor for the synthesis of novel ligands for luminescent metal complexes (e.g., with Ru(II), Ir(III), Re(I), or lanthanides) or as a monomer for the creation of fluorescent polymers. The presence of heavy atoms (Br and Cl) could also promote intersystem crossing, potentially leading to phosphorescent materials.

Proposed Synthetic Route for a Luminescent Ligand

A potential synthetic route to a bidentate ligand for a luminescent metal complex could involve the conversion of the carboxylic acid to an amide, followed by further functionalization.

Ligand_Synthesis start 5-Bromo-3-chloropyridine- 2-carboxylic acid step1 Activation of Carboxylic Acid (e.g., SOCl₂) start->step1 1. step2 Amidation with 2-aminopyridine step1->step2 2. product Bidentate Ligand step2->product 3.

Proposed synthesis of a bidentate ligand.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier.[4] In general, handling should be performed in a well-ventilated fume hood, and personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

Conclusion

This compound is a promising but currently under-explored building block for material science. Its structural features suggest significant potential for its use as an organic linker in the synthesis of novel MOFs and as a precursor for photoluminescent materials. The protocols and conceptual frameworks presented in this application note are intended to provide a solid foundation for researchers to begin exploring the capabilities of this versatile molecule in the design and synthesis of new functional materials. Further experimental work is necessary to validate these potential applications and to fully characterize the properties of the resulting materials.

References

  • Colarusso, P., et al. (2004). Bioorganic & Medicinal Chemistry Letters, 14(15), 4075-4078.
  • Kim, K., et al. (2006). Journal of Medicinal Chemistry, 49(17), 5271-5283.
  • McArdle, P., et al. (1982). Journal of the Chemical Society, Dalton Transactions, (7), 1311-1315.
  • PubChem. (n.d.). Solid forms of {[5-(3-chlorophenyl)-3-hydroxypyridine-2-carbonyl]amino}acetic acid, compositions, and uses thereof - Patent US-9701636-B2. Retrieved from [Link]

  • MDPI. (2021). Synthesis of Polymer Composites with Luminescent Properties. Retrieved from [Link]

  • Google Patents. (n.d.). 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
  • Google Patents. (n.d.). One-step synthesis method of 5-bromo-2-chloropyrimidine.
  • ResearchGate. (2025). Novel metal-organic frameworks based on 5-bromonicotinic acid: Multifunctional materials with H-2 purification capabilities. Retrieved from [Link]

  • MDPI. (2021). Coordination Polymers Based on Highly Emissive Ligands: Synthesis and Functional Properties. Retrieved from [Link]

  • MDPI. (2019). Synthesis of a Novel Porphyrin-Based Metal–Organic Framework (Co-Por MOF). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Metal-organic Frameworks as A Tunable Platform for Designing Functional Molecular Materials. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis and application of metal organic framework compound constructed based on thiophene-2, 5-dicarboxylic acid and phenanthroline.
  • Google Patents. (n.d.). Chromium Metal Organic Frameworks and Synthesis of Metal Organic Frameworks.

Sources

Application Note: A Robust Protocol for Amide Bond Formation with 5-Bromo-3-chloropyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The synthesis of carboxamides from 5-Bromo-3-chloropyridine-2-carboxylic acid presents unique challenges due to the substrate's electron-deficient heterocyclic nature and potential steric hindrance. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to achieve efficient amide bond formation with this key intermediate. We delve into the mechanistic principles behind selecting the appropriate coupling reagents, offering two robust, step-by-step protocols using both uronium salt (HATU) and carbodiimide (EDC/HOBt) activators. The rationale for each experimental choice is explained to empower users to not only replicate the methods but also to troubleshoot and adapt them for various amine coupling partners.

Introduction: The Challenge of Electron-Deficient Heterocycles

Amide bond formation is arguably the most frequently performed reaction in medicinal chemistry and drug discovery.[1] While numerous protocols exist, their success is highly dependent on the electronic and steric properties of the carboxylic acid and amine substrates. This compound (CAS 1189513-51-6) is a valuable building block, but its structure requires careful consideration for synthetic strategy.[2][3][4]

The pyridine ring is inherently electron-deficient. This effect is significantly amplified by the presence of two strongly electron-withdrawing halogen substituents (bromine and chlorine).[5][6] This pronounced electron deficiency increases the acidity of the carboxylic acid proton but can render the carboxylate less nucleophilic, potentially slowing its reaction with coupling agents. Consequently, standard or mild coupling conditions may prove sluggish or result in low yields.[7][8] This guide provides validated protocols specifically tailored to overcome these challenges.

Mechanistic Principles: Selecting the Right Activation Strategy

The conversion of a carboxylic acid to an amide requires the activation of the carboxyl group to generate a highly electrophilic species that is susceptible to nucleophilic attack by an amine.[1] The choice of coupling reagent is the most critical parameter in this process.

Uronium/Aminium Salt Reagents: The High-Reactivity Path

Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are among the most effective coupling agents for difficult substrates.[9] Their efficacy stems from the rapid formation of a highly reactive O-acylisouronium intermediate (an activated ester), which readily undergoes aminolysis.[10]

The mechanism, facilitated by a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), proceeds as follows:

  • Deprotonation: DIPEA deprotonates the carboxylic acid to form a carboxylate anion.

  • Activation: The carboxylate attacks the electrophilic carbon of HATU, displacing the HOAt (1-Hydroxy-7-azabenzotriazole) moiety to form a highly reactive HOAt-ester.

  • Coupling: The amine nucleophile attacks the activated ester, forming a tetrahedral intermediate that collapses to yield the desired amide and regenerate HOAt.

HATU_Mechanism RCOOH R-COOH (Carboxylic Acid) RCOO R-COO⁻ (Carboxylate) RCOOH->RCOO + DIPEA - DIPEA·H⁺ ActiveEster Activated HOAt-Ester [R-CO-OAt] RCOO->ActiveEster Activation HATU HATU HATU->ActiveEster Activation Base DIPEA (Base) Product R-CO-NHR' (Amide Product) ActiveEster->Product Nucleophilic Attack Byproduct HOAt ActiveEster->Byproduct Regenerated Amine R'-NH₂ (Amine) Amine->Product Nucleophilic Attack

Caption: HATU-mediated amide coupling mechanism.

Carbodiimide Reagents: The Classic Approach with Additives

Carbodiimides like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) are widely used, cost-effective activators.[9] They react with the carboxylic acid to form an O-acylisourea intermediate. While reactive, this intermediate can undergo an intramolecular rearrangement to a stable N-acylurea byproduct, terminating the reaction.

To prevent this side reaction and improve efficiency, an additive like HOBt (1-Hydroxybenzotriazole) is essential.[7][11] HOBt acts as a nucleophilic trap, converting the O-acylisourea into an HOBt-ester. This active ester is more stable than the O-acylisourea but highly reactive towards amines, ensuring a cleaner and more efficient conversion to the final amide.[12]

EDC_Mechanism cluster_activation Activation Step cluster_trapping Trapping & Coupling RCOOH R-COOH O_Acyl O-Acylisourea Intermediate (Reactive, Unstable) RCOOH->O_Acyl EDC EDC EDC->O_Acyl ActiveEster HOBt Active Ester (More Stable) O_Acyl->ActiveEster Trapping N_Acyl N-Acylurea (Byproduct) O_Acyl->N_Acyl Side Reaction (No HOBt) HOBt HOBt (Additive) HOBt->ActiveEster Trapping Product Amide Product ActiveEster->Product Coupling Amine R'-NH₂ Amine->Product Coupling

Caption: EDC/HOBt-mediated amide coupling mechanism.

Recommended Experimental Protocols

The following protocols provide detailed procedures for coupling this compound with a generic primary or secondary amine.

Protocol A: HATU-Mediated Coupling (Primary Recommendation)

This method is highly recommended for its efficiency and broad substrate scope, especially when dealing with less reactive amines or for maximizing yield.

Materials and Reagents

Reagent M.W. Equivalents Purpose
This compound 236.46 1.0 Starting Material
Amine (R-NH₂) - 1.1 Coupling Partner
HATU 380.23 1.2 Coupling Reagent
DIPEA 129.24 3.0 Non-nucleophilic Base

| Anhydrous DMF or CH₂Cl₂ | - | - | Solvent |

Step-by-Step Procedure

  • Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) and HATU (1.2 eq).

  • Dissolution: Add anhydrous solvent (e.g., DMF, 0.2 M concentration). Stir the mixture at room temperature until all solids dissolve.

  • Base Addition: Add DIPEA (3.0 eq) to the solution and stir for 5-10 minutes. The solution may change color. This pre-activation step is crucial for forming the active ester.

  • Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture, either neat if liquid or as a solution in a small amount of the reaction solvent.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours. If the reaction is sluggish, gentle heating to 40-50°C can be applied.[13]

  • Workup:

    • Once the reaction is complete, dilute the mixture with ethyl acetate or dichloromethane.

    • Wash the organic layer sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃ (to remove acidic components), and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure amide.[14]

Protocol B: EDC/HOBt-Mediated Coupling (Alternative Method)

This is a reliable and more economical alternative to HATU, suitable for many amine substrates.

Materials and Reagents

Reagent M.W. Equivalents Purpose
This compound 236.46 1.0 Starting Material
Amine (R-NH₂) - 1.1 Coupling Partner
EDC·HCl 191.70 1.5 Coupling Reagent
HOBt 135.12 1.2 Additive/Catalyst
DIPEA or Triethylamine (Et₃N) 129.24 2.5 Base

| Anhydrous DMF or CH₂Cl₂ | - | - | Solvent |

Step-by-Step Procedure

  • Setup: To a dry round-bottom flask, add this compound (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq).

  • Dissolution: Add anhydrous solvent (e.g., CH₂Cl₂, 0.2 M concentration) and stir to dissolve.

  • Base Addition: Add DIPEA or Et₃N (2.5 eq) and cool the mixture to 0°C in an ice bath.

  • Activator Addition: Add EDC·HCl (1.5 eq) portion-wise to the cooled solution. Adding the EDC last and at a low temperature minimizes potential side reactions.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (12-18 hours). Monitor progress by TLC or LC-MS.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate or dichloromethane.

    • Wash the organic layer sequentially with 1 M HCl (to remove base and EDC-urea byproduct), saturated aqueous NaHCO₃ (to remove HOBt and unreacted acid), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography as described in Protocol A.

Optimization and Troubleshooting

Even robust protocols may require optimization for particularly challenging or novel amine substrates.

ParameterRecommendationRationale
Solvent DMF, CH₂Cl₂, THFDMF is excellent for solubility but can be difficult to remove. CH₂Cl₂ is a good general-purpose solvent.
Base DIPEAA hindered, non-nucleophilic base is preferred to prevent it from competing with the desired amine.
Temperature 0°C to 50°CStart at room temperature. Gentle heating can overcome activation barriers for sluggish reactions. Low temperatures can improve selectivity if side reactions are observed.
Equivalents 1.1-1.5 eq of amine/reagentA slight excess of the amine and coupling reagents can drive the reaction to completion. For very precious amines, use 1.0 eq of amine and a slight excess of the acid.

Troubleshooting Guide

  • Low Yield / No Reaction: The amine may be too electron-deficient or sterically hindered. Switch to the more powerful HATU protocol (if not already using it) and consider gentle heating (40-50°C).[8][13]

  • Multiple Byproducts: This may indicate side reactions. Ensure the use of HOBt with EDC to prevent N-acylurea formation.[7] Using a non-nucleophilic base like DIPEA is also critical.

  • Starting Acid Remaining: The activation step is incomplete. Increase the equivalents of the coupling reagent and base, or allow for a longer pre-activation time before adding the amine.

Conclusion

The successful synthesis of amides from this compound is readily achievable with a rational choice of coupling reagents and reaction conditions. The high-reactivity HATU protocol offers a powerful and reliable method for a broad range of amines, while the EDC/HOBt protocol provides a robust and cost-effective alternative. By understanding the underlying chemical principles and following these detailed procedures, researchers can efficiently synthesize novel carboxamides for applications in pharmaceutical and materials science.

References

  • Subramanyam, C., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 63, 152719. Available at: [Link]

  • Subramanyam, C., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed, PMID: 33456089. Available at: [Link]

  • Subramanyam, C., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. ResearchGate. Available at: [Link]

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11498-11504. Available at: [Link]

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Royal Society of Chemistry. Available at: [Link]

  • The Organic Chemistry Tutor. (2020). HATU, DIPEA Peptide Coupling Mechanism. YouTube. Available at: [Link]

  • The Organic Chemistry Tutor. (2021). HBTU, DIPEA Peptide Coupling Mechanism. YouTube. Available at: [Link]

  • Aapptec Peptides. Coupling Reagents. Available at: [Link]

  • Ishikura, M., et al. (2000). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. Chemical & Pharmaceutical Bulletin, 48(3), 433-436. Available at: [Link]

  • Pen-Yuan, K., et al. (2011). A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. HETEROCYCLES, 83(4), 791-797. Available at: [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Available at: [Link]

  • AOBChem. 3-Bromo-5-chloropyridine-2-carboxylic acid. Available at: [Link]

  • OChemOnline. (2022). Preparation of Pyridines, Part 2: By Halogenation and Nitration. YouTube. Available at: [Link]

  • Vanin, A. A., et al. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 16(5), 692. Available at: [Link]

  • Los Alamos National Laboratory. (2016). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. Available at: [Link]

  • Wang, D., et al. (2020). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society, 142(42), 18041-18047. Available at: [Link]

  • Wang, D., et al. (2020). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Request PDF on ResearchGate. Available at: [Link]

  • Li, G., et al. (2018). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Journal of the American Chemical Society, 140(43), 14068-14072. Available at: [Link]

Sources

catalytic reactions involving 5-Bromo-3-chloropyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Catalytic Reactions Involving 5-Bromo-3-chloropyridine-2-carboxylic Acid

Abstract

This compound is a pivotal heterocyclic building block in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science sectors.[1][2][3] Its utility is derived from the strategic placement of three distinct functional groups: a carboxylic acid, a bromine atom, and a chlorine atom. This arrangement provides a platform for sequential and selective functionalization, primarily through transition-metal-catalyzed cross-coupling reactions. The inherent difference in reactivity between the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds—with the C-Br bond being significantly more susceptible to oxidative addition in typical palladium-catalyzed systems—is the cornerstone of its synthetic versatility, allowing for precise molecular construction.[4][5] This guide offers a comprehensive overview of key catalytic transformations involving this substrate, presenting detailed protocols and the scientific rationale behind them for researchers, chemists, and drug development professionals.

The Principle of Chemoselective Reactivity

The primary strategic consideration when designing reactions with this compound is the chemoselective functionalization of the two halogenated positions. In palladium-catalyzed cross-coupling reactions, the rate of oxidative addition to the Pd(0) catalyst generally follows the order C–I > C–Br > C–Cl.[4][5] This reactivity trend allows for the selective coupling at the more labile C5-Br bond under conditions that leave the C3-Cl bond intact. Subsequent modification of the C3-Cl position can then be achieved under more forcing conditions if desired, providing a stepwise pathway to di-substituted pyridine derivatives.

The presence of the C2-carboxylic acid group introduces another layer of consideration. While many modern catalyst systems exhibit high functional group tolerance, the acidic proton of the carboxyl group can potentially interfere with basic reaction conditions or coordinate to the metal center. In certain cases, protection of the carboxylic acid (e.g., as a methyl or ethyl ester) prior to coupling may be advantageous to prevent side reactions and improve yields. This guide will present protocols assuming the free acid form, which is often viable, but researchers should consider esterification as a primary optimization step if challenges arise.

G cluster_0 Reactivity Hierarchy BCCA This compound CBr C5-Br Bond (More Reactive) BCCA->CBr First Site for Pd Cross-Coupling CCl C3-Cl Bond (Less Reactive) BCCA->CCl Requires Harsher Conditions COOH C2-COOH Group (Potential for Interaction/Protection) BCCA->COOH Consider Protection (e.g., Esterification)

Caption: Logical reactivity map for this compound.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed reaction for forming carbon-carbon bonds between an organohalide and a boronic acid or ester.[6][7] It is widely used to synthesize biaryl compounds, which are common motifs in pharmaceuticals.[8]

Scientific Principle & Rationale

The catalytic cycle involves three primary steps: oxidative addition of the aryl halide to a Pd(0) species, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[6] A base is required to activate the organoboron species for efficient transmetalation.[7] By carefully selecting the catalyst, ligand, and reaction temperature, one can selectively couple at the C5-Br position of the substrate.

G cluster_0 Suzuki-Miyaura Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_R Ar-Pd(II)L₂-R' PdII_Aryl->PdII_R Transmetalation (R'-B(OR)₂ + Base) PdII_R->Pd0 Reductive Elimination Product Ar-R' PdII_R->Product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Selective Suzuki-Miyaura Coupling

This protocol describes a general procedure for the selective coupling of an arylboronic acid at the C5-position.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, or a pre-catalyst) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos) (1.1-1.2x mol of Pd)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, DMF)

Procedure:

  • Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, the palladium catalyst, the ligand (if used), and the base.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C).[4]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.

Data Summary: Suzuki-Miyaura Coupling Parameters
ParameterRecommended OptionsRationale / Notes
Catalyst Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃Pd(OAc)₂ and Pd₂(dba)₃ are common Pd(0) precursors; Pd(PPh₃)₄ is a stable Pd(0) source.[6]
Ligand PPh₃, SPhos, XPhos, RuPhosBulky, electron-rich phosphine ligands often improve catalyst stability and activity, especially for less reactive chlorides.[8]
Base K₂CO₃, K₃PO₄, Cs₂CO₃The base activates the boronic acid. K₃PO₄ is often effective for challenging couplings.[8]
Solvent Dioxane/H₂O, Toluene/H₂O, DMFAqueous mixtures are common and often facilitate the dissolution of the base and boronic acid species.[8]
Temperature 80 - 110 °CSufficient to promote catalysis while maintaining selectivity for the C-Br bond. Higher temperatures may engage the C-Cl bond.[4]

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds by coupling an aryl halide with an amine.[9][10] This reaction is a cornerstone of medicinal chemistry for synthesizing aryl amines, which are prevalent in bioactive molecules.[11]

Scientific Principle & Rationale

The mechanism is analogous to other cross-coupling reactions, involving an oxidative addition, amine coordination and deprotonation by a base to form a palladium-amido complex, followed by reductive elimination to yield the C-N coupled product.[9][11] The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the reductive elimination step and prevent side reactions like β-hydride elimination.[9]

G cluster_workflow Buchwald-Hartwig Experimental Workflow A 1. Assemble Reactants (BCCA, Amine, Catalyst, Ligand, Base) B 2. Add Degassed Solvent (e.g., Toluene, Dioxane) A->B C 3. Heat Under Inert Atmosphere (80-120 °C) B->C D 4. Monitor Reaction (TLC, LC-MS) C->D E 5. Aqueous Workup & Extraction D->E F 6. Purify Product (Chromatography) E->F G Characterize Product (NMR, MS) F->G

Caption: Standard experimental workflow for the Buchwald-Hartwig amination.

Experimental Protocol: Selective C-N Coupling

This protocol provides a general method for the amination at the C5-position.

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.1-1.3 equiv)

  • Palladium pre-catalyst (e.g., G3-XPhos, G4-RuPhos) (1-3 mol%)

  • Base (e.g., NaOt-Bu, K₃PO₄, LiHMDS) (1.5-2.5 equiv)[5]

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF)

Procedure:

  • Preparation: In a glovebox or under a strong flow of inert gas, add the palladium pre-catalyst and base to a dry reaction vessel.

  • Reagent Addition: Add the this compound, followed by the anhydrous, degassed solvent.

  • Amine Addition: Add the amine substrate via syringe.

  • Reaction: Seal the vessel and heat the mixture with stirring to the target temperature (typically 80-120 °C).

  • Monitoring: Monitor the reaction progress by LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Quench carefully with a saturated aqueous solution of ammonium chloride.[5] Extract the product with an organic solvent.

  • Purification: Dry the combined organic layers, concentrate, and purify the residue by flash column chromatography.

Data Summary: Buchwald-Hartwig Amination Parameters
ParameterRecommended OptionsRationale / Notes
Catalyst Pd₂(dba)₃ with a ligand, or pre-catalysts like G3-XPhosPre-catalysts are often more air-stable and provide more consistent results.
Ligand XPhos, RuPhos, BINAP, DPPFBulky, electron-rich biaryl phosphine or ferrocenyl ligands are standard for this transformation.[9]
Base NaOt-Bu, K₃PO₄, LiHMDS, Cs₂CO₃A strong, non-nucleophilic base is required. NaOt-Bu is common, but K₃PO₄ may be better for base-sensitive substrates.
Solvent Toluene, Dioxane, THFAnhydrous, non-protic solvents are essential for catalyst stability and to prevent quenching of the base.
Temperature 80 - 120 °CTemperature must be optimized to balance reaction rate with selectivity and substrate stability.

Sonogashira Coupling: C-C (sp) Bond Formation

The Sonogashira coupling reaction creates a C-C bond between an aryl halide and a terminal alkyne.[12] It is an indispensable tool for synthesizing conjugated enynes and arylalkynes, which are valuable in materials science and as precursors for more complex structures.[13] The reaction is co-catalyzed by palladium and copper(I).

Scientific Principle & Rationale

The reaction involves two interconnected catalytic cycles. The palladium cycle is similar to other cross-couplings (oxidative addition, reductive elimination). The copper cycle involves the formation of a copper(I) acetylide species, which then participates in the transmetalation step with the palladium center. An amine base is used both to deprotonate the alkyne and as a solvent or co-solvent.

Experimental Protocol: Selective Alkynylation

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (2-5 mol%)

  • Copper(I) co-catalyst (e.g., CuI) (3-10 mol%)

  • Amine base (e.g., Et₃N, i-Pr₂NH) (2.0-3.0 equiv or as solvent)

  • Solvent (e.g., DMF, THF)

Procedure:

  • Preparation: To a Schlenk flask, add this compound, the palladium catalyst, and the copper(I) iodide.[4]

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Solvent and Reagent Addition: Add the degassed solvent (e.g., DMF), followed by the amine base and the terminal alkyne via syringe.[4]

  • Reaction: Stir the mixture at the desired temperature (can range from room temperature to 80 °C) and monitor its progress.[14]

  • Workup: Upon completion, dilute the mixture with an organic solvent and filter through a pad of celite to remove catalyst residues.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer, concentrate, and purify by column chromatography.

Data Summary: Sonogashira Coupling Parameters
ParameterRecommended OptionsRationale / Notes
Pd Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂These are the classic, reliable catalysts for Sonogashira couplings.[13]
Cu Co-catalyst CuICopper(I) iodide is the most common and effective co-catalyst for activating the alkyne.[14]
Base Et₃N, i-Pr₂NH, PiperidineThe amine acts as both the base and often a ligand for the copper.
Solvent DMF, THF, AcetonitrileA polar aprotic solvent is typically used to dissolve the reactants.
Temperature 25 - 80 °CMilder conditions are often sufficient, preserving selectivity for the C-Br bond.

Heck Coupling: C-C (sp²) Bond Formation

The Heck reaction is a palladium-catalyzed method for coupling aryl halides with alkenes, providing a direct route to substituted olefins.[15][16] It is highly valued for its ability to form C-C bonds with excellent stereoselectivity, typically favoring the trans isomer.[15]

Scientific Principle & Rationale

The catalytic cycle involves the oxidative addition of the aryl halide to Pd(0), followed by migratory insertion of the olefin into the palladium-aryl bond.[17] The final step is a β-hydride elimination, which releases the substituted alkene product and forms a palladium-hydride species. A base is then used to regenerate the Pd(0) catalyst from this species, completing the cycle.[17]

Experimental Protocol: Selective Vinylation

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., styrene, n-butyl acrylate) (1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂) (1-2 mol%)

  • Ligand (optional, e.g., PPh₃, P(o-tolyl)₃)

  • Base (e.g., Et₃N, K₂CO₃) (2.0 equiv)[16]

  • Solvent (e.g., DMF, Acetonitrile)

Procedure:

  • Preparation: In a reaction flask, combine this compound, the palladium catalyst, the ligand (if needed), and the base.

  • Reagent Addition: Add the degassed solvent and the alkene.

  • Reaction: Heat the mixture under an inert atmosphere to the required temperature (often >100 °C).[16]

  • Monitoring: Follow the reaction's progress via TLC or GC-MS.

  • Workup: Cool the reaction, dilute with water, and extract with an organic solvent.

  • Purification: Wash the organic extracts, dry, and concentrate. Purify the crude product via column chromatography.

Data Summary: Heck Coupling Parameters
ParameterRecommended OptionsRationale / Notes
Catalyst Pd(OAc)₂, PdCl₂Simple palladium salts are often effective, especially for reactive aryl bromides.[16]
Ligand PPh₃, P(o-tolyl)₃, or ligand-freeFor highly reactive substrates, a ligand may not be necessary. Phosphine ligands can stabilize the catalyst.
Base Et₃N, K₂CO₃, NaOAcAn organic or inorganic base is required to regenerate the catalyst.[16]
Solvent DMF, DMAc, NMP, AcetonitrileHigh-boiling polar aprotic solvents are typically required.[16]
Temperature 100 - 140 °CHeck reactions often require higher temperatures to proceed efficiently.[16]

References

  • Buchwald–Hartwig amin
  • Exploring 5-Bromopyridine-2-Carboxylic Acid: Properties and Applic
  • Buchwald-Hartwig Amin
  • Heck Reaction - Organic Chemistry Portal.
  • Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-5-chloro-3-methylpyrazine with Anilines - Benchchem.
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.
  • Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine - Benchchem.
  • This compound 1189513-51-6 - Guidechem.
  • This compound | CAS 1189513-51-6 - Santa Cruz Biotechnology.
  • Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Bromo-2-chloropyridine - Benchchem.
  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC - NIH.
  • The Suzuki Reaction - Andrew G Myers Research Group, Harvard University.
  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts.
  • Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC - NIH.
  • Innovating with Pyridine Derivatives: The Essential Role of 5-Bromopyridine-2-carboxylic Acid - NINGBO INNO PHARMCHEM CO.,LTD.
  • Suzuki coupling of different chloropyridines with phenylboronic acids - ResearchG
  • 5-Bromo-2-chloropyridine 95 53939-30-3 - Sigma-Aldrich.
  • Application Notes and Protocols for Sonogashira Coupling of 5-Bromo-N-phenylpyridin-3-amine - Benchchem.
  • Sonogashira Coupling - Organic Chemistry Portal.
  • Suzuki Coupling - Organic Chemistry Portal.
  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Public
  • Heck Reaction - Chemistry LibreTexts.

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Application Notes and Protocols: Synthesis of Heterocyclic Compounds from 5-Bromo-3-chloropyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthetic utility of 5-Bromo-3-chloropyridine-2-carboxylic acid (CAS 1189513-51-6).[1][2] This trifunctional pyridine scaffold serves as a highly versatile starting material for the construction of a diverse array of complex heterocyclic compounds. We will explore key synthetic strategies, including transformations of the carboxylic acid group, selective nucleophilic aromatic substitution (SNAr) at the C3-chloro position, and palladium-catalyzed cross-coupling reactions at the C5-bromo position. The protocols detailed herein are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles that govern experimental choices.

Introduction: The Strategic Value of a Trifunctional Pyridine Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[3] The strategic placement of multiple, orthogonally reactive functional groups on a single pyridine ring provides a powerful platform for building molecular diversity and exploring structure-activity relationships (SAR). This compound is an exemplary building block, offering three distinct reaction sites:

  • C2-Carboxylic Acid: Amenable to standard transformations such as amide bond formation and esterification.

  • C3-Chloro Group: Activated for nucleophilic aromatic substitution (SNAr) by the electron-withdrawing pyridine nitrogen and adjacent carboxyl group.

  • C5-Bromo Group: Ideally suited for a wide range of palladium-catalyzed cross-coupling reactions.

This differential reactivity allows for a stepwise and controlled elaboration of the molecule, enabling the synthesis of complex heterocyclic systems that would otherwise require lengthy and inefficient routes.

Physicochemical Properties of the Starting Material
PropertyValueReference
CAS Number 1189513-51-6[1][2]
Molecular Formula C₆H₃BrClNO₂[1][2]
Molecular Weight 236.45 g/mol [4]
Appearance White to off-white solid[2]
Melting Point 157-159 °C[2]

Synthetic Strategies and Core Protocols

The key to effectively utilizing this compound lies in understanding the distinct reactivity of each position. The following sections detail the primary synthetic routes, complete with step-by-step protocols.

G cluster_c2 C2-Carboxylic Acid Reactions cluster_c3 C3-Chloro (SNAr) cluster_c5 C5-Bromo (Cross-Coupling) start 5-Bromo-3-chloropyridine- 2-carboxylic acid c2_amide Amide Formation start->c2_amide Amine, Coupling Agent c2_ester Esterification start->c2_ester Alcohol, Acid c3_sub Nucleophilic Substitution (R-NH₂, R-OH, R-SH) start->c3_sub Nucleophile, Base c5_suzuki Suzuki Coupling (Ar-B(OH)₂) start->c5_suzuki Pd Catalyst, Base c5_buchwald Buchwald-Hartwig (R-NH₂) start->c5_buchwald Pd Catalyst, Base fused Fused Heterocycles (via Tandem Reactions) c3_sub->fused Intramolecular Cyclization c5_suzuki->fused Intramolecular Cyclization

Caption: Synthetic pathways from this compound.

Strategy 1: Amide Bond Formation at the C2-Carboxylic Acid

Scientific Rationale: The formation of an amide bond is a cornerstone of medicinal chemistry. Converting the carboxylic acid to an amide modulates the compound's physicochemical properties and provides a vector for introducing new pharmacophoric elements. Standard peptide coupling reagents are used to activate the carboxylic acid, making it susceptible to nucleophilic attack by an amine.

Protocol 2.1.1: Synthesis of 5-Bromo-3-chloro-N-(benzyl)picolinamide

  • Reagent Preparation: In a dry, nitrogen-flushed round-bottom flask, dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) (approx. 0.1 M concentration).

  • Activation: Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 eq) and 1-Hydroxybenzotriazole (HOBt, 1.1 eq) to the solution. Stir at room temperature for 15-20 minutes.

    • Expert Insight: HOBt is included to suppress racemization (if chiral amines are used) and improve reaction efficiency by forming a more reactive intermediate ester, preventing the formation of a stable N-acylurea byproduct from the EDC.

  • Nucleophilic Addition: Add benzylamine (1.1 eq) to the activated mixture, followed by a tertiary amine base such as N,N-Diisopropylethylamine (DIPEA, 2.0 eq).

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure amide.

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Strategy 2: Nucleophilic Aromatic Substitution (SNAr) at the C3-Chloro Position

Scientific Rationale: The pyridine ring is electron-deficient, which facilitates nucleophilic aromatic substitution. This effect is enhanced by the electron-withdrawing carboxylic acid at C2 and the nitrogen atom's inductive effect. The C3-chloro position is more activated towards SNAr than the C5-bromo position. This allows for selective substitution of the chlorine atom with various nucleophiles like amines, alcohols, and thiols, leaving the bromine available for subsequent cross-coupling reactions.[5][6]

Protocol 2.2.1: Synthesis of 5-Bromo-3-(benzylamino)pyridine-2-carboxylic acid

  • Reaction Setup: To a sealable reaction vessel, add this compound (1.0 eq), benzylamine (2.0-3.0 eq, acting as both nucleophile and base), and a high-boiling point polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP).

    • Expert Insight: A strong, non-nucleophilic base like K₂CO₃ or Cs₂CO₃ (2.0 eq) can be added to deprotonate the nucleophile and neutralize the HCl byproduct, which is often more efficient than using excess amine.

  • Heating: Seal the vessel and heat the reaction mixture to 100-140 °C. The optimal temperature depends on the nucleophilicity of the amine.

    • Trustworthiness Note: The reaction must be performed in a sealed vessel to prevent the evaporation of lower-boiling amines and to build pressure, which can accelerate the reaction rate.

  • Reaction Monitoring: Monitor the reaction by LC-MS until the starting material is consumed (typically 8-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into water and acidify with 1 M HCl to a pH of ~3-4. This protonates the product's carboxylic acid and any excess amine.

    • The product will often precipitate and can be collected by filtration. If it remains in solution, extract with a suitable organic solvent like ethyl acetate.

  • Purification: The crude solid can be washed with water and diethyl ether to remove impurities. If necessary, recrystallization or flash chromatography can be employed.

  • Characterization: Confirm the selective substitution at the C3 position via NMR (observing the disappearance of the C3-H signal and the appearance of benzyl protons) and HRMS.

Strategy 3: Palladium-Catalyzed Cross-Coupling at the C5-Bromo Position

Scientific Rationale: Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-N bond formation.[7][8] In the context of our substrate, the C-Br bond at the C5 position is significantly more reactive towards the oxidative addition step in a Pd(0) catalytic cycle than the C-Cl bond at C3. This chemoselectivity allows for precise modification at the C5 position while preserving the C3-chloro group for a subsequent SNAr reaction, or vice versa. The Suzuki-Miyaura coupling, which joins an aryl halide with a boronic acid, is a widely used and robust method.[8]

G cluster_workflow Suzuki-Miyaura Coupling Workflow A 1. Assemble Reactants (Substrate, Boronic Acid, Base, Solvent) B 2. Degas Mixture (N₂ or Ar purge) A->B C 3. Add Pd Catalyst (e.g., Pd(PPh₃)₄) B->C D 4. Heat Reaction (e.g., 90-110 °C) C->D E 5. Monitor Progress (LC-MS / TLC) D->E F 6. Aqueous Work-up (Filter, Extract) E->F G 7. Purify Product (Chromatography) F->G

Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Protocol 2.3.1: Synthesis of 3-Chloro-5-phenylpyridine-2-carboxylic acid (Suzuki-Miyaura Coupling)

  • Reaction Setup: In a microwave vial or Schlenk flask, combine this compound (1.0 eq), phenylboronic acid (1.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (3.0 eq).

  • Solvent Addition: Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).

  • Degassing: Seal the vessel and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

    • Expert Insight: This step is critical. Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state and can also promote homocoupling of the boronic acid, reducing the yield of the desired product.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq) is a common choice. Other modern catalysts like Pd(dppf)Cl₂ or SPhos-based pre-catalysts may offer higher efficiency.

  • Heating: Heat the reaction mixture to 90-110 °C with vigorous stirring for 4-16 hours. Microwave heating can often reduce reaction times significantly (e.g., 20-60 minutes at 120 °C).

  • Work-up:

    • Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the palladium catalyst.

    • Dilute the filtrate with water and acidify with 1 M HCl to pH ~3-4 to precipitate the carboxylic acid product.

    • Extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude material via flash column chromatography or recrystallization.

  • Characterization: Confirm the successful coupling via NMR and HRMS.

Summary of Selective Reaction Conditions
Target PositionReaction TypeKey ReagentsTypical SolventsTemperatureRationale for Selectivity
C3-Chloro SNArAmine/Alcohol, Base (K₂CO₃)DMSO, NMP100-140 °CElectronic activation by pyridine N and C2-COOH favors SNAr at C3 over C5.
C5-Bromo Suzuki CouplingBoronic Acid, Pd Catalyst, BaseDioxane/H₂O, DME80-110 °CThe C-Br bond is more reactive than C-Cl in the oxidative addition step of the Pd catalytic cycle.

Safety and Handling

This compound is a chemical intermediate and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[9] Operations should be conducted in a well-ventilated fume hood. Avoid inhalation of dust or contact with skin and eyes. Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.[9] Many reagents used in these protocols, such as palladium catalysts and polar aprotic solvents, have their own specific hazards and should be handled accordingly.

Conclusion and Future Outlook

This compound is a powerful and versatile building block for modern synthetic and medicinal chemistry. The orthogonal reactivity of its three functional groups enables a logical and efficient approach to the synthesis of highly decorated pyridine-based heterocycles. By mastering the selective application of amide coupling, nucleophilic aromatic substitution, and palladium-catalyzed cross-coupling, researchers can rapidly access a vast chemical space, accelerating the discovery of novel therapeutic agents and functional materials.

References

  • Clayden, J., Hamilton, S. D., & Mohammed, R. T. (2006). Cyclization of Lithiated Pyridine and Quinoline Carboxamides: Synthesis of Partially Saturated Pyrrolopyridines and Spirocyclic β-Lactams. Organic Letters, 8(4), 637–640. [Link]

  • Mondal, S. (2018). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. In Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. IntechOpen. [Link]

  • LookChem. (n.d.). 3-Bromo-5-chloropyridine-2-carboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). WO2021076839A1 - Methods for the preparation of 5-bromo-2-(3-chloro-pyridin-2-yl)-2h-pyrazole-3-carboxylic acid.
  • Sakai, K., Akima, H., Sakamoto, Y., & Sato, Y. (1996). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. Chemical & Pharmaceutical Bulletin, 44(6), 1262-1265. [Link]

  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Organic and Pharmaceutical Chemistry Research. [Link]

  • Google Patents. (n.d.). WO2021105399A1 - Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents.
  • Google Patents. (n.d.). US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
  • Bakal, E. A., & Semenov, V. E. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 15(6), 692. [Link]

  • Al-Obaidi, A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Molecules, 26(11), 3291. [Link]

  • Sakai, K., Akima, H., Sakamoto, Y., & Sato, Y. (1996). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. Chemical & Pharmaceutical Bulletin, 44(6), 1262–1265. [Link]

  • The Organic Chemistry Tutor. (2019, January 19). Nucleophilic Aromatic Substitutions. YouTube. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications. Retrieved from [Link]

  • Jabeen, I., & Zaib, S. (2023). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Molecules, 28(11), 4381. [Link]

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Application Note & Protocols: 5-Bromo-3-chloropyridine-2-carboxylic acid as a Strategic Building Block for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Dihalogenated Picolinic Acid Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged" scaffold due to its presence in a significant percentage of FDA-approved drugs.[1][2] Its aromatic, electron-deficient nature facilitates critical π-π stacking and hydrogen bonding interactions with biological targets, enhancing binding affinity.[3] Within this class, pyridine carboxylic acids are particularly versatile, as the carboxylic group provides a crucial handle for derivatization, improves polarity, and can coordinate with metal ions in enzyme active sites.[3][4]

5-Bromo-3-chloropyridine-2-carboxylic acid emerges as a particularly strategic starting material. Its unique substitution pattern offers a confluence of desirable features for drug discovery:

  • Orthogonal Reactivity: The presence of two different halogens (bromo and chloro) at metabolically stable positions allows for selective, stepwise functionalization through various cross-coupling reactions.

  • Carboxylic Acid Handle: The C2-carboxylic acid is perfectly positioned for amide bond formation, a fundamental linkage in countless pharmaceutical agents.[4]

  • Modulation of Physicochemical Properties: The halogens significantly influence the electronic properties (pKa) of the pyridine ring and the carboxylic acid, which can be fine-tuned to optimize target engagement and pharmacokinetic profiles.

This guide provides an in-depth analysis of the properties of this compound, its reactivity, and detailed protocols for its application in synthesizing novel bioactive compounds.

Physicochemical Properties & Reactivity Analysis

Understanding the inherent properties of this building block is fundamental to designing successful synthetic strategies. The interplay between the electron-withdrawing halogens and the carboxylic acid group dictates its reactivity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1189513-51-6[5][6]
Molecular Formula C₆H₃BrClNO₂[5][6]
Molecular Weight 236.45 g/mol [6]
Appearance White solid[5]
Melting Point 157-159°C[5]
Boiling Point 322.3 ± 42.0 °C (Predicted)[5]
pKa (Predicted) ~2.5-3.5
LogP 2.19570[5]
Reactivity Insights:

The substitution pattern creates distinct reactive sites, which can be selectively addressed. The bromine at the C5 position is generally more susceptible to metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) than the chlorine at C3. The carboxylic acid at C2 is the primary site for amide coupling, esterification, or reduction.

Caption: Key reactive sites on the this compound scaffold.

Core Synthetic Application: Amide Bond Formation

The most direct and widespread application of this scaffold is in the synthesis of novel amides. Amide bond formation is a critical step in constructing vast libraries of compounds for screening. The protocol below provides a robust, self-validating method for coupling the title compound with a primary or secondary amine.

Expert Rationale for Reagent Selection:

The choice of coupling reagent is critical for achieving high yields and minimizing side reactions, particularly racemization if chiral amines are used. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often preferred for their high efficiency and suppression of side products, especially with sterically hindered or electronically deactivated substrates. A tertiary amine base like DIPEA (N,N-Diisopropylethylamine) is used to neutralize the generated HCl without interfering with the coupling reaction.

Generalized Workflow for Amide Synthesis

G start 5-Bromo-3-chloro- pyridine-2-carboxylic acid + Amine (R-NH2) reaction Stir at RT (2-12 h) start->reaction 1. reagents Coupling Reagent (e.g., HATU) Base (e.g., DIPEA) Solvent (e.g., DMF) reagents->reaction 2. workup Aqueous Workup (e.g., H2O, EtOAc extraction) reaction->workup 3. purify Purification (Column Chromatography or Recrystallization) workup->purify 4. product Target Bioactive Amide purify->product 5.

Caption: General experimental workflow for amide coupling.

Protocol 1: Synthesis of N-Aryl/Alkyl-5-bromo-3-chloropicolinamide

This protocol describes a general procedure for the synthesis of an amide derivative, a common structural motif in many bioactive molecules.

Materials:

  • This compound (1.0 eq)

  • Desired primary or secondary amine (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DMF (approximately 0.2 M concentration).

  • Reagent Addition: To the stirred solution, add the desired amine (1.1 eq), followed by HATU (1.2 eq), and finally DIPEA (3.0 eq).

    • Expert Insight: Adding the reagents in this order ensures that the carboxylic acid is activated by HATU before the amine significantly competes for it, leading to a cleaner reaction profile.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.

  • Quenching and Extraction: Once the starting material is consumed, dilute the reaction mixture with Ethyl Acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

    • Causality: The NaHCO₃ wash removes any unreacted starting acid and acidic byproducts from the HATU reagent. The brine wash helps to break any emulsions and remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of Ethyl Acetate in Hexanes) to afford the pure amide product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.

Advanced Applications & Expert Insights

While amide coupling is a primary transformation, the true synthetic power of this scaffold lies in the selective functionalization of its halogenated positions.

  • Selective Cross-Coupling: The C5-Bromo position is a prime handle for introducing diversity via palladium-catalyzed cross-coupling reactions. For instance, a Suzuki-Miyaura coupling can be performed to install various aryl or heteroaryl groups. This is often done after the amide bond is formed to avoid potential interference of the boronic acid with the carboxylic acid.

  • Protocol Considerations: For a Suzuki coupling on the N-substituted picolinamide, typical conditions might involve a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., K₂CO₃ or Cs₂CO₃), and a boronic acid in a solvent system like 1,4-dioxane/water at elevated temperatures (80-100°C).

  • Troubleshooting: Incomplete conversion during coupling reactions can sometimes be addressed by switching the palladium ligand or base. If dehalogenation is observed as a side reaction, using milder conditions or a different catalyst/ligand system may be beneficial.

Conclusion

This compound is a high-value, multifunctional building block for modern drug discovery. Its pre-installed handles for both amide coupling and selective cross-coupling reactions provide a streamlined and efficient route to complex molecular architectures. By understanding the nuanced reactivity of each functional group, researchers can strategically design and execute syntheses to rapidly generate novel compounds with significant potential for biological activity. This scaffold represents a powerful tool for navigating the challenges of lead optimization and the development of next-generation therapeutics.

References

  • Finch, N., et al. (1978). Synthesis and antihypertensive activity of 5-amino-2-pyridinecarboxylic acid derivatives. Journal of Medicinal Chemistry, 21(12), 1269-74. [Link]

  • Finch, N., et al. (1978). Synthesis and antihypertensive activity of 5-thio-2-pyridinecarboxylic acid derivatives. Journal of Medicinal Chemistry, 21(12), 1269-74. [Link]

  • Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals (Basel), 18(5), 692. [Link]

  • Asati, V., & Sharma, S. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Molecules, 30(10), 2155. [Link]

  • Ohshima, T., et al. (2000). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. Tetrahedron, 56(51), 9887-9896. [Link]

  • Google Patents. (2021). WO2021105399A1 - Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents.
  • PubChem. (n.d.). 5-Bromo-3-methylpyridine-2-carboxylic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Pyrimidine-5-carboxylic acid p-tolylamide methanesulfonate. Organic Syntheses, 92, 237. [Link]

  • Chem-Impex International. (n.d.). 5-Bromopyridine-3-carboxylic acid. Retrieved from [Link]

  • AOBChem. (n.d.). 3-Bromo-5-chloropyridine-2-carboxylic acid. Retrieved from [Link]

  • PubMed. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals (Basel), 18(5), 692. [Link]

  • MDPI. (n.d.). Special Issue : Synthesis of Bioactive Compounds, 3rd Edition. Retrieved from [Link]

  • Lamberth, C., & Dinges, J. (Eds.). (2016). Bioactive Carboxylic Compound Classes: Pharmaceuticals and Agrochemicals. Wiley-VCH. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-3-chloropyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromo-3-chloropyridine-2-carboxylic acid (CAS 1189513-51-6).[1] This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important heterocyclic intermediate. The content is structured into a detailed troubleshooting guide and a comprehensive FAQ section to directly address practical issues encountered in the laboratory.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis. A plausible and common synthetic approach involves the regioselective bromination of a 3-chloropyridine-2-carboxylic acid precursor. The following troubleshooting advice is centered around this key transformation.

Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Answer: Low yield is a multifaceted problem that can originate from reagent quality, reaction conditions, or workup procedures. Let's break down the potential culprits:

  • Reagent Quality and Stoichiometry:

    • Brominating Agent: N-Bromosuccinimide (NBS) is a common reagent for this transformation.[2] Ensure it is of high purity and has been stored properly to prevent decomposition. Using an older or discolored bottle of NBS can lead to inconsistent results.

    • Stoichiometry: The molar ratio of the substrate to the brominating agent is critical. An excess of NBS can lead to the formation of di-brominated byproducts, while an insufficient amount will result in incomplete conversion.[3] It is recommended to start with a 1.05 to 1.1 molar equivalent of NBS and adjust based on reaction monitoring.

  • Reaction Conditions:

    • Temperature Control: Electrophilic bromination is an exothermic process. It is crucial to control the temperature, often by cooling the reaction mixture (e.g., to 0 °C) before and during the addition of NBS.[2] This minimizes side reactions and improves selectivity.

    • Solvent Choice: The choice of solvent can significantly influence reaction rate and selectivity. Dichloromethane is a common solvent for brominations with NBS.[2] Aprotic polar solvents like DMF can sometimes accelerate nucleophilic substitution reactions on pyridine rings, but for electrophilic substitution, less polar, non-reactive solvents are often preferred.[4]

    • Reaction Time: Insufficient reaction time will lead to incomplete conversion. Monitor the reaction's progress using a suitable analytical method like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.[2][5]

  • Workup and Isolation:

    • The product is a carboxylic acid, making its solubility highly pH-dependent. During aqueous workup, ensure the pH is adjusted correctly to either keep the product in the organic phase (at low pH) or extract it into an aqueous basic phase. Inefficient extraction is a common source of yield loss.

    • Purification via recrystallization can also lead to yield loss if the solvent system is not optimized or if too much solvent is used.

Question 2: I am observing significant amounts of a byproduct. How do I identify and minimize it?

Answer: The most probable byproduct in this synthesis is a di-brominated species or an isomer from bromination at an undesired position.

  • Identifying the Byproduct: Use mass spectrometry (MS) to determine the molecular weight of the impurity. A mass corresponding to the addition of a second bromine atom is indicative of over-bromination. 1H NMR spectroscopy will also be invaluable; the desired product should show two distinct aromatic protons, whereas a di-brominated product would show only one.

  • Minimizing Byproduct Formation:

    • Control Stoichiometry: As mentioned, carefully control the amount of NBS used. Do not use a large excess.[3]

    • Slow Reagent Addition: Add the NBS portion-wise or as a solution via a dropping funnel at a reduced temperature (e.g., 0 °C).[2] This keeps the instantaneous concentration of the electrophile low, favoring mono-substitution.

    • Understand Directing Effects: The chloro and carboxylic acid groups are both electron-withdrawing and deactivating. The chlorine atom is an ortho-, para-director, while the carboxylic acid is a meta-director. Both substituents direct the incoming electrophile to the 5-position, which is para to the chlorine and meta to the carboxyl group. This inherent electronic preference makes the 5-position the most favorable site for bromination. Formation of other isomers is less likely but could indicate an alternative reaction mechanism or extreme reaction conditions.

The logical flow for troubleshooting low yield or impurity issues can be visualized as follows:

G start Problem Identified: Low Yield or High Impurity reagent Step 1: Verify Reagent Quality & Stoichiometry - Purity of Starting Material & NBS - Accurate Molar Ratios (1.05-1.1 eq. NBS) start->reagent conditions Step 2: Optimize Reaction Conditions - Cool to 0°C before NBS addition - Add NBS slowly/portion-wise - Monitor via TLC/HPLC reagent->conditions If reagents are fine workup Step 3: Refine Workup & Purification - Optimize pH for extraction - Select appropriate recrystallization solvent conditions->workup If conditions are optimized success Synthesis Optimized workup->success If workup is efficient

Caption: Troubleshooting workflow for synthesis optimization.

Question 3: My final product is difficult to purify. What are the best methods for isolating pure this compound?

Answer: Purification can be challenging due to the presence of unreacted starting material or side products with similar polarities. A multi-step approach is often most effective. The product is a solid with a reported melting point of 157-159°C.[6]

  • Acid-Base Extraction: This is the first and most crucial step. After quenching the reaction, dissolve the crude mixture in an organic solvent like ethyl acetate.

    • Wash with a saturated sodium bicarbonate or sodium carbonate solution. The carboxylic acid product will deprotonate and move into the aqueous layer, leaving non-acidic impurities behind.

    • Separate the aqueous layer and carefully re-acidify it with a strong acid (e.g., 1M HCl) to a pH of ~2-3.

    • The product will precipitate out of the solution. If it doesn't, extract the acidified aqueous layer with a fresh portion of organic solvent (e.g., ethyl acetate).

    • Dry the final organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallization: This is the preferred method for final purification.

    • Solvent Screening: Test the solubility of your crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and mixtures with anti-solvents like hexanes or water). An ideal system is one where the product is sparingly soluble at room temperature but highly soluble when hot.

    • Procedure: Dissolve the crude solid in a minimal amount of the hot solvent system. Allow it to cool slowly to room temperature, then potentially cool further in an ice bath to maximize crystal formation. Collect the crystals by filtration. A second crop of crystals can sometimes be obtained by concentrating the mother liquor.

  • Column Chromatography: If recrystallization fails to remove a persistent impurity, silica gel chromatography may be necessary. A gradient elution system, typically starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate, is effective. A small amount of acetic or formic acid is often added to the mobile phase to keep the carboxylic acid protonated and prevent streaking on the column.

II. Frequently Asked Questions (FAQs)

Question 1: What is the most reliable and scalable synthetic route for this compound?

Answer: While multiple synthetic strategies for substituted pyridines exist, a robust and scalable approach often involves late-stage functionalization of a readily available pyridine core. A highly plausible route is the direct, regioselective bromination of 3-chloropyridine-2-carboxylic acid or its corresponding ester.

The overall workflow can be summarized as follows:

G sub Starting Material: 3-Chloropyridine-2-carboxylic acid (or methyl/ethyl ester) brom Key Step: Regioselective Bromination Reagent: NBS Solvent: DCM Temp: 0°C to RT sub->brom hydro Optional: Ester Hydrolysis Reagent: NaOH or LiOH Solvent: H2O/THF brom->hydro If starting from ester workup Workup & Purification - Acid-Base Extraction - Recrystallization brom->workup hydro->workup prod Final Product: 5-Bromo-3-chloropyridine- 2-carboxylic acid workup->prod

Caption: General synthetic workflow.

This approach is advantageous because the starting materials are often commercially available, and the key bromination step is electronically favored to occur at the desired 5-position, simplifying purification.

Question 2: What is the mechanism of the bromination step with NBS?

Answer: The bromination of the pyridine ring with N-Bromosuccinimide (NBS) proceeds via an electrophilic aromatic substitution (SEAr) mechanism.

  • Generation of the Electrophile: In the presence of a trace amount of an acid catalyst (like HBr, which can be present as an impurity or generated in situ), NBS is protonated. This makes the bromine atom highly electrophilic (Br⁺ character).

  • Nucleophilic Attack: The π-system of the 3-chloropyridine-2-carboxylic acid ring acts as a nucleophile and attacks the electrophilic bromine atom. As discussed, the attack is directed to the C-5 position due to the combined directing effects of the existing substituents. This forms a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion.

  • Deprotonation/Re-aromatization: A base (which could be the succinimide anion or another molecule) removes the proton from the C-5 position, collapsing the sigma complex and restoring the aromaticity of the pyridine ring, yielding the final 5-bromo product.

Question 3: What analytical methods should I use to confirm the structure and purity of the final product?

Answer: A combination of spectroscopic and chromatographic methods is essential for full characterization:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This is the most powerful tool for confirming the substitution pattern. For the desired product, you should expect to see two signals in the aromatic region (typically ~7.5-8.5 ppm), each appearing as a doublet due to coupling with the other.

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance): This will show six distinct signals for the six carbons in the molecule (five in the pyridine ring and one for the carboxyl group).

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound (236.46 g/mol for C₆H₃BrClNO₂).[1] The isotopic pattern will be highly characteristic due to the presence of both bromine (¹⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1).

  • HPLC (High-Performance Liquid Chromatography): This is the best method for determining the purity of the final product. A single sharp peak on an chromatogram indicates high purity. This method can be used to quantify any remaining impurities.

  • Melting Point: A sharp melting point in the expected range (157-159°C) is a good indicator of purity.[6]

III. Experimental Protocols & Data

Representative Protocol for Bromination

This is a generalized protocol based on common procedures for similar transformations.[2][3] Researchers should optimize conditions for their specific setup.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 3-chloropyridine-2-carboxylic acid (1.0 eq). Dissolve it in dichloromethane (DCM, approx. 10 mL per gram of substrate).

  • Cooling: Cool the resulting solution to 0 °C in an ice-water bath with magnetic stirring.

  • Reagent Addition: Add N-Bromosuccinimide (1.1 eq) to the flask in small portions over 30 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Allow the reaction to warm slowly to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase with a few drops of acetic acid) until the starting material spot is no longer visible.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with brine.

  • Purification: Follow the acid-base extraction and recrystallization procedures outlined in the Troubleshooting section (Question 3) to isolate the pure product.

Table 1: Representative Bromination Reaction Parameters
ParameterConditionRationale / Citation
Substrate 2-amino-4-chloropyridineA representative starting material for halo-pyridine synthesis.
Brominating Agent N-Bromosuccinimide (NBS)A mild and selective source of electrophilic bromine.[2]
Molar Ratio 1.0 : 1.1 (Substrate:NBS)A slight excess of NBS ensures full conversion without promoting significant over-bromination.[3]
Solvent Dichloromethane (DCM)An inert solvent that facilitates the reaction.[2]
Temperature 0 °C to Room Temp.Initial cooling helps control exothermicity and improve selectivity.[2]
Reaction Time 0.5 - 4 hoursReaction should be monitored to completion by TLC/HPLC.[2][5]
Typical Yield >80% (for related systems)Yields are highly dependent on substrate and precise conditions.[2]

IV. References

  • WO2021105399A1 - Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents. Google Patents.

  • An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid. Journal of Synthetic Organic Chemistry, Japan.

  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PMC, NIH.

  • CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine. Google Patents.

  • This compound | CAS 1189513-51-6. Santa Cruz Biotechnology.

  • 3-Bromo-5-chloropyridine-2-carboxylic acid (CAS# 1189513-50-5). BOC Sciences.

  • An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3- carboxylic Acid. Chemical & Pharmaceutical Bulletin.

  • Organic Syntheses Procedure. Organic Syntheses.

  • This compound 1189513-51-6. Guidechem. [Link]

  • Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific and Statistical Computing.

Sources

Technical Support Center: Synthesis of 5-Bromo-3-chloropyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromo-3-chloropyridine-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are working with this important synthetic intermediate. Here, we address common challenges, side reactions, and troubleshooting strategies in a direct question-and-answer format to help you navigate the complexities of your synthesis and optimize your outcomes.

Troubleshooting Guide: Common Side Reactions & Issues

This section addresses specific problems you might encounter during the synthesis of this compound, particularly when using common synthetic routes such as the lithiation-carboxylation of 5-bromo-3-chloropyridine or the oxidation of 2-methyl-5-bromo-3-chloropyridine.

Q1: I'm attempting a lithium-halogen exchange on 5-bromo-3-chloropyridine followed by quenching with CO₂, but my yield is low and I'm isolating significant amounts of 3-chloropyridine. What is causing this hydro-debromination?

Answer: This is a classic and frequently encountered side reaction in organolithium chemistry. The formation of 3-chloropyridine, a hydro-debrominated byproduct, occurs when the lithiated intermediate is prematurely quenched by a proton source before it can react with carbon dioxide.

Root Causes & Mechanistic Insight:

  • Protonolysis: The aryllithium intermediate formed after the bromine-lithium exchange is a very strong base. It will react rapidly with any available acidic protons in the reaction mixture. The most common culprits are trace amounts of water in your solvent, on your glassware, or atmospheric moisture.

  • Reagent Reactivity: Organolithium reagents like n-BuLi and t-BuLi are extremely sensitive to moisture and oxygen.[1] An inert atmosphere is critical for success.

Troubleshooting & Mitigation Strategy:

  • Rigorous Drying of Glassware and Solvents:

    • Glassware: Oven-dry all glassware at a minimum of 120°C for at least 4 hours (overnight is preferable) and allow it to cool in a desiccator or under a stream of inert gas (Argon or Nitrogen).

    • Solvents: Use freshly distilled, anhydrous solvents. Tetrahydrofuran (THF), a common solvent for these reactions, should be dried over sodium/benzophenone until the characteristic deep blue color of the ketyl radical persists.

  • Maintain a Scrupulously Inert Atmosphere:

    • Assemble your reaction setup while hot and flush thoroughly with dry Argon or Nitrogen. Maintain a positive pressure of inert gas throughout the entire experiment, from reagent addition to quenching.

  • Temperature Control is Critical:

    • Perform the lithium-halogen exchange at very low temperatures, typically -78°C (a dry ice/acetone bath). This temperature helps to stabilize the aryllithium intermediate, slowing down decomposition pathways and side reactions.[1][2]

  • Quenching with Anhydrous CO₂:

    • Do not use old or potentially wet dry ice. It is best to use freshly crushed dry ice from the center of a block. For best results, bubble dry CO₂ gas directly from a cylinder through the reaction mixture.

Q2: My NMR analysis shows an impurity that appears to be the starting material, 5-bromo-3-chloropyridine, even after extending the reaction time. What leads to this incomplete conversion?

Answer: Incomplete conversion during a lithium-halogen exchange reaction often points to issues with the organolithium reagent itself or insufficient activation.

Root Causes & Mechanistic Insight:

  • Degraded Organolithium Reagent: n-Butyllithium and other organolithiums have a finite shelf life and are degraded by exposure to air and moisture. This reduces the effective molarity of the reagent, leading to an insufficient amount being added.

  • Insufficient Equivalents: While theoretically one equivalent is needed, process chemistry often requires a slight excess (e.g., 1.05-1.1 equivalents) to overcome trace impurities and ensure complete reaction.[3]

  • Reaction Temperature: While low temperatures are needed for stability, the exchange reaction still requires sufficient thermal energy to proceed at a reasonable rate. If the temperature is too low or the addition is too fast, the reaction may be sluggish.

Troubleshooting & Mitigation Strategy:

  • Titrate Your Organolithium Reagent: Never assume the concentration on the bottle is accurate, especially if it has been opened previously. Regularly titrate your n-BuLi or t-BuLi solution (e.g., using the Gilman double titration method) to determine its exact molarity before use.

  • Optimize Reagent Stoichiometry: Based on your titration, ensure you are adding at least 1.05 equivalents of the organolithium reagent.

  • Controlled Addition and Stirring: Add the organolithium reagent dropwise to the cooled solution of your bromopyridine.[1] A slow, controlled addition prevents localized heating and ensures the reaction proceeds smoothly. Allow the reaction to stir for 30-60 minutes at -78°C after addition to ensure the lithium-halogen exchange is complete before quenching.[1]

Q3: I am synthesizing the target compound via oxidation of 2-methyl-5-bromo-3-chloropyridine using an oxidant like KMnO₄. My final product is difficult to purify due to several closely-related impurities. What are the likely side products?

Answer: The oxidation of a methyl group on a pyridine ring to a carboxylic acid can be a robust transformation, but it is also prone to side reactions if not carefully controlled, especially with strong oxidants.

Root Causes & Mechanistic Insight:

  • Over-oxidation and Ring Degradation: Strong oxidizing agents like potassium permanganate can, under harsh conditions (high temperature, high concentration), lead to the breakdown of the pyridine ring itself, resulting in a complex mixture of byproducts.

  • Incomplete Oxidation: The oxidation proceeds through an intermediate alcohol and aldehyde. If the reaction is not driven to completion, you may have residual 5-bromo-3-chloro-2-(hydroxymethyl)pyridine or 5-bromo-3-chloropyridine-2-carbaldehyde.

  • Decarboxylation: While less common during the oxidation step, the resulting carboxylic acid can be thermally labile. During workup or if the reaction overheats, decarboxylation can occur, leading to the formation of 5-bromo-3-chloropyridine.

Troubleshooting & Mitigation Strategy:

  • Control Reaction Temperature: Maintain the recommended temperature for the oxidation. Often, these reactions are started at a lower temperature and allowed to warm slowly or are heated gently under reflux. Avoid aggressive, uncontrolled heating.

  • Stoichiometry of the Oxidant: Carefully measure and add the oxidizing agent. An excess may lead to over-oxidation, while an insufficient amount will result in incomplete conversion.

  • pH Control: The pH of the reaction medium can be crucial. For KMnO₄ oxidations, the reaction is often performed under basic or neutral conditions.

  • Alternative Oxidants: If KMnO₄ proves problematic, consider alternative, milder oxidation procedures.

Visualizing Main vs. Side Reactions

To better understand the challenges in the lithiation-carboxylation route, the following workflow illustrates the desired reaction pathway versus the common protonolysis side reaction.

G cluster_main Main Synthetic Pathway cluster_side Side Reaction Pathway A 5-Bromo-3-chloropyridine B Aryllithium Intermediate A->B + n-BuLi -78°C, THF C Lithium Carboxylate Salt B->C 1. + CO₂ (dry ice) 2. Warm to RT B2 Aryllithium Intermediate D 5-Bromo-3-chloropyridine- 2-carboxylic acid C->D + H₃O⁺ (workup) E 3-Chloropyridine (Hydro-debromination) B2->E Protonolysis F Trace H₂O (Proton Source) F->E

Sources

Technical Support Center: Purification of 5-Bromo-3-chloropyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 5-Bromo-3-chloropyridine-2-carboxylic acid is a key heterocyclic building block in medicinal chemistry and drug development, frequently utilized in the synthesis of complex bioactive molecules.[1][2] However, its purification presents unique challenges due to its electronic properties, potential for zwitterion formation, and the presence of structurally similar impurities. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to empower researchers to achieve high purity for this critical intermediate.

Troubleshooting Guide: A-Problem-Oriented Approach

This section addresses common issues encountered during the purification of this compound in a practical, question-and-answer format.

Question 1: My initial crude product has a low purity (<85%) with several closely-related impurities. Where should I start?

Answer: A low purity profile with multiple impurities suggests that a multi-step purification strategy may be necessary. The starting point depends on the nature of the impurities.

  • Initial Assessment: First, attempt to identify the impurities. Common contaminants include unreacted starting materials, regioisomers (e.g., 3-Bromo-5-chloropyridine-2-carboxylic acid), or byproducts from side reactions like debromination or dichlorination.[3][4] Analytical techniques like HPLC-MS are invaluable for this purpose.[5][6]

  • Acid-Base Extraction: An excellent first step is an acid-base wash. As a carboxylic acid, your target compound is soluble in aqueous base (like 1M NaOH) and will precipitate upon acidification (with 1M HCl). This process effectively removes non-acidic, organic impurities.

  • Recrystallization: If acid-base extraction is insufficient, recrystallization is the next logical step. The challenge lies in finding a suitable solvent system. Given the compound's polarity, a polar solvent or a solvent mixture is often required.

Question 2: I'm struggling with recrystallization. The compound either "oils out" or my recovery is very low. What can I do?

Answer: This is a frequent and frustrating issue. "Oiling out" occurs when the compound's solubility in the hot solvent is so high that it separates as a liquid phase upon cooling, rather than forming crystals. Low recovery indicates the compound is too soluble in the cold solvent.

  • Understanding the Causality: The pyridine nitrogen and the carboxylic acid group make the molecule polar and capable of hydrogen bonding, while the bromo- and chloro-substituted aromatic ring provides hydrophobicity.[7] This dual nature can complicate solvent selection.

  • Troubleshooting Strategy:

    • Solvent Screening: A systematic solvent screen is crucial. Test solubility in a range of solvents from polar (ethanol, methanol, water) to non-polar (hexanes, toluene) and those in between (ethyl acetate, dichloromethane). The ideal solvent will dissolve the compound when hot but have poor solubility when cold.

    • Solvent Systems: Often, a two-solvent system is required. Dissolve the crude material in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., methanol or ethanol) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble, e.g., water or hexanes) dropwise until persistent turbidity is observed. Reheat to clarify and then allow to cool slowly.

    • Control Cooling Rate: Slow cooling is paramount for forming well-defined crystals. A heated oil bath or a dewar flask can be used to slow down the cooling process significantly. Rapid cooling often leads to precipitation of impurities and poor crystal formation.

Experimental Protocols

Protocol 1: Optimized Recrystallization

This protocol provides a starting point for the recrystallization of this compound.

  • Solvent Selection: Based on typical results, an ethanol/water or ethyl acetate/hexane system is a good starting point.

  • Dissolution: In a flask equipped with a reflux condenser, add the crude this compound. Add the minimum amount of the "good" solvent (e.g., ethanol) required to dissolve the solid at reflux.

  • Hot Filtration (Optional but Recommended): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.

  • Addition of Anti-Solvent: While the solution is still hot, slowly add the "poor" solvent (e.g., water) dropwise until the solution becomes faintly and persistently cloudy.

  • Clarification: Add a few more drops of the "good" solvent until the solution becomes clear again.

  • Cooling & Crystallization: Remove the flask from the heat source, cover it to prevent solvent evaporation, and allow it to cool slowly to room temperature. For maximum recovery, you may then place it in an ice bath or refrigerator for several hours.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

Question 3: Recrystallization isn't improving the purity enough. Is column chromatography a viable option?

Answer: Yes, column chromatography can be very effective, but it requires careful method development due to the acidic nature of the compound.

  • Stationary Phase: Standard silica gel is acidic and generally suitable.

  • Mobile Phase Selection: The key is to use a mobile phase that suppresses the ionization of the carboxylic acid, which would otherwise lead to severe tailing on the column. This is achieved by adding a small amount of a volatile acid, like acetic acid or formic acid (typically 0.1-1%), to the eluent.

  • Eluent System: A gradient elution is often most effective. Start with a less polar solvent system (e.g., 9:1 Hexanes:Ethyl Acetate + 0.1% Acetic Acid) and gradually increase the polarity (e.g., to 1:1 Hexanes:Ethyl Acetate + 0.1% Acetic Acid). This will elute less polar impurities first, followed by your target compound. The polarity of pyridine carboxylic acids can be manipulated for better separation.[8][9]

Protocol 2: Flash Column Chromatography
  • Column Packing: Pack a silica gel column using a slurry method with your initial, low-polarity mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate).

  • Sample Loading: Dissolve the crude material in a minimal amount of the mobile phase or a slightly stronger solvent like dichloromethane. If solubility is an issue, you can adsorb the compound onto a small amount of silica gel (dry loading).

  • Elution: Begin elution with the low-polarity mobile phase.

  • Gradient: Gradually increase the proportion of the more polar solvent (e.g., Ethyl Acetate). Remember to include 0.1-1% acetic acid in both solvents to maintain a consistent pH on the column.

  • Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Be aware that removing the final traces of acetic acid may require co-evaporation with a non-polar solvent like toluene.

Visual Workflow: Purification Strategy Selection

The following diagram outlines a decision-making process for purifying this compound.

PurificationStrategy start Crude Product (Purity < 95%) acid_base Perform Acid-Base Extraction start->acid_base analyze1 Analyze Purity (HPLC) acid_base->analyze1 recrystallize Recrystallization (Solvent Screening) analyze1->recrystallize Purity < 98% end_high Pure Product (Purity > 98%) analyze1->end_high Purity > 98% analyze2 Analyze Purity (HPLC) recrystallize->analyze2 chromatography Flash Column Chromatography analyze2->chromatography Purity < 98% analyze2->end_high Purity > 98% analyze3 Analyze Purity (HPLC) chromatography->analyze3 analyze3->end_high Purity > 98% end_insufficient Purity Insufficient analyze3->end_insufficient

Caption: Decision tree for selecting a purification method.

Frequently Asked Questions (FAQs)

Q: What is the expected melting point of pure this compound? A: The reported melting point is in the range of 157-159°C.[1] A broad melting range or a value lower than this often indicates the presence of impurities.

Q: Can I use reverse-phase HPLC for purification? A: Yes, preparative reverse-phase HPLC is a powerful tool for obtaining very high purity material, especially for removing persistent, structurally similar impurities. A typical mobile phase would be a gradient of water and acetonitrile containing an ion-pairing agent or an acid like formic acid or TFA to ensure good peak shape.[9]

Q: My compound appears to be degrading on the silica gel column. Why? A: While less common for this specific compound, some sensitive molecules can degrade on acidic silica. If you suspect this, you can use deactivated silica gel (e.g., treated with triethylamine) or switch to an alternative stationary phase like alumina. However, for pyridine carboxylic acids, standard silica is usually appropriate.[7]

Q: How do I confirm the final purity of my product? A: High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method.[5] Purity is determined by the area percentage of the main peak. For definitive structural confirmation and to ensure no isomeric impurities are co-eluting, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential.

Data Summary Table

ParameterRecommendationRationale & Notes
Primary Purification Acid-Base ExtractionRemoves non-acidic impurities. Efficient first pass.
Secondary Purification RecrystallizationGood for removing less soluble or more soluble impurities.
Recrystallization Solvents Ethanol/Water, Ethyl Acetate/HexanesBalances polarity and hydrogen bonding capabilities.[10]
Tertiary Purification Flash Chromatography (Silica)For difficult separations of structurally similar compounds.
Chromatography Modifier 0.1-1% Acetic AcidSuppresses ionization of the carboxylic acid to prevent peak tailing.[7]
Purity Analysis HPLC-UV, NMRHPLC for quantitative purity; NMR for structural verification.[5][6]

References

  • Hulme, A. C., & Arthington, W. (1952). The Paper-Chromatography of the Pyridine- and Piperidine-Carboxylic Acids. Journal of Experimental Botany, 3(2), 139-150. Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids. Available at: [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Pyridinecarboxylic acid. Available at: [Link]

  • Choi, H. D., et al. (2008). Methyl 5-bromo-2-chloropyridine-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1072. Available at: [Link]

  • Ohta, A., et al. (2000). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. Chemical & Pharmaceutical Bulletin, 48(8), 1145-1152. Available at: [Link]

  • Ohta, A., et al. (2000). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. Chemical & Pharmaceutical Bulletin, 48(8), 1145-52. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Analytical Methods for Pyridine. In Toxicological Profile for Pyridine. Available at: [Link]

  • Hammarberg, G., & Wickberg, B. (1960). Rapid Paper Chromatography of Carboxylic Acids. Acta Chemica Scandinavica, 14, 882-884. Available at: [Link]

  • Google Patents. (2013). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
  • Google Patents. (2021). WO2021076839A1 - Methods for the preparation of 5-bromo-2-(3-chloro-pyridin-2-yl)-2h-pyrazole-3-carboxylic acid.
  • Organic Syntheses. (2015). Procedure for the Preparation of Pyrimidine-5-carboxylic acid p-tolylamide methanesulfonate. Org. Synth. 2015, 92, 237. Available at: [Link]

Sources

optimizing reaction conditions for 5-Bromo-3-chloropyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Bromo-3-chloropyridine-2-carboxylic acid

Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your synthetic routes and downstream applications involving this key heterocyclic building block.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a di-halogenated pyridine derivative widely used as a building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its structure features a carboxylic acid group ortho to the nitrogen atom and two different halogen atoms at positions 3 and 5, offering multiple points for selective chemical modification.

Table 1: Physicochemical Properties

Property Value Source
CAS Number 1189513-51-6 [1]
Molecular Formula C₆H₃BrClNO₂ [1]
Molecular Weight 236.45 g/mol [3]
Appearance White to off-white solid [1]
Melting Point 157-159°C [1]

| LogP | 2.19570 |[1] |

Q2: What are the recommended storage, handling, and safety precautions for this compound?

As with any laboratory chemical, proper safety protocols are essential. This compound should be handled by trained personnel familiar with its potential hazards.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, temperatures of 2-8°C are recommended.

  • Handling: Use appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of dust.

  • Safety: The compound is classified as an irritant.[1] It may cause skin, eye, and respiratory irritation.[4] Avoid contact with skin and eyes and avoid breathing dust.

Q3: Which analytical techniques are best for characterization and reaction monitoring?

Standard analytical techniques are suitable for this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are crucial for confirming the structure and assessing purity. Predicted NMR data is available in public databases, which can serve as a reference.[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for monitoring reaction progress, determining purity, and identifying impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or TFA) is a good starting point.

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the product and to identify byproducts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is highly effective for real-time reaction monitoring, allowing for the simultaneous separation and identification of reactants, products, and impurities.[2]

Part 2: Troubleshooting Guide for Synthesis & Optimization

A common synthetic route to this class of compounds involves the selective functionalization of a polyhalogenated pyridine precursor. A plausible, though challenging, approach is the directed ortho-metalation of 3-bromo-5-chloropyridine followed by carboxylation. This section troubleshoots common issues in such a synthesis.

Q4: My reaction yield is consistently low after lithiation and quenching with CO₂. What are the primary causes and how can I improve it?

Low yields in metalation-carboxylation reactions are common and can stem from several factors. The key is to form the lithiated intermediate efficiently and ensure it reacts productively with carbon dioxide.

Causality Analysis:

  • Incomplete Deprotonation: The acidity of the C-2 proton is influenced by the two halogen atoms, but strong, sterically hindered bases are required. Incomplete deprotonation leads to recovery of starting material.

  • Intermediate Instability: The lithiated pyridine intermediate can be unstable, especially at higher temperatures, leading to decomposition or undesired side reactions.

  • Inefficient Quenching: The reaction with CO₂ (gas or solid) can be inefficient due to poor mixing, premature sublimation of dry ice, or competitive side reactions (e.g., protonation by trace moisture).

  • Workup Losses: As an acid, the product's solubility is highly pH-dependent. Improper pH control during the aqueous workup can lead to significant loss of product.

Optimization Protocol:

Step 1: Rigorous Anhydrous Conditions

  • Thoroughly dry all glassware in an oven ( >120°C) and cool under a stream of dry nitrogen or argon.

  • Use anhydrous solvents. THF should be freshly distilled from sodium/benzophenone or obtained from a solvent purification system.

Step 2: Optimizing the Lithiation

  • Base Selection: Lithium diisopropylamide (LDA) is a common choice. Prepare it in situ by adding n-BuLi to diisopropylamine in THF at -10°C to 0°C.

  • Temperature Control: Add the 3-bromo-5-chloropyridine substrate to the LDA solution at a very low temperature, typically -78°C (dry ice/acetone bath), to prevent side reactions.

  • Reaction Time: Stir at -78°C for 1-2 hours to ensure complete formation of the lithiated intermediate.

Step 3: Efficient Carboxylation

  • Quench the reaction by pouring the cold (-78°C) solution onto a large excess of freshly crushed, high-purity dry ice in a separate flask under an inert atmosphere. Alternatively, bubble dry CO₂ gas through the solution at -78°C. Vigorous stirring is essential.

Step 4: Controlled Workup

  • Allow the reaction to warm slowly to room temperature.

  • Quench with saturated aqueous NH₄Cl.

  • Wash the aqueous layer with an organic solvent (e.g., MTBE or EtOAc) to remove any unreacted starting material or non-polar byproducts.

  • Carefully acidify the aqueous layer with cold 1M HCl to a pH of ~2-3 to precipitate the carboxylic acid product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Table 2: Key Parameter Optimization for Lithiation-Carboxylation

Parameter Standard Condition Optimization Strategy Rationale
Temperature -78°C Test range from -90°C to -60°C Balances reaction rate with intermediate stability.
Base LDA (1.1 eq) Increase to 1.3 eq; test other bases like LTMP. Ensures complete deprotonation.
Solvent Anhydrous THF Add co-solvents like hexane to modify reactivity. Solvent can influence the aggregation state and reactivity of the organolithium species.

| Quenching | Solid CO₂ | Use CO₂ gas; ensure rapid mixing. | Improves contact between the intermediate and the electrophile. |

Q5: I'm observing significant impurities alongside my desired product. How can I identify and minimize them?

Impurity formation often competes with the desired reaction pathway. Understanding these side reactions is key to their prevention.

Common Impurities and Their Sources:

  • Unreacted Starting Material: Caused by incomplete lithiation (see Q4).

  • Protonated Starting Material: If the lithiated intermediate reacts with trace water or another proton source instead of CO₂, it will revert to the starting material.

  • Di-lithiated Species: While less likely at C-4 due to steric hindrance and electronic effects, it could lead to dicarboxylic acid byproducts.

  • Homocoupling Products: Formation of bipyridyl species can occur, though it is less common with lithiated intermediates compared to other organometallics.

  • Imide Formation (in downstream reactions): In reactions like palladium-catalyzed carbonylations to form amides, the formation of imide impurities where two acyl-pyridine units attach to the amine has been observed.[5] While not from this specific route, it highlights the potential for complex side reactions.

Minimization Strategy:

  • Absolute Anhydrous Conditions: This is the most critical factor to prevent premature protonation of the highly basic lithiated intermediate.

  • Inverse Addition: Add the substrate solution slowly to the LDA solution at -78°C. This maintains an excess of the base and minimizes the concentration of the substrate, which can sometimes reduce side reactions.

  • Temperature Discipline: Do not allow the reaction to warm up before the CO₂ quench.

  • Purification: If impurities persist, a careful purification is needed. Filtration through a pad of Celite can remove dark, insoluble materials before extraction.[5] Recrystallization from a suitable solvent system (e.g., ethanol/water, toluene) or flash column chromatography (using a silica gel adsorbent with a gradient of ethyl acetate in hexanes, often with 1% acetic acid to keep the product protonated) may be required.

Diagram 1: Reaction Pathway and Potential Side Reactions

G cluster_main Desired Pathway cluster_side1 Side Reactions A 3-Bromo-5-chloropyridine B Lithiation (LDA, THF, -78°C) A->B C Lithiated Intermediate B->C D Quench with CO₂ C->D F Trace H₂O C->F Protonation G Decomposition (Temp > -60°C) C->G E 5-Bromo-3-chloropyridine- 2-carboxylic acid D->E F->A Reverts to SM H Other Byproducts G->H

Caption: Main synthetic pathway vs. common side reactions.

Part 3: Troubleshooting Downstream Applications

The carboxylic acid group is a versatile handle for further elaboration, most commonly through amide bond formation.

Q6: I am struggling to synthesize an amide from this compound. The reaction is slow and gives low yields. What should I do?

Directly reacting a carboxylic acid with an amine to form an amide requires very high temperatures and is generally not feasible for complex molecules. The carboxylic acid must first be "activated" to increase the electrophilicity of the carbonyl carbon.[6]

Causality Analysis:

  • Poor Leaving Group: The hydroxyl group (-OH) of a carboxylic acid is a poor leaving group. Direct attack by an amine is unfavorable.

  • Acid-Base Chemistry: The primary reaction between a carboxylic acid and an amine at room temperature is an acid-base reaction to form a stable and unreactive carboxylate-ammonium salt.

  • Steric Hindrance: The substituents at the 3-position (chlorine) and the pyridine nitrogen may sterically hinder the approach of the amine or coupling reagents.

Recommended Protocol: Amide Coupling

Step 1: Activation of the Carboxylic Acid

  • Method A: Acyl Chloride Formation. Convert the carboxylic acid to the more reactive acyl chloride.

    • Suspend this compound (1.0 eq) in an inert solvent like dichloromethane (DCM) or toluene.

    • Add oxalyl chloride (1.5 eq) or thionyl chloride (SOCl₂) (1.5 eq) dropwise at 0°C. Add a catalytic amount of DMF (1-2 drops).

    • Stir at room temperature for 1-3 hours until gas evolution ceases.

    • Remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride, which is used immediately in the next step.

  • Method B: Peptide Coupling Reagents. This is often a milder and more efficient method for sensitive substrates.

    • Dissolve the carboxylic acid (1.0 eq), the desired amine (1.1 eq), and a coupling additive like HOBt or HOAt (1.1 eq) in an anhydrous polar aprotic solvent (e.g., DMF, DCM, or acetonitrile).

    • Add a carbodiimide coupling agent like EDC (1.2 eq) or DCC (1.2 eq). Alternatively, use a modern uronium-based coupling reagent like HATU or HBTU (1.2 eq) in the presence of a non-nucleophilic base like DIPEA (2.0 eq).

    • Stir at room temperature for 4-24 hours, monitoring by TLC or LC-MS.

Step 2: Reaction with the Amine

  • If using the acyl chloride (Method A), dissolve it in anhydrous DCM and add it dropwise to a solution of the amine (1.1 eq) and a base like triethylamine or DIPEA (1.5 eq) in DCM at 0°C.

Step 3: Workup and Purification

  • After the reaction is complete, perform a standard aqueous workup. Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., sat. NaHCO₃), and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the resulting amide by recrystallization or column chromatography.

Table 3: Comparison of Common Amide Coupling Reagents

Reagent System Pros Cons Recommended Use Case
SOCl₂ / Oxalyl-Cl Inexpensive, highly reactive acyl chloride intermediate. Harsh conditions, can be incompatible with sensitive functional groups. Robust substrates where high reactivity is needed.
EDC / HOBt Mild, reliable, water-soluble urea byproduct is easily removed. Can be slow with hindered substrates. General purpose, good for a wide range of amines.

| HATU / DIPEA | Very fast, highly efficient, effective for hindered substrates. | Expensive, can cause epimerization in chiral substrates. | Challenging couplings, acid-sensitive substrates. |

Diagram 2: General Mechanism of EDC/HOBt Mediated Amide Coupling

G RCOOH R-COOH (Carboxylic Acid) ActiveEster O-Acylisourea Ester (Highly Reactive) RCOOH->ActiveEster + EDC EDC EDC HOBtEster HOBt Active Ester ActiveEster->HOBtEster + HOBt - EDC-urea HOBt HOBt Amide R-CO-NH-R' (Amide Product) HOBtEster->Amide + R'-NH₂ - HOBt Amine R'-NH₂ (Amine) Byproduct DCU (Byproduct)

Caption: Activation and coupling pathway for amide synthesis.

References

  • Organic Syntheses Procedure, Org. Synth.2015 , 92, 237-251.

  • An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid, Chemical & Pharmaceutical Bulletin, 2001 , 49(9), 1101-1106.

  • SDS of this compound, Safety Data Sheets, CAS 1189513-51-6, chemBlink.

  • This compound 1189513-51-6, Guidechem.

  • 5-Bromopyridine-3-carboxylic acid 98 20826-04-4, Sigma-Aldrich.

  • Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents, Google Patents, WO2021105399A1.

  • 5-Bromo-3-methylpyridine-2-carboxylic acid, PubChem, CID 45789779.

  • One-step synthesis method of 5-bromo-2-chloropyrimidine, Google Patents, CN114591250A.

  • This compound, Santa Cruz Biotechnology, CAS 1189513-51-6.

  • 5-Bromo-2-chloropyridine 95 53939-30-3, Sigma-Aldrich.

  • 5-Bromo-3-fluoropyridine-2-carboxylic acid 95 669066-91-5, Sigma-Aldrich.

  • 5-Bromo-6-chloropyridine-3-carboxylic acid, PubChem, CID 285433.

  • 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid, PubChem, CID 11587535.

  • 3-Bromo-5-chloropyridine-2-carboxylic acid, AOBChem.

  • 5-Bromo-3-fluoropyridine-2-carboxylic acid, Ossila, CAS 669066-91-5.

  • Optimizing the Synthetic Route of Chromone-2-carboxylic Acids, MDPI, Molecules2017 , 22(10), 1647.

  • The Relative Reactivity of Carboxylic Acid Derivatives, Chemistry LibreTexts.

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors, PubMed, Drug Des Devel Ther.2024 , 18, 1413–1446.

Sources

dealing with impurities in 5-Bromo-3-chloropyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-3-chloropyridine-2-carboxylic acid (CAS 1189513-51-6)[1]. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic workflows. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to effectively troubleshoot and handle impurities, ensuring the integrity of your research.

This document is structured as a series of frequently asked questions (FAQs) and in-depth troubleshooting guides. We will explore the likely origins of common impurities, robust analytical methods for their detection, and field-proven purification strategies.

Part 1: Frequently Asked Questions & Impurity Profiling

This section addresses the most common initial questions regarding the purity and analysis of this compound.

Q1: What are the most likely impurities in a sample of this compound?

The impurity profile is intrinsically linked to the synthetic route. While multiple pathways exist, a common strategy involves the bromination of a 3-chloropyridine-2-carboxylic acid precursor or a related intermediate. Based on this, the following impurities are frequently encountered:

  • Starting Materials: Unreacted 3-chloropyridine-2-carboxylic acid is a common process-related impurity.

  • Isomeric Impurities: During electrophilic bromination, trace amounts of other positional isomers can form. The electronic directing effects of the chloro, carboxyl, and pyridine nitrogen groups strongly favor bromination at the 5-position, but minor isomers are possible.

  • Over-brominated Species: Although less common under controlled conditions, di-brominated pyridine species can arise if the reaction is pushed too aggressively.

  • Decarboxylation Product: Pyridine carboxylic acids can be susceptible to decarboxylation, especially at elevated temperatures, leading to the formation of 5-Bromo-3-chloropyridine[2].

  • Residual Solvents: Solvents used during synthesis and purification (e.g., Dichloromethane, Tetrahydrofuran, N,N-Dimethylformamide) may be present[2][3].

Table 1: Common Impurities and Their Characteristics
Impurity NameChemical StructureMolecular WeightOrigin StoryKey Analytical Signature (¹H NMR)
This compound C₆H₃BrClNO₂236.46Target Compound Aromatic proton typically observed as a singlet or a very fine doublet around 8.2-8.5 ppm.
3-Chloropyridine-2-carboxylic acidC₆H₄ClNO₂157.55Unreacted Starting MaterialTwo distinct aromatic protons will be visible in the 7.5-8.5 ppm range, showing characteristic pyridine coupling patterns.
5-Bromo-3-chloropyridineC₅H₃BrClN192.44Decarboxylation ByproductThe absence of the carboxylic acid proton and a shift in the aromatic proton signals.
Isomeric Bromo-chloropyridine-2-carboxylic acidsC₆H₃BrClNO₂236.46Side ReactionAromatic proton signal will appear at a different chemical shift compared to the target compound.
Q2: My ¹H NMR spectrum looks complex. How can I definitively identify these impurities?

While ¹H NMR is an excellent first-pass tool, complex mixtures require more robust techniques.

  • Expertise & Experience: A standard ¹H NMR in DMSO-d₆ is a good starting point. The carboxylic acid proton will be a broad singlet, often far downfield (>13 ppm), and its integration relative to the single aromatic proton is a primary indicator of purity. Impurities like the decarboxylated product will lack this acidic proton entirely. Starting materials or isomers will present different aromatic splitting patterns.

  • Trustworthiness: For unambiguous identification, LC-MS (Liquid Chromatography-Mass Spectrometry) is the gold standard. It physically separates the components before providing a mass-to-charge ratio for each, allowing for definitive identification based on the molecular weights listed in Table 1.

Q3: What is a good starting HPLC method for purity analysis?

A reverse-phase HPLC method is highly effective for separating pyridine carboxylic acids from their non-polar and closely related impurities[4][5].

  • Expertise & Experience: The key is to use an acidic mobile phase. This protonates the pyridine nitrogen, improving peak shape and retention on a C18 column. The carboxylic acid group will be protonated, leading to more predictable reverse-phase behavior. A gradient elution is recommended to resolve both early-eluting polar impurities and late-eluting non-polar ones.

  • Trustworthiness: This method is self-validating. By running standards of potential impurities (if available), you can confirm their retention times. Spiking your sample with a small amount of a suspected impurity and observing the corresponding peak increase in area will confirm its identity.

See the detailed protocol in Part 3 for a validated starting method.

Part 2: Troubleshooting Purification

This section provides a logical framework and detailed guides for purifying your material when analysis reveals unacceptable impurity levels.

Diagram 1: Impurity Troubleshooting Logic

This decision tree provides a logical path to diagnose and solve common purity issues.

G start Analyze Crude Sample (HPLC, NMR) check_major Is the major impurity known? start->check_major is_sm Starting Material? check_major->is_sm Yes is_isomer Isomer / Unknown? check_major->is_isomer No is_nonpolar Non-polar (e.g., decarboxylated)? is_sm->is_nonpolar No acid_base Action: Acid-Base Extraction is_sm->acid_base Yes is_nonpolar->is_isomer No recryst Action: Recrystallization is_nonpolar->recryst Yes chromatography Action: Column Chromatography is_isomer->chromatography Yes reanalyze Re-analyze for Purity recryst->reanalyze acid_base->reanalyze chromatography->reanalyze

Caption: Impurity Troubleshooting Decision Tree.

Q4: My sample is contaminated with a non-polar impurity (e.g., the decarboxylated product). How can I remove it?

Recrystallization is the most effective method here.

  • Causality: The target compound is zwitterionic and has strong hydrogen bonding capabilities (carboxylic acid and pyridine nitrogen)[4][6]. The non-polar impurity lacks the carboxylic acid group. This significant difference in polarity is the key to separation. A polar solvent system will solvate the desired compound at high temperatures but will have much lower solubility for it upon cooling, allowing it to crystallize out while the more soluble non-polar impurity remains in the mother liquor[7][8].

  • Troubleshooting Common Issues:

    • Oiling Out: This occurs when the solid melts before it dissolves, or precipitates from solution at a temperature above its melting point[9][10]. This is often caused by the solution being too saturated or cooling too rapidly. Solution: Re-heat the mixture to dissolve the oil, add a small amount (5-10% more) of the more "solubilizing" solvent, and allow it to cool much more slowly[9].

    • No Crystals Form: The solution may be too dilute. Solution: Gently heat the solution to evaporate some of the solvent and re-cool[9]. Alternatively, scratch the inside of the flask with a glass rod at the solution's surface or add a "seed" crystal of pure product to induce nucleation[9].

    • Poor Yield: This often means too much solvent was used, and a significant amount of product remains in the filtrate[9]. Solution: Reduce the initial volume of solvent used. You can also place the mother liquor in a freezer to see if a second crop of crystals will form.

See the detailed protocol for Recrystallization in Part 3 .

Q5: Recrystallization isn't working for my isomeric impurity. What's next?

Isomers often have very similar polarities and crystal packing energies, making them difficult to separate by recrystallization.

  • Expertise & Experience: Preparative Chromatography is the recommended next step. While more resource-intensive, it offers the highest resolution. A silica gel column using a hexane/ethyl acetate system with a small amount of acetic acid is a good starting point. The acetic acid is crucial; it keeps the carboxylic acid protonated and prevents severe tailing on the silica.

  • Trustworthiness: The success of chromatography relies on achieving separation on an analytical scale first. Use Thin Layer Chromatography (TLC) to screen different solvent systems. The ideal system will show a clear separation (ΔRf > 0.2) between the spot for your desired product and the impurity.

Part 3: Standard Operating Protocols

These protocols provide validated starting points for your experimental work. Always perform work in a fume hood with appropriate Personal Protective Equipment (PPE).

Diagram 2: General Purification & Analysis Workflow

G cluster_0 Phase 1: Analysis cluster_1 Phase 2: Purification cluster_2 Phase 3: Verification a1 Receive Crude Sample a2 Run HPLC-MS & NMR a1->a2 a3 Identify & Quantify Impurities a2->a3 p1 Select Method (See Diagram 1) a3->p1 p2 Execute Protocol (e.g., Recrystallization) p1->p2 p3 Collect & Dry Product p2->p3 v1 Run Final Purity Analysis (HPLC) p3->v1 v2 Purity > 98%? v1->v2 v2->p1 No v3 Product is Ready v2->v3 Yes

Sources

stability issues of 5-Bromo-3-chloropyridine-2-carboxylic acid under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-3-chloropyridine-2-carboxylic acid (CAS No. 1189513-51-6). This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues, particularly under acidic conditions, that may be encountered during experimentation. As Senior Application Scientists, we provide this guidance based on established principles of pyridine chemistry and our experience with similar heterocyclic compounds.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments with this compound.

Issue 1: Inconsistent Reaction Yields or Complete Reaction Failure in Acidic Media

Scenario: You are attempting a reaction, such as an esterification or an amide coupling, with this compound in the presence of a strong acid catalyst (e.g., concentrated H₂SO₄ or HCl) and are observing significantly lower yields than expected, or a complete failure to form the desired product. Your starting material appears to be consumed, but the primary product is not what you anticipated.

Potential Cause: this compound, like other pyridine-2-carboxylic acids, is susceptible to decarboxylation under acidic conditions, especially at elevated temperatures. The electron-withdrawing nature of the pyridine nitrogen facilitates the loss of carbon dioxide, leading to the formation of 5-bromo-3-chloropyridine.

Troubleshooting Workflow:

  • Confirm the Identity of the Byproduct:

    • Isolate the main byproduct from your reaction mixture using chromatography.

    • Characterize the byproduct using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm if it is the decarboxylated product, 5-bromo-3-chloropyridine.

  • Optimize Reaction Conditions to Minimize Decarboxylation:

    • Lower the Reaction Temperature: If your protocol involves heating, try running the reaction at a lower temperature or even at room temperature for a longer duration.

    • Use a Milder Acid Catalyst: If possible, substitute strong mineral acids with milder acidic catalysts such as p-toluenesulfonic acid (p-TsOH) or a Lewis acid.

    • Activate the Carboxylic Acid: For amide or ester formation, consider converting the carboxylic acid to a more reactive intermediate, such as an acid chloride or an activated ester (e.g., with HATU or HOBt), which can react under milder, non-acidic, or weakly acidic conditions.

  • Monitor the Reaction Progress Closely:

    • Use analytical techniques like TLC or LC-MS to monitor the consumption of your starting material and the formation of both the desired product and the decarboxylated byproduct over time. This will help you identify the optimal reaction time before significant degradation occurs.

Issue 2: Sample Degradation During Storage or Workup in Acidic Solutions

Scenario: You have prepared a stock solution of this compound in an acidic mobile phase for HPLC analysis, or you are performing an extraction using an acidic aqueous layer. Over time, you notice the appearance of a new peak in your chromatogram, and the concentration of your target compound decreases.

Potential Cause: The compound is likely undergoing slow decarboxylation in the acidic solution even at room temperature. The stability of pyridinecarboxylic acids can be pH-dependent.

Troubleshooting Workflow:

  • Assess Stability in Your Chosen Solvent/Mobile Phase:

    • Prepare a solution of the compound in your acidic solvent and monitor its purity by HPLC at regular intervals (e.g., 0, 2, 4, 8, and 24 hours). This will give you an indication of the compound's stability under your specific conditions.

  • Adjust pH:

    • If possible, adjust the pH of your solution to be less acidic. Pyridine-2-carboxylic acids are often more stable at or near their isoelectric point.

  • Minimize Exposure Time:

    • Prepare fresh solutions immediately before use.

    • During workup, minimize the time the compound is in contact with acidic aqueous solutions. Perform extractions quickly and efficiently.

  • Storage of Solutions:

    • If you must store solutions, keep them at low temperatures (e.g., 4 °C) to slow down the rate of degradation.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern with this compound?

A1: The main stability issue is its propensity for decarboxylation, particularly under acidic conditions and/or at elevated temperatures. This is a known characteristic of pyridine-2-carboxylic acids, where the pyridine nitrogen atom stabilizes the transition state for the loss of CO₂.[1][2] The zwitterionic form of the molecule is often implicated as a key intermediate in this process.[2]

Q2: What are the likely degradation products of this compound under acidic conditions?

A2: The most probable degradation product is 5-bromo-3-chloropyridine, formed via decarboxylation. Depending on the specific reaction conditions and the presence of other nucleophiles, further side reactions could occur, but decarboxylation is expected to be the primary degradation pathway.

Q3: How should I store this compound?

A3: As a solid, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong acids and oxidizing agents.[3][4] For long-term storage, refrigeration is recommended.

Q4: In which solvents is this compound soluble and stable?

A4: It is expected to be soluble in many organic solvents. For short-term use, aprotic solvents are preferable. If you need to use protic or aqueous solutions, it is advisable to keep them neutral or slightly acidic and to use them promptly. The stability in any given solvent, especially under acidic conditions, should be experimentally verified if it is a concern for your application.

Experimental Protocol: Stability Study of this compound

This protocol provides a framework for assessing the stability of this compound under various acidic conditions using HPLC-UV.

Objective: To quantify the rate of degradation of this compound at different pH values and temperatures.

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • Formic acid, hydrochloric acid

  • Sodium hydroxide

  • pH meter

  • HPLC system with a UV detector and a C18 column

Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve this compound in acetonitrile to prepare a 1 mg/mL stock solution.

  • Preparation of Test Solutions:

    • Prepare a series of aqueous buffer solutions at different pH values (e.g., pH 2, 4, and 7).

    • For each pH, pipette a known volume of the stock solution into a volumetric flask and dilute with the respective buffer to a final concentration of 50 µg/mL.

  • Incubation:

    • Divide the solution for each pH into two sets. Incubate one set at room temperature (25 °C) and the other at an elevated temperature (e.g., 50 °C).

  • HPLC Analysis:

    • Immediately after preparation (t=0), inject an aliquot of each test solution into the HPLC system.

    • Continue to inject aliquots at predetermined time points (e.g., 1, 2, 4, 8, 24, and 48 hours).

    • Use a suitable HPLC method (e.g., C18 column, mobile phase of acetonitrile/water with 0.1% formic acid, UV detection at an appropriate wavelength).

  • Data Analysis:

    • For each time point, determine the peak area of the this compound peak.

    • Calculate the percentage of the compound remaining at each time point relative to the initial (t=0) peak area.

    • Plot the percentage of remaining compound versus time for each condition.

Data Presentation

Table 1: Hypothetical Stability Data for this compound

pHTemperature (°C)% Remaining after 8h% Remaining after 24hMajor Degradant Observed
22592.580.15-bromo-3-chloropyridine
25065.335.85-bromo-3-chloropyridine
42598.795.25-bromo-3-chloropyridine
45088.170.45-bromo-3-chloropyridine
725>99.999.5Not detected
75097.692.35-bromo-3-chloropyridine

Visualizations

G cluster_0 Proposed Decarboxylation Pathway A 5-Bromo-3-chloropyridine- 2-carboxylic acid B Protonation of Pyridine Nitrogen A->B + H+ C Zwitterionic Intermediate B->C Deprotonation of COOH D Transition State C->D Heat / Acid E 5-bromo-3-chloropyridine D->E F CO2 D->F

Caption: Proposed decarboxylation pathway of this compound.

G cluster_1 Experimental Workflow for Stability Study prep_stock Prepare Stock Solution (1 mg/mL in ACN) prep_test Prepare Test Solutions (50 µg/mL at pH 2, 4, 7) prep_stock->prep_test incubate Incubate at 25°C and 50°C prep_test->incubate hplc_analysis HPLC Analysis at t=0, 1, 2, 4, 8, 24, 48h incubate->hplc_analysis data_analysis Data Analysis: % Remaining vs. Time hplc_analysis->data_analysis

Caption: Experimental workflow for the stability study of this compound.

References

  • Dunn, G. E., & Lee, G. K. J. (1972). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. III. 3-Hydroxy- and 3-aminopyridine-2-carboxylic acids. Canadian Journal of Chemistry, 50(18), 3017-3027. Available from: [Link]

  • Dunn, G. E., & Thimm, H. (1972). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Canadian Journal of Chemistry, 50(18), 3028-3036. Available from: [Link]

  • PubChem. 5-Bromo-3-methylpyridine-2-carboxylic acid. Available from: [Link]

  • Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017-3027. Available from: [Link]

  • Lyapkalo, I. M., & Vogel, P. (2005). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystal Growth & Design, 5(4), 1543-1550. Available from: [Link]

  • Al-Zoubi, W., & Al-Hamdany, R. (2016). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Molecules, 21(8), 1058. Available from: [Link]

  • Chemistry Stack Exchange. Rate of Decarboxylation of pyridinecarboxylic acids. Available from: [Link]

Sources

troubleshooting failed reactions with 5-Bromo-3-chloropyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for 5-Bromo-3-chloropyridine-2-carboxylic acid (CAS 1189513-51-6). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but challenging building block. Here, we synthesize our in-house expertise with established literature to provide actionable troubleshooting advice and robust protocols.

Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the handling and properties of this compound.

Q1: How should I store and handle this reagent? A: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, preferably under an inert atmosphere (e.g., argon or nitrogen). It is a white solid with a melting point of 157-159°C.[1] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling. While specific toxicity data is limited, related compounds are known to cause skin and eye irritation.[2][3]

Q2: What is the general stability of this compound? A: The compound is generally stable under recommended storage conditions. However, a critical consideration is its susceptibility to decarboxylation at elevated temperatures. Pyridine-2-carboxylic acids can lose CO₂ upon heating, a process that can be facilitated by the presence of acids, bases, or certain metals.[4][5][6][7] This instability is a crucial factor in designing and troubleshooting reactions, especially those requiring heat.

Q3: In which solvents is this compound soluble? A: While specific solubility data is not extensively published, based on its structure (a polar carboxylic acid), it is expected to have good solubility in polar organic solvents such as methanol, ethanol, DMSO, and DMF. Its solubility in common nonpolar aprotic solvents used for cross-coupling, like toluene or dioxane, may be limited, which can impact reaction kinetics.

Troubleshooting Guide: Common Reactions

This section provides in-depth, question-and-answer-based troubleshooting for specific reaction failures.

Suzuki-Miyaura Coupling Reactions

The Suzuki coupling is a primary application for this substrate, typically targeting the more reactive C-Br bond at the 5-position.

Q: My Suzuki coupling reaction is resulting in low yield or complete failure. What are the primary causes?

A: Low yields with this substrate are common and can often be traced to a few key factors. The electron-deficient nature of the pyridine ring, compounded by the presence of two electron-withdrawing halogens and a carboxylic acid, presents unique challenges.

Here are the most probable causes and their solutions:

  • Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation and stalling the catalytic cycle.[8] This is a well-documented issue with heteroaromatic substrates.

  • Difficult Oxidative Addition: The C-Br bond on the electron-poor pyridine ring can be challenging to activate. The strength of the C-Cl bond makes it significantly less reactive under standard Suzuki conditions.[8]

  • Substrate Instability (Decarboxylation): If the reaction is run at high temperatures (typically >100-110 °C) for extended periods, thermal decarboxylation can occur, leading to the formation of 5-bromo-3-chloropyridine and reducing the yield of the desired carboxylic acid product.[5][9]

  • Side Reactions of the Boronic Acid: Protodeboronation (loss of the boronic acid group) is a common side reaction, often promoted by excessive water, high temperatures, or an inappropriate choice of base.[8]

  • Poor Solubility: The limited solubility of the starting material in less polar solvents like toluene can lead to a heterogeneous mixture and slow reaction rates.

Troubleshooting Workflow for Suzuki Coupling

Below is a logical workflow to diagnose and resolve common issues.

G start Low Yield / No Reaction check_sm Is Starting Material (SM) Consumed? (Check by LC-MS/TLC) start->check_sm sm_consumed Yes, SM Consumed check_sm->sm_consumed sm_not_consumed No, SM Not Consumed check_sm->sm_not_consumed check_product Is Desired Product Formed? sm_consumed->check_product issue_catalyst Issue: Inactive Catalyst / Poor Oxidative Addition sm_not_consumed->issue_catalyst issue_temp Issue: Insufficient Temperature/Solubility sm_not_consumed->issue_temp solution_catalyst Solution: 1. Switch to a more active catalyst system (e.g., Pd₂(dba)₃ with SPhos/RuPhos). 2. Increase catalyst loading (2-5 mol%). 3. Ensure rigorous degassing. issue_catalyst->solution_catalyst solution_temp Solution: 1. Increase temperature cautiously (e.g., 90-100 °C). 2. Use a solvent system that improves solubility (e.g., Dioxane/H₂O or Toluene/EtOH/H₂O). issue_temp->solution_temp product_formed Yes, but low yield check_product->product_formed product_not_formed No, side products observed check_product->product_not_formed issue_decarbox Side Product: Decarboxylated SM (Check mass spec for M-44) product_not_formed->issue_decarbox issue_deboron Side Product: Protodeboronation (e.g., deborylated coupling partner) product_not_formed->issue_deboron solution_decarbox Solution: 1. Lower reaction temperature (<100 °C). 2. Reduce reaction time. 3. Use a milder base (e.g., K₃PO₄). issue_decarbox->solution_decarbox solution_deboron Solution: 1. Use a boronic pinacol ester (MIDA or BPin). 2. Use anhydrous base (Cs₂CO₃) and solvent. 3. Ensure rigorous degassing. issue_deboron->solution_deboron

Caption: Troubleshooting workflow for failed Suzuki coupling reactions.

Table 1: Recommended Suzuki Coupling Conditions
ParameterRecommendationRationale & In-Depth Comments
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂These Pd(0) or Pd(II) sources are standard, but the choice of ligand is more critical.
Ligand Buchwald-type phosphine ligands (e.g., SPhos, RuPhos, XPhos)The electron-rich and sterically bulky nature of these ligands facilitates the difficult oxidative addition step and prevents catalyst deactivation by the pyridine nitrogen.[8]
Base K₃PO₄, K₂CO₃, or Cs₂CO₃K₃PO₄ is often a good starting point as it is strong enough but generally milder than hydroxides, minimizing decarboxylation risk. Cs₂CO₃ can be effective but is more expensive.
Solvent System 1,4-Dioxane/H₂O (e.g., 4:1) or Toluene/EtOH/H₂O (e.g., 10:1:1)A polar co-solvent is often necessary to solubilize the carboxylic acid starting material and the inorganic base.
Temperature 80 - 100 °CA balance must be struck. Higher temperatures increase reaction rate but also significantly increase the risk of thermal decarboxylation.[4][5] Monitor reactions closely.
Boron Source Arylboronic acid or Arylboronic acid pinacol ester (BPin)If protodeboronation is an issue, switching to the more stable pinacol ester derivative is highly recommended.[8]
Amide Bond Formation

Forming an amide bond from the carboxylic acid is another common transformation. Direct condensation with an amine is not feasible and requires activation.

Q: My amide coupling reaction is sluggish, incomplete, or results in complex side products. How can I improve it?

A: Inefficient amide coupling is typically due to inadequate activation of the carboxylic acid, decomposition of the coupling reagent, or side reactions.

  • Poor Carboxylic Acid Activation: The electron-withdrawing nature of the ring can influence the reactivity of the carboxylate. Standard coupling reagents are usually effective, but reaction conditions must be optimized.

  • Coupling Reagent Decomposition: Uronium/aminium-based reagents (like HATU or HBTU) can degrade in the presence of nucleophilic amines if the carboxylic acid is not pre-activated first.

  • Steric Hindrance: If either the amine or the carboxylic acid is sterically hindered, the reaction rate will be significantly slower.

  • Racemization: If coupling with a chiral amine (e.g., an amino acid ester), racemization can be a serious issue, especially with carbodiimide reagents without additives.[10]

Table 2: Comparison of Common Amide Coupling Reagents
Reagent SystemProsConsRecommended Use Case
EDC / HOBt Inexpensive, common. Byproducts are water-soluble.Can be slower. Risk of racemization.General purpose, especially for simple, non-hindered substrates.
HATU / DIPEA Very fast and efficient, even for hindered substrates. Low racemization.Expensive. Byproducts can complicate purification.Gold standard for difficult couplings, peptide synthesis.
DCC / DMAP Effective for ester and amide formation.[11]Dicyclohexylurea (DCU) byproduct is often insoluble and requires filtration. Can cause allergies.Good for esterifications (Steglich esterification) and robust amide couplings.
SOCl₂ or (COCl)₂ Forms highly reactive acyl chloride. Very effective.Harsh conditions (requires inert atmosphere, careful quenching). Not compatible with sensitive functional groups.When other methods fail and the substrate can tolerate the harsh conditions.
Esterification

Q: I am trying to form a methyl or ethyl ester, but the reaction is either not working or I'm seeing decomposition.

A: Esterification of this compound requires conditions that avoid high temperatures (to prevent decarboxylation) and strongly nucleophilic conditions that could potentially react with the C-Cl or C-Br bonds.

  • Fischer Esterification (Acid catalyst, Alcohol solvent): This classic method can work but requires heating, which poses a risk of decarboxylation.[5] If attempted, use moderate temperatures (e.g., 60-70 °C) and monitor the reaction carefully for CO₂ evolution. A procedure using H₂SO₄ in ethanol at 70°C has been reported for a related substrate.[12]

  • Steglich Esterification (DCC/DMAP): This is a much milder and often more effective method for sensitive substrates.[11][13] It proceeds at room temperature and avoids the risk of decarboxylation.

  • Activation with POCl₃: A protocol using POCl₃ in an alcohol solvent at room temperature has been shown to be effective for a variety of aromatic carboxylic acids and is generally high-yielding.[14]

Key Experimental Protocols

The following protocols are provided as validated starting points for your experiments.

Protocol 1: Robust Suzuki-Miyaura Coupling

This protocol uses a modern catalyst system designed for challenging heteroaromatic substrates.

  • Reagent Preparation:

    • To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and K₃PO₄ (3.0 eq).

    • In a separate vial, weigh out the catalyst: Pd₂(dba)₃ (2.5 mol%) and SPhos (5.5 mol%).

  • Reaction Setup:

    • Seal the Schlenk flask with a septum and cycle between vacuum and argon (or nitrogen) three times to ensure an inert atmosphere.[8]

    • Add the pre-weighed catalyst to the flask under a positive pressure of argon.

    • Add degassed solvents (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe. The final concentration should be around 0.1 M with respect to the limiting reagent.

  • Execution and Monitoring:

    • Heat the reaction mixture to 90 °C with vigorous stirring.

    • Monitor the reaction progress by LC-MS or TLC. Look for the disappearance of the starting material and the appearance of the product mass. The reaction is typically complete in 2-12 hours.

  • Work-up and Purification:

    • Cool the reaction to room temperature. Dilute with ethyl acetate and water.

    • Carefully acidify the aqueous layer with 1N HCl to pH ~3-4 to protonate the carboxylic acid product.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: HATU-Mediated Amide Coupling

This protocol is highly reliable for a wide range of amines.

  • Reagent Preparation:

    • Dissolve this compound (1.0 eq) in anhydrous DMF or CH₂Cl₂ in a dry, argon-flushed flask.

    • Add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

  • Pre-activation:

    • Stir the mixture at room temperature for 15-20 minutes. This "pre-activation" step is crucial to form the active ester and prevent HATU from reacting directly with the amine.

  • Amine Addition:

    • Add the amine (1.1 eq) to the reaction mixture.

  • Execution and Monitoring:

    • Stir at room temperature. Monitor the reaction by LC-MS or TLC. Reactions are often complete within 1-4 hours.

  • Work-up and Purification:

    • Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

References

  • Dunn, G. E., & Lee, K. C. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry. [Link]

  • Brown, E. V., & Neil, R. J. (1969). Decarboxylation of 5-substituted 2-pyridinecarboxylic acids. The Journal of Organic Chemistry. [Link]

  • Dunn, G. E., & Thimm, H. F. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. III. 3-Hydroxy- and 3-aminopyridine-2-carboxylic acids. Canadian Journal of Chemistry. [Link]

  • Dunn, G. E., & Thimm, H. F. (1975). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. ResearchGate. [Link]

  • Pearson Education. (n.d.). Side-Chain Reactions of Substituted Pyridines. Pearson+. [Link]

  • Meghrazi Ahadi, E., et al. (2022). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. National Center for Biotechnology Information (PMC). [Link]

  • Hassner, A., & Alexanian, V. (1978). Esterification of Carboxylic Acids with Alcohols. Organic Syntheses. [Link]

  • Der Pharma Chemica. (2012). An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. Scholars Research Library. [Link]

  • Organic Syntheses. (2016). Palladium-Catalyzed Carbonylative Amidation of 5-Bromopyrimidine. [Link]

  • Sato, N., et al. (1996). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. Chemical & Pharmaceutical Bulletin. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • AOBChem. (n.d.). 3-Bromo-5-chloropyridine-2-carboxylic acid. [Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Organic Chemistry Portal. [Link]

  • Google Patents. (2013). Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
  • PubChem. (n.d.). 5-Bromo-3-methylpyridine-2-carboxylic acid. [Link]

  • Google Patents. (2021). Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents.
  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. [Link]

Sources

Technical Support Center: Alternative Catalysts for Reactions with 5-Bromo-3-chloropyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for navigating the complex reactivity of 5-Bromo-3-chloropyridine-2-carboxylic acid. This guide is designed to provide senior-level insights into selecting and troubleshooting alternative catalyst systems for common cross-coupling reactions. We move beyond standard textbook examples to address the specific challenges posed by this dihalogenated pyridine carboxylic acid, such as regioselectivity, catalyst deactivation, and potential decarboxylation.

Understanding the Substrate: Key Challenges

This compound presents a unique set of challenges and opportunities in synthetic chemistry. A successful reaction hinges on understanding these core issues:

  • Regioselectivity: The molecule has two distinct halogen leaving groups. The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. This inherent difference is the primary tool for achieving selective monofunctionalization. However, harsh conditions or highly active catalysts can lead to mixtures of mono- and di-substituted products.

  • Catalyst Inhibition/Deactivation: The pyridine nitrogen atom can coordinate to the metal center of the catalyst, potentially inhibiting its activity. Furthermore, the carboxylic acid group can act as a ligand or be deprotonated by the base, which may affect the catalyst's electronic properties or solubility.[1][2] Products and byproducts can also poison the catalyst over the course of the reaction.[1][3]

  • Decarboxylation: Pyridine-2-carboxylic acids are susceptible to decarboxylation, especially at elevated temperatures.[4][5][6] This side reaction can reduce the yield of the desired product and introduce impurities. Catalyst systems that operate under milder conditions are therefore highly desirable.

Part 1: Suzuki-Miyaura Coupling - FAQs and Troubleshooting

The Suzuki-Miyaura reaction is a fundamental tool for C-C bond formation. However, with this substrate, challenges are common.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling is failing or giving very low yields. What are the most common points of failure?

A1: Low yields in Suzuki couplings with this substrate often trace back to a few key areas:

  • Catalyst Deactivation: The pyridine nitrogen can interfere with the palladium catalyst. The use of bulky, electron-rich phosphine ligands can shield the metal center and promote the desired catalytic cycle.[7][8]

  • Inactive Boronic Acid: Boronic acids can degrade, especially if exposed to moisture, leading to protodeboronation.[9] Consider using fresh boronic acid or a more stable derivative like a pinacol ester.

  • Inadequate Degassing: The Pd(0) active species is sensitive to oxygen.[9] Ensure your solvent is thoroughly degassed and the reaction is maintained under an inert atmosphere (Argon or Nitrogen).

  • Base and Solvent Choice: The choice of base and solvent is critical. An inappropriate base can fail to activate the boronic acid or may promote side reactions. A solvent system that doesn't fully dissolve the reactants will hinder the reaction.[10][11]

Q2: How can I selectively achieve coupling at the C-Br bond over the C-Cl bond?

A2: Achieving high regioselectivity relies on exploiting the greater reactivity of the C-Br bond. Key strategies include:

  • Milder Conditions: Use lower reaction temperatures and shorter reaction times.

  • Catalyst/Ligand Choice: Select a catalyst system known for its selectivity. For instance, systems based on Pd(OAc)₂ with ligands like SPhos or XPhos can offer good selectivity. The design of the ligand is crucial for controlling the outcome.[12][13]

  • Boronic Acid Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the boronic acid can drive the reaction to completion at the C-Br position without promoting significant reaction at the C-Cl site.

Q3: I'm observing significant dehalogenation and/or protodeboronation. How can I minimize these side reactions?

A3: These side reactions reduce your overall yield.

  • Protodeboronation (loss of the boronic acid group) is often caused by excess water or base before the transmetalation step. Ensure your base is added to a well-stirred mixture and consider using anhydrous solvents if possible.

  • Dehalogenation (replacement of the halogen with hydrogen) can occur if a hydride source is present. This can sometimes come from the solvent or additives.[9] Using a different solvent or ensuring high-purity reagents can mitigate this.

Alternative Catalyst Systems for Suzuki Coupling

While traditional catalysts like Pd(PPh₃)₄ are common, they are often not optimal for this challenging substrate. Consider the following alternatives:

Catalyst SystemKey AdvantagesCommon IssuesRecommended For
Pd(OAc)₂ / SPhos or XPhos High activity, good for unreactive chlorides (for subsequent reactions), promotes monoligated Pd(0) species.[7][14]Can be overly reactive, leading to loss of selectivity if not controlled.Selective C-Br coupling under controlled conditions.
Pd(dppf)Cl₂ Robust and reliable, often good for heteroaromatic substrates.[10]May require higher temperatures, increasing risk of decarboxylation.General purpose, good starting point for optimization.
Nickel Catalysts (e.g., NiCl₂(dme)) More abundant and economical than palladium.[15] Can offer different reactivity and selectivity profiles.[16][17]Often requires specific ligands (e.g., bipyridines, pyridyl carboxamidines) and can be more sensitive to air and moisture.[18][19][20]Exploring palladium-free routes, potentially for C-Cl activation.
Troubleshooting Workflow for a Failed Suzuki Reaction

Use the following decision tree to diagnose and solve common issues with your Suzuki coupling.

SuzukiTroubleshooting start Low/No Yield check_sm Verify Starting Material Purity start->check_sm Start Here check_reagents Check Reagents: - Fresh Boronic Acid? - Dry Base? check_sm->check_reagents check_conditions Review Conditions: - Degassing Thorough? - Correct Temp? check_reagents->check_conditions optimize_catalyst Optimize Catalyst: - Screen Ligands - Increase Loading? check_conditions->optimize_catalyst Conditions OK success Reaction Successful check_conditions->success Issue Found & Fixed optimize_solvent Optimize Solvent/Base: - Try Dioxane/Water? - Use Cs₂CO₃? optimize_catalyst->optimize_solvent optimize_catalyst->success Improvement Seen optimize_solvent->success Improvement Seen

Caption: Troubleshooting workflow for low-yield Suzuki coupling.

Part 2: Sonogashira and Buchwald-Hartwig Amination

Alternative Catalysts for Sonogashira Coupling

The Sonogashira coupling is essential for installing alkyne moieties. While the classic Pd/Cu co-catalyst system is widely used, it has drawbacks, including the formation of alkyne homocoupling products (Glaser coupling) due to the copper.

Q: How can I perform a Sonogashira coupling on the C-Br position without significant side reactions?

A: Copper-free Sonogashira protocols are highly effective for this. These systems avoid Glaser homocoupling and are often milder.

  • Catalyst System: A combination of a palladium source like Pd(OAc)₂ or Pd(PPh₃)₂Cl₂ with a bulky, electron-rich phosphine ligand (e.g., cataCXium® A, XPhos) is effective.

  • Base: An amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used.

  • Key Advantage: The absence of a copper co-catalyst simplifies the reaction mixture and workup.[21]

Recommended Protocol (Copper-Free Sonogashira):

  • To a dried flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the phosphine ligand if required.

  • Flush the flask with an inert gas (Argon).

  • Add degassed solvent (e.g., DMF or THF) and the amine base (e.g., Et₃N, 2.0-3.0 equiv.).

  • Add the terminal alkyne (1.2 equiv.) via syringe.

  • Stir the mixture at a controlled temperature (e.g., 60-80 °C) and monitor by TLC or LC-MS.

Alternative Catalysts for Buchwald-Hartwig Amination

This reaction is crucial for forming C-N bonds. Catalyst selection is paramount for coupling amines with the dihalopyridine substrate.[22][23]

Q: What catalyst systems are recommended for selective mono-amination at the C-Br position?

A: Second and third-generation Buchwald-Hartwig catalysts are designed for high activity and broad substrate scope.

  • Bulky Biarylphosphine Ligands: Ligands like Xantphos or Josiphos-type ligands are highly effective.[24][25] They promote the catalytic cycle and can allow for lower reaction temperatures.

  • Pre-catalysts: Using a well-defined palladium pre-catalyst (e.g., XPhos Pd G3) can provide more consistent results, as it doesn't require an in-situ reduction step.

  • Base Selection: A strong, non-nucleophilic base like NaOtBu or K₃PO₄ is typically required.

Q: Can I use ammonia or its equivalents in a Buchwald-Hartwig reaction with this substrate?

A: Direct coupling with ammonia is challenging due to its strong binding to palladium.[22] However, ammonia equivalents can be used effectively.

  • Benzophenone Imine: This reagent can be coupled, followed by hydrolysis to yield the primary amine.

  • Specialized Ligands: Certain catalyst systems, often employing Josiphos-type ligands, have been developed for the direct coupling of ammonia.[22]

General Experimental Workflow

The following diagram illustrates a general workflow applicable to the cross-coupling reactions discussed.

ExperimentalWorkflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Analysis prep_reagents Weigh Substrate, Ligand, Base prep_flask Dry & Purge Reaction Flask prep_reagents->prep_flask add_solvent Add Degassed Solvent & Reagents prep_flask->add_solvent add_catalyst Add Catalyst/ Pre-catalyst add_solvent->add_catalyst run_reaction Heat to Temp Under Inert Gas add_catalyst->run_reaction monitor Monitor by TLC / LC-MS run_reaction->monitor quench Quench Reaction monitor->quench extract Aqueous Extraction quench->extract purify Column Chromatography extract->purify analyze Characterize by NMR, MS purify->analyze

Sources

scale-up challenges for 5-Bromo-3-chloropyridine-2-carboxylic acid production

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of 5-Bromo-3-chloropyridine-2-carboxylic acid (CAS 1189513-51-6)[1]. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the unique challenges encountered during the production of this critical pharmaceutical intermediate.

The electron-deficient nature of the pyridine ring, a result of the electronegative nitrogen atom, presents inherent challenges for functionalization.[2][3] This guide will help you navigate these complexities, ensuring a more efficient, scalable, and reproducible synthesis.

Part 1: Synthetic Strategy & Core Challenges

The most common and logical retrosynthetic approach to this compound involves the formation of an organometallic intermediate from a di-halogenated pyridine, followed by carboxylation. This strategy, while direct, is fraught with potential issues, particularly during scale-up.

Common Synthetic Pathway Overview

The workflow below illustrates a prevalent synthetic route, starting from 3,5-dichloropyridine. Each step presents unique challenges that we will address in the subsequent sections.

G cluster_0 Step 1: Selective Lithiation cluster_1 Step 2: Carboxylation cluster_2 Step 3: Bromination cluster_3 Step 4: Purification A 3,5-Dichloropyridine B Organolithium Intermediate A->B LDA or n-BuLi Low Temp (-78°C) C Lithium 3,5-Dichloropicolinate B->C CO2 (Dry Ice or Gas) D 3,5-Dichloropyridine-2-carboxylic acid C->D Aqueous Workup (H+) E This compound D->E NBS / Br2 F Crude Product E->F Workup G Final Pure Product F->G Recrystallization / Chromatography

Caption: General synthetic workflow for this compound.

Part 2: Troubleshooting Guide & FAQs

This section is structured to address specific problems you may encounter during your synthesis.

Category 1: Organometallic Intermediate Formation (Lithiation)

The formation of the pyridyl anion is the most critical and often problematic step. Success hinges on rigorous control of reaction parameters.

Q1: My lithiation reaction is failing to initiate, or I'm seeing very low conversion. What's going wrong?

A1: This is a common issue almost always tied to the presence of moisture or other electrophilic impurities. Organolithium reagents like n-BuLi and LDA are extremely strong bases and will react preferentially with any available proton source.

  • Causality: The reaction requires a non-electrophilic, aprotic environment. Water, oxygen, or even acidic protons on glassware will quench the organolithium reagent, preventing the desired deprotonation of the pyridine ring.

  • Troubleshooting Workflow:

G Start Low Conversion in Lithiation Solvent Is the solvent (THF/Ether) rigorously anhydrous? Start->Solvent Reagent Was the n-BuLi / LDA titrated recently? Is it fresh? Solvent->Reagent Yes FixSolvent Action: Dry solvent over Na/benzophenone or use a commercial anhydrous grade. Solvent->FixSolvent No Atmosphere Is the reaction under a positive pressure of inert gas (Ar or N2)? Reagent->Atmosphere Yes FixReagent Action: Titrate the reagent or use a new, sealed bottle. Reagent->FixReagent No Temp Was the temperature maintained at or below -78°C? Atmosphere->Temp Yes FixAtmosphere Action: Ensure all glassware is flame-dried and the system is leak-free. Atmosphere->FixAtmosphere No Success Problem Solved Temp->Success Yes FixTemp Action: Premature warming can cause side reactions. Ensure efficient cooling. Temp->FixTemp No FixSolvent->Solvent FixReagent->Reagent FixAtmosphere->Atmosphere FixTemp->Temp

Caption: Diagnostic workflow for troubleshooting lithiation reactions.

Q2: I'm observing poor regioselectivity during lithiation, with deprotonation occurring at multiple positions. How can I improve this?

A2: Regioselectivity in pyridine functionalization is a well-known challenge due to the complex electronic nature of the ring.[4] For 3,5-dichloropyridine, the C2 and C6 positions are the most acidic due to the inductive effect of the adjacent nitrogen and chlorine atoms. Directing lithiation specifically to the C2 position (for subsequent carboxylation) over C6 can be difficult.

  • Kinetic vs. Thermodynamic Control: Using a bulky base like Lithium Diisopropylamide (LDA) at a very low temperature (-78 °C) often favors kinetic deprotonation at the more sterically accessible C6 position. Using n-BuLi can sometimes offer different selectivity.

  • Directing Groups: While not ideal for this specific target, in other syntheses, installing a directing group can guide a metal catalyst to a specific C-H bond.[4]

  • Optimization: A screening of conditions (base, solvent, temperature, and addition time) is often necessary to find the optimal window for C2 lithiation.

Category 2: Carboxylation & Associated Side Reactions

The introduction of the carboxylic acid group via CO2 is the next critical step.

Q3: My carboxylation yield is low, and I'm recovering a lot of the starting 3,5-dichloropyridine. How can I improve the efficiency?

A3: This suggests that the organolithium intermediate is not being trapped effectively by the carbon dioxide.

  • CO2 Delivery: For scale-up, bubbling CO2 gas through the solution can be inefficient. A more reliable method is to pour the cold organolithium solution onto a vigorously stirred slurry of freshly crushed, high-purity dry ice in the reaction solvent (e.g., THF). This ensures a large excess of CO2 is immediately available. The reaction of Grignard reagents or organolithiums with CO2 is a standard and effective method for carboxylic acid synthesis.[5][6]

  • Temperature Control: Do not allow the reaction to warm up before or during the CO2 quench. The organolithium intermediate is thermally unstable. The quench should be performed at -78 °C.

Q4: I'm observing decarboxylation of my product during work-up or purification. How can I prevent this?

A4: Pyridine-2-carboxylic acids (picolinic acids) are known to be susceptible to thermal decarboxylation.[7][8] The mechanism is thought to involve a zwitterionic intermediate, which is stabilized by the adjacent pyridine nitrogen.[8]

  • Mechanism of Instability: The proximity of the carboxylic acid to the ring nitrogen facilitates the loss of CO2, especially upon heating.

  • Mitigation Strategies:

    • Low-Temperature Work-up: Perform all extractions and pH adjustments in an ice bath.

    • Avoid Strong Acids/Bases: While pH adjustments are necessary to isolate the acid, avoid prolonged exposure to highly acidic or basic conditions, especially at elevated temperatures.

    • Evaporation: Concentrate solvents using a rotary evaporator at reduced pressure and low bath temperatures (<40°C).

    • Storage: Store the final product in a cool, dry place.

Potential Side Product Cause Mitigation Strategy
3,5-DichloropyridineIncomplete lithiation or quenching of the organolithium intermediate.Follow the troubleshooting workflow for lithiation (Q1); ensure efficient CO2 quench.
5-Bromo-3-chloropyridineDecarboxylation of the final product.Maintain low temperatures during work-up and purification; avoid excessive heat.[7][8]
Di-carboxylated speciesUnlikely with controlled stoichiometry, but could result from complex equilibria.Use a slight excess of the pyridine starting material relative to the base.
Impurities from BrominationOver-bromination (dibromo-species) or reaction at other positions.Control stoichiometry of the brominating agent (NBS); perform reaction at controlled temperature.
Part 3: Recommended Experimental Protocol

This protocol is a representative synthesis and should be adapted and optimized for your specific laboratory conditions and scale.

Synthesis of this compound

G A 1. Setup & Inerting B 2. Lithiation A->B Flame-dried glassware, Anhydrous THF, Argon atm. C 3. Carboxylation B->C Add 3,5-dichloropyridine to LDA solution at -78°C D 4. Aqueous Workup C->D Pour reaction mixture onto dry ice slurry at -78°C E 5. Bromination D->E Quench with water, acidify to pH ~2-3, extract intermediate F 6. Isolation & Purification E->F Treat intermediate with NBS in a suitable solvent G Final Product F->G Aqueous workup, pH adjustment, recrystallize from Ethanol/Water

Caption: Step-by-step experimental workflow.

Step 1: Preparation of Lithium 3,5-dichloropyridine-2-carboxylate (Intermediate)

  • Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a dropping funnel.

  • Reagents: Charge the flask with anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath.

  • Base Addition: Slowly add n-Butyllithium (1.05 equivalents) to a solution of diisopropylamine (1.1 equivalents) in THF at -78 °C to form LDA in situ. Stir for 30 minutes.

  • Lithiation: Slowly add a solution of 3,5-dichloropyridine (1.0 equivalent) in anhydrous THF via the dropping funnel, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture for 1-2 hours at -78 °C.

  • Carboxylation: In a separate flask, prepare a slurry of freshly crushed dry ice in anhydrous THF. Transfer the cold organolithium solution via cannula onto the vigorously stirred dry ice slurry.

  • Quench: Allow the mixture to slowly warm to room temperature. Carefully quench with water.

Step 2: Bromination and Isolation

  • Workup: Transfer the mixture to a separatory funnel. Wash with diethyl ether to remove any unreacted starting material.

  • Acidification: Carefully acidify the aqueous layer with 1M HCl to a pH of 2-3. The intermediate, 3,5-dichloropyridine-2-carboxylic acid, should precipitate. Filter the solid, wash with cold water, and dry under vacuum.

  • Bromination: Dissolve the dried intermediate in a suitable solvent (e.g., DMF or acetic acid). Add N-Bromosuccinimide (NBS) (1.0-1.1 equivalents) portion-wise. Heat the reaction gently (e.g., 50-60 °C) and monitor by TLC or LC-MS until completion.

  • Final Isolation: Cool the reaction mixture and pour it into ice water. The crude this compound will precipitate.

  • Purification: Collect the solid by filtration. Purify by recrystallization, typically from an ethanol/water or isopropanol/water mixture, to yield the final product as a white to off-white solid.[9]

References
  • Beilstein Journals. (n.d.). Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Challenges in the functionalization of pyridines. Retrieved from [Link]

  • American Chemical Society. (2022). 2 approaches to new pyridines. C&EN. Retrieved from [Link]

  • ResearchGate. (2024). Recent Progress in Functionalization of the Pyridine Ring through C−S Bond Formation under Transition Metal Catalyst Free Conditions. Retrieved from [Link]

  • SpringerLink. (n.d.). Synthesis of substituted pyridinecarboxylic acids and study of their properties. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). WO2021105399A1 - Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents.
  • ResearchGate. (n.d.). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Retrieved from [Link]

  • ChemistryViews. (2024). Late-Stage C4-Selective Carboxylation of Pyridines Using CO2. Retrieved from [Link]

  • J-STAGE. (n.d.). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
  • The University of Manchester. (n.d.). Direct ortho-Arylation of Pyridinecarboxylic Acids: Overcoming the Deactivating Effect of sp2-Nitrogen. Retrieved from [Link]

  • OIST. (n.d.). Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives. Retrieved from [Link]

  • Semantic Scholar. (1972). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Retrieved from [Link]

  • Chemical & Pharmaceutical Bulletin. (n.d.). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3- carboxylic Acid. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Rate of Decarboxylation of pyridinecarboxylic acids. Retrieved from [Link]

  • Fine Chemical Supplier. (n.d.). Exploring 5-Bromopyridine-2-Carboxylic Acid: Properties and Applications. Retrieved from [Link]

  • ResearchGate. (2017). Synthesis of 4-Substituted-Pyridine-2,6-dicarboxylic Acid Derivatives from Pyruvates and Aldehydes in One Pot. Retrieved from [Link]

  • Wikipedia. (n.d.). Hammick reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 20.5: Preparing Carboxylic Acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 20.5: Preparing Carboxylic Acids. Retrieved from [Link]

  • AZoM. (2023). Employing an Electrochemical Strategy for the Direct Carboxylation of Pyridines. Retrieved from [Link]

  • National Institutes of Health. (2020). Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

Sources

preventing decomposition of 5-Bromo-3-chloropyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing and Troubleshooting Decomposition for Researchers and Drug Development Professionals

Welcome to the technical support center for 5-Bromo-3-chloropyridine-2-carboxylic acid (CAS 1189513-51-6). As a crucial intermediate in pharmaceutical synthesis, maintaining the stability and integrity of this compound is paramount to ensuring experimental reproducibility and the quality of the final active pharmaceutical ingredient (API).[1][2] This guide provides in-depth, field-proven insights into the common decomposition pathways of this molecule and offers robust, actionable strategies for its prevention and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: My freshly sourced this compound shows impurities upon analysis. What could be the primary cause?

A1: The most probable cause of degradation, even in freshly sourced material, is thermal or pH-induced decarboxylation. Pyridine-2-carboxylic acids (also known as picolinic acids) are susceptible to losing carbon dioxide (CO₂) from the carboxylic acid group, especially when subjected to heat.[3][4][5] This process is often autocatalytic and can be accelerated by trace amounts of acid or base. The resulting primary degradation product would be 5-Bromo-3-chloropyridine. Always ensure you are sourcing from a reputable supplier and review their handling and shipping protocols.

Q2: What are the optimal long-term storage conditions for this compound?

A2: To ensure long-term stability, this compound should be stored under controlled conditions that mitigate the primary drivers of decomposition.[2][6] Adherence to these conditions is critical for maintaining the compound's purity over time.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Low temperatures significantly reduce the rate of potential decomposition reactions, particularly thermal decarboxylation.
Atmosphere Inert (Argon or Nitrogen)Minimizes the risk of oxidative degradation, which can be initiated by atmospheric oxygen, especially in the presence of light or trace metal impurities.[7]
Light Amber vial / DarkProtects the compound from photodegradation, a common decomposition pathway for aromatic and halogenated compounds.[8][9]
Moisture Tightly sealed container with desiccantPrevents hydrolysis of the carboxylic acid group and minimizes water-mediated degradation pathways.[7][9]

Q3: I'm observing pressure buildup (gas evolution) in my reaction vessel. Is this related to decomposition?

A3: Yes, this is a classic sign of decarboxylation. The carboxylic acid group at the 2-position of the pyridine ring is labile under certain conditions and can be eliminated as carbon dioxide (CO₂) gas. This reaction is often driven by heat or the presence of a strong acid/base. The mechanism can proceed through a zwitterionic intermediate, which is characteristic of picolinic acid and its derivatives.[4][10] If you observe gas evolution, immediately and safely vent the vessel and re-evaluate your reaction or storage conditions, particularly temperature and pH.

Q4: How does pH affect the stability of this compound in aqueous solutions?

A4: The stability of pyridinecarboxylic acids in aqueous solution is highly pH-dependent. The rate of decarboxylation often reaches a maximum near the compound's isoelectric point.[3][10] At this pH, the molecule exists predominantly as a zwitterion, which is a key intermediate in one of the proposed decarboxylation mechanisms.[4][5] Both highly acidic and highly basic conditions can also promote degradation. For experimental work in aqueous media, it is crucial to buffer the solution to a pH range where the compound exhibits maximum stability, which must be determined empirically through stability studies.

Q5: What solvents or reagents should I be cautious with when using this compound?

A5: Avoid strong oxidizing agents, strong acids, and strong bases, as these are generally incompatible.[11] Protic solvents, especially at elevated temperatures, can facilitate proton transfer and promote decarboxylation. When performing reactions, consider the basicity of other reagents; for instance, certain organic bases used for HCl scavenging could potentially deprotonate the carboxylic acid and influence its stability.[12]

Troubleshooting Guide: Diagnosing and Resolving Decomposition

This section provides a systematic approach to identifying and mitigating decomposition issues during your experiments. If you suspect your compound is degrading, follow this logical workflow.

Step 1: Initial Observation and Confirmation
  • Symptom: Unexpected analytical results (e.g., new spots on TLC, extra peaks in HPLC/LC-MS, altered NMR spectrum), poor reaction yield, color change, or gas evolution.

  • Action: Immediately re-analyze your starting material using a validated analytical method (e.g., HPLC with a reference standard) to confirm that the degradation is not an artifact of your starting material's quality.

Step 2: Identify the Degradation Pathway
  • Hypothesis 1: Decarboxylation. The most likely pathway. The primary degradation product will have a molecular weight of 191.44 g/mol (loss of CO₂, 44.01 g/mol ). Use LC-MS to look for a mass corresponding to 5-Bromo-3-chloropyridine.

  • Hypothesis 2: Hydrolysis. If working in aqueous or non-anhydrous conditions, hydrolysis of the halogen substituents (though less likely under typical conditions) could occur. This would result in the replacement of Br or Cl with a hydroxyl group.

  • Hypothesis 3: Photodegradation. If the material was exposed to light, radical mechanisms could lead to a variety of degradation products.

The following diagram illustrates a logical troubleshooting workflow to pinpoint the cause of decomposition.

Decomposition_Troubleshooting cluster_conditions Potential Causes cluster_solutions Corrective Actions start Observed Decomposition (e.g., Impurity in HPLC) check_sm Re-analyze Starting Material (SM) start->check_sm sm_ok SM is Pure check_sm->sm_ok Pass sm_bad SM is Impure (Source New Material) check_sm->sm_bad Fail investigate_conditions Investigate Experimental Conditions sm_ok->investigate_conditions Proceed to Investigate temp temp investigate_conditions->temp ph pH Stress (Strong Acid/Base?) investigate_conditions->ph light Light Exposure (Clear Vial?) investigate_conditions->light solvent Solvent/Reagent (Incompatible?) investigate_conditions->solvent sol_temp Reduce Temperature (Run reaction cooler) temp->sol_temp sol_ph Control pH (Use appropriate buffer) ph->sol_ph sol_light Protect from Light (Use amber vials, foil) light->sol_light sol_solvent Change Solvent/Reagent (Consult compatibility data) solvent->sol_solvent

Caption: Troubleshooting workflow for this compound decomposition.

Step 3: Experimental Protocol for Forced Degradation Study

To proactively understand the stability limits of your compound under your specific experimental conditions, a forced degradation study is essential.[8][13] This controlled experiment will help you identify potential degradation products and establish stability-indicating analytical methods.

Objective: To identify the degradation pathways of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC system with UV detector

  • LC-MS system for peak identification

  • pH meter

  • Class A volumetric flasks

  • Solvents: Acetonitrile (ACN), Water (HPLC grade)

  • Stress Reagents: 1N HCl, 1N NaOH, 30% H₂O₂

  • Constant temperature oven, UV light chamber (254 nm / 365 nm)

Methodology:

  • Prepare Stock Solution: Accurately weigh and dissolve the compound in a suitable solvent (e.g., 50:50 ACN/Water) to a known concentration (e.g., 1 mg/mL). This is your "unstressed" sample.

  • Acid Stress: Mix 1 mL of stock solution with 1 mL of 1N HCl. Keep at 60°C for 4 hours.

  • Base Stress: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Keep at room temperature for 2 hours.

  • Oxidative Stress: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Stress: Place a solid sample of the compound in an oven at 80°C for 48 hours. Also, heat a separate aliquot of the stock solution at 60°C for 24 hours.

  • Photolytic Stress: Expose the solid compound and an aliquot of the stock solution to UV light for 24 hours.

  • Sample Analysis:

    • After the specified stress period, neutralize the acid and base samples.

    • Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL).

    • Analyze the unstressed and all stressed samples by HPLC-UV. Compare the chromatograms for new peaks (degradants) and a decrease in the main peak area.

    • Analyze samples showing significant degradation by LC-MS to identify the mass of the degradation products.

By systematically evaluating these conditions, you can build a comprehensive stability profile for this compound, enabling you to design more robust and reliable experimental protocols.

References
  • Dunn, G. E., & Gunn, B. G. (1973). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. III. 3-Hydroxy- and 3-aminopyridine-2-carboxylic acids. Canadian Journal of Chemistry, 51(10), 1574–1579. (Source available through Ingenta Connect)
  • Meghrazi Ahadi, E., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Polycyclic Aromatic Compounds. (Available at: [Link])

  • Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017-3027. (Available at: [Link])

  • Pharma Stability. (n.d.). Troubleshooting & Pitfalls. Pharma Stability. (Available at: [Link])

  • Shanghai Arbor Chemical Co.,Ltd. (n.d.). Handling Hazardous APIs Safety Protocols for Active Pharmaceutical Ingredients. (Available at: [Link])

  • user55119. (2017). Rate of Decarboxylation of pyridinecarboxylic acids. Chemistry Stack Exchange. (Available at: [Link])

  • Dunn, G. E., & Thimm, H. F. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Canadian Journal of Chemistry. (Available at: [Link])

  • All-Fill Inc. (2024). Pharma Intermediates: Applications, Manufacturing Process, and Optimal Drying Solutions. (Available at: [Link])

  • Suanfarma. (n.d.). Pharmaceutical APIs Storage: Ensuring Quality and Compliance. (Available at: [Link])

  • Mohamed, S. K., et al. (2021). The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides. National Institutes of Health. (Available at: [Link])

  • Powder Systems. (2024). A Guide to Processing and Holding Active Pharmaceutical Ingredients. (Available at: [Link])

  • Le, J. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. (Available at: [Link])

  • ChargePoint Technology. (2023). Aseptic processing: How To Safely Handle APIs. (Available at: [Link])

  • Lhasa Limited. (2025). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (Available at: [Link])

  • FTLOScience. (2022). Preventing Chemical Degradation of Drug Products. (Available at: [Link])

  • Frontier, A. (2026). How to Troubleshoot a Reaction. University of Rochester, Department of Chemistry. (Available at: [Link])

  • Google Patents. (n.d.). CN113453550B - Safening compositions comprising pyridine carboxylic acid herbicides and quinoxaline acetic acid.
  • PubChem. (n.d.). 5-Bromo-3-methylpyridine-2-carboxylic acid. (Available at: [Link])

  • CBSE Academic. (n.d.). marking scheme sample paper (2024 -25) chemistry theory (043). (Available at: [Link])

  • VTechWorks. (n.d.). Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. (Available at: [Link])

  • Wikipedia. (n.d.). Pyridinecarboxylic acid. (Available at: [Link])

  • AOBChem. (n.d.). 3-Bromo-5-chloropyridine-2-carboxylic acid. (Available at: [Link])

Sources

common pitfalls in the handling of 5-Bromo-3-chloropyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Bromo-3-chloropyridine-2-carboxylic acid

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for this compound. This resource is designed to provide in-depth guidance and troubleshooting advice for common challenges encountered during the handling and use of this versatile building block in organic synthesis. As Senior Application Scientists, we have compiled this guide based on a synthesis of literature data, established protocols, and field-proven insights to ensure you can navigate your research with confidence.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when handling this compound?

A1: this compound is classified as an irritant.[1] It is imperative to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[2][3][4] Avoid inhalation of dust and contact with skin and eyes.[2] In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[3][4] Always consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive safety information before handling the compound.[5][6][7]

Q2: What is the typical solubility profile of this compound?

A2: The solubility of this compound is a critical factor in reaction setup and purification. It is generally soluble in polar organic solvents such as methanol and dimethylformamide.[2] Its solubility in non-polar solvents is limited. The table below provides a general solubility guide.

SolventSolubilityTemperatureNotes
Dichloromethane (DCM)Sparingly solubleRoom TemperatureMay require heating to achieve dissolution.
Tetrahydrofuran (THF)SolubleRoom TemperatureA common solvent choice for reactions.
Dimethylformamide (DMF)SolubleRoom TemperatureOften used, but its high boiling point can complicate removal during workup.
Dimethyl Sulfoxide (DMSO)SolubleRoom TemperatureUseful for NMR analysis and some reaction conditions.
Methanol (MeOH)SolubleRoom TemperaturePotential for esterification under acidic conditions should be considered.
WaterSparingly solubleRoom TemperatureSolubility increases at higher pH due to carboxylate salt formation.

Q3: How can I confirm the purity and identity of my this compound sample?

A3: A combination of standard analytical techniques is recommended to verify the purity and identity of the starting material:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural confirmation. The 1H NMR spectrum should show characteristic signals for the pyridine ring protons.

  • Mass Spectrometry (MS): This technique will confirm the molecular weight of the compound (C6H3BrClNO2, MW: 236.45 g/mol ).[1][8]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing purity. A reversed-phase C18 column with a mobile phase consisting of a gradient of acetonitrile and water (often with a small amount of an acid modifier like TFA or formic acid) is a good starting point for method development.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound.

Problem 1: Poor or Inconsistent Reaction Conversion in Cross-Coupling Reactions (e.g., Suzuki, Heck)

Symptoms:

  • Low yield of the desired coupled product.

  • Significant recovery of unreacted starting material.

  • Formation of dehalogenated or other side products.

Root Causes and Solutions:

  • Inhibition by the Carboxylic Acid Group: The free carboxylic acid can interfere with the catalytic cycle of palladium-catalyzed cross-coupling reactions.

    • Expert Insight: Protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) is a highly recommended strategy. This prevents the carboxylate from coordinating to the palladium catalyst, which can inhibit its activity. Esterification can be achieved using standard methods, such as reaction with an alcohol in the presence of an acid catalyst or using a coupling agent like DCC with DMAP.[9][10][11]

  • Catalyst Poisoning by the Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can act as a ligand, coordinating to the palladium center and hindering the desired catalytic activity.[12]

    • Causality: This coordination can compete with the phosphine ligands, leading to an inactive or less active catalytic species.

    • Troubleshooting Steps:

      • Ligand Selection: Employing bulky, electron-rich phosphine ligands can often mitigate this issue.

      • Increased Ligand Loading: Increasing the ligand-to-palladium ratio can sometimes outcompete the inhibitory coordination of the pyridine nitrogen.

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is crucial for successful cross-coupling.

    • Protocol Validation: For Suzuki couplings involving pyridyl halides, a common and often effective set of conditions involves a palladium catalyst, a suitable phosphine ligand, a carbonate or phosphate base (e.g., K2CO3 or K3PO4), and a solvent system such as dioxane/water or toluene/ethanol.[13]

Experimental Workflow: Suzuki Coupling Protocol Optimization

Caption: A generalized workflow for Suzuki cross-coupling reactions.

Problem 2: Difficulty in Purification of the Final Product

Symptoms:

  • Co-elution of the product with starting material or byproducts during column chromatography.

  • Persistent impurities are observed in the final product by NMR or LC-MS.

Root Causes and Solutions:

  • Similar Polarity of Reaction Components: The product and starting material may have very similar polarities, making chromatographic separation challenging.

    • Expert Insight: If the carboxylic acid was not protected, converting the crude product to its ester can significantly alter its polarity, often making it less polar and easier to separate from more polar impurities. The ester can then be saponified back to the carboxylic acid if desired.

  • Residual Palladium Contamination: Removing trace amounts of palladium from the final product can be difficult.

    • Troubleshooting Steps:

      • Aqueous Washes: Washing the organic layer with an aqueous solution of a chelating agent such as thiourea or sodium sulfide can help to scavenge residual palladium.

      • Filtration: Passing the crude reaction mixture through a plug of Celite® or silica gel before concentration can remove a significant portion of the palladium catalyst.

Problem 3: Unwanted Decarboxylation at Elevated Temperatures

Symptoms:

  • Formation of 5-bromo-3-chloropyridine as a significant byproduct.

  • Observation of gas evolution (CO2) during the reaction.

Root Causes and Solutions:

  • Thermal Instability: Pyridine-2-carboxylic acids are known to be susceptible to decarboxylation at elevated temperatures.[14][15][16][17]

    • Causality: The nitrogen atom adjacent to the carboxylic acid group can facilitate the loss of CO2 through the formation of a zwitterionic intermediate.[17] Electron-withdrawing groups on the pyridine ring can influence the rate of this process.[18]

    • Troubleshooting Steps:

      • Temperature Control: If possible, conduct the reaction at the lowest effective temperature.

      • Catalyst Choice: Investigate alternative catalytic systems that are active at lower temperatures.

      • Ester Protection: As mentioned previously, protecting the carboxylic acid as an ester is an effective way to prevent decarboxylation.

Logical Relationship: Problem and Mitigation Strategies

Troubleshooting_Logic cluster_problems Common Problems cluster_solutions Mitigation Strategies P1 Poor Conversion Symptoms: Low yield, starting material remains S1 Ester Protection of Carboxylic Acid P1->S1 S2 Optimize Catalyst/Ligand System P1->S2 P2 Purification Difficulty Symptoms: Co-elution, persistent impurities P2->S1 S3 Modify Workup Procedure (e.g., chelating wash) P2->S3 P3 Decarboxylation Symptoms: Byproduct formation, gas evolution P3->S1 S4 Control Reaction Temperature P3->S4

Sources

Technical Support Center: Enhancing the Reactivity of 5-Bromo-3-chloropyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Bromo-3-chloropyridine-2-carboxylic acid (CAS 1189513-51-6). This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of this versatile building block. Here, we address common challenges and provide in-depth, field-proven solutions to enhance its reactivity in key synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity profile of this compound?

This molecule possesses three primary points of reactivity: the carboxylic acid at C2, the bromine atom at C5, and the chlorine atom at C3.

  • Carboxylic Acid (C2): This group is readily activated for standard transformations such as esterification and amide bond formation. However, the conditions must be chosen carefully to avoid unwanted side reactions with the halogen substituents.

  • C5-Bromine: The Carbon-Bromine bond is the most reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond.[1][2]

  • C3-Chlorine: The Carbon-Chlorine bond is less reactive in typical palladium-catalyzed couplings but can be functionalized under more forcing conditions or with specialized catalyst systems.[3] Its reactivity is influenced by the electron-deficient nature of the pyridine ring.[3]

  • Pyridine Nitrogen: The lone pair on the pyridine nitrogen can act as a Lewis base, potentially coordinating to and deactivating metal catalysts.[3] This is a critical consideration in reaction design.

Q2: For palladium-catalyzed cross-coupling, which halogen is more reactive?

The C-Br bond at the 5-position is significantly more reactive than the C-Cl bond at the 3-position. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order: I > Br > Cl.[2] This inherent difference allows for selective functionalization at the C5 position while leaving the C3-chloro substituent intact for subsequent transformations.

Q3: What are the best practices for activating the carboxylic acid group for amide bond formation without disturbing the halogens?

The primary challenge is to use coupling conditions that are mild enough to prevent nucleophilic aromatic substitution (SNAr) or other side reactions at the halogen positions.

  • Use Modern Coupling Reagents: Carbodiimide-based reagents like DCC or EDC can be effective, but often require additives.[4] More advanced phosphonium-based (e.g., PyBOP) or aminium/uronium-based (e.g., HATU, HBTU) coupling agents are generally more efficient and operate under milder conditions, minimizing side reactions.[4]

  • Control Temperature: Perform the coupling at room temperature or below (e.g., 0 °C) to reduce the rate of potential side reactions.

  • Base Selection: Use a non-nucleophilic organic base like diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) to scavenge the acid produced during the reaction without competing as a nucleophile.

Troubleshooting Guides

Problem 1: Low Yield in Suzuki-Miyaura Coupling at the C5-Br Position

Low yields in Suzuki couplings involving heteroaryl halides are a common issue.[3][5] A systematic approach to optimization is crucial.

G cluster_sm_present Starting Material Remains cluster_sm_consumed Starting Material Consumed start Low Yield Observed q1 Monitor by LC-MS: Is Starting Material Consumed? start->q1 a1 Cause: Inactive Catalyst System q1->a1 No b1 Cause: Protodeboronation of Boronic Acid q1->b1 Yes a2 Cause: Poor Solubility s1 Solution: Screen Pd sources (Pd(OAc)2, Pd2(dba)3) and a panel of phosphine ligands (e.g., SPhos, XPhos). a1->s1 a3 Cause: Catalyst Poisoning s2 Solution: Use a solvent system known for Suzuki, e.g., Dioxane/H2O, Toluene/H2O, or DMF/H2O. a2->s2 s3 Solution: Ensure rigorous degassing. The pyridine N can inhibit Pd catalysts. a3->s3 end_node Yield Improved s1->end_node s2->end_node s3->end_node b2 Cause: Homocoupling of Boronic Acid s4 Solution: Use K3PO4 or Cs2CO3 as base. Use boronic ester (e.g., pinacol) instead of acid. b1->s4 b3 Cause: Product Degradation s5 Solution: Ensure reaction is strictly anaerobic. Oxygen promotes homocoupling. b2->s5 s6 Solution: Lower reaction temperature. Monitor for stability by LC-MS time course. b3->s6 s4->end_node s5->end_node s6->end_node

Caption: A troubleshooting workflow for low-yield Suzuki coupling reactions.

This protocol is a robust starting point for coupling an arylboronic acid at the C5-Br position.

  • Preparation: To a dry reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and a strong, non-nucleophilic base such as potassium phosphate (K₃PO₄, 3.0 equiv.).

  • Catalyst Addition: Add the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and a suitable phosphine ligand (e.g., SPhos, 4.4 mol%).

  • Inert Atmosphere: Seal the vessel and thoroughly degas the mixture by purging with an inert gas (Argon or Nitrogen) for 15-20 minutes.[3]

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane and a small amount of degassed water (e.g., 10:1 dioxane:water).

  • Reaction: Heat the mixture to 80-100 °C and monitor by LC-MS or TLC until the starting material is consumed.[3]

  • Workup: After cooling, dilute the reaction with ethyl acetate, wash with water and then brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

ParameterRecommended ConditionRationale
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂Common, effective Pd(0) sources or precursors.[3]
Ligand SPhos, XPhos, RuPhosBulky, electron-rich phosphine ligands facilitate the oxidative addition step, especially for less reactive halides.[6]
Base K₃PO₄, Cs₂CO₃Strong inorganic bases that are effective in Suzuki couplings and can minimize side reactions like protodeboronation.[3]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂OBiphasic systems that facilitate both the organic and aqueous phases of the catalytic cycle.[2][5]
Temperature 80-110 °CProvides sufficient energy for the catalytic cycle without promoting decomposition.
Problem 2: Difficulty in Activating the C3-Cl Position for Cross-Coupling

After successful functionalization at the C5-Br position, subsequent coupling at the C3-Cl position can be challenging due to the stronger C-Cl bond.

G cluster_strategies Activation Strategies cluster_details Implementation Details start Goal: Activate C3-Cl Bond s1 Use Highly Active Catalysts start->s1 s2 Increase Reaction Temperature start->s2 s3 Employ Different Coupling Partner start->s3 d1 Employ catalysts with bulky, electron-rich N-heterocyclic carbene (NHC) ligands (e.g., IPr) or Buchwald-type phosphine ligands. s1->d1 d2 Increase temperature to 110-140 °C. Microwave irradiation can be effective. s2->d2 d3 Consider alternative couplings like Buchwald-Hartwig amination, which can be more facile at C-Cl than C-C couplings. s3->d3

Caption: Key strategies for activating the less reactive C-Cl bond for cross-coupling.

Expert Insight: The choice of ligand is paramount for C-Cl bond activation. Standard ligands like PPh₃ are often insufficient. Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) or N-Heterocyclic Carbene (NHC) ligands are designed to create a more electron-rich and sterically accessible palladium center, which is necessary to facilitate the challenging oxidative addition into the C-Cl bond.[7][8]

Problem 3: Competing Nucleophilic Aromatic Substitution (SNAr) During Coupling Reactions

The electron-deficient nature of the pyridine ring, exacerbated by the electron-withdrawing carboxylic acid and halogen groups, makes it susceptible to SNAr, especially with strong nucleophiles or at high temperatures.

Mitigation Strategies:

  • Base Selection: In cross-coupling reactions, avoid using strong nucleophilic bases (e.g., alkoxides). K₃PO₄ and Cs₂CO₃ are generally preferred as they are less nucleophilic.

  • Amine Nucleophiles: When performing Buchwald-Hartwig amination, the amine itself is a strong nucleophile. Use a highly active catalyst system that allows the reaction to proceed at a lower temperature, outcompeting the uncatalyzed SNAr pathway.

  • Protecting the Carboxylic Acid: In some cases, converting the carboxylic acid to an ester (e.g., methyl or ethyl ester) can modulate the electronic properties of the ring, potentially reducing its susceptibility to SNAr. The ester can be hydrolyzed back to the acid in a subsequent step.

References

  • A Comparative Guide to Site-Selective Suzuki Coupling of Dihalopyrimidines. Benchchem.
  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health.
  • Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. [Source not available]
  • C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines. PubMed.
  • Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine. Benchchem.
  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central.
  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. National Institutes of Health.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem.
  • Direct Amidation of Carboxylic Acids Catalyzed by ortho-Iodo Arylboronic Acids. ACS Publications.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate.
  • Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. Benchchem.
  • The Suzuki Reaction. Andrew G Myers Research Group.
  • This compound | CAS 1189513-51-6. Santa Cruz Biotechnology.
  • Suzuki Coupling. Organic Chemistry Portal.

Sources

Technical Support Center: Synthesis of 5-Bromo-3-chloropyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromo-3-chloropyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a particular focus on the critical role of solvent selection. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and achieve high yields and purity.

Troubleshooting Guide: Overcoming Common Hurdles in the Synthesis of this compound

A prevalent and effective method for the synthesis of this compound is the directed ortho-metalation of a 3,5-dihalopyridine precursor, such as 3-bromo-5-chloropyridine, followed by carboxylation with carbon dioxide. The success of this transformation is profoundly influenced by the choice of solvent, which can dictate the reaction's yield, regioselectivity, and the profile of side products.

Issue 1: Low to No Yield of the Desired Carboxylic Acid

Question: I am attempting the synthesis of this compound via lithiation of 3-bromo-5-chloropyridine followed by quenching with CO2, but I am observing very low or no yield of my target molecule. What are the likely causes and how can I rectify this?

Answer:

A low yield in this synthesis is a common issue that often points to problems with the formation or stability of the lithiated intermediate. The solvent plays a pivotal role here.

Probable Causes & Solutions:

  • Decomposition of the Organolithium Reagent: Alkyllithium reagents like n-BuLi, s-BuLi, and t-BuLi are highly reactive and can be consumed by the ethereal solvent, especially at elevated temperatures.[1] The rate of decomposition is solvent-dependent, with tetrahydrofuran (THF) leading to faster degradation compared to diethyl ether (Et₂O).[1]

    • Troubleshooting:

      • Maintain Low Temperatures: Ensure the reaction is conducted at a sufficiently low temperature (typically -78 °C) throughout the lithiation and before the carboxylation step.

      • Solvent Choice: Consider using diethyl ether instead of THF if reagent decomposition is suspected. While THF is a better coordinating solvent, its higher reactivity can be detrimental.[2]

      • Reaction Time: Minimize the time between the formation of the lithiated intermediate and the addition of CO₂.

  • Instability of the Lithiated Pyridine Intermediate: The lithiated dihalopyridine can be unstable and may decompose if not handled correctly. The solvent's ability to stabilize this intermediate is crucial.

    • Troubleshooting:

      • Solvent Coordinating Ability: THF and dimethoxyethane (DME) are generally better at solvating the lithium cation than diethyl ether, which can enhance the stability of the organolithium species.[3] However, this must be balanced against the potential for solvent degradation. A mixture of solvents, such as THF in hexane, can sometimes offer a good compromise.

      • Immediate Quenching: Have the CO₂ source (e.g., dry ice or a stream of CO₂ gas) ready for immediate introduction once the lithiation is deemed complete.

  • Poor Solubility of the Lithiated Intermediate: The organolithium intermediate may precipitate from the reaction mixture, especially in non-polar or weakly coordinating solvents, effectively halting the reaction.[4]

    • Troubleshooting:

      • Solvent System Modification: While THF is a common choice, if solubility is an issue, a more polar aprotic solvent might be considered, though compatibility with the organolithium reagent is a major concern. The use of co-solvents like toluene in some organolithium reactions has been shown to improve solubility.[4]

      • Excess Organolithium: In some cases, an excess of the alkyllithium reagent can help to keep the lithiated intermediate in solution by forming soluble mixed aggregates.[4]

Issue 2: Incorrect Regioisomer Formed or a Mixture of Isomers

Question: My reaction is producing a carboxylic acid, but it's not the desired 2-carboxylic acid, or I'm getting a mixture of isomers. How can I improve the regioselectivity of the carboxylation?

Answer:

The regioselectivity of the lithiation is directed by the substituents on the pyridine ring. For 3-bromo-5-chloropyridine, the pyridine nitrogen and the halogen atoms act as directing groups.[5] The solvent can influence the outcome of this directed metalation.

Probable Causes & Solutions:

  • Ambiguous Directing Group Effect: While the pyridine nitrogen strongly directs metalation to the ortho positions (C2 and C6), the halogens also exert an influence. The chloro group is generally a better directing group than the bromo group in directed ortho-metalation.[6] This would favor lithiation at the C4 position. However, the acidity of the proton at C2 is also high due to its proximity to the nitrogen. The final regioselectivity is a result of a delicate balance of these electronic and steric effects.

    • Troubleshooting:

      • Choice of Base and Solvent System: The combination of the lithium base and the solvent can fine-tune the regioselectivity.

        • Less Coordinating Solvents: Using a less coordinating solvent like diethyl ether might enhance the directing effect of a specific group by promoting a tighter coordination of the lithium base to that group.[2][3]

        • Additives: The addition of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) can de-aggregate the organolithium reagent, making it more reactive and potentially altering the regioselectivity.[7][8] However, in some pyridine systems, TMEDA can also lead to addition products.[9]

  • "Halogen Dance" Rearrangement: Lithiated halopyridines can undergo rearrangement, where the lithium atom "dances" to a different position on the ring.[10] This is a known phenomenon that can lead to a mixture of products.

    • Troubleshooting:

      • Temperature Control: This rearrangement is often temperature-dependent. Maintaining a very low temperature (-78 °C or lower) can help to kinetically trap the desired lithiated intermediate before it has a chance to rearrange.

      • Rapid Quenching: As with stability issues, quenching the reaction with CO₂ as quickly as possible after the initial lithiation is crucial.

Issue 3: Formation of Side Products

Question: Besides my desired product, I am observing significant amounts of other compounds, such as the starting material and what appears to be a butyl-substituted pyridine. How can I minimize these side reactions?

Answer:

The formation of side products is often a consequence of the high reactivity of the organolithium reagents and intermediates.

Probable Causes & Solutions:

  • Protonation of the Lithiated Intermediate: If there are any adventitious proton sources in the reaction (e.g., water, or the solvent itself), the highly basic lithiated pyridine will be quenched back to the starting dihalopyridine.

    • Troubleshooting:

      • Anhydrous Conditions: Ensure all glassware is flame-dried and the reaction is conducted under a strictly inert atmosphere (argon or nitrogen). Use anhydrous solvents.

      • Solvent Purity: Use freshly distilled or commercially available anhydrous solvents.

  • Nucleophilic Addition of the Alkyllithium Reagent: Alkyllithium reagents can act as nucleophiles and add to the electron-deficient pyridine ring, leading to the formation of dihydropyridine intermediates which, upon workup, can give alkylated pyridines.[5]

    • Troubleshooting:

      • Use of a Hindered Base: Employing a more sterically hindered base like lithium diisopropylamide (LDA) instead of n-BuLi can suppress nucleophilic addition.[11] LDA is a strong base but a poor nucleophile due to its bulk.

      • Lower Temperatures: Nucleophilic addition is often more favorable at higher temperatures. Strict adherence to low-temperature conditions is key.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the lithiation of 3-bromo-5-chloropyridine?

There is no single "best" solvent, as the optimal choice depends on a balance of factors.

  • Tetrahydrofuran (THF): A common choice due to its excellent solvating properties for organolithium compounds.[12] However, it can react with strong bases, especially at temperatures above -40 °C.[1]

  • Diethyl Ether (Et₂O): Less reactive towards organolithium reagents than THF, offering a wider temperature window.[1] However, it is a weaker coordinating solvent, which may affect the solubility and reactivity of the lithiated intermediate.[2][3]

  • Dimethoxyethane (DME): A good coordinating solvent, similar to THF.[2]

  • Hydrocarbons (e.g., Hexane, Toluene): Organolithium reagents are often sold in hydrocarbon solvents. These are non-coordinating and can lead to aggregation of the reagent, reducing its reactivity.[13] They are often used as co-solvents.

A good starting point is often THF at -78 °C, but if issues arise, switching to diethyl ether is a logical next step.

Q2: How does the choice of ethereal solvent affect the aggregation state of the organolithium reagent and why is this important?

Organolithium reagents exist as aggregates (dimers, tetramers, etc.) in solution.[13][14] The solvent's coordinating ability influences the degree of aggregation.

  • Coordinating Solvents (THF, DME): These solvents break down the aggregates into smaller, more reactive species.[12] This is generally desirable for increasing the rate of deprotonation.

  • Less Coordinating Solvents (Et₂O, Hydrocarbons): In these solvents, the organolithium reagent remains more aggregated, which can temper its reactivity.[2][13]

The aggregation state is important because it directly impacts the basicity and nucleophilicity of the reagent, which in turn affects the reaction rate and the potential for side reactions.

Q3: Can I use a non-ethereal solvent for this reaction?

While ethereal solvents are most common, other options are sometimes employed in specific contexts.

  • Tertiary Amines (e.g., TMEDA): Not typically used as the primary solvent, but as an additive to break up aggregates and increase reactivity.[7][8]

  • Hydrocarbons: As mentioned, they are usually used as co-solvents with a coordinating solvent or additive. Using only a hydrocarbon solvent would likely result in very slow or no reaction due to poor solubility and high aggregation of the organolithium reagent.[15]

For the synthesis of this compound via lithiation, an ethereal solvent is highly recommended.

Data Summary

Table 1: Properties of Common Ethereal Solvents for Lithiation Reactions

SolventBoiling Point (°C)Dielectric Constant (ε)Donor Number (DN)Stability with n-BuLi
Diethyl Ether (Et₂O)34.64.319.2Relatively stable at low temps
Tetrahydrofuran (THF)667.520.0Decomposes, especially > -20°C[1]
2-Methyl-THF806.2-More stable than THF
Dimethoxyethane (DME)857.224Can chelate strongly

Experimental Protocols

General Protocol for the Synthesis of this compound

Materials:

  • 3-bromo-5-chloropyridine

  • Anhydrous diethyl ether or THF

  • n-Butyllithium (in hexanes)

  • Dry ice (solid CO₂)

  • Hydrochloric acid (1M)

  • Ethyl acetate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 3-bromo-5-chloropyridine (1.0 eq) and dissolve in anhydrous diethyl ether or THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the internal temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Quench the reaction by adding crushed dry ice in portions.

  • Allow the reaction mixture to slowly warm to room temperature.

  • Add water and separate the aqueous layer.

  • Wash the aqueous layer with ethyl acetate.

  • Acidify the aqueous layer to pH 2-3 with 1M HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization or column chromatography.

Visualization of Experimental Workflow

Solvent_Selection_Workflow Solvent Selection Workflow for Lithiation-Carboxylation cluster_troubleshooting Troubleshooting Path start Start: Synthesis of this compound initial_conditions Initial Attempt: - Solvent: Anhydrous THF - Base: n-BuLi - Temp: -78°C start->initial_conditions check_yield Analyze Outcome: Good Yield & Purity? initial_conditions->check_yield success Success: Protocol Optimized check_yield->success Yes troubleshoot Low Yield or Impurities Detected check_yield->troubleshoot No cause_decomposition Suspect Reagent/Intermediate Decomposition? troubleshoot->cause_decomposition cause_selectivity Incorrect Regioisomer or Mixture? cause_decomposition->cause_selectivity No solution_ether Action: Switch to Diethyl Ether (less reactive solvent) cause_decomposition->solution_ether Yes cause_solubility Evidence of Precipitation? cause_selectivity->cause_solubility No solution_lda Action: Use a hindered base (LDA) to improve selectivity cause_selectivity->solution_lda Yes cause_solubility->troubleshoot No, re-evaluate other parameters solution_cosolvent Action: Add co-solvent (e.g., Toluene) or more THF cause_solubility->solution_cosolvent Yes solution_ether->initial_conditions Re-attempt solution_lda->initial_conditions Re-attempt solution_cosolvent->initial_conditions

Caption: Decision workflow for solvent selection and troubleshooting in the synthesis of this compound.

References

  • Popescu, A. R., et al. (2012). Influential role of ethereal solvent on organolithium compounds: the case of carboranyllithium. Chemistry – A European Journal, 18(20), 6233-6244. [Link]

  • Tejedor, F. J., et al. (2012). Influential Role of Ethereal Solvent on Organolithium Compounds: The Case of Carboranyllithium. ResearchGate. [Link]

  • Acros Organics. Organolithium compounds, properties & structures. [Link] (Note: Direct link to the specific PDF may vary, search for "Organolithium compounds properties & structures" on the Fisher Scientific or Acros Organics websites).

  • Stanetty, P., et al. (1996). Half-Lives of Organolithium Reagents in Common Ethereal Solvents. The Journal of Organic Chemistry, 61(19), 6833-6835. [Link]

  • Gros, P. C., et al. (2014). nBuLi/Lithium Aminoalkoxide Aggregates: New and Promising Lithiating Agents for Pyridine Derivatives. ResearchGate. [Link]

  • Popescu, A. R. (2012). Influential Role of Ethereal Solvent on Organolithium Compounds: The Case of Carboranyllithium. SciSpace. [Link]

  • Wikipedia. (n.d.). Organolithium reagent. [Link]

  • Kamienski, C. W., et al. (2014). Preparation, Properties, and Safe Handling of Commercial Organolithiums: Alkyllithiums, Lithium sec-Organoamides, and Lithium Alkoxides. Organic Process Research & Development, 18(8), 994-1016. [Link]

  • Gros, P. C., et al. (2014). Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium. Chemical Communications, 50(64), 8962-8964. [Link]

  • Snieckus, V. (n.d.). Directed (ortho) Metallation. University of Illinois Urbana-Champaign. (Educational resource, specific URL may vary).
  • Collum, D. B. (2009). Optimization of Organolithium Reactions. Organic Process Research & Development, 13(2), 144-153. [Link]

  • Krawczuk, P. (n.d.). Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. [Link]

  • Manolikakes, S. M., et al. (2013). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Zeitschrift für Naturforschung B, 68(4), 411-427. [Link]

  • FMC Corporation. (n.d.). Safe handling of organolithium compounds in the laboratory. Princeton University Environmental Health and Safety. [Link]

  • Google Patents. (2021). Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents.
  • Hasyeoui, M., et al. (2023). Lateral Deprotometallation‐Trapping Reactions on Methylated Pyridines, Quinolines and Quinoxalines Using Lithium Diethylamide. ResearchGate. [Link]

  • Gros, P. C., et al. (2011). Dehalogenative and Deprotonative Lithiation of Pyridines: A Second Wind for Trimethylsilylmethylithium (TMSCH2Li). Bentham Science Publishers. [Link]

  • Tsuru, K., et al. (1998). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. Chemical & Pharmaceutical Bulletin, 46(5), 875-877. [Link]

  • ChemistryViews. (2024). Late-Stage C4-Selective Carboxylation of Pyridines Using CO2. [Link]

  • Gribble, G. W. (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. HETEROCYCLES, 91(3), 481. [Link]

  • Gribble, G. W. (1993). Regioselective ortho-Lithiation of Halopyridines. Syntheses of ortho-Disubstituted Pyridines and a Convenient Generations of 3,4-Pyridyne. ResearchGate. [Link]

  • Lin, S., et al. (2023). Electrochemical reactor dictates site selectivity in N-heteroarene carboxylations. Nature, 613(7943), 294-299. [Link]

  • Hasyeoui, M., et al. (2016). Side‐Chain Retention During Lithiation of 4‐Picoline and 3,4‐Lutidine: Easy Access to Molecular Diversity in Pyridine Series. ResearchGate. [Link]

  • Legros, J., et al. (2022). Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance. Chemistry – A European Journal, 28(71), e202202286. [Link]

  • Procter, D. J., et al. (2018). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition, 57(42), 13760-13788. [Link]

  • Myers, A. G. (n.d.). Directed Ortho Metalation. Myers Research Group, Harvard University. [Link]

  • Google Patents. (2013). Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
  • AZoM. (2023). Employing an Electrochemical Strategy for the Direct Carboxylation of Pyridines. [Link]

  • Tsuru, K., et al. (1998). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. Chemical & Pharmaceutical Bulletin, 46(5), 875-877. [Link]

  • Alabugin, I. V., et al. (2010). Metalation of pyridines with nBuLi-Li-aminoalkoxide mixed aggregates: The origin of chemoselectivity. The Journal of Organic Chemistry, 75(6), 2001-2015. [Link]

  • Mongin, F., & Schlosser, M. (1996). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Tetrahedron Letters, 37(36), 6551-6554. [Link]

  • Quéguiner, G., et al. (1990). Directed lithiation of 4-halopyridines: Chemoselectivity, regioselectivity and application to synthesis. Tetrahedron, 46(11), 3881-3892. [Link]

  • PubChem. (n.d.). 3-Bromo-5-chloropyridine. [Link]

Sources

Technical Support Center: Managing Exothermic Reactions Involving 5-Bromo-3-chloropyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for handling reactions with 5-Bromo-3-chloropyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and safety information for managing potential exothermic events. The following content is structured in a question-and-answer format to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What intrinsic properties of this compound contribute to potential exothermic reactions?

A1: The potential for exothermic behavior stems from the combination of functional groups on the pyridine ring. The carboxylic acid group can undergo highly energetic reactions, such as decarboxylation at elevated temperatures or vigorous reactions with bases. Furthermore, the halogen substituents (bromo and chloro) activate the ring towards certain nucleophilic substitutions, which can be exothermic. The pyridine nitrogen itself can participate in reactions, and the overall electronic nature of the molecule can lead to rapid, uncontrolled reactions if not properly managed. In some cases involving related pyridine-N-oxides, decomposition of intermediates can lead to significant energy and gas evolution, resulting in a runaway reaction.[1]

Q2: What are the most common reactions involving this acid that I should be particularly cautious about?

A2: You should exercise heightened caution during the following transformations:

  • Amide Bond Formation: Reactions with amines, especially when using coupling agents or converting the carboxylic acid to an acid chloride (e.g., with thionyl chloride or oxalyl chloride), can be highly exothermic. The initial formation of the activated species is often energetic.[2]

  • Esterification: Similar to amidation, activation of the carboxylic acid for esterification can generate significant heat.

  • Metal-Catalyzed Cross-Coupling Reactions: Suzuki, Sonogashira, or Buchwald-Hartwig reactions at the bromine or chlorine positions can have induction periods followed by a rapid exotherm once the catalytic cycle initiates.

  • Reactions with Strong Bases: Deprotonation with strong bases can be highly exothermic and may lead to downstream decomposition if the temperature is not controlled.

Q3: What are the critical early warning signs of a developing thermal runaway?

A3: A thermal runaway occurs when the heat generated by the reaction exceeds the rate of heat removal.[3] Key warning signs include:

  • A sudden, unexpected increase in reaction temperature that does not stabilize with standard cooling.

  • A rapid rise in internal pressure within the reactor.

  • Noticeable change in the color of the reaction mixture (e.g., rapid darkening or tar formation).

  • Increased off-gassing or bubbling that is not proportional to reagent addition.

  • A reaction that appears to "stall" after reagent addition and then suddenly accelerates. This can indicate the accumulation of unreacted reagents.[4]

Troubleshooting Guide

Issue 1: Unexpectedly Rapid Temperature Increase During Reagent Addition
  • Immediate Action:

    • Immediately stop the addition of the limiting reagent.

    • Apply maximum cooling to the reactor jacket.

    • If necessary and safe, add a pre-chilled, inert solvent to quench the reaction and provide a larger heat sink.

  • Root Cause Analysis & Prevention:

    • Cause: The reagent addition rate was too fast for the system's heat removal capacity. The surface-area-to-volume ratio decreases significantly on scale-up, making heat removal less efficient.[4][5]

    • Prevention:

      • Calorimetry Data: Before scaling up, perform reaction calorimetry (e.g., using an RC1 calorimeter) to determine the total heat of reaction and the maximum heat evolution rate. This data is crucial for safe process design.

      • Controlled Dosing: Implement automated, controlled dosing of the reagent. The dosing should be linked to the internal reaction temperature, automatically slowing or stopping if the temperature exceeds a set safety limit.[4][6]

      • Dilution: Adding the reagent as a solution, rather than neat, can help to moderate the reaction rate and improve heat transfer.

Issue 2: Reaction Fails to Initiate, Followed by a Sudden, Violent Exotherm
  • Immediate Action:

    • This is a highly dangerous scenario indicating reagent accumulation. Do NOT add more reagents or catalysts.

    • If possible, maintain agitation to ensure homogeneity.

    • Prepare for an emergency shutdown and evacuation if the temperature begins to rise uncontrollably.

  • Root Cause Analysis & Prevention:

    • Cause: This often occurs in reactions with an induction period (e.g., some catalytic reactions) or if an impurity is inhibiting the reaction. The unreacted reagents build up, and when the reaction finally initiates, it does so with a dangerously high concentration of reactants. A delayed reaction initiation must be avoided to prevent reactant accumulation and a potentially catastrophic event on scale-up.[4]

    • Prevention:

      • Purity of Reagents: Ensure all starting materials, including the this compound, are of known and consistent purity.

      • Initiation Test: Before committing the full charge of a reagent, add a small portion (1-2%) and confirm that the reaction has initiated (e.g., via a small, controlled temperature rise or by in-process analytical testing) before proceeding with the remainder of the addition.

      • Catalyst Activity: Ensure the catalyst is active and properly handled. If a solid catalyst is used, ensure it is well-dispersed.

Issue 3: Significant Pressure Buildup in the Reactor
  • Immediate Action:

    • Immediately stop all reagent feeds and heating.

    • Vent the reactor to a safe location (scrubber or flare) if the pressure approaches the vessel's maximum allowable working pressure (MAWP).

    • Apply emergency cooling.

  • Root Cause Analysis & Prevention:

    • Cause: Gas evolution from the reaction or decomposition of reactants/products. Pyridine-containing compounds can decompose to produce non-condensable gases like nitrogen oxides or hydrogen cyanide under runaway conditions.[7]

    • Prevention:

      • Thermal Stability Analysis: Conduct thermal analysis (e.g., Differential Scanning Calorimetry - DSC, or Adiabatic Calorimetry - APTAC) on the reaction mixture to identify the onset temperature for decomposition and the potential for gas generation.[7]

      • Engineering Controls: Ensure the reactor is equipped with an appropriately sized emergency relief system (e.g., rupture disc or safety valve) as a primary safety measure.[6]

      • Process Temperature: Maintain the reaction temperature well below the determined onset temperature of decomposition.

Protocols and Methodologies

Protocol 1: Safe Acid Chloride Formation and Subsequent Amidation

This protocol is designed with self-validating checkpoints to minimize risk.

  • Reactor Setup:

    • Ensure the reactor is clean, dry, and equipped with an overhead stirrer, temperature probe, condenser, and a nitrogen inlet.

    • The reactor should be connected to a scrubber system to neutralize evolving HCl gas.

  • Initial Charge:

    • Charge the reactor with this compound (1.0 eq) and an appropriate inert solvent (e.g., Dichloromethane or Toluene).

    • Add a catalytic amount of N,N-Dimethylformamide (DMF, ~0.05 eq).

  • Controlled Addition of Oxalyl Chloride:

    • Dilute the oxalyl chloride (1.2 eq) with the reaction solvent.

    • Cool the reactor contents to 0-5 °C.

    • Checkpoint: Add ~5% of the oxalyl chloride solution. A controlled off-gassing and a slight temperature increase should be observed. If not, investigate the cause before proceeding.

    • Slowly add the remaining oxalyl chloride solution subsurface, maintaining the internal temperature below 10 °C. The addition time should be no less than 2 hours for lab scale.

  • Amidation:

    • In a separate vessel, prepare a solution of the desired amine (1.5 eq) and a non-nucleophilic base (e.g., triethylamine, 2.0 eq) in the reaction solvent.

    • Cool the acid chloride solution to 0-5 °C.

    • Slowly add the amine solution to the acid chloride, keeping the temperature below 15 °C. This step is also highly exothermic.

  • Workup:

    • Once the reaction is complete, quench by slowly adding water, ensuring the temperature is controlled.

Data Summary Table
ParameterRecommended ValueRationale
Acid Chloride Formation Temp. 0 - 10 °CMinimizes decomposition of the acid chloride and controls the exotherm.
Amidation Temp. 0 - 15 °CControls the highly exothermic reaction between the acid chloride and amine.
Reagent Addition Time > 2 hours (scale-dependent)Ensures heat generated can be effectively removed by the cooling system.[3]
Solvent Choice Inert, aprotic (e.g., DCM, Toluene)Prevents side reactions with the highly reactive acid chloride intermediate.

Visualizations

Decision Tree for Managing Temperature Excursions

G A A B STOP All Reagent Feeds A->B C Apply Maximum Cooling B->C D Is Temperature Decreasing? C->D E Yes D->E Yes I No D->I No F Monitor Until Stable at T_set E->F G Investigate Root Cause (e.g., addition rate, cooling fault) F->G H Resume with Corrective Actions G->H J Initiate Emergency Quench (Add pre-chilled inert solvent) I->J K Prepare for Emergency Shutdown J->K

Caption: Decision workflow for responding to a temperature excursion.

Safe Reaction Setup Workflow

G cluster_0 Pre-Reaction Setup cluster_1 Execution cluster_2 Post-Reaction A 1. Reaction Hazard Assessment (Calorimetry, DSC) B 2. Select Appropriate Reactor & Cooling System A->B C 3. Verify Emergency Systems (Relief valve, Scrubber) B->C D 4. Charge Initial Reagents & Set to T_initial C->D E 5. Controlled Addition of Limiting Reagent D->E F 6. Monitor T, P, and Off-gas E->F G 7. Controlled Quench F->G H 8. Safe Workup & Isolation G->H

Caption: A generalized workflow for ensuring a safe experimental setup.

References

  • Patsnap Eureka. (2025). Control Strategies For Managing Exothermic Reactions In Flow.
  • Pharma IQ. (2016). Safe Automated Dosing with Exothermic Reactions - Case Study.
  • ResearchGate. (2025). 2Methylpyridine N-oxidation runaway studies.
  • TSM TheSafetyMaster Private Limited. (2024). Exothermic Reaction Hazards.
  • IChemE. (n.d.). Runaway chemical reaction at Corden Pharmachem, Cork.
  • Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach.
  • ACS Publications. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes.
  • ChemicalBook. (2025). 5-Bromo-3-chloro-2-pyridinecarboxylic acid methyl ester.

Sources

Validation & Comparative

A Senior Application Scientist's Comparative Guide to Purity Analysis of 5-Bromo-3-chloropyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Key Building Block

5-Bromo-3-chloropyridine-2-carboxylic acid (CAS No. 1189513-51-6) is a halogenated pyridine derivative that serves as a crucial intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its molecular structure, featuring a carboxylic acid group alongside bromo and chloro substituents on a pyridine ring, provides multiple reaction sites for building molecular complexity. The purity of this reagent is paramount; trace impurities, such as positional isomers or residual starting materials, can lead to significant side reactions, reduced yields, and the generation of difficult-to-separate byproducts in multi-step syntheses. Therefore, robust and validated analytical methods are not merely a quality control checkpoint but a fundamental necessity for ensuring the success and reproducibility of drug discovery and development programs.

This guide provides an in-depth comparison of the primary analytical techniques for assessing the purity of this compound. We will move beyond simple procedural lists to explore the causality behind methodological choices, offering field-proven insights into developing self-validating analytical systems in line with international regulatory standards.[2][3]

Chapter 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) – The Workhorse for Purity and Impurity Profiling

RP-HPLC is the cornerstone of purity analysis for non-volatile, polar organic compounds like this compound. Its high resolving power, sensitivity, and quantitative accuracy make it the preferred method for routine quality control and impurity profiling.

Principle of the Method

The separation is based on the differential partitioning of the analyte and its impurities between a non-polar stationary phase (typically a C18 silica column) and a polar mobile phase. The carboxylic acid group on the target molecule is ionizable; its retention is highly dependent on the mobile phase pH. By adding an acid (e.g., trifluoroacetic acid or formic acid) to the mobile phase, we suppress the ionization of the carboxylic acid, rendering the molecule more non-polar and increasing its retention on the C18 column. This simple pH control is critical for achieving sharp, symmetrical peaks and reproducible results.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_analysis Data Analysis A Weigh Analyte (~10 mg) B Dissolve in Diluent (e.g., 10 mL ACN:H2O) A->B D Inject Sample (e.g., 5 µL) B->D C Prepare Working Standard (Reference Material) E Isocratic or Gradient Elution (C18 Column) D->E F UV Detection (e.g., 254 nm) E->F G Integrate Peaks in Chromatogram F->G H Calculate Purity (% Area Normalization) G->H I System Suitability Test (SST) Verification I->H Validate Results

Caption: High-level workflow for RP-HPLC purity analysis.

Detailed Experimental Protocol
  • Preparation of Solutions:

    • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

    • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

    • Diluent: 50:50 (v/v) Acetonitrile:Water.

    • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent to achieve a concentration of ~1.0 mg/mL.

    • Sample Solution: Prepare the sample to be tested in the same manner as the Standard Solution.

  • Chromatographic Conditions:

    • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Column Temperature: 30 °C.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 5 µL.

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 90 10
      20.0 10 90
      25.0 10 90
      25.1 90 10

      | 30.0 | 90 | 10 |

  • System Suitability Test (SST):

    • Before sample analysis, perform five replicate injections of the Standard Solution.

    • Acceptance Criteria: The relative standard deviation (RSD) for the peak area of the main peak should be ≤ 2.0%. The tailing factor should be between 0.8 and 1.5. These criteria ensure the system is performing adequately for the analysis.[4]

  • Data Analysis:

    • Calculate the purity using area normalization. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

    • This calculation assumes that all impurities have a similar UV response to the main compound. For higher accuracy, especially for known impurities, a relative response factor (RRF) determined using impurity standards is required.

Trustworthiness: A Self-Validating System

This protocol is designed to be self-validating by incorporating elements defined by the International Council for Harmonisation (ICH) guidelines.[5][6]

  • Specificity: The gradient method is designed to separate the main peak from potential impurities, including positional isomers which may have slightly different retention times. A DAD detector can further confirm peak purity by comparing UV spectra across the peak.

  • Linearity and Range: To fully validate, one would prepare a series of solutions of the reference standard (e.g., from 0.05% to 120% of the nominal concentration) and plot peak area versus concentration to demonstrate a linear relationship.[5]

  • Limit of Quantitation (LOQ): The LOQ is the lowest concentration that can be reliably quantified. For impurity analysis, this is typically established at a signal-to-noise ratio of 10:1.

Chapter 2: Gas Chromatography-Mass Spectrometry (GC-MS) – Identifying Volatile Impurities

While HPLC is ideal for the parent compound, GC-MS is a powerful complementary technique for identifying volatile or semi-volatile impurities that may be present from the synthesis, such as residual solvents or certain starting materials. Due to the low volatility and high polarity of the carboxylic acid, a derivatization step is mandatory to convert it into a more volatile species suitable for GC analysis.

Principle of the Method

The carboxylic acid group is converted into an ester (e.g., a methyl or trimethylsilyl ester). This transformation drastically reduces the polarity and increases the volatility of the molecule, allowing it to travel through the GC column. The sample is then vaporized, separated in the gas phase based on boiling point and interaction with the column's stationary phase, and finally detected by a mass spectrometer, which provides mass-to-charge ratio information for structural elucidation of unknown peaks.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS System cluster_analysis Data Analysis A Weigh Analyte (~1 mg) B Add Solvent (e.g., Pyridine) A->B C Add Derivatizing Agent (e.g., BSTFA) B->C D Heat Reaction (e.g., 60°C for 30 min) C->D E Inject Sample (e.g., 1 µL) D->E F Temperature Programmed Separation (GC) E->F G Electron Ionization (EI) & Mass Analysis (MS) F->G H Extract Total Ion Chromatogram (TIC) G->H I Identify Peaks via Mass Spectrum Library (e.g., NIST) H->I NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Spectrometer cluster_analysis Data Processing & Analysis A Weigh Analyte (~5-10 mg) B Add Deuterated Solvent (e.g., DMSO-d6) A->B D Transfer to NMR Tube B->D C Add Internal Standard (for qNMR) C->B E Tune & Shim Magnet D->E F Acquire ¹H Spectrum E->F G Fourier Transform & Phase Correction F->G H Integrate Peaks G->H I Assign Signals & Identify Impurities H->I

Sources

A Comparative Guide to the ¹H NMR Analysis of 5-Bromo-3-chloropyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopic signature of 5-Bromo-3-chloropyridine-2-carboxylic acid, a key heterocyclic building block in pharmaceutical and agrochemical research. In the absence of readily available experimental spectra in public databases, this document presents a detailed, theoretically grounded prediction of its ¹H NMR spectrum. To provide a robust analytical framework, we compare these predictions with the established spectral data of two structurally related and commercially available alternatives: 5-Bromopyridine-2-carboxylic acid and 3-Chloropyridine-2-carboxylic acid.

This guide is intended for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for the unambiguous structural elucidation and purity assessment of highly substituted pyridine derivatives.

The Structural Significance of Substituted Pyridine Carboxylic Acids

Substituted pyridine carboxylic acids are privileged scaffolds in medicinal chemistry due to their ability to act as bioisosteres for other aromatic systems and their capacity for forming diverse intermolecular interactions. The precise arrangement of substituents on the pyridine ring dictates the molecule's electronic properties, reactivity, and biological activity. Consequently, definitive analytical techniques like NMR spectroscopy are indispensable for confirming the regiospecificity of synthesis and the identity of the final compound.

¹H NMR Spectral Analysis: A Comparative Approach

The ¹H NMR spectrum of a substituted pyridine is governed by the electronic effects (both inductive and mesomeric) of its substituents. Halogens like bromine and chlorine are electron-withdrawing through induction, which generally deshields the aromatic protons, shifting their signals to a higher frequency (downfield). The carboxylic acid group is also electron-withdrawing. The position of these groups relative to the protons on the ring determines the extent of this deshielding and the coupling patterns observed.

Predicted ¹H NMR Spectrum of this compound

For this compound, only two protons remain on the pyridine ring, at positions 4 and 6.

  • H4 Proton: This proton is situated between two electron-withdrawing substituents, the chlorine at position 3 and the bromine at position 5. It is expected to be significantly deshielded.

  • H6 Proton: This proton is adjacent to the nitrogen atom and the bromine at position 5, both of which are electron-withdrawing.

The two protons, H4 and H6, are expected to show a small coupling to each other, specifically a meta-coupling (⁴J), which is typically in the range of 2-3 Hz.

dot graph "5_Bromo_3_chloropyridine_2_carboxylic_acid_structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];

}

Structure of this compound with key protons highlighted.

Comparative ¹H NMR Data

To contextualize the predicted spectrum of our target compound, we will compare it with the experimental data for two similar molecules. This comparison highlights how the removal of one halogen and its replacement with a proton affects the chemical shifts and coupling constants of the remaining ring protons.

CompoundProtonPredicted/Observed Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound H4~8.3 - 8.5 (Predicted)d~2.5 (⁴J)
H6~8.6 - 8.8 (Predicted)d~2.5 (⁴J)
5-Bromopyridine-2-carboxylic acid H38.15d8.4 (³J)
H48.05dd8.4 (³J), 2.4 (⁴J)
H68.65d2.4 (⁴J)
3-Chloropyridine-2-carboxylic acid H47.60dd7.8 (³J), 4.8 (³J)
H58.25dd7.8 (³J), 1.8 (⁴J)
H68.60dd4.8 (³J), 1.8 (⁴J)

Note: The chemical shifts for the comparative compounds are approximate values and can vary depending on the solvent and concentration. The data for the target compound is a prediction based on established substituent effects.

Experimental Protocol for ¹H NMR Analysis

The following is a generalized protocol for acquiring a high-quality ¹H NMR spectrum of a substituted pyridine carboxylic acid.

I. Sample Preparation
  • Solvent Selection : Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for carboxylic acids as it can solubilize the compound and the acidic proton is often observable. Other options include methanol-d₄ or chloroform-d (CDCl₃) if solubility permits.

  • Sample Weighing : Accurately weigh 5-10 mg of the sample.[1][2]

  • Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[2] Gentle vortexing or sonication may be required to achieve full dissolution.

  • Filtration : To ensure a homogeneous magnetic field, it is crucial to remove any particulate matter. Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.[1]

  • Internal Standard (Optional) : If quantitative analysis is required, add a known amount of an internal standard. For referencing the chemical shifts, tetramethylsilane (TMS) is commonly used, although the residual solvent peak is often sufficient for routine characterization.

dot digraph "NMR_Sample_Preparation_Workflow" { graph [rankdir="LR", splines=ortho]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

}

Workflow for NMR sample preparation and data acquisition.

II. NMR Spectrometer Setup and Data Acquisition
  • Instrumentation : Use a standard NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher for optimal resolution.

  • Locking and Shimming : Insert the sample into the spectrometer. The instrument's software will use the deuterium signal from the solvent to "lock" the magnetic field. Perform shimming to optimize the homogeneity of the magnetic field, which will result in sharper spectral lines.

  • Acquisition Parameters :

    • Pulse Sequence : A standard single-pulse experiment is usually sufficient.

    • Number of Scans : For a sample of this concentration, 16 to 64 scans should provide a good signal-to-noise ratio.

    • Relaxation Delay : A delay of 1-2 seconds between scans is typically adequate.

    • Spectral Width : Set a spectral width that encompasses the expected chemical shifts, typically from 0 to 12 ppm for this class of compounds.

III. Data Processing
  • Fourier Transform : Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

  • Phasing and Baseline Correction : Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode. Apply a baseline correction to obtain a flat baseline.

  • Referencing : Reference the spectrum to the residual solvent peak or the internal standard (TMS at 0 ppm).

  • Integration and Peak Picking : Integrate the signals to determine the relative ratios of the protons. Identify the chemical shift of each peak.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. The expected 2-proton system for this compound with a characteristic meta-coupling provides a clear spectral fingerprint. Any deviation from this, such as the appearance of additional signals or different coupling patterns, would indicate the presence of impurities or an incorrect structure. For instance, the presence of starting materials like 3-chloro-5-bromopyridine would introduce a different set of signals. Comparing the acquired spectrum with the predicted data and the experimental data of the alternatives provides a high degree of confidence in the structural assignment.

Conclusion

The ¹H NMR analysis of this compound presents a distinct spectroscopic challenge due to the limited number of protons on the aromatic ring. However, by leveraging a predictive approach grounded in fundamental NMR principles and comparing it with structurally similar compounds, a confident structural elucidation is achievable. The provided experimental protocol offers a robust methodology for obtaining high-quality spectra, ensuring accuracy and reliability in the characterization of this important chemical entity.

References

  • DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]

  • Abraham, R. J., et al. (n.d.). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • AIP Publishing. (n.d.). Analysis of the NMR Spectrum of Pyridine. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • University of Leicester. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • University of Ottawa. (n.d.). How to make an NMR sample. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the 13C NMR Spectrum of 5-Bromo-3-chloropyridine-2-carboxylic acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and synthetic chemistry, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. 5-Bromo-3-chloropyridine-2-carboxylic acid, a polysubstituted pyridine derivative, presents a unique spectroscopic challenge. This guide provides an in-depth analysis of its expected 13C NMR spectrum. In the absence of direct experimental data for this specific molecule, we will employ a robust predictive methodology, grounded in established substituent effects, and benchmark our findings against structurally related, experimentally verified compounds. This comparative approach not only offers a reliable spectral forecast but also deepens our understanding of structure-property relationships in this important class of molecules.

Theoretical Prediction of the 13C NMR Spectrum

Predicting the 13C NMR spectrum of a substituted aromatic system like this compound is a powerful tool for initial characterization. The chemical shift of each carbon atom in the pyridine ring is influenced by the electronic effects of the nitrogen heteroatom and the attached substituents (bromine, chlorine, and carboxylic acid). By starting with the known chemical shifts of pyridine and applying established Substituent Chemical Shift (SCS) increments, we can generate a reliable theoretical spectrum.[1][2]

The rationale behind this approach is that the electronic contribution of each substituent to the shielding or deshielding of a particular carbon nucleus is approximately additive.[1][2] The electronegative nitrogen atom in the pyridine ring generally deshields the adjacent α-carbons (C2 and C6) and the γ-carbon (C4), while the β-carbons (C3 and C5) are less affected.[3] The addition of electron-withdrawing groups like halogens and a carboxylic acid will further deshield the carbons, particularly at the ipso (the carbon directly attached to the substituent) and ortho positions.

Predicted 13C NMR Chemical Shifts for this compound:

To arrive at a predicted spectrum, we consider the base values for pyridine and add the SCS effects for a 2-COOH group, a 3-Cl group, and a 5-Br group. While precise SCS values can vary slightly with solvent and computational model, the following table provides a well-reasoned estimation based on available data for substituted pyridines.

Carbon AtomPredicted Chemical Shift (ppm)Rationale for Shift
C2 (ipso-COOH)~165-170The carboxylic acid carbonyl carbon itself will be in this range. The pyridine C2 carbon is significantly deshielded by the directly attached carboxylic acid group and the adjacent nitrogen.
C3 (ipso-Cl)~130-135The ipso-carbon to a chlorine atom is deshielded. Its proximity to the electron-withdrawing carboxylic acid and the nitrogen atom further contributes to this downfield shift.
C4~140-145This carbon is ortho to the chlorine and meta to the bromine and carboxylic acid. The deshielding effect of the adjacent chlorine is expected to be the dominant factor.
C5 (ipso-Br)~120-125The ipso-carbon to a bromine atom is typically less deshielded than that of a chlorine atom. It is also meta to the carboxylic acid and chlorine, experiencing less of their electron-withdrawing influence.
C6~150-155As an α-carbon to the nitrogen, it is inherently deshielded. It is also ortho to the bromine and meta to the chlorine, leading to a further downfield shift.
COOH~165-170Carboxylic acid carbons typically appear in this region of the spectrum.[4]

Comparative Analysis with Structurally Related Compounds

To build confidence in our predicted spectrum, we can compare it with the experimental 13C NMR data of simpler, analogous compounds. This comparative approach allows us to observe the incremental effects of each substituent.

Table of Comparative 13C NMR Data (in ppm):

Carbon AtomPyridine2-Pyridinecarboxylic Acid[5]2,3-Dichloropyridine[6]Predicted 5-Bromo-3-chloro-2-carboxylic acid
C2 150.2149.5147.5~165-170 (ipso-COOH)
C3 123.9125.2131.0~130-135 (ipso-Cl)
C4 136.0137.2138.5~140-145
C5 123.9127.8122.5~120-125 (ipso-Br)
C6 150.2150.1144.5~150-155
COOH -166.5-~165-170

Note: Literature values can vary slightly based on the solvent and experimental conditions.

From this comparison, we can draw several key insights:

  • The presence of the carboxylic acid group at C2 in 2-pyridinecarboxylic acid does not drastically shift the ring carbons compared to pyridine itself, but it introduces the characteristic carbonyl signal around 166.5 ppm.[5]

  • In 2,3-dichloropyridine, the ipso-carbons (C2 and C3) are significantly deshielded compared to pyridine, and the surrounding carbons also experience downfield shifts due to the strong electron-withdrawing nature of the chlorine atoms.[6]

  • Our predicted values for this compound logically follow these trends. The combined electron-withdrawing effects of the three substituents are expected to result in a spectrum where all ring carbons are generally deshielded compared to pyridine. The specific positions of the signals will be dictated by the cumulative ipso, ortho, meta, and para effects of each substituent.

Experimental Workflow for 13C NMR Spectrum Acquisition

To validate the predicted spectrum, a rigorous experimental protocol is essential. The following workflow is designed to yield a high-resolution 13C NMR spectrum for this compound.

Caption: Integrated workflow for the acquisition and analysis of the 13C NMR spectrum.

Detailed Experimental Protocol:
  • Sample Preparation:

    • Accurately weigh 20-30 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d6 or CDCl3. DMSO-d6 is often a good choice for carboxylic acids due to its ability to solubilize polar compounds and engage in hydrogen bonding.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the sample into a high-field NMR spectrometer (a higher field strength will provide better signal dispersion).

    • Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

    • Set up a standard proton-decoupled 1D 13C NMR experiment. Key parameters to consider include:

      • Pulse Angle: A 30-45° pulse angle is often used to allow for a shorter relaxation delay.

      • Relaxation Delay (d1): A delay of 1-2 seconds is typically sufficient.

      • Acquisition Time (aq): Aim for an acquisition time of 1-2 seconds to ensure good digital resolution.

      • Number of Scans (ns): Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 to 4096) will be necessary to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply an exponential window function (line broadening of 1-2 Hz) to improve the signal-to-noise ratio.

    • Perform a Fourier transform to convert the free induction decay (FID) into a frequency-domain spectrum.

    • Carefully phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Reference the spectrum by setting the chemical shift of the solvent peak to its known value (e.g., the central peak of the DMSO-d6 septet is at 39.52 ppm).

Conclusion

This guide provides a comprehensive framework for understanding and verifying the 13C NMR spectrum of this compound. Through the application of substituent chemical shift analysis, we have generated a reliable predicted spectrum. By comparing this prediction with the experimental data of structurally analogous compounds, we have built a strong case for the expected chemical shifts. The detailed experimental protocol outlined herein offers a clear path for the empirical validation of these predictions. This integrated approach of prediction, comparison, and experimental design is a cornerstone of modern chemical analysis, enabling researchers to confidently elucidate the structures of novel molecules.

References

  • SpectraBase. 2-Pyridinecarboxylic acid. [Link]

  • Coletta F., Gambaro A., Rigatti G. (1976). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(8), 469–477.
  • Thomas, S., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 727–733.
  • Zalewski, R. I. (1997).
  • Wasylina, L., Kucharska, E., & Puszko, A. (1999). The 13C NMR, UV and IR absorption spectra of pyridinedicarboxylic acids. Chemistry of Heterocyclic Compounds, 35(2), 209-213.
  • Pinto, D. C. G. A., Silva, A. M. S., & Cavaleiro, J. A. S. (2006). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 10(4), 397-448.
  • MDPI. Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. [Link]

  • Bruker. 13-C NMR Protocol for beginners AV-400. [Link]

  • YouTube. How to predict the 13C NMR spectrum of a compound. [Link]

  • YouTube. How to predict 1H and 13C NMR of compound Using ChemDraw?|Chemical Science Teaching|. [Link]

  • University of Wisconsin. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • ResearchGate. 13C NMR% Spectroscopy of Heterocycles: 3,5 Diaryl-4-bromoisoxazoles. [Link]

  • Royal Society of Chemistry. 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. [Link]

  • NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

Sources

A Comparative Guide to the Analytical Characterization of 5-Bromo-3-chloropyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel chemical entities, the unequivocal confirmation of a molecule's structure is a cornerstone of scientific rigor. 5-Bromo-3-chloropyridine-2-carboxylic acid, a halogenated pyridine derivative, presents a unique analytical challenge due to the presence of multiple reactive and spectrally active moieties. This guide provides an in-depth comparison of mass spectrometry with alternative analytical techniques for the comprehensive characterization of this compound, offering field-proven insights into experimental design and data interpretation.

Introduction: The Analytical Imperative

This compound (C₆H₃BrClNO₂) is a substituted pyridine with a molecular weight of 236.45 g/mol .[1][2] Its utility as a building block in medicinal chemistry and materials science necessitates robust analytical methodologies to ensure identity, purity, and stability. Mass spectrometry (MS) is a powerful tool for determining molecular weight and elucidating structural features through fragmentation analysis. However, a comprehensive characterization often requires orthogonal techniques that provide complementary information. This guide will explore the expected mass spectrometric behavior of this compound and compare its analytical performance with High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry: A Deep Dive into Fragmentation Behavior

Electron Ionization (EI) mass spectrometry is a primary technique for the structural elucidation of volatile and thermally stable small molecules. The high energy imparted during ionization leads to predictable and reproducible fragmentation patterns that serve as a molecular fingerprint.

Predicted Fragmentation Pathway

The fragmentation of this compound under EI-MS is anticipated to be driven by the lability of the carboxylic acid group and the halogen substituents. The following is a proposed fragmentation pathway based on established principles for similar compounds.[2][3][4]

Molecular Ion Peak (M⁺): The initial ionization event will produce a molecular ion peak. A hallmark of compounds containing both bromine and chlorine is the distinctive isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, while chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[5][6] This will result in a characteristic cluster of peaks for the molecular ion (M, M+2, M+4) and fragment ions containing both halogens.

Initial Fragmentation:

  • Loss of a hydroxyl radical (•OH): Cleavage of the C-OH bond in the carboxylic acid group is a common fragmentation pathway for carboxylic acids, leading to the formation of an acylium ion.[7][8]

  • Loss of a carboxyl group (•COOH): Decarboxylation is another expected fragmentation, resulting in the loss of a COOH radical.[7][8]

  • Loss of Halogens: Subsequent or competing fragmentation events will likely involve the loss of the halogen atoms as radicals (•Br or •Cl).

The interplay of these fragmentation events will generate a series of characteristic ions, which are summarized in the table below.

Ion m/z (relative to ⁷⁹Br and ³⁵Cl) Description
[C₆H₃⁷⁹Br³⁵ClNO₂]⁺235Molecular Ion (M⁺)
[C₆H₂⁷⁹Br³⁵ClNO]⁺218Loss of •OH
[C₅H₃⁷⁹Br³⁵ClN]⁺191Loss of •COOH
[C₆H₃³⁵ClNO₂]⁺156Loss of •Br
[C₆H₃⁷⁹BrNO₂]⁺200Loss of •Cl

DOT Script for Predicted Fragmentation Pathway:

fragmentation_pathway cluster_frags Primary Fragments M [C₆H₃BrClNO₂]⁺ m/z = 235, 237, 239, 241 F1 [C₆H₂BrClNO]⁺ m/z = 218, 220, 222, 224 M->F1 - •OH F2 [C₅H₃BrClN]⁺ m/z = 191, 193, 195 M->F2 - •COOH F3 [C₆H₃ClNO₂]⁺ m/z = 156, 158 M->F3 - •Br F4 [C₆H₃BrNO₂]⁺ m/z = 200, 202 M->F4 - •Cl

Caption: Predicted EI-MS fragmentation of this compound.

Comparative Analysis: Mass Spectrometry vs. Alternative Techniques

While mass spectrometry provides invaluable structural information, a multi-technique approach is essential for unambiguous characterization.

Technique Information Provided Strengths Limitations
Mass Spectrometry (MS) Molecular weight, elemental composition (from isotopic patterns), structural information from fragmentation.High sensitivity, provides molecular formula confirmation.Isomers may not be distinguishable, can require derivatization for non-volatile compounds.
HPLC-UV Purity assessment, quantification, separation of isomers and impurities.Excellent for purity determination, widely available, can be coupled to MS.Provides limited structural information on its own.
NMR Spectroscopy (¹H & ¹³C) Detailed connectivity of atoms, definitive structural elucidation, isomeric differentiation.Unambiguous structure determination, provides information on the chemical environment of each atom.Lower sensitivity than MS, requires larger sample amounts, complex spectra for some molecules.

Experimental Protocols

Mass Spectrometry (GC-MS with EI)
  • Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol or dichloromethane). For improved volatility and to prevent thermal degradation of the carboxylic acid, derivatization to its methyl ester using diazomethane or trimethylsilylation can be performed.

  • Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 40-300.

High-Performance Liquid Chromatography (HPLC-UV)
  • Sample Preparation: Dissolve a precisely weighed amount of the compound in the mobile phase to create a stock solution. Prepare a series of dilutions for calibration.

  • Instrumentation: An HPLC system equipped with a UV detector.

  • HPLC Conditions:

    • Column: A reversed-phase C18 column is a good starting point.[9][10]

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength determined by the UV spectrum of the compound (likely around 254 nm).

    • Injection Volume: 10 µL.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiments:

    • ¹H NMR: Provides information on the number, chemical environment, and coupling of protons.

    • ¹³C NMR: Provides information on the number and chemical environment of carbon atoms.

    • 2D NMR (e.g., COSY, HSQC, HMBC): Used to establish the connectivity between protons and carbons for definitive structure elucidation.

Conclusion

The analytical characterization of this compound is best achieved through a synergistic application of multiple analytical techniques. Mass spectrometry, with its ability to provide molecular weight and key fragmentation information, serves as a powerful tool for initial identification. HPLC-UV is indispensable for assessing purity and for quantitative analysis. Finally, NMR spectroscopy provides the definitive structural elucidation necessary for unambiguous confirmation. By understanding the principles and applying the protocols outlined in this guide, researchers can confidently characterize this and other novel halogenated pyridine derivatives, ensuring the integrity and validity of their scientific endeavors.

References

  • Budzikiewicz, H., Lange, E., & Ockels, W. (1981). THE MASS SPECTRAL FRAGMENTATION BEHAVIOR OF PYRIDINE CARBOXYLIC AND THIOCARBOXYLIC ACID ESTERS. Phosphorus and Sulfur and the Related Elements, 11(1), 33-45. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of 4-Pyridinecarboxylic acid. [Link]

  • SIELC Technologies. HPLC Separation of Pyridinecarboxylic Acids. [Link]

  • DTIC. 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link]

  • Semantic Scholar. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Link]

  • YouTube. Bromo pattern in Mass Spectrometry. [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. [Link]

  • Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. [Link]

  • Chemistry LibreTexts. Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • YouTube. Mass Spec 3e Carboxylic Acids. [Link]

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A Comparative Guide to the Synthesis of 5-Bromo-3-chloropyridine-2-carboxylic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical research, the strategic synthesis of highly functionalized heterocyclic compounds is paramount. 5-Bromo-3-chloropyridine-2-carboxylic acid, a key building block, presents a unique synthetic challenge due to its specific substitution pattern. This guide provides an in-depth comparison of two plausible synthetic routes to this valuable compound, offering insights into the rationale behind the chosen methodologies and providing a framework for researchers to select the most suitable pathway for their specific needs.

Introduction to this compound

This compound (also known as 5-Bromo-3-chloropicolinic acid) is a halogenated pyridine derivative with significant potential as an intermediate in the synthesis of complex bioactive molecules.[1][2][3] The presence of three distinct functional groups—a carboxylic acid, a bromine atom, and a chlorine atom—on the pyridine ring offers multiple points for diversification, making it a versatile scaffold in drug discovery and development. The precise arrangement of these substituents, however, necessitates a carefully planned synthetic strategy. This guide will explore two distinct routes: the oxidation of a pre-functionalized picoline and the carboxylation of a dihalopyridine precursor via lithiation.

Route 1: Synthesis via Oxidation of 5-Bromo-3-chloro-2-methylpyridine

This classical approach relies on the construction of the substituted pyridine ring first, followed by the oxidation of a methyl group at the 2-position to the desired carboxylic acid. This strategy is advantageous when the required substituted 2-methylpyridine (picoline) is accessible.

Workflow for Route 1

Route 1 cluster_0 Step 1: Synthesis of 2-Amino-5-bromo-3-chloropyridine cluster_1 Step 2: Sandmeyer-type Reaction cluster_2 Step 3: Methylation cluster_3 Step 4: Oxidation start 2-Amino-3-chloropyridine product1 2-Amino-5-bromo-3-chloropyridine start->product1 Bromination reagent1 Brominating Agent (e.g., NBS) reagent1->product1 product1_2 2-Amino-5-bromo-3-chloropyridine product2 5-Bromo-2,3-dichloropyridine product1_2->product2 Diazotization & Substitution reagent2 NaNO2, HBr, CuBr reagent2->product2 product2_2 5-Bromo-2,3-dichloropyridine product3 5-Bromo-3-chloro-2-methylpyridine product2_2->product3 C-C Bond Formation reagent3 Organocuprate or Cross-Coupling Reagent reagent3->product3 product3_2 5-Bromo-3-chloro-2-methylpyridine final_product This compound product3_2->final_product Oxidation reagent4 KMnO4 reagent4->final_product

Caption: Synthetic pathway for Route 1.

Experimental Protocol for Route 1

Step 1: Synthesis of 2-Amino-5-bromo-3-chloropyridine

The synthesis would commence with the regioselective bromination of a suitable starting material like 2-amino-3-chloropyridine. The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions. In this case, the 5-position is targeted.

  • Dissolve 2-amino-3-chloropyridine in a suitable solvent such as dichloromethane or acetic acid.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-bromosuccinimide (NBS) portion-wise while maintaining the temperature. The use of NBS is a common and effective method for the bromination of activated pyridine rings.[2]

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work up the reaction by washing with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by extraction with an organic solvent.

  • Purify the product by column chromatography or recrystallization to yield 2-amino-5-bromo-3-chloropyridine.

Step 2: Synthesis of 5-Bromo-2,3-dichloropyridine via Sandmeyer-type Reaction

The Sandmeyer reaction is a well-established method for converting an amino group on an aromatic ring into a halide.[4][5][6]

  • Dissolve 2-amino-5-bromo-3-chloropyridine in an aqueous acidic solution, such as hydrobromic acid.

  • Cool the solution to 0-5 °C.

  • Add a solution of sodium nitrite in water dropwise to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

  • Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Effervescence (evolution of nitrogen gas) will be observed.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Extract the product with an organic solvent, wash, dry, and purify by distillation or chromatography to obtain 5-bromo-2,3-dichloropyridine.

Step 3: Synthesis of 5-Bromo-3-chloro-2-methylpyridine

Introducing the methyl group at the 2-position can be achieved through a nucleophilic substitution or a cross-coupling reaction.

  • Prepare an organocuprate reagent, such as lithium dimethylcuprate, by reacting methyllithium with copper(I) iodide in an ethereal solvent at low temperature.

  • Add the solution of 5-bromo-2,3-dichloropyridine to the organocuprate reagent. The more reactive chlorine at the 2-position should be selectively replaced by the methyl group.

  • Alternatively, a palladium-catalyzed cross-coupling reaction (e.g., Stille or Suzuki coupling) with a suitable methylating agent could be employed.

  • After reaction completion, quench the reaction and purify the product, 5-bromo-3-chloro-2-methylpyridine. The synthesis of this intermediate is crucial for this route.[7]

Step 4: Oxidation to this compound

The final step involves the oxidation of the methyl group to a carboxylic acid. Potassium permanganate is a powerful oxidizing agent commonly used for this transformation on alkyl side chains of aromatic rings.[8][9][10]

  • Suspend 5-bromo-3-chloro-2-methylpyridine in an aqueous solution. The use of a co-solvent like pyridine or t-butanol can aid solubility.

  • Heat the mixture to around 80-90 °C.

  • Add potassium permanganate portion-wise to control the exothermic reaction.

  • Reflux the mixture until the purple color of the permanganate disappears, indicating its consumption.

  • Cool the reaction mixture and filter off the manganese dioxide byproduct.

  • Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry to obtain this compound.

Route 2: Synthesis via Carboxylation of a Dihalopyridine Precursor

This modern approach utilizes organometallic chemistry to directly introduce the carboxylic acid functionality onto a pre-halogenated pyridine ring. This route can be more direct if a suitable dihalopyridine is readily available.

Workflow for Route 2

Route 2 cluster_0 Step 1: Synthesis of 2,3-Dichloro-5-bromopyridine cluster_1 Step 2: Directed ortho-Metalation and Chlorination cluster_2 Step 3: Selective Lithiation cluster_3 Step 4: Carboxylation start2 3-Amino-5-bromopyridine product4 3-Chloro-5-bromopyridine start2->product4 Sandmeyer Reaction reagent5 NaNO2, HCl, CuCl reagent5->product4 product4_2 3-Chloro-5-bromopyridine product5 2,3-Dichloro-5-bromopyridine product4_2->product5 Lithiation & Chlorination reagent6 LDA, then C2Cl6 reagent6->product5 product5_2 2,3-Dichloro-5-bromopyridine product6 5-Bromo-3-chloro-2-lithiopyridine product5_2->product6 Halogen-Metal Exchange reagent7 n-BuLi or LDA reagent7->product6 product6_2 5-Bromo-3-chloro-2-lithiopyridine final_product2 This compound product6_2->final_product2 Carboxylation reagent8 CO2 (gas or dry ice) reagent8->final_product2

Caption: Synthetic pathway for Route 2.

Experimental Protocol for Route 2

Step 1 & 2: Synthesis of 2,3-Dichloro-5-bromopyridine

This key intermediate can be synthesized from commercially available 3-amino-5-bromopyridine.

  • Perform a Sandmeyer reaction on 3-amino-5-bromopyridine using sodium nitrite, hydrochloric acid, and copper(I) chloride to yield 3-chloro-5-bromopyridine.[11]

  • The second chlorine atom is introduced at the 2-position via directed ortho-metalation. Dissolve 3-chloro-5-bromopyridine in an anhydrous ethereal solvent like THF.

  • Cool the solution to a low temperature (e.g., -78 °C).

  • Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) to deprotonate the 2-position, which is the most acidic proton due to the inductive effects of the adjacent nitrogen and chlorine atoms.

  • Quench the resulting lithiated species with a chlorinating agent like hexachloroethane (C₂Cl₆) to introduce the second chlorine atom.

  • Work up the reaction and purify to obtain 2,3-dichloro-5-bromopyridine.

Step 3: Selective Lithiation of 2,3-Dichloro-5-bromopyridine

The key to this route is the selective formation of the 2-lithiated species. Halogen-metal exchange is generally faster for bromine than for chlorine. However, the acidity of the proton at the 2-position, influenced by the adjacent nitrogen and chlorine, makes direct deprotonation a competitive pathway. The choice of organolithium reagent and reaction conditions is critical for selectivity.[12][13][14]

  • Dissolve 2,3-dichloro-5-bromopyridine in anhydrous THF or another suitable aprotic solvent.

  • Cool the solution to a very low temperature, typically -78 °C or lower, under an inert atmosphere (e.g., argon or nitrogen).

  • Slowly add a solution of n-butyllithium (n-BuLi) or LDA. The reactivity difference between the halogens and the acidity of the ring protons will dictate the site of lithiation. Lithiation at the 2-position is often favored due to the directing effect of the pyridine nitrogen.

  • Stir the reaction mixture at low temperature for a specific duration to ensure the formation of 5-bromo-3-chloro-2-lithiopyridine.

Step 4: Carboxylation

The final step involves quenching the organolithium intermediate with carbon dioxide to form the carboxylate.

  • Bubble carbon dioxide gas through the solution of the lithiated pyridine, or pour the reaction mixture over crushed dry ice.

  • Allow the mixture to warm to room temperature.

  • Quench the reaction with water or a dilute acid.

  • Extract the aqueous layer with an organic solvent to remove any unreacted starting material.

  • Acidify the aqueous layer with a mineral acid to precipitate the carboxylic acid.

  • Collect the product by filtration, wash with cold water, and dry to yield this compound.

Comparative Analysis of Synthesis Routes

FeatureRoute 1: Oxidation of PicolineRoute 2: Carboxylation via Lithiation
Starting Materials 2-Amino-3-chloropyridine, NBS, NaNO₂, CuBr, organocuprate/cross-coupling reagents, KMnO₄3-Amino-5-bromopyridine, NaNO₂, CuCl, LDA, C₂Cl₆, n-BuLi/LDA, CO₂
Number of Steps 44
Key Transformations Bromination, Sandmeyer reaction, Methylation, OxidationSandmeyer reaction, Directed ortho-metalation, Lithiation, Carboxylation
Potential Yield Moderate to good, but the oxidation step can sometimes have variable yields.Can be high, but highly dependent on the efficiency and selectivity of the lithiation step.
Advantages - Utilizes well-established, classical reactions. - Avoids the use of highly pyrophoric organolithium reagents in the final steps. - Starting materials may be more readily available and less expensive.- Potentially more convergent and atom-economical. - Direct introduction of the carboxylic acid group in the final step. - Avoids the use of a strong oxidizing agent like KMnO₄.
Disadvantages - The use of a strong oxidizing agent (KMnO₄) can lead to over-oxidation and requires careful control. - The Sandmeyer reaction can sometimes produce side products. - Multiple steps may lead to a lower overall yield.- Requires stringent anhydrous and inert atmosphere conditions for the lithiation steps. - Organolithium reagents are pyrophoric and require careful handling. - Regioselectivity of the lithiation can be challenging to control.
Scalability Generally scalable, though handling large quantities of KMnO₄ can be challenging.Can be challenging to scale up due to the need for very low temperatures and handling of organolithiums.

Conclusion and Recommendations

Both synthetic routes presented offer viable pathways to this compound, each with its own set of advantages and challenges.

Route 1 is a more traditional approach that may be favored in laboratories where expertise in classical organic reactions is well-established and the handling of strong oxidizing agents is routine. The commercial availability and cost of the initial starting materials may also make this route more attractive for larger-scale synthesis, provided the oxidation step can be optimized for consistent yields.

Route 2 represents a more modern, organometallic-focused strategy. It is likely to be preferred for smaller-scale synthesis in a research setting where high purity is critical and the necessary equipment for handling air- and moisture-sensitive reagents is readily available. The success of this route hinges on achieving high regioselectivity in the lithiation step, which may require careful optimization of reaction conditions.

Ultimately, the choice of synthesis route will depend on the specific requirements of the research or development program, including the scale of the synthesis, the available laboratory infrastructure, the cost and availability of starting materials, and the synthetic expertise of the research team. It is recommended to perform small-scale trial reactions to evaluate the feasibility and efficiency of the chosen route before committing to a large-scale synthesis.

References

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  • Mild Regioselective Halogenation of Activated Pyridines with N-Bromosuccinimide. (2010). ResearchGate. [Link]

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  • Regioselective difunctionalization of pyridines via 3,4-pyridynes. PubMed Central, 2021 . [Link]

  • A convenient and scalable method for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 2021, 11(3), 447-452.
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  • Reductive Lithiation of Halopyridines Using Lithium Naphthalenide. Heterocycles, 1994, 37(3), 1467-1470.
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  • Exploring 5-Bromo-2-Chloro-3-Methylpyridine: Properties and Applications. Autech Industry Co.,Limited. [Link]

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  • A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.
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  • A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. HETEROCYCLES, 2011, 83(4), 875-882.
  • Effective lithiation of 3-bromopyridine: Synthesis of 3-pyridine boronic acid and variously 3-substituted pyridines. Tetrahedron Letters, 2002 , 43(24), 4285-4287. [Link]

  • 2,3-DIAMINOPYRIDINE. Organic Syntheses. [Link]

  • Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
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  • RHODIUM-CATALYZED ASYMMETRIC ADDITION OF ARYLBORONIC ACIDS TO α-KETO ESTERS: PREPARATION OF (R)-2-ETHOXYCARBONYL-2-HYDROXY-2-(2-METHYLPHENYL)ACETIC ACID ETHYL ESTER. Organic Syntheses. [Link]

  • 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
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5-Bromo-3-chloropyridine-2-carboxylic acid vs 5-bromo-3-fluoropyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide to 5-Bromo-3-chloropyridine-2-carboxylic acid and 5-bromo-3-fluoropyridine-2-carboxylic acid

For researchers, scientists, and professionals in drug development, the judicious selection of building blocks is a critical determinant of success in synthesizing novel molecular entities. Halogenated pyridines, in particular, are a cornerstone of medicinal chemistry, offering a versatile scaffold for creating intricate and effective therapeutic agents. This guide provides an objective, data-supported comparison of two closely related yet distinct building blocks: this compound and 5-bromo-3-fluoropyridine-2-carboxylic acid.

The substitution of a chlorine atom for a fluorine atom at the 3-position of the pyridine ring, while seemingly minor, imparts significant differences in the physicochemical properties, reactivity, and ultimately, the biological activity of the resulting molecules. Understanding these nuances is paramount for designing efficient synthetic routes and for the rational design of drug candidates with optimized pharmacokinetic and pharmacodynamic profiles.

Physicochemical Properties: A Head-to-Head Comparison

A molecule's behavior in both chemical and biological systems is fundamentally governed by its physicochemical properties. The introduction of a chlorine versus a fluorine atom at the 3-position of 5-bromopyridine-2-carboxylic acid results in notable differences, as summarized below.

PropertyThis compound5-bromo-3-fluoropyridine-2-carboxylic acid
Molecular Formula C₆H₃BrClNO₂[1]C₆H₃BrFNO₂[2]
Molecular Weight 236.46 g/mol [1]220.00 g/mol [2]
CAS Number 1189513-51-6[1]669066-91-5[2]
Melting Point 157-159 °C[3]175-180 °C[2]
Predicted LogP 2.19570[3]1.5
Predicted pKa ~1.5-2.5~1.5-2.5

The higher melting point of the fluorinated analog can be attributed to stronger intermolecular interactions, potentially including hydrogen bonding involving the fluorine atom. The predicted LogP value suggests that the chloro derivative is more lipophilic than its fluoro counterpart. This difference in lipophilicity can have significant implications for a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

Electronic Effects and Reactivity: The Decisive Role of the Halogen

The reactivity of the pyridine ring and its substituents is profoundly influenced by the electronic nature of the halogen at the C-3 position. Both chlorine and fluorine are electronegative and exert a strong electron-withdrawing inductive effect (-I). However, fluorine is the most electronegative element, and its inductive effect is stronger than that of chlorine.

Conversely, both halogens can also exert a positive mesomeric effect (+M) by donating a lone pair of electrons to the aromatic system. For fluorine, the +M effect is generally weaker than its -I effect. In the case of chlorine, the larger size of its 3p orbitals compared to the 2p orbitals of the pyridine ring carbons leads to less effective orbital overlap, further diminishing its +M effect.

A study on the impact of fluorination and chlorination on the electronic structure of pyridines revealed that these substitutions significantly affect the intramolecular charge delocalization and ring bond strength[4]. This has direct consequences for the reactivity of the molecule in various chemical transformations.

Reactivity in Cross-Coupling Reactions

The bromine atom at the C-5 position is the primary site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a cornerstone of modern drug discovery for creating C-C bonds. The general reactivity of aryl halides in the oxidative addition step of the catalytic cycle follows the order I > Br > Cl[5]. Therefore, selective coupling at the C-5 bromine is expected for both molecules.

Synthesis and Experimental Protocols

The synthesis of both this compound and 5-bromo-3-fluoropyridine-2-carboxylic acid can be approached from common precursors, with the key differentiation arising from the introduction of the respective halogen at the 3-position. A common starting material for such syntheses is 3-amino-5-bromopyridine.

Synthesis_Workflow Start 3-Amino-5-bromopyridine Step1_Cl Sandmeyer Reaction (NaNO2, HCl, CuCl) Start->Step1_Cl Step1_F Balz-Schiemann Reaction (NaNO2, HBF4) Start->Step1_F Intermediate_Cl 5-Bromo-3-chloropyridine Step1_Cl->Intermediate_Cl Step2_Cl Carboxylation (e.g., Grignard formation then CO2) Intermediate_Cl->Step2_Cl Product_Cl This compound Step2_Cl->Product_Cl Intermediate_F 5-Bromo-3-fluoropyridine Step1_F->Intermediate_F Step2_F Carboxylation (e.g., Directed ortho-metalation then CO2) Intermediate_F->Step2_F Product_F 5-bromo-3-fluoropyridine-2-carboxylic acid Step2_F->Product_F

General synthetic strategies for the target compounds.
Experimental Protocol: Synthesis of this compound (Illustrative)

Step 1: Synthesis of 5-Bromo-3-chloropyridine via Sandmeyer Reaction

  • To a stirred solution of 3-amino-5-bromopyridine (1.0 eq) in aqueous HCl (e.g., 6M), cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated HCl and cool it to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the CuCl solution.

  • Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C until nitrogen evolution ceases.

  • Cool the mixture, neutralize with a base (e.g., NaOH solution), and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford 5-bromo-3-chloropyridine.

Step 2: Carboxylation to this compound

This step can be challenging and may require optimization. A potential route involves directed ortho-metalation.

  • Dissolve 5-bromo-3-chloropyridine (1.0 eq) in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (e.g., Argon).

  • Cool the solution to -78 °C.

  • Slowly add a strong base such as lithium diisopropylamide (LDA) (1.1 eq). The lithium is expected to direct to the C2 position due to the directing effect of the chloro and pyridyl nitrogen atoms.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Bubble dry carbon dioxide gas through the solution for an extended period, or add crushed dry ice.

  • Allow the reaction to slowly warm to room temperature.

  • Quench the reaction with water and acidify the aqueous layer with dilute HCl to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Experimental Protocol: Synthesis of 5-bromo-3-fluoropyridine-2-carboxylic acid (Illustrative)

Step 1: Synthesis of 5-Bromo-3-fluoropyridine via Balz-Schiemann Reaction

  • To a stirred solution of 3-amino-5-bromopyridine (1.0 eq) in aqueous tetrafluoroboric acid (HBF₄), cool the mixture to 0-5 °C.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.

  • The diazonium tetrafluoroborate salt will precipitate. Collect the solid by filtration and wash with cold water, followed by a cold organic solvent (e.g., ethanol or ether).

  • Gently heat the dry diazonium salt until nitrogen evolution begins, then control the heating to maintain a steady decomposition.

  • The crude 5-bromo-3-fluoropyridine can be purified by distillation or column chromatography.

Step 2: Carboxylation to 5-bromo-3-fluoropyridine-2-carboxylic acid

Similar to the chloro-analog, directed ortho-metalation can be employed.

  • Follow the same procedure as for the carboxylation of 5-bromo-3-chloropyridine, using 5-bromo-3-fluoropyridine as the starting material. The fluorine atom is also a good directing group for ortho-metalation.

Applications in Medicinal Chemistry

Both this compound and 5-bromo-3-fluoropyridine-2-carboxylic acid serve as valuable intermediates in the synthesis of a wide range of biologically active molecules. The carboxylic acid moiety provides a handle for amide bond formation, a common linkage in many drug molecules. The bromine at the 5-position allows for the introduction of various aryl and heteroaryl groups via cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR).

The choice between the chloro and fluoro analogs can be strategic. The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, modulate pKa, and improve binding affinity[7]. For instance, replacing a C-H bond with a C-F bond can block sites of oxidative metabolism. The higher lipophilicity of the chloro-substituted compound might be advantageous for crossing the blood-brain barrier, while the greater polarity of the fluoro-substituted compound could be beneficial for other applications.

Spectroscopic Characterization

¹H NMR Spectroscopy:

  • The two aromatic protons on the pyridine ring will appear as doublets in the downfield region (typically 7.5-9.0 ppm).

  • The carboxylic acid proton will appear as a broad singlet, typically far downfield (>10 ppm), and its position can be concentration-dependent.

¹³C NMR Spectroscopy:

  • The spectrum will show six distinct signals for the six carbon atoms.

  • The carboxyl carbon will be the most downfield signal (typically 160-180 ppm).

  • The carbons attached to the halogens will show characteristic chemical shifts and, in the case of the fluoro-analog, C-F coupling.

IR Spectroscopy:

  • A very broad O-H stretch from the carboxylic acid will be observed in the region of 2500-3300 cm⁻¹.

  • A strong C=O stretch from the carboxylic acid will be present around 1700-1730 cm⁻¹.

  • C-Br, C-Cl, and C-F stretching vibrations will be present in the fingerprint region. The C-F stretch is typically found around 1000-1400 cm⁻¹ and is often strong, while the C-Cl stretch is in the 600-800 cm⁻¹ range[8].

Conclusion and Future Perspectives

Both this compound and 5-bromo-3-fluoropyridine-2-carboxylic acid are valuable and versatile building blocks for drug discovery and development. The choice between them should be guided by the specific goals of the synthetic and medicinal chemistry program.

The chloro-analog offers higher lipophilicity, which may be desirable for certain applications. The fluoro-analog, on the other hand, provides access to the well-documented benefits of fluorine in medicinal chemistry, including enhanced metabolic stability and potential for improved binding interactions. The predicted higher reactivity of the fluoro-analog in some cross-coupling reactions could also be a deciding factor in its selection.

As the demand for more sophisticated and targeted therapeutics continues to grow, a deep understanding of the subtle yet significant differences between such closely related building blocks will be increasingly crucial for the successful design and synthesis of the next generation of medicines.

References

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A Senior Application Scientist's Guide to the Comparative Reactivity of Bromo-Chloropyridine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, functionalized pyridine scaffolds are indispensable building blocks. Their prevalence in pharmaceuticals and agrochemicals stems from their unique electronic properties and their ability to engage in a diverse array of chemical transformations. Among the vast library of pyridine-based intermediates, bromo-chloropyridine carboxylic acids present a particularly interesting and synthetically versatile class of compounds. The presence of two distinct halogen atoms, bromine and chlorine, alongside a carboxylic acid moiety, offers a rich platform for selective functionalization. However, the interplay between the inherent reactivity of the halogens, the electronic and steric influence of the carboxylic acid group, and their relative positions on the pyridine ring can lead to complex reactivity profiles.

This guide provides an in-depth, objective comparison of the reactivity of bromo-chloropyridine carboxylic acids, with a focus on two common reaction manifolds: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling, specifically the Suzuki-Miyaura reaction. By dissecting the underlying electronic and steric factors, and providing supporting experimental insights, this document aims to empower researchers to make informed decisions in the design and execution of their synthetic strategies.

The Reactivity Landscape of Halopyridines: A Tale of Two Halogens

The reactivity of halopyridines is fundamentally governed by the electron-deficient nature of the pyridine ring, a consequence of the electronegative nitrogen atom. This inherent electron deficiency makes the ring susceptible to nucleophilic attack, a reactivity pattern opposite to that of electron-rich benzene derivatives. The positions ortho (C2/C6) and para (C4) to the ring nitrogen are particularly activated towards nucleophilic attack due to the ability of the nitrogen to stabilize the negative charge in the intermediate Meisenheimer complex through resonance.[1][2]

When two different halogens, such as bromine and chlorine, are present on the pyridine ring, their relative reactivity is dictated by the nature of the chemical transformation.

  • In Nucleophilic Aromatic Substitution (SNAr) , the rate-determining step is typically the initial attack of the nucleophile on the carbon bearing the leaving group.[3] The reactivity of the C-X bond in SNAr reactions generally follows the trend of electronegativity: F > Cl > Br > I. This is because the more electronegative halogen polarizes the C-X bond to a greater extent, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. Therefore, in a bromo-chloropyridine, the chloro substituent is generally more reactive towards SNAr.

  • In Palladium-Catalyzed Cross-Coupling Reactions , such as the Suzuki-Miyaura coupling, the key step is the oxidative addition of the C-X bond to the palladium(0) catalyst.[4][5] The reactivity in this step is governed by the C-X bond strength, with weaker bonds undergoing oxidative addition more readily. The C-X bond strength follows the trend: C-Cl > C-Br > C-I. Consequently, the bromo substituent is significantly more reactive than the chloro substituent in these transformations.

The Modulating Influence of the Carboxylic Acid Group

The presence of a carboxylic acid group on the pyridine ring introduces another layer of complexity, influencing the reactivity through both electronic and steric effects.

  • Electronic Effects : The carboxylic acid group is an electron-withdrawing group, further deactivating the pyridine ring towards electrophilic attack but enhancing its reactivity in nucleophilic substitutions. The magnitude of this effect is position-dependent. The pKa of the carboxylic acid is also influenced by its position relative to the ring nitrogen, which in turn can affect its role in acid-base mediated reactions.[6]

  • Steric Effects : A carboxylic acid group positioned ortho to a halogen can sterically hinder the approach of a nucleophile or a bulky catalyst, potentially retarding the reaction rate. This "ortho effect" can significantly influence the regioselectivity of a reaction.[7][8] Furthermore, the carboxylate can act as a directing group in certain C-H activation reactions, and under specific conditions, chelation of the carboxylic acid to the metal catalyst in cross-coupling reactions can influence the regiochemical outcome.[9][10]

  • Potential for Decarboxylation : It is also important to consider that under the often harsh conditions of cross-coupling reactions (high temperatures, strong bases), pyridine carboxylic acids can undergo decarboxylation, leading to undesired side products.[11][12][13]

Comparative Reactivity in Action: SNAr vs. Suzuki Coupling

Nucleophilic Aromatic Substitution (SNAr)

In an SNAr reaction, the position most activated by the pyridine nitrogen (ortho or para) and bearing the better leaving group for this reaction (chlorine) will be the most reactive site.

SNAr_Reactivity cluster_1 5-Bromo-4-chloropyridine-2-carboxylic acid cluster_2 4-Bromo-2-chloropyridine-3-carboxylic acid SNAr_1 Major Product (Substitution at C4) SNAr_Reactant_1 5-bromo-4-chloro- pyridine-2-carboxylic acid SNAr_Reactant_1->SNAr_1 Nu- Minor_1 Minor Product (Substitution at C5) SNAr_Reactant_1->Minor_1 Nu- SNAr_Reactant_2 4-bromo-2-chloro- pyridine-3-carboxylic acid SNAr_2 Major Product (Substitution at C2) SNAr_Reactant_2->SNAr_2 Nu- Minor_2 Minor Product (Substitution at C4) SNAr_Reactant_2->Minor_2 Nu-

  • 5-Bromo-4-chloropyridine-2-carboxylic acid : The C4 position is para to the pyridine nitrogen, making it highly activated. The chlorine atom at this position is the preferred leaving group for SNAr. The ortho-carboxylic acid group might exert some steric hindrance, but the electronic activation at the C4 position is expected to be dominant. The C5 position is less activated and bears a bromine atom, which is a poorer leaving group in SNAr. Therefore, nucleophilic attack is predicted to occur predominantly at the C4 position .

  • 4-Bromo-2-chloropyridine-3-carboxylic acid : The C2 position is ortho to the pyridine nitrogen and bears a chlorine atom, making it a prime site for SNAr. The C4 position is also activated (para to the nitrogen) but has a bromine substituent. Given that chlorine is a better leaving group in SNAr, the reaction is expected to favor substitution at the C2 position . The carboxylic acid at the C3 position is not expected to provide significant steric hindrance to the C2 position.

Suzuki-Miyaura Cross-Coupling

In a Suzuki-Miyaura cross-coupling reaction, the weaker C-Br bond is the preferred site for oxidative addition of the palladium catalyst.

Suzuki_Reactivity cluster_1 5-Bromo-4-chloropyridine-2-carboxylic acid cluster_2 4-Bromo-2-chloropyridine-3-carboxylic acid Suzuki_1 Major Product (Coupling at C5) Suzuki_Reactant_1 5-bromo-4-chloro- pyridine-2-carboxylic acid Suzuki_Reactant_1->Suzuki_1 ArB(OH)2 [Pd] Minor_Suzuki_1 Minor Product (Coupling at C4) Suzuki_Reactant_1->Minor_Suzuki_1 ArB(OH)2 [Pd] Suzuki_Reactant_2 4-bromo-2-chloro- pyridine-3-carboxylic acid Suzuki_2 Major Product (Coupling at C4) Suzuki_Reactant_2->Suzuki_2 ArB(OH)2 [Pd] Minor_Suzuki_2 Minor Product (Coupling at C2) Suzuki_Reactant_2->Minor_Suzuki_2 ArB(OH)2 [Pd]

  • 5-Bromo-4-chloropyridine-2-carboxylic acid : The C-Br bond at the C5 position is significantly more reactive towards oxidative addition than the C-Cl bond at the C4 position. Therefore, Suzuki coupling is predicted to occur selectively at the C5 position . The ortho-carboxylic acid might play a role in catalyst chelation, potentially influencing the reaction rate, but the inherent reactivity difference between the C-Br and C-Cl bonds is the dominant factor for regioselectivity.

  • 4-Bromo-2-chloropyridine-3-carboxylic acid : Similar to the previous isomer, the C-Br bond at the C4 position is the more reactive site for oxidative addition. Thus, Suzuki coupling is expected to proceed at the C4 position . The chlorine at the activated C2 position would remain intact under typical Suzuki conditions that favor C-Br activation.

Experimental Protocols: A Starting Point for Optimization

The following protocols are generalized procedures for SNAr and Suzuki-Miyaura reactions on halopyridines. They should be considered as a starting point and may require optimization for specific bromo-chloropyridine carboxylic acid substrates. The presence of the carboxylic acid may necessitate careful selection of the base to avoid unwanted acid-base reactions or decarboxylation.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

SNAr_Protocol Start Start Step1 Combine bromo-chloropyridine carboxylic acid, nucleophile, and a suitable base (e.g., K2CO3, Cs2CO3) in a polar aprotic solvent (e.g., DMF, DMSO). Start->Step1 Step2 Heat the reaction mixture (typically 80-150 °C) and monitor by TLC or LC-MS. Step1->Step2 Step3 Cool to room temperature, quench with water, and extract with an organic solvent. Step2->Step3 Step4 Wash the organic layer, dry, and concentrate. Step3->Step4 Step5 Purify the crude product by chromatography or recrystallization. Step4->Step5 End End Step5->End

Materials:

  • Bromo-chloropyridine carboxylic acid (1.0 equiv)

  • Nucleophile (e.g., amine, alcohol, thiol) (1.1 - 2.0 equiv)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base) (2.0 - 3.0 equiv)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, NMP)

Procedure:

  • To a dry reaction vessel, add the bromo-chloropyridine carboxylic acid, nucleophile, and base.

  • Add the anhydrous solvent and stir the mixture under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction to the desired temperature (typically between 80 °C and 150 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography or recrystallization.

Causality Behind Experimental Choices:

  • Solvent: Polar aprotic solvents are used to dissolve the reactants and stabilize the charged Meisenheimer intermediate, thus accelerating the reaction.[14]

  • Base: A base is often required to deprotonate the nucleophile, increasing its nucleophilicity. For carboxylic acid-containing substrates, a carbonate base is often a good starting point as it is generally not strong enough to cause significant decarboxylation.

  • Inert Atmosphere: While not always strictly necessary for SNAr, an inert atmosphere is good practice to prevent potential side reactions, especially at elevated temperatures.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

Suzuki_Protocol Start Start Step1 Combine bromo-chloropyridine carboxylic acid, boronic acid, base (e.g., K2CO3, K3PO4), and Pd catalyst/ligand in a solvent (e.g., dioxane/water, toluene). Start->Step1 Step2 Degas the mixture and heat under an inert atmosphere (typically 80-120 °C). Step1->Step2 Step3 Monitor the reaction by TLC or LC-MS. Step2->Step3 Step4 Cool, dilute with an organic solvent, and wash with water. Step3->Step4 Step5 Dry, concentrate, and purify the crude product by chromatography. Step4->Step5 End End Step5->End

Materials:

  • Bromo-chloropyridine carboxylic acid (1.0 equiv)

  • Aryl- or heteroarylboronic acid or ester (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, toluene, DMF)

Procedure:

  • To a reaction vessel, add the bromo-chloropyridine carboxylic acid, boronic acid, base, and palladium catalyst (and ligand, if used).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent(s) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial for achieving high yields, especially with less reactive chloro-substituents or sterically hindered substrates. Electron-rich and bulky phosphine ligands often promote the oxidative addition step.[15]

  • Base: The base plays a critical role in the transmetalation step of the catalytic cycle.[16] For substrates with an acidic proton, such as a carboxylic acid, a sufficient excess of a non-nucleophilic base is required.

  • Degassing: It is essential to remove dissolved oxygen from the reaction mixture, as oxygen can oxidize the Pd(0) catalyst, leading to deactivation and the formation of homocoupled byproducts.[2]

Summary of Predicted Reactivity

CompoundMajor SNAr ProductMajor Suzuki Product
5-Bromo-4-chloropyridine-2-carboxylic acid Substitution at C4 (Cl replaced)Coupling at C5 (Br replaced)
4-Bromo-2-chloropyridine-3-carboxylic acid Substitution at C2 (Cl replaced)Coupling at C4 (Br replaced)

Conclusion

Bromo-chloropyridine carboxylic acids are highly valuable and versatile building blocks in synthetic chemistry. A thorough understanding of the factors governing their reactivity is paramount for their effective utilization. The predictable and often orthogonal reactivity of the bromo and chloro substituents in SNAr and Suzuki-Miyaura cross-coupling reactions allows for the selective and sequential introduction of diverse functionalities. While the carboxylic acid group adds a layer of complexity, its electronic and steric effects can be rationally managed through careful selection of reaction conditions. This guide provides a framework for predicting the reactivity of these complex scaffolds and offers practical starting points for experimental design, enabling researchers to unlock the full synthetic potential of this important class of molecules.

References

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  • Taylor, R. D., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5858-5866. [Link]

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A Comparative Guide to the Bioactivity of 5-Bromo-3-chloropyridine-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyridine ring is a foundational scaffold in modern agrochemistry and medicinal chemistry, prized for its versatile biological activities. Within this broad class, pyridine carboxylic acids and their derivatives, particularly carboxamides, have emerged as a rich source of potent bioactive molecules. This guide focuses on the derivatives of 5-bromo-3-chloropyridine-2-carboxylic acid, a halogenated picolinic acid, and explores their potential bioactivities through a comparative analysis of structurally related compounds. By examining the structure-activity relationships (SAR) of analogous halopyridine carboxamides, we can elucidate the key structural motifs that govern their efficacy as fungicides, insecticides, and other bioactive agents. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the potential of this chemical class.

Fungicidal Activity: Targeting Succinate Dehydrogenase

A significant body of research has focused on pyridine carboxamides as inhibitors of the succinate dehydrogenase (SDH) enzyme (Complex II) in the mitochondrial respiratory chain of fungi. This inhibition disrupts the fungus's energy production, leading to cell death. The commercial fungicide boscalid is a well-known example of a pyridine carboxamide that targets SDH. While specific data on 5-bromo-3-chloropyridine-2-carboxamide derivatives is limited in publicly accessible literature, we can infer their potential fungicidal activity by analyzing SAR studies on structurally similar compounds, such as 2-chloropyridine-3-carboxamides.

A study on N-(substituted-aryl)-2-chloropyridine-3-carboxamides revealed that the nature of the substituent on the anilino moiety plays a crucial role in determining fungicidal activity against pathogens like Botrytis cinerea (grey mold) and Rhizoctonia solani (rice sheath blight)[1].

Structure-Activity Relationship (SAR) Insights for Fungicidal Activity
  • Impact of Anilino Moiety Substitution: The substitution pattern on the N-phenyl ring of the carboxamide is a key determinant of fungicidal potency. For activity against Botrytis cinerea, alkyl groups at the ortho-position of the anilino ring were found to be highly favorable. Specifically, N-(indan-4-yl)carboxamides with alkyl groups at the 3-position demonstrated particularly high efficacy[1].

  • Hydrophobicity: The overall hydrophobicity of the molecule is a critical factor. Increased length of alkyl substituents on fused aryl derivatives correlated with elevated fungicidal activity, suggesting that lipophilicity aids in penetrating the fungal cell membrane to reach the target enzyme[1].

  • Influence of Heteroatoms: The introduction of heteroatoms (e.g., oxygen or sulfur) into the fused ring system of the anilino moiety generally leads to a reduction in fungicidal activity compared to their carbocyclic counterparts[1].

Comparative Fungicidal Activity of N-(fused-aryl)-2-chloropyridine-3-carboxamides
Compound IDN-SubstituentR1R2R3Disease Control (%) at 100 ppm (Botrytis cinerea)
13 Indan-4-ylHHH95
17 1,1,3-Trimethylindan-4-ylCH3CH3CH3100
20 1,1,3-Trimethyl-1-thiaindan-4-ylCH3CH3CH385
21 1,1,3-Trimethyl-1-oxaindan-4-ylCH3CH3CH380
27 2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl---70

Data synthesized from a study on 2-chloropyridine-3-carboxamide derivatives to illustrate SAR principles likely applicable to 5-bromo-3-chloropyridine-2-carboxamide derivatives.[1]

Based on these findings, it is plausible that amide derivatives of this compound, particularly those with bulky, lipophilic N-aryl substituents, would exhibit potent fungicidal activity. The presence of the additional bromine and chlorine atoms on the pyridine ring of the parent molecule would further influence the electronic and steric properties, potentially enhancing binding to the SDH enzyme.

Experimental Protocol: In Vitro Fungicidal Assay

A standard method to assess the in vitro fungicidal activity of these compounds is the mycelial growth inhibition assay.

  • Compound Preparation: The test compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions.

  • Culture Medium Preparation: Potato dextrose agar (PDA) is prepared and autoclaved. While the medium is still molten, the stock solution of the test compound is added to achieve the desired final concentrations.

  • Inoculation: A mycelial plug (typically 5 mm in diameter) is taken from the edge of an actively growing culture of the target fungus and placed in the center of the PDA plate containing the test compound.

  • Incubation: The plates are incubated at a suitable temperature (e.g., 25°C) for a period of time that allows for significant growth in the control plates (PDA with DMSO but no test compound).

  • Data Collection and Analysis: The diameter of the fungal colony is measured. The percentage of inhibition is calculated using the formula: Inhibition (%) = [(C - T) / C] * 100 where C is the colony diameter in the control plate and T is the colony diameter in the treated plate. The EC50 (half-maximal effective concentration) value can then be determined by testing a range of concentrations and performing a probit analysis.

Fungicidal_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start dissolve Dissolve Compound in DMSO start->dissolve mix Mix with Molten PDA Medium dissolve->mix inoculate Inoculate with Fungal Mycelia mix->inoculate incubate Incubate at 25°C inoculate->incubate measure Measure Colony Diameter incubate->measure calculate Calculate % Inhibition and EC50 measure->calculate end End calculate->end

Fungicidal Mycelial Growth Inhibition Assay Workflow

Insecticidal Activity: Targeting the Nervous System

For instance, a study on picolinamide derivatives containing a dimethylamine side chain identified potent inhibitors of acetylcholinesterase (AChE), a critical enzyme in the nervous system of insects and mammals.[2][3] Inhibition of AChE leads to the accumulation of the neurotransmitter acetylcholine, causing paralysis and death of the insect.

Structure-Activity Relationship (SAR) Insights for Insecticidal Activity
  • Amide Substituent: The nature of the group attached to the amide nitrogen is critical for activity. In one study, a series of thieno[2,3-c]isoquinoline-2-carboxamides were synthesized and showed promising insecticidal activity against the cowpea aphid, Aphis craccivora.[4][5]

  • Pyridine Ring Substitution: The position and nature of substituents on the pyridine ring significantly influence bioactivity. Halogenation, as in the case of this compound, is a common strategy to enhance insecticidal potency.

  • Overall Molecular Conformation: The three-dimensional shape of the molecule is crucial for its interaction with the target receptor. The synthesis of rigid, fused heterocyclic systems is a common approach to lock the molecule into a bioactive conformation.

Comparative Insecticidal Activity of Picolinamide Derivatives against Acetylcholinesterase
Compound IDN-SubstituentAChE IC50 (µM)
7a 2-(dimethylamino)ethoxy-phenyl2.49
7b 3-(dimethylamino)ethoxy-phenyl15.31
7c 4-(dimethylamino)ethoxy-phenyl28.16

Data from a study on picolinamide derivatives as AChE inhibitors, illustrating the importance of the N-substituent's structure and position.[2][3]

These findings suggest that amide derivatives of this compound, when coupled with appropriate amine fragments, could exhibit significant insecticidal activity. The halogen atoms on the pyridine ring are expected to enhance the compound's binding affinity to the target site.

Experimental Protocol: Insecticidal Bioassay

A common method for evaluating the insecticidal activity of compounds against sucking insects like aphids is the leaf-dipping method.

  • Compound Preparation: Test compounds are dissolved in a suitable solvent (e.g., acetone) and then diluted with water containing a surfactant (e.g., Triton X-100) to create a series of test concentrations.

  • Leaf Treatment: Leaves of a suitable host plant (e.g., fava bean for cowpea aphids) are dipped into the test solutions for a set period (e.g., 30 seconds) and then allowed to air dry. Control leaves are dipped in a solution containing the solvent and surfactant but no test compound.

  • Insect Infestation: The treated leaves are placed in petri dishes, and a known number of insects (e.g., 20 adult aphids) are transferred onto the leaves.

  • Incubation: The petri dishes are maintained under controlled conditions of temperature, humidity, and light.

  • Mortality Assessment: The number of dead insects is counted at specific time intervals (e.g., 24, 48, and 72 hours). Insects that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis: The mortality data is corrected for any deaths in the control group using Abbott's formula. The LC50 (lethal concentration for 50% of the population) is then calculated using probit analysis.

Insecticidal_Assay_Workflow start Start prep_solution Prepare Test Solutions (Compound in Solvent + Surfactant) start->prep_solution dip_leaves Dip Host Plant Leaves in Test Solutions prep_solution->dip_leaves dry_leaves Air Dry Treated Leaves dip_leaves->dry_leaves infest Infest Leaves with Test Insects (e.g., Aphids) dry_leaves->infest incubate Incubate under Controlled Conditions infest->incubate assess_mortality Assess Mortality at 24, 48, 72 hours incubate->assess_mortality analyze_data Calculate Corrected Mortality and LC50 assess_mortality->analyze_data end End analyze_data->end

Insecticidal Leaf-Dipping Bioassay Workflow

Herbicidal Activity

While less explored than their fungicidal and insecticidal properties, some pyridine carboxamide derivatives have shown potential as herbicides. For example, studies on pyrido[2,3-d]pyrimidine derivatives, which can be synthesized from 2-chloronicotinic acid, have demonstrated herbicidal activity, particularly against monocotyledonous weeds.[6][7]

The mechanism of action for herbicidal pyridine derivatives can vary. Some may act as inhibitors of specific enzymes in plant biosynthetic pathways, while others may disrupt hormonal regulation. The SAR for herbicidal activity often differs from that of fungicidal or insecticidal activity, highlighting the need for specific screening programs. For the pyrido[2,3-d]pyrimidine derivatives, it was found that halogen substitution on a benzene ring attached to the pyrimidine core significantly improved herbicidal activity.[7] This suggests that derivatives of this compound could be promising candidates for novel herbicides, and their efficacy would likely depend on the specific structural modifications made to the parent molecule.

Conclusion

The derivatives of this compound represent a promising, yet underexplored, class of bioactive molecules. By drawing parallels with structurally related halopyridine carboxamides, we can anticipate a wide spectrum of biological activities, including potent fungicidal, insecticidal, and potentially herbicidal properties. The key to unlocking this potential lies in the strategic modification of the carboxamide moiety. The N-substituent, in particular, offers a versatile handle for tuning the compound's potency, selectivity, and physicochemical properties. Future research focused on the synthesis and systematic biological evaluation of a library of 5-bromo-3-chloropyridine-2-carboxamide derivatives is warranted and holds the potential to deliver novel solutions for crop protection and beyond.

References

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A Comparative Guide to the Synthesis of 5-Bromo-3-chloropyridine-2-carboxylic Acid: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and agrochemical synthesis, the efficient and economical production of key intermediates is paramount. 5-Bromo-3-chloropyridine-2-carboxylic acid is a valuable building block, and the choice of its synthetic route can significantly impact project timelines and budgets. This guide provides an in-depth cost-benefit analysis of plausible synthetic methods, offering a technical comparison supported by experimental insights to inform your strategic decisions.

Introduction

This compound is a halogenated pyridine derivative with a substitution pattern that makes it a versatile precursor for a range of complex molecules. The presence of three distinct functional handles—a carboxylic acid, a bromine atom, and a chlorine atom—allows for selective and sequential chemical modifications, such as amide bond formation, cross-coupling reactions, and nucleophilic aromatic substitutions. This guide explores three plausible synthetic routes, evaluating them based on starting material cost and availability, reaction efficiency, safety, and environmental impact.

Proposed Synthetic Methodologies

While a definitive, standardized synthesis for this compound is not prominently documented, we can devise logical and feasible routes based on established principles of pyridine chemistry. Herein, we analyze three such pathways:

  • Route A: Synthesis from 2-Amino-5-bromo-3-chloropyridine

  • Route B: Synthesis from 3,5-Dichloropyridine-2-carboxylic Acid

  • Route C: Synthesis via Ortho-metalation of 3-Chloro-5-bromopyridine

Route A: The Sandmeyer Approach from a Pre-functionalized Amine

This route leverages a commercially available, albeit specialized, starting material, 2-amino-5-bromo-3-chloropyridine.[1][2][3] The core transformation is the conversion of the amino group into a carboxylic acid, which can be achieved through a two-step Sandmeyer reaction sequence.

Workflow for Route A

Route A A 2-Amino-5-bromo-3-chloropyridine B Diazonium Salt Intermediate A->B 1. NaNO2, HBr 0 °C C 5-Bromo-3-chloro-2-cyanopyridine B->C 2. CuCN, KCN Heat D This compound C->D 3. H2SO4, H2O Reflux

Caption: Synthetic pathway for Route A, starting from an aminopyridine.

Detailed Analysis of Route A
  • Step 1 & 2: Sandmeyer Reaction. The conversion of an amino group on a pyridine ring to a nitrile via a diazonium salt is a classic and generally reliable transformation.[4][5][6][7] The use of sodium nitrite in a strong acid like hydrobromic acid generates the diazonium intermediate, which is then displaced by a cyanide nucleophile, catalyzed by copper(I) cyanide.[4]

  • Step 3: Hydrolysis. The resulting nitrile is then hydrolyzed to the carboxylic acid under strong acidic conditions and heat. This is a standard and typically high-yielding reaction.

Cost-Benefit Analysis of Route A
FactorAnalysis
Starting Material Cost The primary drawback of this route is the high cost and potentially limited availability of 2-amino-5-bromo-3-chloropyridine.[1][2] This makes the route less suitable for large-scale synthesis.
Reaction Efficiency Sandmeyer reactions on aminopyridines can be high-yielding, but the formation of diazonium salts can sometimes lead to side reactions and impurities. The hydrolysis of the nitrile is generally efficient.
Safety Diazonium salts are notoriously unstable and can be explosive, requiring careful temperature control.[8] Cyanide salts are highly toxic and must be handled with extreme caution.
Environmental Impact The use of copper salts and cyanide waste requires specialized disposal procedures. The reaction is typically run in aqueous media, which is favorable, but the waste stream is hazardous.

Route B: Halogenation of a Dichlorinated Pyridine Core

This approach begins with a more readily available and less expensive starting material, 3,5-dichloropyridine-2-carboxylic acid.[9][10][11] The key challenge in this route is the regioselective bromination at the 5-position of the pyridine ring.

Workflow for Route B

Route B A 3,5-Dichloropyridine-2-carboxylic acid B This compound A->B NBS, H2SO4 Heat

Caption: Synthetic pathway for Route B, involving electrophilic bromination.

Detailed Analysis of Route B
  • Step 1: Electrophilic Bromination. The pyridine ring is generally deactivated towards electrophilic substitution, and the presence of two electron-withdrawing chlorine atoms and a carboxylic acid group further deactivates the ring. However, the directing effects of the substituents would favor substitution at the 5-position. Harsh conditions, such as using N-bromosuccinimide (NBS) in a strong acid like sulfuric acid at elevated temperatures, would likely be required.[12][13][14] Achieving high regioselectivity could be a significant challenge, potentially leading to a mixture of products that require difficult purification.

Cost-Benefit Analysis of Route B
FactorAnalysis
Starting Material Cost 3,5-Dichloropyridine-2-carboxylic acid is significantly more economical than the starting material for Route A, making this route more attractive for larger-scale production.[9][10][11]
Reaction Efficiency This is a single-step synthesis, which is advantageous. However, the yield and purity of the desired product are uncertain due to the challenges of selective bromination on a highly deactivated ring.[12]
Safety The use of concentrated sulfuric acid and NBS at high temperatures requires careful handling and appropriate personal protective equipment. The reaction can be exothermic.
Environmental Impact The use of a strong acid and a halogenated solvent (if required) are environmental drawbacks. The workup will generate acidic and potentially halogenated waste streams.

Route C: Ortho-Metalation and Carboxylation

This strategy involves the deprotonation of a dihalopyridine at the position ortho to the nitrogen, followed by quenching with carbon dioxide to install the carboxylic acid group. 3-Chloro-5-bromopyridine would be the logical starting material.

Workflow for Route C

Route C A 3-Chloro-5-bromopyridine B Lithiated Intermediate A->B 1. LDA or LTMP THF, -78 °C C This compound B->C 2. CO2 (gas) 3. H3O+

Caption: Synthetic pathway for Route C, utilizing directed ortho-metalation.

Detailed Analysis of Route C
  • Step 1: Directed Ortho-Metalation. The nitrogen atom in the pyridine ring can direct metalation to the adjacent C-2 position.[15][16][17][18][19] The use of a strong, hindered, non-nucleophilic base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) at low temperatures is crucial to prevent nucleophilic addition to the pyridine ring.[15] The chlorine at the 3-position may also provide some directing effect.

  • Step 2 & 3: Carboxylation. The resulting organolithium intermediate is a strong nucleophile that will readily react with carbon dioxide (from dry ice or CO2 gas) to form a lithium carboxylate, which is then protonated upon acidic workup to yield the final product.

Cost-Benefit Analysis of Route C
FactorAnalysis
Starting Material Cost 3-Chloro-5-bromopyridine is a commercially available starting material with a moderate cost, making this route economically viable.
Reaction Efficiency Directed ortho-metalation reactions can be very efficient and high-yielding if conditions are carefully optimized.[16] The main challenge is ensuring complete and regioselective lithiation.
Safety Organolithium reagents like LDA and LTMP are highly reactive and pyrophoric, requiring strict anhydrous and inert atmosphere conditions.[20][21][22][23] Handling these reagents requires specialized training and equipment.
Environmental Impact The use of cryogenic temperatures requires significant energy input. The reaction is typically run in ethereal solvents like THF, which are flammable and have environmental concerns. Quenching of the reactive organolithium species must be done carefully.

Comparative Summary of Synthetic Routes

FeatureRoute A: SandmeyerRoute B: BrominationRoute C: Ortho-metalation
Starting Material Cost HighLowModerate
Number of Steps 312 (one-pot)
Potential Yield Moderate to GoodPotentially Low & ImpureGood to Excellent
Key Challenges Handling of diazonium salts and cyanides; cost of starting material.Regioselectivity of bromination on a deactivated ring.Handling of pyrophoric reagents; strict anhydrous/inert conditions.
Safety Concerns Explosive intermediates, highly toxic reagents.Corrosive and exothermic reaction.Pyrophoric reagents, cryogenic temperatures.
Environmental Impact Heavy metal and cyanide waste.Acidic and potentially halogenated waste.Energy intensive, ethereal solvent waste.

Recommended Synthetic Protocol: Route C - Ortho-metalation

Based on the analysis, Route C presents the most promising balance of cost, efficiency, and scalability , provided that the laboratory is equipped for handling air-sensitive and pyrophoric reagents. The moderate cost of the starting material and the potential for a high-yielding, one-pot reaction make it an attractive option for producing significant quantities of the target compound.

Detailed Experimental Protocol (Hypothetical)

Materials:

  • 3-Chloro-5-bromopyridine (1.0 eq)

  • Diisopropylamine (1.1 eq)

  • n-Butyllithium (1.1 eq, 2.5 M in hexanes)

  • Anhydrous Tetrahydrofuran (THF)

  • Carbon Dioxide (gas or dry ice)

  • 1 M Hydrochloric Acid

  • Ethyl Acetate

  • Brine

Procedure:

  • Preparation of LDA: To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add anhydrous THF and cool to -78 °C using a dry ice/acetone bath. Add diisopropylamine, followed by the slow, dropwise addition of n-butyllithium. Stir the solution at -78 °C for 30 minutes to generate LDA.

  • Lithiation: To the freshly prepared LDA solution at -78 °C, add a solution of 3-chloro-5-bromopyridine in anhydrous THF dropwise, ensuring the internal temperature does not rise significantly. Stir the resulting mixture at -78 °C for 1-2 hours.

  • Carboxylation: Bubble dry carbon dioxide gas through the reaction mixture for 1 hour, or carefully add crushed dry ice in small portions. Allow the mixture to slowly warm to room temperature overnight.

  • Workup: Quench the reaction by the slow addition of 1 M HCl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Conclusion

The optimal synthetic route for this compound is highly dependent on the specific needs and capabilities of the research team.

  • For small-scale synthesis where cost is not the primary driver and the handling of pyrophoric reagents is to be avoided, Route A may be considered, with careful attention to the safety protocols for diazonium salts and cyanides.

  • Route B is the most direct on paper but carries a significant risk of poor regioselectivity and low yield, making it a less reliable option without substantial process optimization.

  • Route C emerges as the most strategically sound approach for larger-scale synthesis, offering a good balance of starting material cost and reaction efficiency. However, it necessitates a laboratory environment and personnel skilled in the handling of organolithium reagents.

This guide provides a framework for decision-making. It is strongly recommended that small-scale pilot reactions are conducted to validate the chosen route and optimize conditions before committing to a large-scale synthesis.

References

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A Comparative Guide to the Synthesis of 5-Bromo-3-chloropyridine-2-carboxylic Acid: An Evaluation of Traditional and Modern Synthetic Pathways

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical research, the synthesis of functionalized heterocyclic compounds is of paramount importance. Among these, 5-Bromo-3-chloropyridine-2-carboxylic acid stands out as a valuable building block. Its unique substitution pattern makes it a crucial intermediate for the development of novel bioactive molecules. This guide provides a comprehensive comparison of a validated traditional synthetic pathway to this compound with an emerging, modern approach, offering insights into the practical advantages and limitations of each.

Established Pathway: A Multi-step Approach via Dihalopyridine Intermediate

The traditional synthesis of this compound is a multi-step process that relies on classical organic reactions. A common strategy involves the initial synthesis of a dihalopyridine precursor, followed by the introduction of the carboxylic acid functionality.

A representative established pathway commences with the bromination of 2-amino-4-chloropyridine, followed by a Sandmeyer reaction to introduce a second chlorine atom, yielding 5-Bromo-2,4-dichloropyridine. This intermediate is then carboxylated to afford the final product.

Experimental Protocol: Established Pathway

Step 1: Synthesis of 2-amino-5-bromo-4-chloropyridine

  • 2-amino-4-chloropyridine is dissolved in a suitable solvent such as dichloromethane.

  • The solution is cooled to 0°C.

  • N-bromosuccinimide (NBS) is added portion-wise while maintaining the temperature.

  • The reaction is stirred for a specified time until completion, monitored by Thin Layer Chromatography (TLC).

  • The product is isolated through a standard work-up procedure involving extraction and purification.

Step 2: Synthesis of 5-Bromo-2,4-dichloropyridine

  • The 2-amino-5-bromo-4-chloropyridine from the previous step is subjected to a Sandmeyer reaction.

  • This typically involves diazotization with sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures.

  • The resulting diazonium salt is then treated with a copper(I) chloride solution to replace the amino group with a chlorine atom.

  • The product is isolated and purified.

Step 3: Carboxylation to this compound

  • The 5-Bromo-2,4-dichloropyridine is carboxylated at the 2-position. This can be achieved through a Grignard reaction, where the corresponding Grignard reagent is formed and then quenched with carbon dioxide.

  • Alternatively, a lithiation reaction followed by carboxylation can be employed.

  • The final product is obtained after acidic work-up and purification.

A patent (CN103420903A) describes a method for synthesizing the key intermediate, 5-Bromo-2,4-dichloropyridine, from 2-amino-4-chloropyridine with a reported yield of over 80% for the bromination step and a total yield of over 50% for the two-step conversion to the dichlorobromo-pyridine.

Established_Pathway A 2-amino-4-chloropyridine B Bromination (NBS) A->B Step 1 C 2-amino-5-bromo-4-chloropyridine B->C D Sandmeyer Reaction (NaNO2, HCl, CuCl) C->D Step 2 E 5-Bromo-2,4-dichloropyridine D->E F Carboxylation (e.g., Grignard/Lithiation + CO2) E->F Step 3 G This compound F->G

Established Synthetic Pathway

A Novel Approach: Palladium-Catalyzed Carboxylation

In recent years, transition-metal catalysis has revolutionized organic synthesis, offering more efficient and direct routes to complex molecules. A promising new pathway for the synthesis of this compound involves a palladium-catalyzed carboxylation of a suitable halopyridine precursor.

This modern approach can potentially shorten the synthetic sequence and improve the overall efficiency and sustainability of the process. While a direct palladium-catalyzed carboxylation of 5-bromo-3-chloropyridine at the 2-position has not been extensively documented, recent advancements in C-H activation and carboxylation of heterocycles suggest its feasibility.

Conceptual Experimental Protocol: Novel Pathway
  • Starting Material: 5-Bromo-3-chloropyridine.

  • Reaction Conditions: The substrate would be subjected to a palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), a suitable ligand (e.g., a phosphine ligand), a base, and a source of carbon monoxide or a carboxylating agent in a suitable solvent.

  • Mechanism: The reaction would likely proceed through a catalytic cycle involving oxidative addition of the palladium catalyst to the C-H or C-Br bond of the pyridine ring, followed by insertion of carbon monoxide and reductive elimination to yield the carboxylic acid product.

  • Work-up and Purification: Standard extraction and chromatographic techniques would be employed to isolate the final product.

Recent research has demonstrated the potential of electrochemical methods for the regioselective carboxylation of pyridines, offering a green and efficient alternative to traditional methods.[1][2][3]

Novel_Pathway A 5-Bromo-3-chloropyridine B Palladium-Catalyzed Carboxylation (Pd catalyst, Ligand, CO/CO2 source) A->B C This compound B->C

Novel Synthetic Pathway

Performance Comparison: Established vs. Novel Pathways

ParameterEstablished PathwayNovel (Conceptual) Pathway
Number of Steps Multiple steps (typically 3 or more)Potentially a single step from a readily available precursor
Starting Materials Requires synthesis of a specific dihalopyridine intermediateCan potentially start from a simpler halopyridine
Reagents Stoichiometric amounts of reagents, some of which can be harsh (e.g., strong acids, organometallics)Catalytic amounts of palladium and ligands, potentially milder reaction conditions
Yield Overall yields can be moderate due to multiple stepsPotentially higher overall yield in a single-step process
Purity May require extensive purification at each stepMay offer higher selectivity and purity in a single transformation
Scalability Can be challenging to scale up due to the use of hazardous reagents and multiple stepsPotentially more scalable due to the catalytic nature of the reaction
Environmental Impact Generates more waste due to the multi-step nature and use of stoichiometric reagentsPotentially more environmentally friendly due to higher atom economy and catalytic process

Conclusion

The established synthetic pathway to this compound, while validated, presents challenges in terms of step-economy, reagent use, and overall efficiency. The emergence of modern catalytic methods, particularly palladium-catalyzed carboxylation, offers a promising alternative that could significantly streamline the synthesis of this important building block.

Further research and development are needed to optimize a direct palladium-catalyzed route and to fully assess its industrial viability. However, the potential benefits in terms of reduced waste, increased efficiency, and milder reaction conditions make it a compelling area of investigation for synthetic and process chemists. The continued exploration of such novel synthetic strategies will be crucial for the sustainable and cost-effective production of key pharmaceutical and agrochemical intermediates.

References

  • CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google P
  • US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google P
  • Sun, G., Yu, P., Zhang, W., Lin, S. (2023). Electrochemical reactor dictates site selectivity in N-heteroarene carboxylations. Nature, 615(7950), 75-80. (URL: [Link])

  • Sun, G., Yu, P., Zhang, W., Lin, S. (2023). Electrochemical reactor dictates site selectivity in N-heteroarene carboxylations. ResearchGate. (URL: [Link])

  • Sun, G., Yu, P., Zhang, W., Lin, S. (2023). Electrochemical reactor dictates site selectivity in N-heteroarene carboxylations. PubMed. (URL: [Link])

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A Comparative Guide to Catalysis in the Functionalization of 5-Bromo-3-chloropyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

For researchers, medicinal chemists, and professionals in drug development, the selective functionalization of halogenated heterocyclic scaffolds is a cornerstone of modern synthesis. 5-Bromo-3-chloropyridine-2-carboxylic acid is a versatile building block, offering multiple reaction handles for the construction of complex molecular architectures. The presence of two distinct halogen atoms (bromine and chlorine) and a carboxylic acid group presents both opportunities for selective modification and challenges for the catalytic systems employed.

This guide provides a comparative analysis of catalytic strategies for the most common cross-coupling reactions involving this compound: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination. We will delve into the principles of catalyst and ligand selection, the influence of reaction parameters, and provide best-practice experimental protocols based on data from analogous systems.

The Principle of Chemoselectivity: C-Br vs. C-Cl Reactivity

In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order: I > Br > OTf > Cl.[1][2] This established trend is the foundation for achieving chemoselectivity with this compound. The carbon-bromine bond at the 5-position is significantly more susceptible to oxidative addition to a Pd(0) center than the carbon-chlorine bond at the 3-position.[1] This inherent difference in reactivity allows for the selective functionalization of the C-Br bond under carefully controlled conditions, leaving the C-Cl bond intact for subsequent transformations.

However, it is crucial to note that the electron-deficient nature of the pyridine ring can activate the C-Cl bond, and forcing conditions (e.g., high temperatures, highly active catalysts) may lead to a loss of selectivity.[1]

The Challenge of the Carboxylic Acid Group

The presence of a carboxylic acid at the 2-position introduces a significant challenge. Carboxylic acids can potentially coordinate to the palladium catalyst, inhibiting its activity.[3] Furthermore, under the basic and often thermal conditions of cross-coupling reactions, decarboxylation can be a competing side reaction.[4]

Two primary strategies can be employed to mitigate these issues:

  • Esterification: Conversion of the carboxylic acid to an ester (e.g., methyl or ethyl ester) prior to the cross-coupling reaction can prevent catalyst inhibition and decarboxylation. The ester can then be hydrolyzed post-coupling if the free acid is the desired final product.

  • Careful Base Selection: Employing milder bases or conditions that do not promote decarboxylation is crucial when using the free acid directly. For instance, in Buchwald-Hartwig aminations, bases like LiHMDS have been shown to be compatible with protic functional groups.[5][6]

Comparative Analysis of Catalysts for Key Transformations

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful method for creating biaryl and heteroaryl structures.[7] For the selective coupling at the C-5 position of our substrate, the choice of catalyst and ligand is critical.

Catalyst SystemPalladium PrecursorLigandTypical BaseSolventExpected Performance & Rationale
System 1: The Workhorse Pd(dppf)Cl₂dppfK₂CO₃, Cs₂CO₃Dioxane, TolueneHigh Yields Expected. This catalyst is well-known for its robustness and effectiveness in coupling of heteroaryl halides. The dppf ligand provides a good balance of electron-donating properties and steric bulk, promoting efficient reductive elimination.[8]
System 2: The High-Activity Option Pd₂(dba)₃ or Pd(OAc)₂XPhos or SPhosK₃PO₄Toluene, DioxaneExcellent Yields, Lower Catalyst Loading. Bulky, electron-rich monophosphine ligands (Buchwald ligands) are highly effective for coupling challenging substrates. They promote the formation of the active monoligated Pd(0) species, which undergoes rapid oxidative addition.[9]
System 3: The Classic Pd(PPh₃)₄PPh₃K₂CO₃, K₃PO₄Dioxane/H₂OGood to High Yields. While an older generation catalyst, it is still effective for many transformations. It may require higher catalyst loadings and longer reaction times compared to more modern systems.[10]

Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reagents Catalyst and Solvent Addition cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Combine this compound (or ester), boronic acid, and base in a Schlenk flask. B Add Pd catalyst and ligand. A->B C Add degassed solvent (e.g., Dioxane/H₂O). B->C D Purge with inert gas (Ar or N₂). C->D E Heat to reaction temperature (e.g., 90-110°C). D->E F Monitor reaction by TLC or LC-MS. E->F G Cool, quench, and perform aqueous work-up. F->G H Purify by column chromatography. G->H

Caption: General workflow for Suzuki-Miyaura coupling.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction provides a direct route to couple terminal alkynes with aryl halides, a valuable transformation in materials science and medicinal chemistry.[11] This reaction typically employs a dual-catalyst system of palladium and copper(I).[12]

Catalyst SystemPalladium CatalystCo-catalystBaseSolventExpected Performance & Rationale
System 1: Standard Conditions Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄CuIEt₃N, DIPEATHF, DMFGood to Excellent Yields. This is the most common and reliable system for Sonogashira couplings. The amine base also serves as a solvent in some cases.[13][14]
System 2: Copper-Free Pd₂(dba)₃ with a phosphine ligandNoneTBAFDMFGood Yields, Avoids Copper. For substrates where copper-mediated side reactions (like Glaser coupling of the alkyne) are a concern, copper-free conditions can be advantageous.[15][16]

Catalytic Cycle: Sonogashira Coupling

G cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII R¹-Pd(II)L₂-X Pd0->PdII Oxidative Addition (R¹-X) PdAlkynyl R¹-Pd(II)L₂-C≡CR² PdII->PdAlkynyl Transmetalation Product R¹-C≡CR² PdAlkynyl->Product Reductive Elimination CuAlkynyl Cu-C≡CR² CuAlkynyl->PdII Alkyne H-C≡CR² Alkyne->CuAlkynyl + CuX, Base

Caption: Simplified catalytic cycles in Sonogashira coupling.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.[2] The choice of ligand is particularly crucial for this reaction, as it influences the rate of both the productive reductive elimination and potential side reactions.[5][17]

Catalyst SystemPalladium PrecursorLigandBaseSolventExpected Performance & Rationale
System 1: For Primary Amines Pd₂(dba)₃ or Pd(OAc)₂BrettPhosLiHMDS, K₃PO₄t-BuOH, THFHigh Yields Expected. BrettPhos is a highly effective ligand for the coupling of primary amines. LiHMDS is a strong, non-nucleophilic base that is often compatible with protic functional groups, making it a good choice for the carboxylic acid substrate.[5][6][18]
System 2: For Secondary Amines Pd₂(dba)₃ or Pd(OAc)₂RuPhosLiHMDS, NaOtBuTHF, DioxaneGood to High Yields. RuPhos is a go-to ligand for the amination with secondary amines.[19]
System 3: General Purpose Pd(OAc)₂XantPhosDBU, Cs₂CO₃Toluene, DioxaneGood Yields, Milder Base. XantPhos is a versatile ligand, and DBU offers a milder, soluble organic base alternative to inorganic bases, which can be beneficial for sensitive substrates.[19]

Logical Relationship: Catalyst Selection in Buchwald-Hartwig Amination

G Substrate This compound + Amine AmineType Amine Type? Substrate->AmineType Primary Primary Amine AmineType->Primary Primary Secondary Secondary Amine AmineType->Secondary Secondary Catalyst1 System 1: Pd/BrettPhos Base: LiHMDS Primary->Catalyst1 Catalyst2 System 2: Pd/RuPhos Base: LiHMDS/NaOtBu Secondary->Catalyst2

Caption: Decision tree for catalyst selection based on amine type.

Detailed Experimental Protocols

The following are generalized, step-by-step protocols that can be adapted for reactions with this compound or its ester derivative. Note: These are starting points, and optimization of temperature, reaction time, and reagent stoichiometry may be necessary.

Protocol 1: Suzuki-Miyaura Coupling
  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound ester (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).

  • Solvent Addition: Add degassed solvent (e.g., toluene or 1,4-dioxane).

  • Reaction: Stir the mixture at 80-110 °C and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Sonogashira Coupling
  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and copper(I) iodide (CuI, 4-10 mol%).

  • Reagent Addition: Add this compound ester (1.0 equiv), degassed solvent (e.g., THF or DMF), and the amine base (e.g., triethylamine, 2-3 equiv).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) via syringe.

  • Reaction: Stir the mixture at room temperature to 80 °C, monitoring by TLC or LC-MS.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of celite, rinsing with an organic solvent. Concentrate the filtrate and perform a standard aqueous work-up.

  • Purification: Purify the product by column chromatography.

Protocol 3: Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under a robust inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., BrettPhos, 4 mol%), and the base (e.g., LiHMDS, 2.0 equiv) to a Schlenk tube.

  • Reagent Addition: Add this compound (1.0 equiv) and the primary or secondary amine (1.2 equiv), followed by anhydrous, degassed solvent (e.g., t-BuOH).

  • Reaction: Seal the tube and heat the mixture with stirring at 80-100 °C. Monitor the reaction's progress.

  • Work-up: After cooling, carefully quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent.

  • Purification: Dry, concentrate, and purify the crude product by column chromatography.

Conclusion

The selective functionalization of this compound is a readily achievable goal with modern palladium-catalyzed cross-coupling reactions. The key to success lies in leveraging the inherent reactivity difference between the C-Br and C-Cl bonds and selecting a catalytic system that is tolerant of the carboxylic acid functionality or by using a protection strategy such as esterification. For Suzuki-Miyaura and Buchwald-Hartwig reactions, catalyst systems based on bulky, electron-rich phosphine ligands offer the highest activity and broadest scope. For Sonogashira couplings, the classic palladium/copper co-catalyzed system remains a reliable choice. The protocols and comparative data presented in this guide offer a strong starting point for researchers to develop efficient and selective syntheses of novel pyridine derivatives.

References

  • Barrios-Landeros, F., & Hartwig, J. F. (2005). Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes to a Bisphosphine Palladium(0) Complex with Hindered Ligands. Journal of the American Chemical Society, 127(19), 6944–6945. [Link]

  • Goossen, L. J., Rodriguez, N., & Melzer, B. (2007). Biaryl Synthesis via Pd-Catalyzed Decarboxylative Coupling of Aromatic Carboxylates with Aryl Halides. Journal of the American Chemical Society, 129(15), 4824–4833. [Link]

  • Kashani, S. K., Jessiman, J. E., & Gevorgyan, V. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Corbet, M., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710. [Link]

  • Wikipedia. (2024). Suzuki reaction. [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]

  • Wikipedia. (2024). Buchwald–Hartwig amination. [Link]

  • Organic Chemistry Portal. (2021). Suzuki Coupling. [Link]

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Suzuki-Miyaura Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. [Link]

  • Vo, G. D., & Hartwig, J. F. (2009). Palladium-Catalyzed Coupling of Ammonia with Aryl Chlorides, Bromides, Iodides, and Sulfonates: A General Method for the Preparation of Primary Arylamines. Journal of the American Chemical Society, 131(31), 11049–11061. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Organic Chemistry Portal. (2021). Sonogashira Coupling. [Link]

  • Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. The Journal of Organic Chemistry, 69(17), 5752–5755. [Link]

  • Liang, Y., Xie, Y.-X., & Li, J.-H. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. The Journal of Organic Chemistry, 71(1), 379–381. [Link]

  • Organic Chemistry Portal. (2021). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • NROChemistry. (2023). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(45), 15914–15917. [Link]

  • Sheng, Q., & Hartwig, J. F. (2008). [(CyPF-tBu)PdCl2]: An Air-Stable, One-Component, Highly Efficient Catalyst for Amination of Heteroaryl and Aryl Halides. Organic Letters, 10(18), 4109–4112. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

  • Wikipedia. (2024). Sonogashira coupling. [Link]

  • ResearchGate. (2014). What is the best procedure for Sonogashira coupling?. [Link]

  • Baati, R., et al. (2017). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. Southampton ePrints. [Link]

  • RSC Publishing. (2015). Ligand- and copper-free Sonogashira and Heck couplings of (Het)aryl chlorides and bromides catalyzed by palladium nanoparticles supported on in situ generated Al(OH)3. [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

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A Comparative Guide to HPLC Methodologies for the Analysis of 5-Bromo-3-chloropyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the robust analysis of 5-Bromo-3-chloropyridine-2-carboxylic acid (BCPCA), a key intermediate in pharmaceutical synthesis. We will explore the scientific rationale behind various analytical choices, present comparative data, and offer detailed protocols to empower researchers, scientists, and drug development professionals in their analytical endeavors.

Understanding the Analyte: Physicochemical Properties

A successful HPLC method is built upon a fundamental understanding of the analyte's properties. For this compound (CAS 1189513-51-6), the following characteristics are paramount for method development.

PropertyValue / ObservationImplication for HPLC Method Development
Molecular Formula C₆H₃BrClNO₂[1][2]Molecular Weight: 236.45 g/mol .[2][3] This moderate molecular weight makes it well-suited for standard reversed-phase HPLC.
pKa Not directly reported, but estimated based on analogs. Pyridine-2-carboxylic acid has a pKa of ~5.3. The electron-withdrawing Cl and Br substituents will lower the pKa, likely into the 2.5-4.0 range.[4]The acidic nature is critical. Mobile phase pH must be controlled to ensure the analyte is in a single, non-ionized state for sharp, symmetrical peaks and stable retention.[5][6]
logP 2.196[1]This value indicates moderate hydrophobicity, making reversed-phase chromatography the primary mode of separation.
UV Absorbance Pyridine derivatives typically exhibit strong UV absorbance between 250-280 nm.[7][8][9]UV detection is highly suitable. An optimal wavelength, likely around 260-270 nm, will provide high sensitivity.
Structure Aromatic pyridine ring with a carboxylic acid, a bromine, and a chlorine substituent.The aromatic ring allows for alternative separation selectivity through π-π interactions with specific stationary phases like phenyl-hexyl.[10][11]

Comparative Analysis of Reversed-Phase HPLC Methods

Reversed-phase chromatography is the technique of choice for an analyte with the properties of BCPCA. However, subtle changes in the stationary phase and mobile phase can lead to significant differences in performance. Here, we compare two primary approaches.

Method 1: The Workhorse - C18 Stationary Phase with Acidified Mobile Phase

This is the most common and often the first-choice method for acidic analytes. The principle is to suppress the ionization of the carboxylic acid group by maintaining a low mobile phase pH.

Causality Behind Experimental Choices:

  • Stationary Phase (C18): A C18 (octadecylsilane) column provides a nonpolar, hydrophobic surface, which is ideal for retaining the moderately hydrophobic BCPCA molecule.[12]

  • Mobile Phase pH: By setting the mobile phase pH to ~2.5 (at least 1.5-2 units below the estimated pKa), we ensure the carboxylic acid is fully protonated (-COOH).[5] This neutral form is more hydrophobic than its ionized counterpart (-COO⁻), leading to stronger retention and preventing the peak tailing that occurs when an analyte exists in multiple ionic states.[5][6]

  • Buffer: A phosphate or formate buffer is used to maintain a consistent pH, which is crucial for reproducible retention times.[13]

  • Organic Modifier: Acetonitrile is often preferred for its low viscosity and UV transparency.

Expected Performance:

ParameterMethod 1: C18 (Low pH)
Retention Time ~5.2 min
Tailing Factor (Asymmetry) 1.1
Theoretical Plates >10000
Resolution (from nearest impurity) >2.0
Method 2: The Alternative - Phenyl-Hexyl Stationary Phase

When dealing with aromatic analytes, a phenyl-based stationary phase can offer a different, and sometimes superior, separation mechanism compared to a standard C18.

Causality Behind Experimental Choices:

  • Stationary Phase (Phenyl-Hexyl): This phase provides hydrophobic interactions similar to C18 but also engages in π-π interactions between the phenyl rings of the stationary phase and the pyridine ring of BCPCA.[10][11] This alternative selectivity can be crucial for resolving BCPCA from structurally similar impurities that may co-elute on a C18 column.[14][15]

  • Mobile Phase: The same low-pH mobile phase strategy is employed to control the ionization state of the analyte. However, some studies suggest that methanol can enhance the unique selectivity of phenyl phases compared to acetonitrile.[6]

Expected Performance Comparison:

ParameterMethod 1: C18 (Low pH)Method 2: Phenyl-Hexyl (Low pH)
Retention Time ~5.2 min~4.8 min (often slightly less retentive than C18 for purely hydrophobic interactions)
Tailing Factor (Asymmetry) 1.11.2
Theoretical Plates >10000>9000
Resolution (from aromatic impurity) Potentially <1.5Potentially >2.0 (due to enhanced π-π interaction)

Experimental Protocols & System Suitability

Adherence to standardized protocols and system suitability checks is non-negotiable for generating trustworthy and reproducible data.

HPLC Method Development Workflow

The following diagram illustrates a logical workflow for developing a robust HPLC method for BCPCA.

HPLC_Method_Development cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Selectivity & Validation Analyte_Properties Define Analyte Properties (pKa, logP, UV Scan) Initial_Conditions Select Initial Conditions (C18 Column, Low pH ACN/H2O) Analyte_Properties->Initial_Conditions Informs choice Run_Scouting Run Scouting Gradient Evaluate_Peak Evaluate Peak Shape & Retention Run_Scouting->Evaluate_Peak Optimization Optimize Gradient/Isocratic & Mobile Phase Ratio Evaluate_Peak->Optimization If needed Selectivity_Check Alternative Selectivity? (e.g., Phenyl-Hexyl Column) Optimization->Selectivity_Check Validation Perform Method Validation (ICH Q2(R1) Guidelines) Selectivity_Check->Validation Final Method Chosen

Caption: Workflow for HPLC Method Development.

Detailed Experimental Protocol (Method 1)
  • Instrumentation:

    • HPLC system with UV detector, autosampler, and column oven.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 70% A / 30% B, hold for 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 265 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Dissolve the BCPCA standard or sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of 0.1 mg/mL.

    • Filter through a 0.45 µm syringe filter before injection.

Trustworthiness: System Suitability Testing (SST)

Before any sample analysis, the chromatographic system's performance must be verified. This is a self-validating step that ensures the system is fit for its intended purpose on the day of analysis.[16] All parameters should be based on at least five replicate injections of a standard solution.

SST ParameterAcceptance Criteria (per USP <621>)Rationale
Tailing Factor (T) T ≤ 1.5Measures peak symmetry. High tailing can indicate secondary interactions or column degradation.
Theoretical Plates (N) N ≥ 2000Measures column efficiency and peak sharpness.
Relative Standard Deviation (RSD%) of Peak Area RSD ≤ 2.0%Demonstrates the precision and reproducibility of the injector and detector.
Resolution (Rs) Rs ≥ 2.0 (between analyte and closest eluting peak)Ensures baseline separation for accurate quantitation.

Method Validation: An Authoritative Approach

Any analytical method intended for use in a regulated environment must be validated to demonstrate its suitability. The validation should follow the International Council for Harmonisation (ICH) Q2(R1) guidelines.[17][18][19]

Key Validation Parameters

The following diagram outlines the core parameters required for validating an impurity or assay method.

Validation_Parameters Validation ICH Q2(R1) Validation Params Specificity Linearity & Range Accuracy Precision LOD LOQ Robustness Validation->Params Requires

Caption: Core Parameters for Method Validation.

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradation products).[19]

  • Linearity: Demonstrates that the method's response is directly proportional to the analyte concentration over a given range.

  • Accuracy: The closeness of test results to the true value, often assessed by spike/recovery experiments.

  • Precision: The degree of scatter between a series of measurements, evaluated at repeatability (intra-day) and intermediate precision (inter-day, different analysts) levels.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations of analyte that can be reliably detected and quantified, respectively.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature), providing an indication of its reliability during normal usage.

Conclusion and Recommendations

Both the C18 and Phenyl-Hexyl stationary phases offer viable options for the analysis of this compound under reversed-phase conditions with an acidified mobile phase.

  • For routine quality control and assay: The C18 method is recommended due to its robustness, high efficiency, and the widespread availability of C18 columns.

  • For impurity profiling and method development: The Phenyl-Hexyl method should be evaluated in parallel. Its alternative selectivity based on π-π interactions provides a powerful tool for separating aromatic, structurally related impurities that may be missed with a standard C18 phase.[15]

Ultimately, the choice of method should be guided by its intended purpose and validated according to the principles outlined in ICH Q2(R1) to ensure data integrity and scientific rigor.[17][20]

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. Accessed January 12, 2026. [Link]

  • Agilent Technologies. Understanding the Latest Revisions to USP <621>. Accessed January 12, 2026. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Accessed January 12, 2026. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Accessed January 12, 2026. [Link]

  • Agilent Technologies. Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Accessed January 12, 2026. [Link]

  • Waters. What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Accessed January 12, 2026. [Link]

  • HALO Columns. Comparison of Phenyl and C18 Bonded Phases with Peptide Mixtures. Accessed January 12, 2026. [Link]

  • Jinjing Chemical. What is the pKa value of Pyridine-2,3-dicarboxylic Acid? Accessed January 12, 2026. [Link]

  • Biotage. How does an acid pH affect reversed-phase chromatography separations? Accessed January 12, 2026. [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. Accessed January 12, 2026. [Link]

  • ResearchGate. UV-spectrum of pyridine. Accessed January 12, 2026. [Link]

  • ACS Publications. Ultraviolet Absorption Spectra of Some Pyridine Derivatives. Accessed January 12, 2026. [Link]

  • SpringerLink. Ultra-violet absorption spectra of some derivatives of pyridine and nicotine Part 3. Accessed January 12, 2026. [Link]

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A Senior Application Scientist's Guide to the Characterization of Impurities in 5-Bromo-3-chloropyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Pharmaceutical Intermediates

In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. The journey to a pure API begins long before the final synthesis, with rigorous control over its starting materials and intermediates. 5-Bromo-3-chloropyridine-2-carboxylic acid is a highly functionalized heterocyclic compound, representing a critical building block in the synthesis of complex novel drug candidates.[1][2][3] Its reactivity, while valuable, also presents a high potential for the formation of impurities during synthesis, purification, and storage.

The control of these impurities is not just good practice—it is a regulatory mandate. Global regulatory bodies, through the International Council for Harmonisation (ICH), have established stringent guidelines, such as ICH Q3A(R2), which dictate the reporting, identification, and qualification of impurities in new drug substances.[4][5][6] This guide provides an in-depth, experience-driven comparison of the analytical methodologies essential for the comprehensive characterization of potential impurities in this compound, ensuring that drug development professionals can build a robust and compliant impurity control strategy from the ground up.

The Genesis of Impurities: A Proactive Analysis

Understanding potential impurities begins with a thorough analysis of the synthetic route. While multiple pathways to this compound exist, a common approach involves the halogenation and oxidation of a pyridine precursor. This process, along with potential degradation, is a fertile ground for impurity formation.

Potential Organic Impurities:

  • Starting Materials & Intermediates: Incomplete reactions can lead to the carry-over of materials like 3-chloro-2-methylpyridine or its partially brominated analogues.

  • Positional Isomers: During halogenation, bromine or chlorine may be introduced at other positions on the pyridine ring, resulting in isomers such as 3-Bromo-5-chloropyridine-2-carboxylic acid.[1][7]

  • Over- or Under-halogenated Species: Molecules with two bromine atoms or lacking the chloro-substituent can arise from non-selective reactions.

  • By-products of Synthesis: Side reactions can generate a variety of unintended molecules. For instance, decarboxylation under thermal stress can lead to the formation of 5-Bromo-3-chloropyridine.

  • Degradation Products: The molecule's stability is not absolute. Forced degradation studies, which intentionally expose the compound to harsh conditions (acid, base, oxidation, heat, light), are critical for proactively identifying potential degradants that could form during storage.[8][9][10][11][12]

Potential Inorganic and Elemental Impurities:

  • Catalysts and Reagents: Metals from catalysts (e.g., Palladium, Copper) or inorganic reagents used in synthesis can persist in the final product.[][14][15]

  • Residual Solvents: Organic solvents used during reaction and purification steps can remain in the material.[16][17]

cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurity Formation Start Pyridine Precursor (e.g., 2,3-disubstituted pyridine) Halogenation Halogenation Step Start->Halogenation SM Starting Material Carryover Start->SM Incomplete Reaction Oxidation Oxidation/Carboxylation Halogenation->Oxidation Iso Positional Isomers Halogenation->Iso Poor Regioselectivity Hydrolysis Ester Hydrolysis Oxidation->Hydrolysis ByP Reaction By-products (e.g., Decarboxylation) Oxidation->ByP Side Reactions API Final Product: 5-Bromo-3-chloropyridine- 2-carboxylic acid Hydrolysis->API Res Residual Solvents & Reagents Hydrolysis->Res Purification Inefficiency Deg Degradation Products (Storage/Stress) API->Deg Instability

Caption: Hypothetical impurity formation pathways during synthesis.

Comparative Guide to Core Analytical Techniques

No single analytical technique can provide a complete impurity profile. A multi-modal approach is essential, with each technique offering unique strengths. The choice of method is driven by the specific question being asked—are we quantifying a known impurity, or identifying a completely new one?

Technique Primary Application for this Molecule Strengths Limitations Typical Detection Limit
HPLC / UPLC-UV Purity assessment; Quantification of known non-volatile organic impurities and degradation products.High sensitivity, excellent quantitation, robust and reproducible. The molecule has a strong UV chromophore.[18][19][20]Requires reference standards for confident identification and quantification. Limited structural information.~0.01% - 0.05%
LC-MS Identification of unknown impurities; Confirmation of known impurities without standards.Provides molecular weight information for identification. High-Resolution MS (HRMS) gives elemental composition.[21][22]Ionization efficiency can vary, making quantification challenging without standards. Matrix effects can suppress signal.~0.001% - 0.01%
GC-MS Analysis of volatile organic impurities, residual solvents, and potential volatile by-products (e.g., decarboxylated impurity).Excellent for separating volatile compounds. MS provides definitive identification.[17][23][24]The target molecule is non-volatile and requires derivatization, adding complexity.ppm levels for volatiles
NMR Spectroscopy Definitive structure elucidation of unknown impurities after isolation.Unparalleled for determining molecular structure and stereochemistry.[25][26][27]Low sensitivity (requires isolated, pure material, typically >1 mg). Complex spectra require expert interpretation.N/A (for structure)
ICP-MS / ICP-OES Quantification of elemental impurities (e.g., residual metal catalysts).Extremely high sensitivity for trace metals. Can measure multiple elements simultaneously.[][14][28]Does not provide information on organic impurities. Requires sample digestion.ppb to ppt levels

Field-Proven Experimental Protocols

The following protocols represent self-validating systems, incorporating system suitability checks to ensure data integrity.

Protocol 1: HPLC-UV Method for Purity and Impurity Profiling

Rationale: Reverse-phase HPLC is the cornerstone of purity analysis for this compound. The acidic nature of the molecule necessitates a buffered mobile phase at a low pH to suppress the ionization of the carboxylic acid, ensuring a sharp, symmetrical peak shape and consistent retention time. A gradient elution is employed to ensure that both more polar and less polar impurities are eluted and resolved from the main peak.

Methodology:

  • Chromatographic System:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% B to 90% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV Diode Array Detector (DAD) at 275 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of 1.0 mg/mL.

  • System Suitability Test (SST):

    • Inject a standard solution five times.

    • Acceptance Criteria: The relative standard deviation (RSD) for the peak area must be ≤ 2.0%. The USP tailing factor for the main peak should be between 0.8 and 1.5.

  • Analysis and Calculation:

    • Inject the sample solution.

    • Integrate all peaks.

    • Calculate the percentage of each impurity using the area normalization method: % Impurity = (Area of Impurity Peak / Total Area of All Peaks) x 100%

  • Validation Parameters:

    • Specificity: Verified through forced degradation studies, ensuring degradation product peaks do not co-elute with the main peak.[29]

    • Limit of Detection (LOD) & Quantitation (LOQ): Determined by serial dilution to establish signal-to-noise ratios of 3:1 (LOD) and 10:1 (LOQ).[19]

    • Linearity, Accuracy, Precision: Assessed as per ICH Q2(R1) guidelines.

Protocol 2: Forced Degradation Study Workflow

Rationale: Forced degradation (or stress testing) is a regulatory requirement that demonstrates the specificity of the stability-indicating method and identifies likely degradation products.[8][12] The goal is to achieve 5-20% degradation of the active substance to ensure that secondary degradation is minimized.

Methodology:

  • Prepare Stock Solutions: Prepare a 1.0 mg/mL solution of this compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water).

  • Apply Stress Conditions:

    • Acid Hydrolysis: Add 1M HCl to the stock solution. Heat at 80 °C for 24 hours.

    • Base Hydrolysis: Add 1M NaOH to the stock solution. Keep at room temperature for 8 hours.

    • Oxidative Degradation: Add 3% H₂O₂ to the stock solution. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store the solid powder in an oven at 105 °C for 48 hours. Dissolve in solvent before analysis.

    • Photolytic Degradation: Expose the solid powder and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

  • Sample Processing: Before injection, neutralize the acid and base-stressed samples to prevent column damage.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the validated HPLC-UV method (Protocol 1). Use an LC-MS system in parallel to obtain mass information on the degradation peaks.

  • Peak Purity Analysis: Utilize a Diode Array Detector to assess the peak purity of the main peak in all stressed samples to ensure no degradation products are co-eluting.

cluster_workflow Integrated Impurity Characterization Workflow Start Routine Purity Test (HPLC - Protocol 1) Check Impurity Peak > Identification Threshold? (e.g., >0.10%) Start->Check Known Is it a known impurity with a reference standard? Check->Known Yes Report Report and Document (ICH Q3A) Check->Report No Unknown Unknown Impurity Detected Known->Unknown No Quantify Quantify using relative response factor or standard Known->Quantify Yes LCMS LC-MS Analysis for MW and Formula Unknown->LCMS Isolate Preparative HPLC Isolation LCMS->Isolate NMR NMR Analysis (1H, 13C, 2D) for Structure Elucidation Isolate->NMR NMR->Report Quantify->Report

Sources

spectroscopic comparison with similar pyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Spectroscopic Guide to Pyridine Derivatives

In the landscape of pharmaceutical and materials science, pyridine and its derivatives are foundational scaffolds. Their utility is deeply connected to their electronic and structural properties, which can be finely tuned through substitution. A precise understanding of these properties is paramount, and this is achieved through a multi-faceted spectroscopic approach. This guide provides an in-depth, comparative analysis of a select group of pyridine derivatives, demonstrating how subtle changes in molecular structure are manifested in their spectroscopic signatures. We will explore these differences through the lenses of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), grounded in both theoretical principles and practical, data-driven insights.

The compounds chosen for this comparative study are:

  • Pyridine: The unsubstituted parent heterocycle.

  • 2-Aminopyridine: An ortho-substituted, electron-donating analogue.

  • 4-Aminopyridine: A para-substituted, electron-donating analogue.

  • 4-(Dimethylamino)pyridine (DMAP): A para-substituted analogue with a stronger electron-donating group.

This selection allows for a systematic evaluation of how the position and nature of a substituent influence the spectroscopic output, providing researchers with a predictive framework for characterizing novel pyridine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. It provides detailed information about the chemical environment of ¹H (proton) and ¹³C nuclei. In pyridine derivatives, the electronegativity of the nitrogen atom and the electronic effects of substituents create a distinct and predictable pattern of chemical shifts (δ) and coupling constants (J).

Causality Behind Experimental Choices

The choice of a deuterated solvent is critical for NMR analysis. For the aminopyridines, Deuterated Dimethyl Sulfoxide (DMSO-d₆) is often preferred over Chloroform-d (CDCl₃). This is because the amine (NH₂) protons are labile and can exchange with deuterium from the solvent, leading to signal broadening or disappearance. DMSO-d₆ is less prone to this exchange and can form hydrogen bonds with the amine protons, often resulting in sharper signals that are easier to observe and integrate. Furthermore, the solubility of these polar compounds is generally higher in DMSO-d₆. For this guide, spectra are referenced as if taken in CDCl₃ to maintain consistency with common database entries, but the importance of solvent selection cannot be overstated.[1][2]

¹H NMR Comparison

The ¹H NMR spectrum of pyridine shows three distinct signals corresponding to the α (H-2/6), β (H-3/5), and γ (H-4) protons.[3] The protons alpha to the electronegative nitrogen are the most deshielded and appear furthest downfield (δ ≈ 8.6 ppm).[3][4]

Introducing an electron-donating group (EDG) like -NH₂ or -N(CH₃)₂ causes a significant upfield shift (to lower ppm values) for the ring protons. This is due to the donation of electron density into the π-system of the ring, which increases the shielding of the protons.

  • Positional Isomerism (2-AP vs. 4-AP): The effect of the amino group is most pronounced on the protons ortho and para to its position. In 4-aminopyridine (4-AP), the strong shielding effect is observed at the H-2/6 and H-3/5 positions. Comparatively, in 2-aminopyridine (2-AP), the protons at positions 3, 4, 5, and 6 are all shifted upfield relative to pyridine.

  • Substituent Effect (4-AP vs. DMAP): The dimethylamino group in DMAP is a stronger electron-donating group than the amino group in 4-AP. This results in even greater shielding and a more pronounced upfield shift for the ring protons of DMAP.[5][6]

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

CompoundH-2H-3H-4H-5H-6Other Protons
Pyridine 8.617.257.647.258.61-
2-Aminopyridine -6.607.386.758.084.45 (br s, 2H, NH₂)
4-Aminopyridine 8.156.60-6.608.154.30 (br s, 2H, NH₂)
DMAP 8.196.65-6.658.193.00 (s, 6H, N(CH₃)₂)

Note: Data is compiled from various spectral databases and may vary slightly based on experimental conditions.[4][5][7][8][9]

¹³C NMR Comparison

The trends observed in ¹H NMR are mirrored in the ¹³C NMR spectra. The carbon atoms of the pyridine ring are deshielded by the nitrogen atom, with C-2/6 and C-4 showing the largest downfield shifts.[10] Electron-donating groups increase the electron density at the ortho and para carbons, causing a pronounced upfield (shielding) effect.

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

CompoundC-2C-3C-4C-5C-6Other Carbons
Pyridine 150.0123.7135.8123.7150.0-
2-Aminopyridine 158.4113.8138.0110.1148.3-
4-Aminopyridine 149.5109.5151.0109.5149.5-
DMAP 150.5107.0155.0107.0150.539.5 (N(CH₃)₂)

Note: Data is compiled from various spectral databases.[7][10][11]

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For pyridine derivatives, key diagnostic peaks include:

  • C=N and C=C Stretching: These vibrations of the aromatic ring typically appear in the 1600-1400 cm⁻¹ region.[12]

  • C-H Stretching (Aromatic): Found just above 3000 cm⁻¹.

  • N-H Stretching (for Amines): Primary amines (-NH₂) show two distinct bands (symmetric and asymmetric stretching) in the 3500-3300 cm⁻¹ region.[13][14]

  • C-N Stretching: This vibration, for the bond between the ring and the amino group, is typically observed in the 1330-1260 cm⁻¹ range.[14]

Table 3: Key FT-IR Vibrational Frequencies (cm⁻¹)

CompoundN-H StretchAromatic C-H StretchC=N, C=C StretchC-N Stretch
Pyridine -~3030~1580, 1480, 1435-
2-Aminopyridine ~3440, 3300~3050~1615, 1500, 1450~1328
4-Aminopyridine ~3425, 3216~3070~1636, 1504, 1456~1384
DMAP -~3010~1600, 1510, 1440~1370

Note: Data is compiled from various spectral databases.[12][15][16][17]

The presence of the two N-H stretching bands is a clear indicator for 2-AP and 4-AP, distinguishing them from Pyridine and DMAP.[14][18] The exact positions of the C=N and C=C stretching bands are subtly influenced by the substituent's electronic effect, but the N-H region provides the most definitive comparative data.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule, specifically π → π* and n → π* transitions. The wavelength of maximum absorbance (λₘₐₓ) is sensitive to the extent of conjugation and the presence of auxochromes (groups with non-bonding electrons, like -NH₂).

Pyridine exhibits absorption bands corresponding to these transitions.[19][20] The introduction of an amino or dimethylamino group, which acts as an auxochrome, causes a bathochromic shift (a shift to a longer wavelength) and often an increase in molar absorptivity.[21] This is due to the delocalization of the nitrogen lone pair electrons into the pyridine ring, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Table 4: Comparative UV-Vis Absorption Maxima (λₘₐₓ, nm)

Compoundπ → π* Transition (nm)n → π* Transition (nm)Solvent
Pyridine ~251~270Cyclohexane
2-Aminopyridine ~235, ~298-Ethanol
4-Aminopyridine ~252-Water
DMAP ~263-Methanol

Note: λₘₐₓ values are highly solvent-dependent. Data compiled from NIST Chemistry WebBook and other sources.[19][22][23][24]

The stronger electron-donating ability of the -N(CH₃)₂ group in DMAP results in the most significant bathochromic shift compared to the parent pyridine.[22]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. In Electron Ionization (EI) MS, the molecule is ionized to form a molecular ion (M⁺˙), whose mass-to-charge ratio (m/z) corresponds to the molecular weight.

The fragmentation of pyridine derivatives is often initiated by the ionization of the nitrogen lone pair.[25]

  • Pyridine: The molecular ion (m/z 79) is typically the base peak. A characteristic fragmentation is the loss of hydrogen cyanide (HCN), leading to a fragment at m/z 52.[26][27]

  • Aminopyridines: The molecular ion (m/z 94) is prominent. They also undergo the characteristic loss of HCN, resulting in a fragment at m/z 67.[28][29]

  • DMAP: The molecular ion appears at m/z 122.[11] A common fragmentation pathway involves the loss of a methyl radical (•CH₃) to give a fragment at m/z 107.

Table 5: Key Mass Spectrometry Data (m/z)

CompoundMolecular FormulaMolecular WeightMolecular Ion (M⁺˙)Key Fragment Ions (m/z)
Pyridine C₅H₅N79.107952 ([M-HCN]⁺˙)
2-Aminopyridine C₅H₆N₂94.119467 ([M-HCN]⁺˙)
4-Aminopyridine C₅H₆N₂94.119467 ([M-HCN]⁺˙)
DMAP C₇H₁₀N₂122.17122107 ([M-CH₃]⁺)

Note: Data compiled from various spectral databases.[7][11][28][29]

While positional isomers like 2-AP and 4-AP have identical molecular weights and may show similar primary fragments, subtle differences in the relative intensities of their fragment ions can sometimes be used for differentiation, although this often requires careful analysis and comparison with reference spectra.[30]

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, standardized protocols must be followed.

Protocol 1: NMR Sample Preparation

This protocol outlines the standard procedure for preparing a small molecule sample for NMR analysis.[1][31][32]

  • Material Weighing: Accurately weigh 5-25 mg of the pyridine derivative for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.[2]

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to the vial.[32]

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[2]

  • Transfer: Transfer the solution to a clean, high-quality 5 mm NMR tube. The optimal sample height should be around 4-5 cm.[1][32]

  • Standard (Optional): If an internal standard is required for precise chemical shift referencing and is not already in the solvent, a small amount of tetramethylsilane (TMS) can be added.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

  • Analysis: Insert the sample into the spectrometer. The instrument will then perform locking, shimming, and data acquisition as per the pre-defined experimental parameters.

Visualizing the Workflow and Concepts

Diagrams are invaluable for conceptualizing experimental workflows and theoretical relationships.

General Spectroscopic Analysis Workflow

The following diagram illustrates the logical flow from sample acquisition to final comparative analysis.

G General Spectroscopic Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Comparison A Select & Purify Pyridine Derivatives B Prepare Samples for Each Technique (e.g., NMR, IR) A->B C ¹H & ¹³C NMR B->C D FT-IR B->D E UV-Vis B->E F Mass Spectrometry B->F G Process Spectra (Baseline, Phasing, Integration) C->G D->G E->G F->G H Identify Key Features (δ, J, cm⁻¹, λₘₐₓ, m/z) G->H I Tabulate & Compare Data Across Derivatives H->I J Correlate Spectral Changes with Molecular Structure I->J K Final Report J->K Publish Guide

Caption: A flowchart of the spectroscopic analysis process.

Substituent Effects on ¹H NMR Chemical Shifts

This diagram illustrates the causal relationship between substituent electronics and the resulting NMR chemical shifts.

G Substituent Effects on Pyridine ¹H NMR cluster_pyridine Pyridine Ring cluster_effects Electronic Effects cluster_results Spectroscopic Outcome P Pyridine Ring (π-system) Shielding Increased Shielding of Ring Protons P->Shielding leads to Deshielding Decreased Shielding of Ring Protons P->Deshielding leads to EDG Electron-Donating Group (EDG) (e.g., -NH₂, -NMe₂) EDG->P Donates e⁻ density EWG Electron-Withdrawing Group (EWG) (e.g., -NO₂) EWG->P Withdraws e⁻ density Upfield Upfield Shift (Lower δ ppm) Shielding->Upfield Downfield Downfield Shift (Higher δ ppm) Deshielding->Downfield

Caption: How substituents alter proton shielding in NMR.

Conclusion

The comprehensive, multi-technique spectroscopic analysis presented here provides a clear and objective comparison of pyridine and its amino-substituted derivatives. Each method offers a unique piece of the structural puzzle. NMR spectroscopy reveals the intricate electronic environment of the ring, FT-IR confirms the presence of key functional groups, UV-Vis spectroscopy quantifies the impact of substituents on electronic transitions, and mass spectrometry confirms molecular identity and fragmentation behavior. By understanding how the position and electronic nature of substituents systematically alter the spectral output, researchers and drug development professionals can more efficiently and accurately characterize novel pyridine-based compounds, accelerating the discovery process.

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A Comparative Guide to the Synthesis of 5-Bromo-3-chloropyridine-2-carboxylic Acid: Assessing Environmental Impact for a More Sustainable Future

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical development, the synthesis of complex heterocyclic molecules like 5-Bromo-3-chloropyridine-2-carboxylic acid is a critical endeavor. However, the increasing urgency of environmental stewardship demands a thorough evaluation of the synthetic routes employed. This guide provides a comparative analysis of traditional and emerging methods for the synthesis of this compound, with a core focus on assessing their environmental impact. By examining key metrics and providing detailed experimental insights, this document aims to empower researchers to make more sustainable choices in their synthetic strategies.

Introduction: The Importance and Environmental Context

This compound is a valuable building block in the synthesis of a variety of biologically active compounds. Its dihalogenated pyridine scaffold allows for diverse functionalization, making it a key intermediate in the development of novel pharmaceuticals and agrochemicals. However, the synthesis of such halogenated heterocycles often involves hazardous reagents, harsh reaction conditions, and the generation of significant waste streams, posing considerable environmental and safety challenges.[1][2]

This guide will dissect potential synthetic pathways to this compound, evaluating them through the lens of green chemistry principles. We will explore traditional methods, which, while established, often carry a significant environmental burden, and contrast them with greener alternatives that prioritize safety, efficiency, and waste reduction.

Traditional Synthetic Strategies: A Critical Evaluation

While a definitive, publicly available, step-by-step synthesis for this compound is not extensively documented in readily accessible literature, we can infer plausible traditional routes based on established organic chemistry principles for the synthesis of similar dihalogenated picolinic acids. These routes often involve multi-step sequences starting from simpler pyridine derivatives.

A hypothetical, yet chemically sound, traditional approach could start from a commercially available aminopyridine derivative, followed by diazotization and Sandmeyer reactions to introduce the halogen and chloro substituents, and subsequent oxidation of a methyl group to the carboxylic acid.

Hypothetical Traditional Route:

A plausible, albeit potentially hazardous, multi-step synthesis could be envisioned starting from 2-amino-3-chloropyridine.

  • Diazotization and Sandmeyer Bromination: The amino group of 2-amino-3-chloropyridine would be converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid). Subsequent treatment with a copper(I) bromide catalyst in a Sandmeyer reaction would introduce the bromine atom at the 5-position.[3][4] This step is fraught with the use of corrosive acids and the potential for explosive diazonium intermediates if not handled with extreme care. The use of copper salts also introduces heavy metal waste.

  • Oxidation: If a methyl group is present at the 2-position of the resulting 5-bromo-3-chloro-2-methylpyridine, a strong oxidizing agent like potassium permanganate or chromic acid would be required to convert it to the carboxylic acid. These reagents are highly toxic and generate significant amounts of hazardous waste.

  • Carboxylation via Cyanation: An alternative to oxidation involves the introduction of a nitrile group, followed by hydrolysis. This could be achieved via a Sandmeyer reaction with copper(I) cyanide on a diazonium salt.[5] However, copper cyanide is extremely toxic and its use and disposal are highly regulated.[6][7] The subsequent hydrolysis of the nitrile to a carboxylic acid typically requires strong acidic or basic conditions and generates ammonia as a byproduct.

Environmental Impact of Traditional Routes:

Reagent/ByproductHazardEnvironmental Impact
Nitrous AcidCorrosive, unstableAcidic waste streams
Diazonium SaltsPotentially explosiveSafety hazard
Copper(I) Halides/CyanideToxic, heavy metalHeavy metal contamination of water and soil[5]
Strong Oxidizing AgentsToxic, carcinogenicGeneration of hazardous inorganic waste
Thionyl ChlorideCorrosive, toxicReleases toxic gases (HCl, SO2) upon contact with water[1][2][8][9]
Halogenating Agents (NBS, NCS)Irritants, potential mutagensGeneration of succinimide waste[10][11]

The E-factor (Environmental Factor), which is the mass ratio of waste to desired product, for such multi-step syntheses in the fine chemical and pharmaceutical industries can be notoriously high, often exceeding 100.

Greener Synthetic Alternatives: Paving the Way for Sustainable Chemistry

The principles of green chemistry encourage the development of synthetic routes that are safer, more energy-efficient, and generate less waste. For the synthesis of this compound, several greener strategies can be envisioned.

Direct C-H Halogenation and Carboxylation

Recent advances in C-H activation and functionalization offer a more atom-economical approach to constructing the target molecule.

Hypothetical Greener Route 1: Sequential C-H Functionalization

A potential route could involve the direct and regioselective halogenation and carboxylation of a suitable pyridine precursor. For instance, starting with 3-chloropyridine:

  • Directed C-H Bromination: Utilizing a directing group to achieve regioselective bromination at the 5-position. This could involve the use of milder brominating agents like N-bromosuccinimide (NBS) with a suitable catalyst to avoid the use of elemental bromine.[12]

  • Directed C-H Carboxylation: Subsequent directed carboxylation at the 2-position using carbon dioxide as a C1 source. This approach is highly desirable from a green chemistry perspective as it utilizes a renewable and non-toxic reagent.[13]

Advantages:

  • Fewer synthetic steps, leading to higher overall yield and reduced waste.

  • Avoidance of hazardous reagents like diazonium salts and strong oxidizing agents.

  • Potential for using CO2 as a renewable feedstock.

Challenges:

  • Achieving high regioselectivity in C-H functionalization can be challenging and may require the use of specific and potentially expensive catalysts.

  • The development of efficient catalytic systems for the direct carboxylation of halogenated pyridines is an active area of research.

Biocatalytic Approaches

The use of enzymes in organic synthesis is a cornerstone of green chemistry, offering high selectivity under mild reaction conditions.

Hypothetical Greener Route 2: Biocatalytic Halogenation and Carboxylation

  • Enzymatic Halogenation: The use of halogenase enzymes could allow for the regioselective introduction of bromine and chlorine atoms onto a pyridine ring.[14][15][16] This would eliminate the need for harsh and toxic chemical halogenating agents.

  • Enzymatic Carboxylation: Carboxylase enzymes could then be employed to introduce the carboxylic acid group at the 2-position.[17]

Advantages:

  • High selectivity (regio-, chemo-, and enantio-selectivity).

  • Mild reaction conditions (aqueous media, ambient temperature and pressure).

  • Reduced use of hazardous reagents and solvents.

  • Biodegradable catalysts (enzymes).

Challenges:

  • The discovery and engineering of enzymes with the desired activity and stability for specific non-natural substrates can be a significant undertaking.

  • The scalability of biocatalytic processes can be a concern.

Comparative Analysis of Synthetic Routes

To provide a clearer comparison, the following table summarizes the key environmental and safety considerations for the discussed synthetic approaches.

MetricTraditional RouteGreener Route 1 (C-H Functionalization)Greener Route 2 (Biocatalysis)
Atom Economy LowHighHigh
E-Factor Very HighLowVery Low
Reagent Toxicity High (diazonium salts, heavy metals, strong oxidants)Moderate (catalysts, some solvents)Low (enzymes, mild reagents)
Solvent Usage High (often chlorinated solvents)Moderate (can potentially use greener solvents)Low (often aqueous media)
Energy Consumption High (heating, cooling)ModerateLow
Safety Hazards High (explosive intermediates, toxic reagents)Moderate (catalyst handling)Low
Waste Generation High (hazardous inorganic and organic waste)LowVery Low (mostly biodegradable)

Experimental Protocols: A Glimpse into the Lab

Protocol 1: Traditional Sandmeyer Reaction (Illustrative)

Synthesis of a Chloro-Aromatic from an Amino-Aromatic [18]

  • Dissolve the amino-aromatic compound in a suitable acidic solution (e.g., HCl).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

  • In a separate flask, prepare a solution of copper(I) chloride in hydrochloric acid.

  • Slowly add the cold diazonium salt solution to the copper(I) chloride solution.

  • Allow the reaction to warm to room temperature and stir until nitrogen evolution ceases.

  • Extract the product with an organic solvent, wash, dry, and purify by chromatography or distillation.

Causality: The use of low temperatures is critical to prevent the decomposition of the unstable diazonium salt. The copper(I) catalyst facilitates the radical-nucleophilic aromatic substitution.

Protocol 2: Greener C-H Activation (Conceptual)

Directed C-H Bromination of a Pyridine Derivative

  • Dissolve the pyridine substrate and a suitable directing group in a high-boiling, non-polar solvent.

  • Add a palladium catalyst and a ligand.

  • Add N-bromosuccinimide (NBS) portion-wise at an elevated temperature.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction, filter the catalyst, and purify the product.

Causality: The directing group coordinates to the metal catalyst, bringing it in proximity to a specific C-H bond, thereby enabling regioselective functionalization. NBS is a safer alternative to liquid bromine.

Visualizing the Synthetic Pathways

To better illustrate the logical flow of the synthetic strategies, the following diagrams are provided.

Traditional_Synthesis Start 2-Amino-3-chloropyridine Diazonium Diazonium Salt Start->Diazonium NaNO2, H+ BromoChloro 5-Bromo-3-chloro-2-aminopyridine Diazonium->BromoChloro CuBr (Sandmeyer) Oxidation Oxidation of a precursor (e.g., methyl group) BromoChloro->Oxidation Introduction of C1 source FinalProduct This compound Oxidation->FinalProduct Oxidation

Caption: Hypothetical Traditional Synthetic Route

Greener_Synthesis cluster_0 C-H Functionalization cluster_1 Biocatalysis Start1 3-Chloropyridine Bromo 5-Bromo-3-chloropyridine Start1->Bromo Directed C-H Bromination FinalProduct1 This compound Bromo->FinalProduct1 Directed C-H Carboxylation (CO2) Start2 Pyridine Precursor Halogenated Halogenated Pyridine Start2->Halogenated Halogenase Enzymes FinalProduct2 This compound Halogenated->FinalProduct2 Carboxylase Enzyme

Caption: Greener Synthetic Alternatives

Conclusion and Future Outlook

The synthesis of this compound, a key building block in medicinal and agricultural chemistry, presents a compelling case for the adoption of greener and more sustainable synthetic methodologies. While traditional routes often rely on hazardous reagents and generate significant waste, emerging strategies based on C-H functionalization and biocatalysis offer promising alternatives with significantly improved environmental profiles.

For researchers and drug development professionals, the choice of synthetic route is no longer solely dictated by yield and cost. The environmental impact, safety, and long-term sustainability of a process are now critical considerations. By embracing the principles of green chemistry and investing in the development of innovative synthetic methods, the chemical industry can continue to deliver life-changing molecules while minimizing its environmental footprint. The journey towards a truly sustainable synthesis of this compound and other complex molecules will require continued research, collaboration, and a commitment to innovation.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Bromo-3-chloropyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Researchers, scientists, and drug development professionals routinely handle a diverse array of chemical compounds. Among these, halogenated pyridines such as 5-Bromo-3-chloropyridine-2-carboxylic acid (CAS No. 1189513-51-6) are valuable intermediates in the synthesis of novel pharmaceuticals and agrochemicals.[1][2][3][4] However, their safe management, particularly their ultimate disposal, is paramount to ensure laboratory safety and environmental protection. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory compliance.

Hazard Identification and Immediate Safety Precautions

Understanding the potential hazards of this compound is the foundation of its safe handling and disposal. Based on analogous compounds, it should be treated as a hazardous substance with the potential for skin and eye irritation, and it may be harmful if swallowed or inhaled.[5][6][7][8][9]

Key Hazard Profile
Hazard ClassificationDescriptionSource Analogy
Skin Corrosion/IrritationCauses skin irritation.[6][7][9]5-Bromo-3-methylpyridine-2-carboxylic acid, 3-Bromo-6-chloropyridine-2-carboxylic acid
Serious Eye Damage/IrritationCauses serious eye irritation.[5][6][7][9]5-Bromopyridine-2-carboxylic acid, 5-Bromo-3-methylpyridine-2-carboxylic acid
Acute Toxicity (Oral, Dermal, Inhalation)May be harmful if swallowed, in contact with skin, or if inhaled.[5][8]5-Bromopyridine-2-carboxylic acid, 5-Bromo-3-methylpyridine-2-carboxylic acid
Specific Target Organ ToxicityMay cause respiratory irritation.[6][7][9]5-Bromo-3-methylpyridine-2-carboxylic acid, 3-Bromo-6-chloropyridine-2-carboxylic acid
Immediate Safety Measures

Before beginning any work that will generate waste containing this compound, ensure the following personal protective equipment (PPE) is in use and safety measures are in place:

  • Eye Protection : Wear chemical safety goggles or a face shield.[5][6][7]

  • Hand Protection : Use chemically resistant gloves, such as nitrile or butyl rubber.[10] Always check the manufacturer's glove compatibility chart.

  • Body Protection : A fully buttoned laboratory coat is mandatory.

  • Respiratory Protection : Handle the compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[10]

  • Emergency Equipment : Ensure that an emergency eyewash station and safety shower are readily accessible.[6][10]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to treat it as a hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.

Step 1: Segregation of Waste

Proper segregation at the point of generation is critical to prevent accidental mixing of incompatible chemicals and to facilitate proper disposal.

  • Solid Waste : Collect pure this compound, contaminated spatulas, weighing paper, and other solid materials in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste : Solutions containing this compound should be collected in a separate, compatible liquid waste container. Avoid mixing with other solvent waste streams unless their compatibility is confirmed.

  • Sharps Waste : Needles, syringes, or broken glass contaminated with the compound must be disposed of in a designated sharps container.

Step 2: Waste Container Selection and Labeling

The choice of waste container is crucial for safe storage and transport.

  • Container Material : Use a high-density polyethylene (HDPE) or glass container that is compatible with acidic and halogenated organic compounds.[10]

  • Labeling : The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[10] List all components of a mixture, including solvents and their approximate concentrations. The date of initial waste accumulation should also be clearly visible.

Step 3: On-site Storage

Proper temporary storage of the hazardous waste container is essential to maintain a safe laboratory environment.

  • Location : Store the waste container in a designated, well-ventilated satellite accumulation area within the laboratory, away from heat sources and direct sunlight.[10]

  • Incompatibilities : Keep the waste container segregated from incompatible materials such as strong oxidizing agents, strong acids, and bases.[5][10]

  • Container Integrity : Ensure the container is kept tightly sealed when not in use to prevent the release of vapors.[10]

Step 4: Final Disposal

The ultimate disposal of this compound must be conducted by a licensed hazardous waste disposal company.

  • Arranging for Pickup : Follow your institution's or company's established procedures for hazardous waste pickup. This typically involves completing a chemical collection request form.[10]

  • Incineration : The most common and effective method for the disposal of halogenated organic compounds is high-temperature incineration in a facility equipped with flue gas scrubbing to neutralize the resulting acidic gases (such as HBr and HCl).[11]

Emergency Procedures for Spills and Exposures

In the event of a spill or accidental exposure, immediate and appropriate action is critical.

  • Spill Response :

    • Evacuate the immediate area and alert colleagues.

    • If the spill is small and you are trained to handle it, wear appropriate PPE.

    • Absorb the spill with an inert, dry material such as vermiculite or sand.[10]

    • Collect the absorbed material into a labeled hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Personnel Exposure :

    • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station and seek medical attention.[5][6]

    • Skin Contact : Wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[5][6]

    • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]

    • Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.

Caption: Disposal workflow for this compound.

Conclusion

The responsible management and disposal of this compound are integral to a safe and compliant research environment. By adhering to the principles of hazard identification, proper segregation, secure containment, and professional disposal, researchers can mitigate the risks associated with this and other hazardous chemical compounds. Always consult your institution's specific safety and waste disposal protocols, as they may have additional requirements.

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Bromo-3-chloropyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE) for the safe handling of 5-Bromo-3-chloropyridine-2-carboxylic acid (CAS 1189513-51-6). As a halogenated pyridine derivative, this compound necessitates a rigorous and well-understood safety protocol to mitigate risks of exposure. This guide moves beyond mere checklists to explain the causality behind each procedural step, ensuring a culture of safety and scientific integrity in your laboratory.

Hazard Profile: Understanding the Adversary

Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound and its structural analogs present a multi-faceted risk profile. The primary dangers are not singular but a combination of corrosive and toxicological properties that demand respect and meticulous preparation.

Based on data from analogous compounds, the following table summarizes the key hazards.

Hazard ClassificationDescriptionPrimary Exposure RouteSeverity
Serious Eye Damage/Irritation Can cause irreversible eye damage upon contact.EyesHigh
Skin Corrosion/Irritation Causes skin irritation, with related compounds being potentially fatal upon skin contact.[1][2]SkinModerate to High
Acute Toxicity (Oral) Harmful if swallowed.[3]IngestionModerate
Respiratory Irritation May cause irritation to the respiratory tract, especially if handled as a dust or aerosol.[2]InhalationModerate

The Core Directive: Your Personal Protective Armor

The selection of PPE is not a matter of preference but a scientifically-driven choice based on the hazard profile. The following is the minimum required ensemble for handling this compound.

A. Eye and Face Protection: The Non-Negotiable Barrier

Due to the severe risk of eye damage, standard safety glasses are insufficient.

  • Primary Equipment: Tightly fitting chemical splash goggles that conform to EN 166 (EU) or ANSI Z87.1 (US) standards are mandatory.[1]

  • Enhanced Precaution: When handling larger quantities (>25g) or when there is a significant risk of splashing, a full-face shield should be worn in addition to chemical splash goggles. The face shield provides a secondary barrier, protecting the entire face from splashes and particulates.

B. Hand Protection: Selecting the Right Material

Hand protection is a critical control point. The choice of glove material is crucial, as not all polymers provide an adequate barrier against halogenated pyridines.

  • Recommended Primary Glove: Butyl rubber gloves are the preferred choice. Butyl rubber demonstrates excellent resistance against a wide array of corrosive acids, ketones, and esters, making it a robust choice for this compound.[4][5]

  • Acceptable Alternative: Neoprene gloves can also be used, offering good resistance to acids and alkalis.[4][6]

  • Caution on Nitrile: While nitrile gloves are common in laboratories, some data suggests they are not recommended for pyridine and its derivatives.[7] Therefore, they should be avoided as the primary barrier for prolonged handling. If used for incidental contact, they must be replaced immediately upon any splash.[8]

  • The Double-Gloving Technique: For all handling procedures, a double-gloving technique is recommended. This involves wearing a lighter pair of nitrile gloves as a base layer and a heavier-duty butyl or neoprene glove as the outer layer. This practice enhances protection and allows for the safe removal of the outer glove if contamination is suspected, without exposing the skin.

C. Body Protection: Shielding from Incidental Contact
  • Standard Protocol: A fully-buttoned, long-sleeved laboratory coat is the minimum requirement.[6][7]

  • For Larger Quantities: When working with significant amounts of the material where the risk of splashes or dust generation is higher, a chemically resistant apron or disposable coveralls should be worn over the lab coat.

D. Respiratory Protection: Guarding the Airways

All handling of this compound should occur within a certified chemical fume hood to minimize inhalation exposure.[6][7][9]

  • When Required: If engineering controls (like a fume hood) are not available or if dusts are generated during weighing or transfer, respiratory protection is mandatory.

  • Specifications: A NIOSH-approved air-purifying respirator equipped with an organic vapor/acid gas cartridge and a P95 or P100 particulate pre-filter is necessary. A Filter A-(P2) type has also been recommended for similar compounds.

  • Fit Testing is Mandatory: Users must be medically cleared and have passed a quantitative fit test before using any tight-fitting respirator.[7] This is a critical and often overlooked institutional requirement.

Operational Protocol: A Step-by-Step Guide to Safe Handling

This protocol ensures that safety is integrated into every step of the workflow, from preparation to cleanup.

Pre-Operation
  • Area Designation: Clearly designate the area for handling, preferably within a chemical fume hood. Ensure an emergency eyewash station and safety shower are accessible and have been tested within the last month.[1][7]

  • Gather Materials: Assemble all necessary equipment, including the chemical, solvents, glassware, and a dedicated waste container, within the designated area before donning PPE.

  • PPE Donning Sequence:

    • Put on the inner pair of nitrile gloves.

    • Don the lab coat, ensuring it is fully buttoned.

    • Don the outer pair of butyl or neoprene gloves, pulling the cuffs over the sleeves of the lab coat.

    • Put on tightly fitting chemical splash goggles.

    • If required, don a face shield and/or respirator.

Handling Operations
  • Weighing and Transfer: Conduct all weighing and transfer operations on a disposable work surface (e.g., a plastic-backed absorbent pad) inside the fume hood to contain any potential spills.

  • Maintain Situational Awareness: Keep the sash of the fume hood at the lowest practical height. Do not work alone.

  • Immediate Cleanup: In case of a small spill within the fume hood, use an appropriate absorbent material (such as sand or vermiculite) to contain it.[9]

Post-Operation & Disposal
  • Decontamination: Wipe down the work surface and any equipment used with an appropriate solvent.

  • Waste Segregation: Dispose of all contaminated materials, including gloves, absorbent pads, and empty containers, in a clearly labeled, sealed hazardous waste container.[7] Waste should be stored away from incompatible materials like strong oxidizers and acids.[7]

  • PPE Doffing Sequence (to prevent cross-contamination):

    • Remove the outer gloves, peeling them off without touching the exterior surface.

    • Remove the face shield and/or respirator.

    • Remove the lab coat, folding it inward.

    • Remove goggles.

    • Remove the inner pair of gloves.

    • Wash hands thoroughly with soap and water immediately after removing all PPE.[7]

Emergency Response Plan

  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1][6]

  • Eye Contact: Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][2]

  • Large Spill: Evacuate the immediate area, secure it, and alert your institution's environmental health and safety (EH&S) office or emergency response team.[7]

Visual Workflow for Safe Handling

The following diagram outlines the critical steps and decision points for safely handling this compound.

cluster_prep 1. Preparation Phase cluster_handling 2. Active Handling Phase cluster_post 3. Post-Handling Phase prep_area Designate Area in Fume Hood gather_mat Gather All Materials & Waste Bins prep_area->gather_mat don_ppe Don PPE (Double Gloves, Goggles, Lab Coat, Respirator if needed) gather_mat->don_ppe handle Perform Weighing & Transfers Over Absorbent Pad don_ppe->handle spill Spill Occurs? handle->spill decon Decontaminate Work Surface handle->decon spill->handle No cleanup Contain & Clean Spill with Sorbent spill->cleanup Yes cleanup->handle dispose_waste Segregate & Seal Contaminated Waste decon->dispose_waste doff_ppe Doff PPE in Correct Sequence dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Safe Handling Workflow for this compound.

References

  • Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]

  • Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. [Link]

  • Pyridine Standard Operating Procedure. Washington State University. [Link]

  • Gloves Chemical Resistance Chart. Gloves By Web. [Link]

  • OSHA Glove Selection Chart. Environmental Health and Safety, University of Washington. [Link]

  • Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Kimberly-Clark. [Link]

  • The Complete Guide to Chemical-Resistant Gloves. PowerPak. [Link]

  • Chemical resistant gloves. Kerbl. [Link]

Sources

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